molecular formula C14H16N2O2 B1331954 5-(Morpholin-4-ylmethyl)quinolin-8-ol CAS No. 312611-90-8

5-(Morpholin-4-ylmethyl)quinolin-8-ol

Cat. No.: B1331954
CAS No.: 312611-90-8
M. Wt: 244.29 g/mol
InChI Key: AKUILKRKGZEPQD-UHFFFAOYSA-N
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Description

5-(Morpholin-4-ylmethyl)quinolin-8-ol (CAS 312611-90-8) is a synthetic derivative of the versatile 8-hydroxyquinoline pharmacophore. This compound features a morpholine moiety linked via a methylene group at the 5-position of the quinoline ring, a modification known to significantly influence biological activity and metal-chelating properties. In cancer research, this compound and its structural analogs demonstrate potent cytotoxicity, particularly against multidrug-resistant (MDR) cancer cell lines . The anticancer mechanism is closely linked to its ability to chelate essential transition metal ions like copper and iron . By binding these redox-active metals, it can induce oxidative stress and cause proteotoxicity within cancer cells, a action that is more pronounced in certain resistant phenotypes which exhibit collateral sensitivity . Weaker copper(II) and iron(III) binding at physiological pH has been correlated with increased cytotoxic potency for this class of compounds . Beyond oncology, this molecule serves as a valuable scaffold in chemical biology and drug discovery. It has been identified as a sub-millimolar inhibitor of UDP-glucose glycoprotein glucosyltransferase (UGGT), a key enzyme in the endoplasmic reticulum's glycoprotein folding quality control system . This highlights its utility as a chemical probe for studying protein folding and quality control pathways. As a Mannich base derivative of 8-hydroxyquinoline, its properties are shaped by the critical CH2–N subunit, which modulates lipophilicity and metal binding affinity . The compound is supplied as a solid. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(morpholin-4-ylmethyl)quinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c17-13-4-3-11(10-16-6-8-18-9-7-16)12-2-1-5-15-14(12)13/h1-5,17H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKUILKRKGZEPQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=C3C=CC=NC3=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70360209
Record name 5-(morpholin-4-ylmethyl)quinolin-8-ol
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Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312611-90-8
Record name 5-(morpholin-4-ylmethyl)quinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4-Morpholinylmethyl)-8-quinolinol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 5-(Morpholin-4-ylmethyl)quinolin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of 5-(Morpholin-4-ylmethyl)quinolin-8-ol, a significant derivative of the 8-hydroxyquinoline (8-HQ) scaffold. 8-HQ and its analogues are privileged structures in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The addition of a morpholinomethyl group at the C-5 position, accomplished via the Mannich reaction, modulates the compound's lipophilicity, metal-chelating capabilities, and ultimately, its pharmacological profile. This document offers a detailed protocol for its synthesis, a thorough guide to its structural characterization using modern analytical techniques, and an overview of its established biological significance. The content is tailored for researchers in medicinal chemistry, drug discovery, and chemical biology, providing both the theoretical underpinnings and practical methodologies required for working with this compound.

Rationale and Significance

8-Hydroxyquinoline (Oxine) has been a cornerstone in coordination chemistry and pharmacology for over a century.[3][4] Its derivatives are known to exert biological effects often linked to their ability to chelate essential metal ions, thereby disrupting critical cellular processes in pathogens or cancer cells.[5] The Mannich reaction is a powerful and efficient method for the C-alkylation of acidic protons, providing a straightforward route to introduce aminomethyl functionalities onto the 8-HQ core under mild conditions.[3][4]

The target compound, this compound, is a Mannich base derived from 8-HQ, formaldehyde, and morpholine. This specific modification is of high interest for several reasons:

  • Modulated Bioactivity: The morpholine moiety is a common heterocycle in medicinal chemistry known to improve the pharmacokinetic profile of molecules and contribute to a spectrum of biological activities.[6]

  • Enhanced Metal Chelation: The aminomethyl group influences the electronic properties and steric environment of the 8-HQ chelating core, affecting its affinity for metal ions like copper and iron.

  • Therapeutic Potential: This compound has demonstrated significant cytotoxicity against multidrug-resistant (MDR) cancer cell lines and has been identified as an inhibitor of key enzymes in protein folding pathways, making it a valuable probe for chemical biology and a promising lead for drug development.

Synthesis via the Mannich Reaction

The synthesis of this compound is reliably achieved through a one-pot Mannich reaction. This three-component condensation involves an active hydrogen compound (8-hydroxyquinoline), an aldehyde (formaldehyde), and a secondary amine (morpholine).[3][4]

Reaction Principle and Mechanism

The reaction proceeds via the formation of a reactive Eschenmoser-like salt, the N,N-dimethyleneimminium ion, from the condensation of morpholine and formaldehyde. 8-Hydroxyquinoline, acting as the nucleophile, then undergoes electrophilic substitution, primarily at the electron-rich C-5 position, to yield the final product. The phenolic hydroxyl and the quinoline nitrogen act as activating groups, directing the substitution.

Mannich_Reaction cluster_reactants Reactants cluster_intermediates Mechanism HQ 8-Hydroxyquinoline Product This compound HQ->Product + Imminium Ion (Electrophilic Attack) Morpholine Morpholine Imminium Morpholinium Ion (Reactive Electrophile) Morpholine->Imminium + Formaldehyde Formaldehyde Formaldehyde Formaldehyde->Imminium Imminium->Product Workflow A 1. Dissolve 8-HQ in Ethanol/Dioxane B 2. Add Morpholine & Cool in Ice Bath A->B C 3. Add Formaldehyde (Dropwise) B->C D 4. Stir at RT (2h) then Reflux (4-6h) C->D E 5. Cool to Precipitate Crude Product D->E F 6. Vacuum Filtration & Ether Wash E->F G 7. Recrystallization from Ethanol/Water F->G H 8. Characterization (NMR, MS, IR) G->H

Sources

An In-depth Technical Guide to the Chemical Properties of 5-(Morpholin-4-ylmethyl)quinolin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold in Medicinal Chemistry

5-(Morpholin-4-ylmethyl)quinolin-8-ol is a synthetic organic compound that has garnered significant interest in the field of medicinal chemistry. It belongs to the class of 8-hydroxyquinoline derivatives, which are well-established as potent metal ion chelators and possess a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The molecule incorporates a morpholine ring, a heterocyclic motif frequently employed in drug design to enhance physicochemical and metabolic properties.[3][4] This unique combination of the 8-hydroxyquinoline scaffold with a morpholinomethyl substituent at the 5-position results in a molecule with modulated lipophilicity and metal-binding affinity, making it a promising candidate for further investigation in drug discovery and development.[1]

This technical guide provides a comprehensive overview of the chemical properties of this compound, including its synthesis, physicochemical characteristics, spectroscopic data, and chemical reactivity, with a focus on its metal-chelating ability.

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is the Mannich reaction. This versatile three-component reaction involves the aminoalkylation of an acidic proton located on a substrate, in this case, 8-hydroxyquinoline, with formaldehyde and a secondary amine, morpholine.[5][6]

An alternative and targeted approach involves the reaction of a pre-functionalized 8-hydroxyquinoline derivative, 5-chloromethyl-8-hydroxyquinoline hydrochloride, with morpholine.[1] This method provides a more direct route to the desired product.

Experimental Protocol: Synthesis via 5-Chloromethyl-8-hydroxyquinoline

This protocol is adapted from the method described by Patel, P. et al. (2014).[1]

Materials:

  • 5-Chloromethyl-8-hydroxyquinoline hydrochloride

  • Morpholine

  • Ethyl acetate

  • Petroleum ether (b.p. 60-80 °C)

Procedure:

  • In a suitable reaction vessel, combine 5-chloromethyl-8-hydroxyquinoline hydrochloride (0.15 mol) with morpholine (0.15 mol) in ethyl acetate.

  • Warm the reaction mixture on a steam bath for 1.5 hours with occasional stirring.

  • Cool the reaction mixture to room temperature. The precipitated morpholine hydrochloride will be observed.

  • Filter the mixture to remove the morpholine hydrochloride and wash the precipitate with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain a residue.

  • Extract the residue with petroleum ether and filter the solution.

  • Concentrate the filtrate to yield the crude product.

  • The crude product can be further purified by recrystallization from a suitable solvent like petroleum ether to afford this compound as a brown amorphous powder.[1]

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in the table below.

PropertyValueSource(s)
Molecular Formula C₁₄H₁₆N₂O₂[7]
Molecular Weight 244.29 g/mol [7]
Appearance Brown amorphous powder[1]
Melting Point 92-93 °C[1]
Solubility Expected to be soluble in organic solvents like ethanol, methanol, DMSO, and DMF. Limited solubility in water.Inferred from related compounds[8][9][10]
pKa The phenolic hydroxyl group is expected to have a pKa around 9-10, similar to 8-hydroxyquinoline.Inferred from[11]

Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy

The expected ¹H and ¹³C NMR chemical shifts for this compound are summarized below. These are predicted values based on the analysis of similar structures.[12][13][14][15][16][17]

¹H NMR (Predicted):

  • Quinoline Protons (aromatic region, ~7.0-9.0 ppm): A series of doublets and multiplets corresponding to the protons on the quinoline ring system. The substitution at the 5- and 8-positions will influence the exact chemical shifts and coupling patterns.

  • Methylene Bridge (-CH₂-, ~3.5-4.0 ppm): A singlet corresponding to the two protons of the methylene group linking the quinoline and morpholine rings.

  • Morpholine Protons (~2.5-3.8 ppm): Two distinct multiplets, each integrating to four protons, corresponding to the methylene groups of the morpholine ring. The protons adjacent to the nitrogen will appear at a slightly different chemical shift than those adjacent to the oxygen.

  • Hydroxyl Proton (-OH, variable): A broad singlet, the chemical shift of which is dependent on the solvent and concentration.

¹³C NMR (Predicted):

  • Quinoline Carbons (aromatic region, ~110-160 ppm): A set of signals corresponding to the nine carbons of the quinoline ring. The carbon bearing the hydroxyl group (C8) and the carbon attached to the methylene bridge (C5) will have distinct chemical shifts.

  • Methylene Bridge (-CH₂-, ~50-60 ppm): A single peak for the methylene carbon.

  • Morpholine Carbons (~45-70 ppm): Two signals for the two sets of equivalent methylene carbons in the morpholine ring (C-N and C-O).

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.

Key IR Absorptions:

  • O-H Stretch (phenolic): A broad band in the region of 3500-2750 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl group of the 8-hydroxyquinoline moiety.[1]

  • C-H Stretch (aromatic and aliphatic): Peaks in the range of 3100-3000 cm⁻¹ (aromatic) and 3000-2850 cm⁻¹ (aliphatic) are expected.

  • C=C and C=N Stretch (aromatic): A series of bands in the 1640-1475 cm⁻¹ region are characteristic of the quinoline ring system.[1]

  • C-O-C Stretch (ether): A strong absorption band around 1115 cm⁻¹ is expected for the C-O-C stretching of the morpholine ring.

  • C-N Stretch: Bands in the 1250-1020 cm⁻¹ region can be attributed to the C-N stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

Expected Mass Spectrum:

  • Molecular Ion Peak (M⁺): A prominent peak at m/z = 244, corresponding to the molecular weight of the compound.

  • Fragmentation Pattern: The molecule is expected to fragment in a predictable manner. Common fragmentation pathways would involve the loss of the morpholine ring or cleavage of the methylene bridge, leading to characteristic fragment ions.

Chemical Reactivity and Metal Chelation

The chemical reactivity of this compound is largely dictated by the 8-hydroxyquinoline core. The lone pair of electrons on the nitrogen atom and the acidic proton of the hydroxyl group make it an excellent bidentate ligand for a wide range of metal ions.[2]

Metal Chelation

The primary mechanism of action for many of the biological activities of 8-hydroxyquinoline derivatives is their ability to chelate metal ions such as copper(II), iron(II/III), and zinc(II).[1][2] The formation of stable five-membered chelate rings with these metal ions can significantly alter their biological availability and redox properties. The introduction of the morpholinomethyl group at the 5-position can influence the lipophilicity and steric hindrance of the molecule, thereby modulating its metal-binding affinity and selectivity.[1]

Metal_Chelation Metal Metal Ion (Mⁿ⁺) Complex Complex Metal->Complex Formation Ligand Ligand Ligand->Metal Coordination

Conclusion

This compound is a fascinating molecule with a rich chemical profile that makes it a valuable tool for researchers in medicinal chemistry and drug development. Its straightforward synthesis, combined with the tunable physicochemical properties afforded by the morpholine substituent, provides a versatile platform for the design of novel therapeutic agents. The well-established metal-chelating ability of the 8-hydroxyquinoline core remains a central feature of this compound, driving much of its biological activity. Further detailed studies on its spectroscopic properties and reactivity will undoubtedly provide deeper insights into its potential applications and pave the way for the development of new and effective drugs.

References

  • Patel, P., et al. (2014). Preparation, Characterization And Antifungal Activity Of Metal Chelates Of 5-(N- Morpholinomethyl)-8-Hydroxyquinoline. International Journal of Pharmaceutical Sciences and Research, 5(9), 3823-3828.
  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry.
  • 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031581).
  • Synthesis, characterization and antifungal activity of metal complexes of 8-hydroxyquinoline based azo dye. Prime Scholars.
  • Synthesis and antifungal activity of novel metal chelates based on 8-hydroxyquinoline and piperazine ring. Journal of Chemical and Pharmaceutical Research.
  • Highlights of the chemistry and pharmacological potential of 8-hydroxyquinoline: a review.
  • 8-Hydroxyquinoline(148-24-3) 1H NMR spectrum. ChemicalBook.
  • An In-depth Technical Guide to ¹H and ¹³C NMR Spectral Analysis of Morpholine Deriv
  • Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. MDPI.
  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Deriv
  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applic
  • Preparation, Characterization and Antifungal Activity of Metal Chelates of 5-[2-{2-(4-fluorophenyl)-5-nitro-1H-imidazol-1-yl}ethoxy]methyl-8-hydroxyquinoline.
  • 5-Methyl-8-hydroxyquinoline | C10H9NO | CID 71208. PubChem.
  • 1 H-NMR spectra of HQ and PHQ. | Download Scientific Diagram.
  • Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. PMC - PubMed Central.
  • 5-Hydroxyquinoline(578-67-6) 1H NMR spectrum. ChemicalBook.
  • Morpholine(110-91-8) 13C NMR spectrum. ChemicalBook.
  • Preparation of 8-hydroxyquinoline. PrepChem.com.
  • Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations | Request PDF.
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic
  • 8-Hydroxyquinoline - the NIST WebBook. National Institute of Standards and Technology.
  • 1 H NMR spectra of 8-hydroxyquinoline (HQ) alone (a) and KP46 together...
  • 8-hydroxyquinoline. AERU - University of Hertfordshire.
  • 8-Hydroxyquinoline | 148-24-3. ChemicalBook.
  • 5-Chloro-8-hydroxyquinoline | C9H6ClNO | CID 2817. PubChem.
  • Photo physical properties of 8-hydroxy quinoline. Semantic Scholar.
  • 8-Hydroxyquinoline(148-24-3) MS spectrum. ChemicalBook.
  • 5-Chloro-8-hydroxyquinoline(130-16-5) 13C NMR spectrum. ChemicalBook.
  • 8-Methylquinoline(611-32-5) 13C NMR spectrum. ChemicalBook.
  • 8-Hydroxyquinoline - MassBank.
  • 8-Hydroxyquinoline - the NIST WebBook.
  • Solubility modeling, solvent effect and mixing properties of 5-chloro-8-hydroxyquinoline (Form Ⅰ) in twelve pure solvents at various temperatures.
  • Solubility and Thermodynamic Aspects of 5,7-Dibromo-8-hydroxyquinoline in Thirteen Neat Solvents at Temperatures from 288.15 to 328.15 (333.15) K.

Sources

The Multifaceted Biological Activities of 5-(Morpholin-4-ylmethyl)quinolin-8-ol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Substituted 8-Hydroxyquinoline

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] Among its derivatives, 8-hydroxyquinoline (8-HQ) and its analogues have garnered significant attention for their wide spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective properties.[1][2] This technical guide delves into the biological activities of a specific 8-HQ derivative, 5-(Morpholin-4-ylmethyl)quinolin-8-ol. This compound, a product of the Mannich reaction, incorporates a morpholine moiety at the 5-position of the quinoline ring, a structural modification known to significantly influence its physicochemical and biological characteristics.[3]

This document serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the known biological activities of this compound, its mechanisms of action, and detailed experimental protocols for its evaluation.

Anticancer Activity: A Multi-pronged Assault on Malignancy

Derivatives of 8-hydroxyquinoline are recognized for their potent cytotoxic effects against various cancer cell lines, and this compound is no exception.[3] It has demonstrated notable cytotoxicity, particularly against multidrug-resistant (MDR) cancer cell lines.[3] The anticancer mechanism is not attributed to a single mode of action but rather a multi-faceted approach targeting key vulnerabilities in cancer cells.

Mechanism of Action: Metal Ion Chelation and Oxidative Stress

The primary mechanism underpinning the anticancer activity of this compound is its function as a lipophilic metal ion chelator.[3] The 8-hydroxyquinoline core provides a bidentate chelation site for essential transition metal ions such as copper (Cu²⁺) and iron (Fe³⁺).[3] By binding to these redox-active metals, the compound can disrupt their homeostasis within cancer cells, leading to two major downstream effects:

  • Induction of Oxidative Stress: The chelation of copper and iron can catalyze the generation of reactive oxygen species (ROS) through Fenton-like reactions. This surge in oxidative stress overwhelms the antioxidant capacity of cancer cells, leading to damage of vital cellular components, including lipids, proteins, and DNA, ultimately triggering apoptotic cell death.[3]

  • Proteotoxicity: The disruption of metal ion homeostasis can also lead to proteotoxicity, a state of cellular dysfunction caused by the accumulation of misfolded or damaged proteins.[3]

Interestingly, studies on related compounds have shown that weaker binding to copper(II) and iron(III) at physiological pH can correlate with increased cytotoxic potency.[3]

Molecular Target: Inhibition of UDP-Glucose Glycoprotein Glucosyltransferase (UGGT)

Recent research has identified a specific molecular target for this compound, also referred to as 5M-8OH-Q in the literature. It has been characterized as a sub-millimolar inhibitor of UDP-glucose glycoprotein glucosyltransferase (UGGT), a crucial enzyme in the endoplasmic reticulum's (ER) glycoprotein folding quality control system.[4][5][6]

  • Binding Affinity: 5M-8OH-Q exhibits a binding affinity (Kd) of 47 µM for a fungal UGGT (CtUGGT) in vitro.[4][5][6]

  • Inhibition in Human Cells: In cellular assays, it has been shown to inhibit both human UGGT isoforms (UGGT1 and UGGT2) at concentrations exceeding 750 µM.[4][5][6]

The inhibition of UGGT represents a promising therapeutic strategy for various diseases, including cancer, by disrupting the proper folding and maturation of glycoproteins essential for tumor cell survival and proliferation.[4]

Table 1: Quantitative Data on the Inhibition of UGGT by this compound

ParameterValueTargetAssay TypeReference
Binding Affinity (Kd)47 µMFungal UGGT (CtUGGT)in vitro (Ligand-enhanced fluorescence)[4][5][6]
Inhibitory Concentration>750 µMHuman UGGT1 & UGGT2in cellula[4][5][6]
Experimental Protocol: MTT Assay for Cytotoxicity Screening

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a panel of cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions of the stock solution in complete medium to obtain a range of desired concentrations.

  • Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO at the same concentration as the highest compound concentration) and a blank control (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using a suitable software.

Antimicrobial Activity: A Broad-Spectrum Defense

The 8-hydroxyquinoline scaffold is a well-established pharmacophore in the development of antimicrobial agents.[7] Derivatives of 8-HQ are known for their broad-spectrum activity against a variety of bacteria and fungi.[7] The morpholine moiety in this compound can further enhance its antimicrobial potential.

Mechanism of Action: Disruption of Essential Cellular Processes

The antimicrobial action of 8-hydroxyquinoline derivatives is often attributed to their ability to chelate metal ions that are essential for microbial growth and enzymatic function.[2] By sequestering these ions, the compounds can inhibit critical metabolic pathways and disrupt the integrity of the microbial cell membrane.

Experimental Protocol 1: Agar Well Diffusion Assay for Preliminary Screening

This method provides a qualitative assessment of the antimicrobial activity of a compound.

Objective: To screen this compound for activity against various microbial strains.

Materials:

  • Bacterial and/or fungal strains

  • Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile Petri dishes

  • Sterile cotton swabs

  • Sterile cork borer

  • This compound stock solution in a suitable solvent (e.g., DMSO)

  • Positive control (standard antibiotic)

  • Negative control (solvent)

Procedure:

  • Plate Preparation: Prepare MHA or SDA plates.

  • Inoculation: Prepare a microbial suspension standardized to 0.5 McFarland turbidity. Using a sterile swab, create a uniform lawn of the microorganism on the agar surface.

  • Well Creation: Use a sterile cork borer to create wells of uniform diameter in the agar.

  • Compound Application: Add a fixed volume (e.g., 100 µL) of the test compound solution into a designated well. Add the positive and negative controls to separate wells.

  • Incubation: Incubate the plates at 37°C for 24 hours (bacteria) or 25-28°C for 48-72 hours (fungi).

  • Result Measurement: Measure the diameter of the zone of inhibition (clear zone around the well) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Experimental Protocol 2: Broth Microdilution Assay for MIC Determination

This quantitative method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism.[8][9]

Objective: To determine the MIC of this compound against specific microbial strains.

Materials:

  • Microbial strains

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • This compound stock solution

  • Microbial inoculum standardized to the appropriate concentration

  • Multichannel pipette

Procedure:

  • Plate Setup: Add 100 µL of broth to all wells of a 96-well plate.

  • Serial Dilution: Add 100 µL of the compound's stock solution to the first well of each row and perform a two-fold serial dilution across the plate.

  • Inoculation: Add 100 µL of the standardized microbial inoculum to each well. Include a growth control (broth and inoculum) and a sterility control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity is observed.

Neuroprotective Potential: A Glimmer of Hope in Neurodegeneration

Metal ion dyshomeostasis and oxidative stress are key pathological features of several neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[10] The ability of 8-hydroxyquinoline derivatives to chelate metal ions and cross the blood-brain barrier makes them attractive candidates for the development of neuroprotective agents.[2][11]

Mechanism of Action: Restoring Metal Homeostasis and Mitigating Oxidative Damage

The neuroprotective effects of 8-HQ derivatives are primarily linked to their metal-chelating properties.[2][10] By binding to excess metal ions, such as copper, zinc, and iron, in the brain, these compounds can:

  • Prevent Metal-Mediated Aβ Aggregation: In the context of Alzheimer's disease, metal ions can promote the aggregation of amyloid-beta (Aβ) peptides into toxic plaques. 8-HQ derivatives can disrupt this process.

  • Reduce Oxidative Stress: By sequestering redox-active metal ions, these compounds can inhibit the generation of harmful reactive oxygen species that contribute to neuronal damage.[12]

  • Modulate Cell Signaling Pathways: The redistribution of metal ions can activate neuroprotective signaling cascades.[2]

While specific studies on the neuroprotective effects of this compound are limited, its structural similarity to other neuroprotective 8-HQ derivatives suggests it may possess similar therapeutic potential.

Synthesis of this compound

The introduction of the morpholin-4-ylmethyl substituent at the C-5 position of the 8-hydroxyquinoline core is typically achieved through a Mannich-type reaction.[3][13] This is a three-component condensation reaction involving an active hydrogen compound (8-hydroxyquinoline), an aldehyde (formaldehyde), and a secondary amine (morpholine).

Representative Synthetic Protocol: Mannich Reaction

Objective: To synthesize this compound.

Materials:

  • 8-Hydroxyquinoline

  • Formaldehyde (37% solution in water)

  • Morpholine

  • Ethanol

  • Dichloromethane

  • Sodium hydroxide (NaOH) solution (10%)

  • Brine

  • Sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • Pre-reaction of Amine and Aldehyde: In a round-bottom flask, stir a solution of morpholine (1.1 mmol) and formaldehyde (1.1 mmol) in ethanol for 1 hour at room temperature.

  • Addition of 8-Hydroxyquinoline: To the pre-reacted mixture, add a solution of 8-hydroxyquinoline (1.0 mmol) in ethanol.

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in dichloromethane and wash sequentially with 10% NaOH solution, brine, and water.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Note: This is a representative protocol, and optimization of reaction conditions (e.g., temperature, reaction time, solvent) may be necessary. For a detailed protocol for a similar reaction, refer to the synthesis of 7-((4-Methylpiperazin-1-yl)methyl)quinolin-8-ol.[14][15]

Visualizing the Mechanisms and Workflows

Proposed Anticancer Mechanism of Action

anticancer_mechanism compound This compound chelation Metal Chelation compound->chelation metal_ions Cellular Metal Ions (Cu²⁺, Fe³⁺) metal_ions->chelation ros Reactive Oxygen Species (ROS) Generation chelation->ros proteotoxicity Proteotoxicity chelation->proteotoxicity oxidative_stress Oxidative Stress ros->oxidative_stress cell_damage Cellular Damage (Lipids, Proteins, DNA) oxidative_stress->cell_damage apoptosis Apoptosis proteotoxicity->apoptosis cell_damage->apoptosis

Caption: Proposed anticancer mechanism of this compound.

General Workflow for Antimicrobial Susceptibility Testing

antimicrobial_workflow cluster_screening Tier 1: Preliminary Screening cluster_quantitative Tier 2: Quantitative Analysis agar_diffusion Agar Well/Disk Diffusion Assay qualitative Qualitative Assessment (Zone of Inhibition) agar_diffusion->qualitative mic_assay Broth Microdilution Assay qualitative->mic_assay Promising Activity mic_determination MIC Determination mic_assay->mic_determination start Test Compound: This compound start->agar_diffusion

Caption: Workflow for antimicrobial susceptibility testing of quinoline derivatives.

Conclusion and Future Directions

This compound is a promising scaffold in drug discovery with a diverse range of biological activities. Its multifaceted anticancer properties, stemming from metal ion chelation, induction of oxidative stress, and inhibition of the key enzyme UGGT, make it a compelling candidate for further investigation, particularly in the context of multidrug-resistant cancers. Furthermore, its potential as a broad-spectrum antimicrobial and a neuroprotective agent warrants deeper exploration.

Future research should focus on obtaining more specific quantitative data, such as IC₅₀ and MIC values, for this compound against a wider range of cancer cell lines and microbial pathogens. Elucidating the precise signaling pathways affected by this compound in different biological contexts will provide a more comprehensive understanding of its mechanism of action. Structure-activity relationship (SAR) studies, involving the synthesis and evaluation of analogues, could lead to the development of even more potent and selective therapeutic agents based on this versatile 8-hydroxyquinoline core.

References

  • Guay, K. P., Ibba, R., Kiappes, J. L., et al. (2023). A quinolin-8-ol sub-millimolar inhibitor of UGGT, the ER glycoprotein folding quality control checkpoint. iScience, 26(10), 107919. [Link]

  • Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug design, development and therapy, 7, 1191–1203. [Link]

  • Guay, K. P., Ibba, R., Kiappes, J. L., et al. (2023). A quinolin-8-ol sub-millimolar inhibitor of UGGT, the ER glycoprotein folding quality control checkpoint. iScience, 26(10), 107919. [Link]

  • Guay, K. P., Ibba, R., Kiappes, J. L., et al. (2023). A quinolin-8-ol sub-millimolar inhibitor of UGGT, the ER glycoprotein folding quality control checkpoint. PubMed, 37808298. [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for Evaluating the Antimicrobial Activity of Novel Quinoline Derivatives.
  • Suwanjang, W., Prachayasittikul, V., & Prachayasittikul, S. (2016). Effect of 8-hydroxyquinoline and derivatives on human neuroblastoma SH-SY5Y cells under high glucose. PeerJ, 4, e2394. [Link]

  • ResearchGate. (n.d.). 8-Hydroxyquinoline derivatives with potent antineurodegenerative activity.
  • Prachayasittikul, V., Pingaew, R., Prachayasittikul, S., et al. (2017). 8-HYDROXYQUINOLINES: A PROMISING PHARMACOPHORE POTENTIALLY DEVELOPED AS DISEASE-MODIFYING AGENTS FOR NEURODEGENERATIVE DISEASES: A REVIEW. Mahidol University. [Link]

  • Jain, A. K., Sharma, S., Vaidya, A., Ravichandran, V., & Agrawal, R. K. (2021). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society, 98(9), 100128. [Link]

  • Selen, A. A., et al. (2021). In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative to Poultry Production. Antibiotics, 10(11), 1339. [Link]

  • Waclaw, B., et al. (2022). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols, 17(11), 2349-2383. [Link]

  • Zacchino, S. A., et al. (2019). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Molecules, 24(23), 4333. [Link]

  • IJSDR. (2023). Design, Synthesis, and Antibacterial Evaluation of Novel Quinoline Derivatives. International Journal of Scientific Development and Research, 8(5). [Link]

  • Baluja, S., Godhani, D., & Chanda, S. (2012). Antibacterial Screening of some Heterocyclic Compounds Containing Quinoline Nucleus. Advanced Science, Engineering and Medicine, 4(3), 255-260. [Link]

  • Chen, Y., et al. (2023). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). International Journal of Oncology, 63(5), 1-1. [Link]

  • El-Zohry, M. F., et al. (1992). Synthesis and Antibacterial Activity of Certain Quinoline Derivatives. Chemical and Pharmaceutical Bulletin, 40(11), 3139-3141. [Link]

  • Bálint, E., et al. (2021). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 26(16), 4983. [Link]

  • Schmole, A. C., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry, 65(11), 7859-7880. [Link]

  • Schmole, A. C., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. ACS Publications. [Link]

  • Army, B. C., et al. (2013). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters, 337(2), 270-276. [Link]

  • Chan-on, W., et al. (2015). Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells. Drug Design, Development and Therapy, 9, 2033–2047. [Link]

  • Tumber, A., et al. (2017). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. MedChemComm, 8(5), 1005-1011. [Link]

  • Chan-on, W., et al. (2015). Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells. PubMed, 25897210. [Link]

  • Al-Ostoot, F. H., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4279. [Link]

  • Nayak, S. K., et al. (2023). Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. Journal of the Indian Chemical Society, 100(1), 100814. [Link]

  • Iwatsuki, M., et al. (2021). Anti-Mycobacterial N-(2-Arylethyl)quinolin-3-amines Inspired by Marine Sponge-Derived Alkaloid. Marine Drugs, 19(11), 606. [Link]

Sources

5-(Morpholin-4-ylmethyl)quinolin-8-ol metal chelation properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Metal Chelation Properties of 5-(Morpholin-4-ylmethyl)quinolin-8-ol

Executive Summary

8-Hydroxyquinoline (8HQ) and its derivatives are a cornerstone in the field of medicinal chemistry, primarily due to their profound ability to chelate biologically significant metal ions.[1][2] An imbalance in the homeostasis of metals such as copper, zinc, and iron is a recognized pathological hallmark in numerous disorders, including neurodegenerative diseases and cancer.[1][3] This guide provides a comprehensive technical overview of this compound, a synthetic derivative of the 8HQ pharmacophore. By introducing a morpholin-4-ylmethyl substituent at the C-5 position via a Mannich-type reaction, the compound's physicochemical properties—including lipophilicity and metal binding affinity—are significantly modulated.[4][5] We will explore the core mechanism of chelation, detail authoritative experimental methodologies for its characterization, and discuss the consequential biological applications that position this compound as a valuable scaffold for drug discovery and a chemical probe for studying metal-related pathologies.

The 8-Hydroxyquinoline Scaffold: A Privileged Chelator

The therapeutic and analytical utility of 8-hydroxyquinoline (8HQ) is intrinsically linked to its molecular structure. It is a planar, lipophilic molecule that functions as a potent bidentate chelating agent.[1][2]

The Core Mechanism: Bidentate Chelation

Of the seven isomers of monohydroxyquinoline, only 8-hydroxyquinoline possesses the unique ability to form stable complexes with divalent metal ions.[2][6] This capability arises from the specific spatial arrangement of its two electron donor sites: the phenolic oxygen atom at position 8 and the quinoline ring's nitrogen atom.[6] These sites coordinate with a metal ion to form a stable, five-membered ring structure. This sequestration of metal ions is the foundation of its biological and analytical applications.[7]

ExperimentalWorkflow Fig 2. Workflow for Characterizing Metal Chelation Properties A Compound Synthesis (Mannich Reaction) B Qualitative Analysis: Complex Formation A->B C Quantitative Analysis: Stoichiometry & Stability A->C D UV-Visible Spectrophotometry B->D E Fluorescence Spectroscopy B->E C->D C->E F Potentiometric Titration C->F G Biological Activity Assays F->G  Inform

Caption: A logical workflow from synthesis to the comprehensive characterization of metal chelation and biological validation.

UV-Visible Spectrophotometry
  • Causality & Principle: This technique is a primary method for confirming the interaction between the ligand and a metal ion. Chelation alters the electronic environment of the 8-hydroxyquinoline chromophore, resulting in a shift in the maximum absorption wavelength (λ_max). [8]A bathochromic (red) or hypsochromic (blue) shift upon addition of a metal ion is clear evidence of complex formation. [8][9]* Application: It is used for the initial confirmation of binding and for determining the stoichiometry of the complex using methods like the Mole-Ratio plot or Job's Plot of continuous variation. [10]

  • Protocol: Spectrophotometric Titration for Stoichiometry (Job's Plot)

    • Reagent Preparation: Prepare equimolar stock solutions (e.g., 1 mM) of this compound and the metal salt (e.g., CuSO₄, ZnCl₂) in a suitable buffered solvent (e.g., Tris-HCl buffer in 50% ethanol/water).

    • Serial Solutions: Prepare a series of solutions in separate cuvettes, keeping the total molar concentration of ligand + metal constant, but varying their mole fractions. For a total volume of 2 mL, the mole fraction of the metal (X_metal) would range from 0 to 1 in increments of 0.1 (e.g., 0.2 mL metal + 1.8 mL ligand; 0.4 mL metal + 1.6 mL ligand, etc.).

    • Equilibration: Allow the solutions to equilibrate for a set time (e.g., 10 minutes) at a constant temperature.

    • Data Acquisition: Measure the absorbance of each solution at the λ_max of the formed complex.

    • Analysis: Plot the change in absorbance (ΔA) against the mole fraction of the metal (X_metal). The peak of the resulting curve indicates the stoichiometric ratio of the metal-ligand complex. A peak at X_metal = 0.33 suggests a 1:2 (M:L) complex, while a peak at 0.5 suggests a 1:1 complex. [8]

Fluorescence Spectroscopy
  • Causality & Principle: 8-hydroxyquinoline itself is weakly fluorescent. However, upon chelation with many metal ions, its fluorescence emission is significantly enhanced. [7]This is largely due to the increased structural rigidity of the molecule upon forming the complex, which reduces non-radiative decay pathways. [7][11]This "turn-on" response makes it a highly sensitive detection method. [12]* Application: This method is ideal for determining binding affinity (K_d) and stability constants (K_a) due to its high sensitivity, allowing for experiments at very low concentrations.

  • Protocol: Spectrofluorometric Titration for Binding Affinity

    • Reagent Preparation: Prepare a stock solution of the ligand (e.g., 10 µM) and a highly concentrated stock of the metal salt (e.g., 10 mM) in an appropriate buffer.

    • Experimental Setup: Place a fixed volume of the ligand solution into a quartz cuvette. Set the fluorometer to the optimal excitation wavelength and record the emission spectrum to determine the λ_em_max.

    • Titration: Make sequential, small-volume additions of the concentrated metal stock solution to the cuvette. After each addition, mix thoroughly, allow to equilibrate, and record the fluorescence intensity at the λ_em_max.

    • Data Analysis: Correct the fluorescence intensity for dilution effects. Plot the change in fluorescence intensity against the total metal concentration. The resulting binding curve can be fitted to various binding models (e.g., one-site binding) using appropriate software to calculate the dissociation constant (K_d).

Potentiometric Titration
  • Causality & Principle: This is the benchmark method for the precise determination of the thermodynamic stability constants of metal complexes. [13][14]The chelation process involves the displacement of the proton from the phenolic hydroxyl group of 8HQ by the metal ion. This release of H⁺ into the solution is monitored as a change in pH during titration with a strong base. [15][16]* Application: Provides quantitative log K (stability constant) values, which are essential for comparing the affinity of the ligand for different metal ions and understanding its behavior in biological systems.

  • Protocol: Irving-Rossotti pH-metric Titration

    • Reagent Preparation: Prepare solutions of: (i) free acid (e.g., HClO₄), (ii) free acid + ligand, and (iii) free acid + ligand + metal ion, all at a constant ionic strength maintained by an inert salt (e.g., NaClO₄). [15][17] 2. Titration: Titrate each of the three solutions against a standardized, carbonate-free strong base (e.g., NaOH) at a constant temperature. Record the pH after each addition of the titrant.

    • Data Analysis:

      • Plot the pH reading versus the volume of NaOH added for all three titrations.

      • From the titration curves, calculate the average number of protons associated with the ligand (n̄_A) at different pH values to determine the ligand's protonation constants (pKa).

      • Calculate the average number of ligands attached per metal ion (n̄) and the free ligand exponent (pL).

      • A plot of n̄ versus pL generates the formation curve for the metal complex. The stability constants (log K₁, log K₂, etc.) are determined from this curve at half-integral values of n̄ (e.g., n̄ = 0.5, 1.5). [17]

Biological Implications and Applications

The ability of this compound to chelate metal ions is directly linked to its therapeutic potential.

Neurodegenerative Diseases

The "metal hypothesis" of Alzheimer's disease (AD) posits that the dysregulation of biometals like Cu²⁺ and Zn²⁺ contributes to the aggregation of amyloid-β (Aβ) peptides and subsequent oxidative stress. [3][18]8HQ derivatives are designed to act as metal chelators that can cross the blood-brain barrier (BBB). [19][20]By sequestering excess metal ions from Aβ plaques, these compounds can inhibit or reverse peptide aggregation and mitigate neurotoxicity. [6][18]The morpholine moiety in this compound is a structural feature often incorporated to improve BBB permeability and other pharmacokinetic properties. [21]

AD_Mechanism Fig 3. Proposed Mechanism in Alzheimer's Disease A MMQ8 Crosses Blood-Brain Barrier C Chelation of Metal Ions A->C B Amyloid Plaque with Excess Cu²⁺, Zn²⁺ B->C D Inhibition of Aβ Aggregation C->D E Reduction of Oxidative Stress (ROS) C->E F Restoration of Metal Homeostasis & Neuroprotection D->F E->F

Caption: Multitarget action of this compound (MMQ8) in the context of Alzheimer's pathology.

Anticancer Activity

Cancer cells often exhibit dysregulated metal homeostasis, which they require for rapid proliferation and enzymatic activity. [2][4]8HQ derivatives can exploit this by chelating essential intracellular metals. This can lead to several anticancer effects:

  • Induction of Oxidative Stress: By binding redox-active metals like copper and iron, the resulting complex can participate in redox cycling, generating reactive oxygen species (ROS) that are toxic to cancer cells. [4]* Proteasome Inhibition: The chelation of copper and zinc can inhibit the proteasome, a cellular machine responsible for degrading unwanted proteins. [2]Its inhibition leads to an accumulation of misfolded proteins and triggers apoptosis (programmed cell death). [4]* Overcoming Drug Resistance: Some derivatives have shown potent cytotoxicity against multidrug-resistant (MDR) cancer cell lines, a phenomenon known as collateral sensitivity. [4]

Quantitative Data Summary

The stability of the complexes formed between a ligand and various metal ions is a critical determinant of its biological activity and selectivity. The following table presents representative stability constant data for 8HQ derivatives, illustrating the typical affinity for key biometals.

Metal IonTypical Log K₁ (Stability Constant) for 8HQ DerivativesPotential Biological Relevance
Cu²⁺ ~13 - 15High affinity; relevant to Alzheimer's pathology and anticancer redox cycling.
Fe³⁺ ~12 - 14Important for disrupting iron homeostasis in cancer cells.
Zn²⁺ ~8 - 10Moderate affinity; involved in Aβ aggregation and proteasome function.
Ni²⁺ ~9 - 11Relevant for toxicological studies and specific enzymatic inhibition.
Co²⁺ ~9 - 10Can interfere with cobalt-dependent enzymes.
Mn²⁺ ~7 - 8Lower affinity; less likely to be a primary target in biological systems.
(Note: These are representative values for the 8-hydroxyquinoline class. Specific values for this compound require experimental determination using the methods described above.)

Conclusion and Future Directions

This compound is a rationally designed molecule that leverages the proven metal-chelating scaffold of 8-hydroxyquinoline. The addition of the morpholine-containing side chain provides a crucial handle for modulating its pharmacokinetic and pharmacodynamic properties. The robust methodologies of UV-Vis spectrophotometry, fluorescence spectroscopy, and potentiometric titration provide a complete toolkit for characterizing its interactions with metal ions, forming a necessary bridge between chemical synthesis and biological validation.

Future research should focus on obtaining precise stability constants for this specific molecule with a range of biometals to establish its selectivity profile. In vivo studies in animal models of neurodegeneration and cancer are the logical next step to validate the promising in vitro data and to assess its potential as a therapeutic agent. Furthermore, the inherent fluorescence of its metal complexes could be explored for developing selective metal ion sensors for diagnostic applications.

References

  • Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157–1178. [Link]

  • Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Dovepress. [Link]

  • Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. PMC. [Link]

  • Ansari, F. B., et al. (n.d.). POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF TRANSITION METAL COMPLEXES WITH p-AMINOBENZOIC ACID. Oriental Journal of Chemistry. [Link]

  • El-Sayed, R., & Mohamed, G. G. (2011). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. [Link]

  • Patil, S. P., et al. (2012). Potentiometric Determination of Stability Constant of Transition and Inner Transition Metals Complexes of Some Acids. Asian Journal of Chemistry. [Link]

  • IJSART. (2018). Potentiometric Determination of Stability Constants of Chelates of Indium And Gallium. IJSART. [Link]

  • Domaille, D. W., Que, E. L., & Chang, C. J. (2008). Fluorescent Sensors for Measuring Metal Ions in Living Systems. Chemical Reviews. [Link]

  • Apak, R., et al. (2022). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. MDPI. [Link]

  • El-Sayed, A. Y., et al. (2014). Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes. Scirp.org. [Link]

  • Rasayan Journal of Chemistry. (2021). POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF METFORMIN COMPLEXES WITH METALS IN AQUEOUS MEDIA. Rasayan Journal of Chemistry. [Link]

  • Li, H., et al. (2019). Study on the Methods of Separation and Detection of Chelates. PubMed. [Link]

  • Cabantchik, Z. I., Glickstein, H., & Breuer, W. (1996). A fluorescence assay for assessing chelation of intracellular iron in a membrane model system and in mammalian cells. PubMed. [Link]

  • Patel, K. D., et al. (2014). Preparation, Characterization And Antifungal Activity Of Metal Chelates Of 5-(N- Morpholinomethyl)-8-Hydroxyquinoline. International Journal of Pharmaceutical Sciences and Research. [Link]

  • The Chem Connections Homepage. (n.d.). General Concepts of the Chemistry of Chelation. The Chem Connections Homepage. [Link]

  • Blake, D. A., et al. (2000). Fluorescence polarization immunoassays for metal ions. PubMed. [Link]

  • ResearchGate. (n.d.). Fig. 3 Metal ion chelating activity assay. UV-vis spectrum of PZ001,... ResearchGate. [Link]

  • Google Patents. (n.d.). A kind of test method of chelating acid to metal calcium ion chelating ability.
  • RX Marine International. (n.d.). How to determine chelate demand by titrimetric method. RX Marine International. [Link]

  • Wang, L., et al. (2020). Recent Developments in Fluorescent Materials for Heavy Metal Ions Analysis From the Perspective of Forensic Chemistry. Frontiers. [Link]

  • European Open Science. (n.d.). UV-Vis Spectrophotometric Determination of Selected Heavy Metals (Pb, Cr, Cd and As) in Environmental, Water and Biological Samples with Synthesized Glutaraldehyde Phenyl Hydrazone as the Chromogenic Reagent. European Open Science. [Link]

  • Karaderi, S., Bakla, M., & Mazı, C. (2019). Determination of UV-Vis Spectrophotometric Method of Metal Complexes Stoichiometry between Cu(II), Ca(II), Cd. International Journal of Pharmaceutical Research & Allied Sciences. [Link]

  • National Genomics Data Center. (n.d.). UV-vis spectroscopic method for detection and removal of heavy metal ions in water using Ag doped ZnO nanoparticles. National Genomics Data Center. [Link]

  • ResearchGate. (2025). UV-Vis Spectrophotometric Determination of Selected Heavy Metals (Pb, Cr, Cd and As) in Environmental, Water and Biological Samples with Synthesized Glutaraldehyde Phenyl Hydrazone as the Chromogenic Reagent. ResearchGate. [Link]

  • ResearchGate. (2025). 8-Hydroxyquinolines: A review of their metal chelating properties and medicinal applications. ResearchGate. [Link]

  • da S. G. L. de Oliveira, G., et al. (2021). Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. PMC. [Link]

  • PubMed. (2025). Design, synthesis, and multi-target evaluation of 4-phenyl quinoline-8-sulfonate thiosemicarbazones as potential anti-Alzheimer agents. PubMed. [Link]

  • PubMed. (2025). 8-Hydroxyquinoline Derivatives as Drug Candidates for the Treatment of Alzheimer's Disease. PubMed. [Link]

  • Musiol, R., et al. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC. [Link]

  • Chen, Y. C., et al. (2001). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. [Link]

  • ResearchGate. (2025). 8-Hydroxyquinoline Derivatives as Drug Candidates for the Treatment of Alzheimer's Disease. ResearchGate. [Link]

  • Al-Hussain, S. A., & Ali, M. R. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]

Sources

derivatives of 5-(Morpholin-4-ylmethyl)quinolin-8-ol

Expert Insight: A crucial finding is the "collateral sensitivity" or "MDR-selective" activity observed in some derivatives. [6][8]Multidrug-resistant (MDR) cancer cells, which overexpress efflux pumps like P-glycoprotein, are paradoxically more sensitive to these compounds than their non-resistant parental counterparts. The exact mechanism is complex but is related to how these compounds interact with the altered metal homeostasis and metabolism within MDR cells. [8][9]

Part 3: Biological Applications and Experimental Protocols

The unique mechanism of action of these derivatives makes them promising candidates for several therapeutic applications.

Application in Oncology: Targeting Multidrug Resistance

The ability to selectively target and kill MDR cancer cells is a significant therapeutic advantage.

Protocol: In Vitro Cytotoxicity Assay against MDR Cancer Cells This protocol is designed to evaluate the MDR-selective activity by comparing cytotoxicity in a drug-sensitive parental cell line (e.g., MES-SA) and its drug-resistant counterpart (e.g., MES-SA/Dx5). [8]

  • Cell Seeding: Plate MES-SA and MES-SA/Dx5 cells in separate 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of the test derivative in DMSO. Create a series of 2-fold dilutions in cell culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.

  • Treatment: Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include wells with medium only (negative control) and a known cytotoxic agent (positive control).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified, 5% CO₂ atmosphere.

  • Viability Assessment (PrestoBlue Assay): Add 10 µL of PrestoBlue™ reagent to each well. Incubate for 1-2 hours.

  • Data Acquisition: Measure the fluorescence (560 nm excitation / 590 nm emission) using a plate reader.

  • Analysis: Convert fluorescence readings to percentage of cell viability relative to the negative control. Plot viability against compound concentration and use a non-linear regression model to calculate the IC₅₀ (the concentration that inhibits 50% of cell growth) for each cell line. The Selectivity Ratio (SR) is calculated as IC₅₀ (parental) / IC₅₀ (MDR). An SR > 1 indicates selectivity towards MDR cells.

Application in Microbiology: Novel Antimicrobial Agents

8-HQ derivatives have long been known for their broad-spectrum antimicrobial properties, including activity against bacteria and fungi. [6][12]Derivatives of 5-chloro-8-hydroxyquinoline have shown excellent activity against Mycobacterium tuberculosis, including multidrug-resistant strains. [11][12] Protocol: Minimum Inhibitory Concentration (MIC) Assay This protocol determines the lowest concentration of a compound that visibly inhibits microbial growth.

  • Inoculum Preparation: Culture a bacterial strain (e.g., Staphylococcus aureus ATCC 29213) overnight in Mueller-Hinton Broth (MHB). Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: In a 96-well plate, add 50 µL of MHB to all wells. Add 50 µL of a concentrated stock of the test compound to the first column and perform 2-fold serial dilutions across the plate.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well.

  • Controls: Include a positive control well (bacteria, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be confirmed by adding a viability indicator like resazurin.

Conclusion and Future Directions

Derivatives of this compound are a compelling class of compounds characterized by a validated mechanism of action, synthetic tractability, and a broad range of biological activities. Their ability to overcome multidrug resistance in cancer is of particular importance. The structure-activity relationships elucidated to date provide a clear roadmap for further optimization.

Future research should focus on:

  • Prodrug Strategies: Introduction of moieties like glucoconjugates could improve tumor-specific targeting and reduce systemic toxicity. [8]* Hybrid Molecules: Combining the 8-HQ scaffold with other established pharmacophores, such as the fluoroquinolone antibiotic ciprofloxacin, has shown promise for developing novel broad-spectrum antibacterial agents. [1]* Exploring New Therapeutic Areas: The role of metal dysregulation in neurodegenerative diseases like Alzheimer's and Parkinson's suggests that these chelating compounds could be repurposed as valuable chemical probes or therapeutic leads in this field. [6] This technical guide provides the foundational knowledge and practical methodologies for researchers to confidently engage with and advance the study of this potent and versatile chemical scaffold.

References

  • Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC - NIH. [Link]

  • Identification and structure-activity relationship of 8-hydroxy-quinoline-7-carboxylic acid derivatives as inhibitors of Pim-1 kinase - ResearchGate. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC. [Link]

  • Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - ACS Publications. [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications | Open Access Journals. [Link]

  • Morpholine derivatives and their use as therapeutic agents - Google P
  • In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. [Link]

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed. [Link]

  • Biological activities of morpholine derivatives and molecular targets involved. - ResearchGate. [Link]

  • Synthesis and antimicrobial activity evaluation of some new 7-substituted quinolin-8-ol derivatives. [Link]

  • 8-hydroxy quinoline derivatives - Google P
  • Mdr-reversing 8-hydroxy-quinoline derivatives - Google P
  • Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species - ResearchGate. [Link]

  • Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species - PMC - NIH. [Link]

  • Synthesis, Characterization, and Biological Activity of 5-Chloroquinolin-8-ol Complexes | Request PDF - ResearchGate. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences. [Link]

  • Preparation of 8-hydroxyquinoline derivatives as potential antibiotics against Staphylococcus aureus - PubMed. [Link]

  • Synthesis and Characterization of Some New Morpholine Derivatives - ResearchGate. [Link]

  • MDR-REVERSING 8-HYDROXY-QUINOLINE DERIVATIVES - European Patent Office - EP 3440070 B1. [Link]

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

  • Preparation of 8-hydroxyquinoline derivatives as potential antibiotics against Staphylococcus aureus | Request PDF - ResearchGate. [Link]

  • (PDF) Design, Synthesis and Screening of Newer-8-Hydroxy Quinoline Derivatives as Novel Anti Tubercular Agents - ResearchGate. [Link]

Topic: 5-(Morpholin-4-ylmethyl)quinolin-8-ol and its Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The quinoline scaffold represents a "privileged structure" in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] Within this class, 8-hydroxyquinoline (8-HQ) and its derivatives have emerged as particularly promising candidates in oncology.[1][2] This technical guide focuses on 5-(Morpholin-4-ylmethyl)quinolin-8-ol, a potent Mannich base derivative of 8-HQ, and its structural analogs.[3] We will provide an in-depth exploration of their multi-faceted mechanisms of action, primarily centered on the disruption of metal ion homeostasis and the inhibition of critical pro-survival signaling pathways, such as those mediated by PIM-1 kinase.[3][4] This document provides a framework for understanding the structure-activity relationships that drive potency and selectivity. Furthermore, it offers detailed, field-proven experimental protocols for the preclinical evaluation of these compounds, from initial in vitro cytotoxicity screening to in vivo efficacy studies in xenograft models. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals dedicated to advancing novel quinoline-based cancer therapeutics.

The 8-Hydroxyquinoline Scaffold: A Foundation for Anticancer Agent Design

The 8-hydroxyquinoline (8-HQ) core is a bicyclic aromatic pharmacophore renowned for its versatile biological activities.[5][2] Its unique physicochemical properties, particularly its ability to act as a potent chelator of divalent metal ions, make it an attractive starting point for the design of anticancer agents.[2][3] Cancer cells often exhibit dysregulated metal homeostasis, creating a therapeutic window that can be exploited by compounds capable of sequestering essential metal ions like copper and iron.[3][6]

The lead compound, This compound , is a synthetic derivative that exemplifies a strategic modification of the 8-HQ scaffold.[3] Its synthesis is typically achieved through a Mannich reaction, which introduces a morpholin-4-ylmethyl substituent at the C-5 position.[3] This modification serves two critical purposes:

  • Modulation of Physicochemical Properties : The morpholine ring is a "privileged" moiety in drug design, often added to improve aqueous solubility, metabolic stability, and overall pharmacokinetic profiles.[7]

  • Influence on Biological Activity : The aminomethyl linker fine-tunes the compound's lipophilicity and metal-binding affinity, which are crucial for cell permeability and cytotoxic potency.[3]

This strategic combination of the 8-HQ chelating core and the pharmacokinetically favorable morpholine group results in a molecule with potent anticancer activity, especially against multidrug-resistant (MDR) cancer cell lines.[3]

Core Mechanisms of Action

The anticancer effects of this compound and its analogs are not attributed to a single mode of action but rather to a multi-pronged assault on cancer cell vulnerabilities.

Metal Ion Chelation, Oxidative Stress, and Proteotoxicity

The primary and most well-documented mechanism of action for 8-HQ derivatives is their function as lipophilic metal ion chelators.[3] Biologically essential transition metals, particularly copper (Cu²⁺) and iron (Fe³⁺), are critical cofactors for enzymes involved in cell proliferation and redox homeostasis. Cancer cells often have an elevated demand for these metals.

By binding these redox-active metals, 8-HQ derivatives can disrupt cellular functions through several downstream effects:[3]

  • Induction of Oxidative Stress : The formation of metal-ligand complexes can catalyze the generation of reactive oxygen species (ROS), leading to significant oxidative stress.

  • Proteotoxicity : Elevated ROS levels can cause widespread damage to cellular components, including proteins, leading to proteotoxicity.

  • Proteasome Inhibition : The chelation of copper and zinc ions has been specifically linked to the inhibition of the proteasome, a critical cellular machine responsible for protein degradation.[3] Its inhibition leads to the accumulation of misfolded proteins and the induction of apoptosis.

cluster_0 Extracellular cluster_1 Cancer Cell Cytoplasm Compound 5-(Morpholin-4-ylmethyl) quinolin-8-ol Compound_Intra Intracellular Compound Compound->Compound_Intra Cellular Uptake Complex Compound-Metal Complex Compound_Intra->Complex Chelation Metal_Ions Cu²⁺ / Fe³⁺ Ions Metal_Ions->Complex ROS Reactive Oxygen Species (ROS) Generation Complex->ROS Catalysis Proteasome Proteasome ROS->Proteasome Inhibition (Proteotoxicity) Apoptosis Apoptosis Proteasome->Apoptosis Leads to cluster_pathway PIM-1 Signaling Pathway Growth_Factors Growth Factors / Cytokines Receptor Receptor Growth_Factors->Receptor STAT_JAK JAK/STAT Pathway Receptor->STAT_JAK PIM1 PIM-1 Kinase STAT_JAK->PIM1 Upregulates Downstream Downstream Targets (e.g., Bad, p27) PIM1->Downstream Phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis Downstream->Apoptosis_Inhibition Quinoline_Analog Quinoline Analog (PIM-1 Inhibitor) Inhibition Quinoline_Analog->Inhibition Inhibition->PIM1

Caption: Inhibition of the PIM-1 pro-survival signaling pathway.

Synthesis and Structure-Activity Relationship (SAR)

General Synthesis

The core synthesis of 5- and 7-aminomethyl-substituted 8-hydroxyquinolines relies on the Mannich reaction, a classic C-C bond-forming reaction that involves the aminoalkylation of an acidic proton located on a carbon atom. [3]In this context, 8-hydroxyquinoline is reacted with formaldehyde and a secondary amine (such as morpholine) to yield the desired product.

General Reaction Scheme: 8-Hydroxyquinoline + Formaldehyde + Morpholine → this compound

This versatile reaction allows for the straightforward generation of a diverse library of analogs by simply varying the secondary amine component. [8][9]

Key Structure-Activity Relationships (SAR)

Decades of research on quinoline derivatives have illuminated key structural features that govern their anticancer activity. [10][11]

  • C8-Hydroxyl Group : The phenolic hydroxyl group at the C-8 position is considered essential for the metal-chelating properties and, consequently, the biological activity of many of these compounds. [1]* C5 and C7 Positions : Substitution at these positions significantly impacts potency. The introduction of the aminomethyl side chain via the Mannich reaction is a proven strategy to enhance activity. [12]Furthermore, the addition of electron-withdrawing groups, such as halogens (e.g., bromo, chloro), at these positions can further increase cytotoxicity. [12][13]* The Aminomethyl Side Chain : The nature of the tertiary amine (e.g., morpholine, piperidine, pyrrolidine) modulates the compound's lipophilicity and steric profile, which affects cell permeability and target interaction. [12]* The Quinoline Core : The aromatic quinoline system itself is crucial for activity, potentially participating in π-π stacking interactions with biological targets like kinase ATP-binding pockets. [14]

cluster_SAR Key Structure-Activity Relationships Scaffold N1 Quinoline Nitrogen: - H-bond acceptor - Key for kinase hinge  region binding C5_C7 C5/C7 Positions: - Site for Mannich base - Halogenation increases potency C8_OH C8-Hydroxyl Group: - Essential for metal chelation Amine Tertiary Amine (e.g., Morpholine): - Modulates solubility - Influences pharmacokinetics

Caption: Summary of key SAR points for 8-hydroxyquinolines.
Compound/Analog Class Key Structural Feature Reported Activity/Potency Cancer Cell Lines Reference
5,7-Dihalo-8-HQ Halogenation at C5 and C7High cytotoxicity (nM to low µM IC50)Hepatoma, Ovarian, NSCLC[2]
Quinoline-Pyridine Hybrids Pyridine moietyPotent PIM-1/PIM-2 kinase inhibitionNFS-60, HepG-2, PC-3, Caco-2[4][15]
2,4-Disubstituted Quinolines Substitution at C2 and C4Growth inhibition via multiple mechanismsVarious[10]
8-HQ Hydrazones Hydrazone linkerPotent cytotoxicity, often enhanced by metal complexationBreast cancer, Melanoma[2][10]

Preclinical Evaluation Workflow: A Methodological Guide

A systematic and rigorous preclinical evaluation is essential to validate the therapeutic potential of novel quinoline analogs. The following workflow outlines key experimental protocols.

cluster_invitro In Vitro Characterization cluster_invivo In Vivo Efficacy Cytotoxicity Protocol 1: Cytotoxicity Screening (MTT/MTS Assay) Target Protocol 4: Target Engagement (Kinase Inhibition Assay) Cytotoxicity->Target Identify Potent Hits MoA Mechanism of Action (MoA) Studies Target->MoA Confirm On-Target Activity CellCycle Protocol 2: Cell Cycle Analysis MoA->CellCycle Apoptosis Protocol 3: Apoptosis Confirmation MoA->Apoptosis Xenograft Protocol 5: Xenograft Tumor Model Apoptosis->Xenograft Validate In Vivo Lead_Compound Lead Compound Identification Lead_Compound->Cytotoxicity Initial Screening

Sources

neuroprotective potential of 5-(Morpholin-4-ylmethyl)quinolin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Neuroprotective Potential of 5-(Morpholin-4-ylmethyl)quinolin-8-ol

Authored by: A Senior Application Scientist

Abstract

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, present a formidable challenge to modern medicine due to their complex, multifactorial nature. The dysregulation of metal ion homeostasis, oxidative stress, and protein aggregation are central to their pathology. The 8-hydroxyquinoline (8-HQ) scaffold has emerged as a "privileged structure" in the design of therapeutic agents targeting these pathways. This technical guide provides a comprehensive overview of the neuroprotective potential of a specific 8-HQ derivative, this compound. While direct neuroprotective studies on this compound are nascent, this guide synthesizes data from closely related analogues to build a robust scientific case for its investigation. We will delve into its presumed mechanisms of action, propose detailed experimental protocols for its evaluation, and provide the scientific rationale behind these methodologies for researchers, scientists, and drug development professionals.

The Scientific Rationale: 8-Hydroxyquinolines as Multifunctional Neuroprotective Agents

The therapeutic promise of 8-hydroxyquinoline and its derivatives in the context of neurodegeneration lies in their ability to act as multi-target-directed ligands (MTDLs).[1][2][3] Neurodegenerative diseases are not caused by a single pathological event but rather a cascade of interconnected processes. An effective therapeutic agent should ideally modulate several of these key pathways.

The 8-hydroxyquinoline core is a well-established metal chelator, particularly for biologically relevant metal ions like copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe³⁺).[4] The dysregulation of these metal ions is implicated in the aggregation of amyloid-beta (Aβ) peptides in Alzheimer's disease and the generation of reactive oxygen species (ROS) through Fenton-like reactions.[4] By chelating and redistributing these metal ions, 8-HQ derivatives can inhibit protein aggregation and reduce oxidative stress, two of the primary drivers of neuronal cell death.[5]

Furthermore, structural modifications to the 8-HQ scaffold have yielded compounds with additional beneficial activities, including cholinesterase inhibition, which is a symptomatic treatment for Alzheimer's disease, and the ability to scavenge free radicals directly.[1][6]

Profile of this compound: A Promising Candidate

This compound is a Mannich base derivative of 8-hydroxyquinoline. The synthesis of this class of compounds is typically achieved through a Mannich reaction, which involves the aminoalkylation of an acidic proton located on a carbon atom. In this case, the 8-hydroxyquinoline core is reacted with formaldehyde and morpholine.

The introduction of the morpholinomethyl group at the 5-position is significant. This modification can influence the compound's lipophilicity, which in turn affects its ability to cross the blood-brain barrier—a critical attribute for any centrally acting therapeutic. The morpholine moiety itself is found in various biologically active compounds and can contribute to the overall pharmacological profile.

Based on the extensive research on analogous 8-HQ derivatives, the is hypothesized to stem from the following mechanisms:

  • Metal Ion Chelation: The core 8-hydroxyquinoline structure will chelate excess metal ions, thereby preventing their participation in deleterious reactions.

  • Antioxidant Activity: By sequestering redox-active metals, the compound will indirectly reduce the generation of ROS. It may also possess direct radical scavenging properties.

  • Anti-aggregation Properties: By modulating metal ion homeostasis, it is likely to interfere with the metal-induced aggregation of proteins like Aβ.

The following diagram illustrates the proposed multi-target neuroprotective mechanism of 8-hydroxyquinoline derivatives.

G cluster_compound This compound cluster_pathways Pathophysiological Hallmarks of Neurodegeneration cluster_outcome Therapeutic Outcome Compound 8-HQ Core (Metal Chelation) Metal Metal Dyshomeostasis (Cu²⁺, Zn²⁺, Fe³⁺) Compound->Metal Chelates Morpholine Morpholine Moiety (Modulates Physicochemical Properties) OxidativeStress Oxidative Stress (ROS Production) Metal->OxidativeStress Catalyzes Aggregation Protein Aggregation (e.g., Aβ) Metal->Aggregation Promotes Neuroprotection Neuroprotection (Neuronal Survival) OxidativeStress->Neuroprotection Leads to Neuronal Death Aggregation->Neuroprotection Contributes to Neurotoxicity

Caption: Proposed multi-target mechanism of this compound.

In Vitro Evaluation of Neuroprotective Efficacy

A tiered approach to in vitro testing is recommended to systematically evaluate the .

Foundational Assays: Cytotoxicity and Antioxidant Capacity

Before assessing neuroprotective effects, it is crucial to determine the compound's intrinsic cytotoxicity to establish a safe therapeutic window.

Table 1: Foundational In Vitro Assays

AssayCell LinePurpose
MTT/XTT AssaySH-SY5Y, PC12To determine the concentration range at which the compound is non-toxic to neuronal cells.
DPPH/ABTS AssayAcellularTo assess the direct radical scavenging activity of the compound.
Oxygen Radical Absorbance Capacity (ORAC)AcellularTo quantify the overall antioxidant capacity against peroxyl radicals.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Culture human neuroblastoma SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the compound-containing medium and incubate for 24-48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control.

Mechanistic Assays: Neuroprotection Against Specific Insults

To probe the neuroprotective mechanisms, neuronal cells are pre-treated with the test compound and then exposed to a neurotoxin that mimics a specific aspect of neurodegenerative pathology.

Table 2: Mechanistic Neuroprotection Assays

Assay ModelNeurotoxinPathological Process Mimicked
Parkinson's Disease Model6-OHDA or MPP⁺Dopaminergic neuron degeneration, oxidative stress, mitochondrial dysfunction.[7]
Alzheimer's Disease Model (Oxidative Stress)H₂O₂Oxidative stress-induced neuronal damage.
Metal-Induced Toxicity ModelFe³⁺/Cu²⁺Metal-induced oxidative stress and neurotoxicity.[7]
Ferroptosis ModelErastinIron-dependent programmed cell death.[7]

Experimental Protocol: Neuroprotection against 6-OHDA-induced Toxicity

  • Cell Culture and Seeding: As described in the MTT protocol. For some experiments, differentiation of SH-SY5Y cells with retinoic acid may be beneficial to obtain a more neuron-like phenotype.

  • Pre-treatment: Pre-treat the cells with non-toxic concentrations of this compound for 2-4 hours.

  • Toxin Exposure: Add 6-hydroxydopamine (6-OHDA) to the wells to a final concentration of 50-100 µM and incubate for 24 hours.

  • Viability Assessment: Assess cell viability using the MTT assay as described previously.

  • Further Analysis (Optional):

    • ROS Measurement: Use dichlorofluorescein diacetate (DCF-DA) to quantify intracellular ROS levels.

    • Apoptosis Assay: Use Annexin V/Propidium Iodide staining and flow cytometry to assess apoptosis.

    • Mitochondrial Membrane Potential: Use a fluorescent probe like JC-1 to measure changes in mitochondrial membrane potential.

The following workflow diagram illustrates the in vitro screening process.

G cluster_start Initial Screening cluster_mechanistic Mechanistic Evaluation cluster_downstream Downstream Analysis Start Synthesized Compound: This compound Cytotoxicity Cytotoxicity Assay (MTT) Establish Non-Toxic Concentrations Start->Cytotoxicity Antioxidant Antioxidant Capacity (DPPH/ORAC) Assess Direct Radical Scavenging Start->Antioxidant Neuroprotection Neuroprotection Assays (Pre-treatment with compound, then toxin) Cytotoxicity->Neuroprotection Inform concentrations PD_Model Parkinson's Model (6-OHDA/MPP⁺) Neuroprotection->PD_Model AD_Model Alzheimer's Model (H₂O₂) Neuroprotection->AD_Model Metal_Model Metal Toxicity (Fe³⁺/Cu²⁺) Neuroprotection->Metal_Model Downstream Elucidation of Mechanism PD_Model->Downstream AD_Model->Downstream Metal_Model->Downstream ROS ROS Measurement (DCF-DA) Downstream->ROS Apoptosis Apoptosis Assay (Annexin V/PI) Downstream->Apoptosis MMP Mitochondrial Membrane Potential (JC-1) Downstream->MMP

Caption: In vitro experimental workflow for assessing neuroprotective potential.

In Vivo Validation of Neuroprotective Effects

Promising results from in vitro studies must be validated in animal models of neurodegenerative diseases. These models, while not perfectly replicating the human condition, provide crucial information on bioavailability, efficacy, and potential side effects.

Table 3: Common In Vivo Models for Neurodegeneration

Disease ModelAnimal ModelKey Features
Alzheimer's Disease Transgenic mice (e.g., APP/PS1, 5XFAD)Progressive Aβ plaque deposition, cognitive deficits.
Scopolamine-induced amnesia model (rats or mice)Acute cholinergic dysfunction and memory impairment.
Parkinson's Disease 6-OHDA-induced lesion model (rats)Unilateral lesion of the nigrostriatal pathway, leading to motor deficits.
MPTP-induced model (mice)Systemic administration leads to loss of dopaminergic neurons in the substantia nigra.
Rotenone-induced model (rats)Chronic administration induces features of Parkinsonism, including oxidative stress and neuroinflammation.[8]

Experimental Protocol: 6-OHDA Rat Model of Parkinson's Disease

  • Animal Acclimatization: Acclimate male Sprague-Dawley or Wistar rats for at least one week under standard laboratory conditions.

  • Stereotaxic Surgery: Anesthetize the rats and place them in a stereotaxic frame. Inject 6-OHDA unilaterally into the medial forebrain bundle or the substantia nigra.

  • Drug Administration: Begin oral or intraperitoneal administration of this compound and vehicle control one day after surgery and continue for the duration of the study (typically 2-4 weeks).

  • Behavioral Testing:

    • Apomorphine- or Amphetamine-induced Rotational Behavior: Assess the degree of dopamine depletion by measuring contralateral (apomorphine) or ipsilateral (amphetamine) rotations.

    • Cylinder Test: Evaluate forelimb akinesia by measuring the spontaneous use of the impaired paw.

  • Post-mortem Analysis:

    • Immunohistochemistry: Sacrifice the animals and perfuse the brains. Prepare brain sections and stain for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra and their terminals in the striatum.

    • Biochemical Assays: Homogenize brain tissue to measure levels of dopamine and its metabolites, markers of oxidative stress (e.g., malondialdehyde), and inflammatory cytokines.

Conclusion and Future Directions

While direct experimental evidence for the neuroprotective effects of this compound is still forthcoming, the wealth of data on structurally similar 8-hydroxyquinoline derivatives provides a strong rationale for its investigation. Its inherent metal-chelating properties, coupled with the potential for favorable blood-brain barrier permeability conferred by the morpholinomethyl substituent, make it a compelling candidate for further study.

The experimental workflows detailed in this guide provide a robust framework for systematically evaluating its potential as a neuroprotective agent. Future research should focus on direct in vitro and in vivo testing to confirm the hypothesized mechanisms of action and to establish a clear structure-activity relationship for this class of compounds. The ultimate goal is the development of novel, multi-target therapeutics that can slow or halt the progression of devastating neurodegenerative diseases.

References

  • 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases. PubMed Central.[Link]

  • New 8-hydroxyquinoline derivatives as promising therapeutic approaches targeting neurodegeneration. Scientific Letters.[Link]

  • Effect of 8-hydroxyquinoline and derivatives on human neuroblastoma SH-SY5Y cells under high glucose. PubMed Central.[Link]

  • Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products. PubMed Central.[Link]

  • A Potent (R)-alpha-bis-lipoyl Derivative Containing 8-Hydroxyquinoline Scaffold: Synthesis and Biological Evaluation of Its Neuroprotective Capabilities in SH-SY5Y Human Neuroblastoma Cells. National Institutes of Health.[Link]

  • The 8-hydroxyquinoline analog PBT2 rapidly restores cognition and reduces soluble Abeta in Alzheimers transgenic mice. ResearchGate.[Link]

  • Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products. MDPI.[Link]

  • (PDF) Effect of 8-hydroxyquinoline and derivatives on human neuroblastoma SH-SY5Y cells under high glucose. ResearchGate.[Link]

  • Relation of Metal-Binding Property and Selective Toxicity of 8-Hydroxyquinoline Derived Mannich Bases Targeting Multidrug Resistant Cancer Cells. PubMed Central.[Link]

  • Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products. ResearchGate.[Link]

  • Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: In vivo activity indicates. PubMed Central.[Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI.[Link]

  • Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. PubMed Central.[Link]

  • Design, synthesis and evaluation of quinoline-O-carbamate derivatives as multifunctional agents for the treatment of Alzheimer's disease. PubMed Central.[Link]

  • Novel 8-Hydroxyquinoline Derivatives as Multitarget Compounds for the Treatment of Alzheimer's Disease. PubMed.[Link]

  • Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. PubMed Central.[Link]

  • Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. ACS Publications.[Link]

  • 8-Hydroxyquinoline Derivatives as Drug Candidates for the Treatment of Alzheimer's Disease. ResearchGate.[Link]

  • Exploring the Neuroprotective Potential of Polyphenolic Compounds in Mitigating Quinolinic Acid-Induced Neurotoxicity in Alzheimer's Disease. PubMed.[Link]

  • Design, synthesis and evaluation of quinolinone derivatives containing dithiocarbamate moiety as multifunctional AChE inhibitors for the treatment of Alzheimer's disease. PubMed Central.[Link]

  • Discovery and preclinical profiling of 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile (PF-06447475), a highly potent, selective, brain penetrant, and in vivo active LRRK2 kinase inhibitor. PubMed.[Link]

  • Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. MDPI.[Link]

  • 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. PubMed Central.[Link]

  • The neuroprotective activity of 8-alkylamino-1,4-benzoxazine antioxidants. PubMed.[Link]

  • 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis. PubMed.[Link]

Sources

An In-Depth Technical Guide to the Antimicrobial Spectrum of 5-(Morpholin-4-ylmethyl)quinolin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Promise of 8-Hydroxyquinolines in an Era of Antimicrobial Resistance

The relentless rise of multidrug-resistant pathogens constitutes a formidable challenge to global health. This reality necessitates a continuous and innovative approach to the discovery and development of novel antimicrobial agents. Within this landscape, the 8-hydroxyquinoline scaffold has long been recognized as a "privileged structure" in medicinal chemistry, giving rise to a plethora of derivatives with a wide array of biological activities, including potent antimicrobial, anticancer, and antifungal properties.[1][2] The inherent versatility of this nucleus, coupled with its well-established metal-chelating capabilities, provides a fertile ground for the design of new therapeutic agents. This guide focuses on a specific derivative, 5-(Morpholin-4-ylmethyl)quinolin-8-ol, a Mannich base of 8-hydroxyquinoline, to explore its anticipated antimicrobial spectrum and the scientific rationale underpinning its potential efficacy. While direct and extensive antimicrobial screening data for this particular compound is not widespread in the public domain, this guide will synthesize available information on structurally analogous compounds to provide a comprehensive and technically robust overview for researchers, scientists, and drug development professionals.

Synthesis and Physicochemical Characterization of this compound

The introduction of an aminomethyl group at the C-5 position of the 8-hydroxyquinoline ring is a common strategy to modulate the compound's biological activity. The synthesis of this compound is typically achieved through a Mannich reaction. This well-established one-pot, three-component condensation reaction involves the aminoalkylation of an acidic proton located on the 8-hydroxyquinoline ring.

The reactants for this synthesis are:

  • 8-Hydroxyquinoline: The parent scaffold providing the core structure and metal-chelating functionality.

  • Formaldehyde: The electrophilic methylene bridge provider.

  • Morpholine: The secondary amine that introduces the morpholinomethyl substituent.

The reaction proceeds via the formation of a Mannich base, yielding the target compound.[3][4][5] The morpholine moiety is of particular interest in medicinal chemistry as it can enhance the pharmacokinetic properties and biological activity of the parent molecule.[6]

Physicochemical Properties:

  • Molecular Formula: C₁₄H₁₆N₂O₂

  • Molecular Weight: 244.29 g/mol

  • Appearance: Typically a solid at room temperature.

  • Solubility: Expected to have moderate solubility in organic solvents and limited solubility in aqueous solutions, a characteristic that can be influenced by pH due to the presence of the basic morpholine nitrogen.

The Postulated Mechanism of Antimicrobial Action: A Tale of Metal Ion Chelation

The primary mechanism by which 8-hydroxyquinoline and its derivatives exert their antimicrobial effects is through their ability to chelate essential metal ions.[1] Transition metals such as iron (Fe²⁺/Fe³⁺), copper (Cu²⁺), and zinc (Zn²⁺) are critical cofactors for a multitude of microbial enzymes involved in vital cellular processes, including respiration, DNA replication, and oxidative stress defense.

By forming stable complexes with these metal ions, this compound can disrupt microbial homeostasis in several ways:

  • Deprivation of Essential Nutrients: The compound can sequester essential metal ions from the microbial environment, effectively starving the pathogen of these critical nutrients and inhibiting its growth.

  • Inhibition of Metalloenzymes: The chelation of metal ions at the active sites of microbial enzymes can lead to their inactivation, thereby blocking essential metabolic pathways.

  • Generation of Reactive Oxygen Species (ROS): In some instances, the metal complexes of 8-hydroxyquinoline derivatives can be redox-active, catalyzing the formation of damaging reactive oxygen species (ROS) within the microbial cell, leading to oxidative stress and cell death.

The morpholine substituent at the 5-position can influence the lipophilicity and metal-binding affinity of the molecule, potentially enhancing its ability to penetrate microbial cell membranes and interact with intracellular targets.

cluster_0 Microbial Cell Compound This compound Complex Compound-Metal Ion Complex Compound->Complex Chelation Metal_Ion Essential Metal Ions (Fe, Cu, Zn) Metal_Ion->Complex Enzyme Metalloenzymes Complex->Enzyme Inhibition ROS Reactive Oxygen Species (ROS) Complex->ROS Generation Cell_Death Inhibition of Growth & Cell Death Enzyme->Cell_Death ROS->Cell_Death caption Postulated Mechanism of Antimicrobial Action

Caption: Postulated Mechanism of Antimicrobial Action.

Anticipated Antimicrobial Spectrum

Antibacterial Activity

Derivatives of 8-hydroxyquinoline have demonstrated notable activity against both Gram-positive and Gram-negative bacteria. The presence of various substituents on the quinoline ring has been shown to modulate this activity. For instance, some 5-substituted derivatives have shown significant antibacterial effects.[7][8]

Table 1: Anticipated Antibacterial Spectrum (Based on Structurally Related Compounds)

Bacterial SpeciesTypeExpected MIC Range (µg/mL)Reference Compound(s)
Staphylococcus aureusGram-positive1 - 32PH176 (an 8-hydroxyquinoline derivative)[9]
Methicillin-resistant Staphylococcus aureus (MRSA)Gram-positive1 - 32PH176 (an 8-hydroxyquinoline derivative)[9]
Escherichia coliGram-negative> 32Generally less active against Gram-negative bacteria
Pseudomonas aeruginosaGram-negative> 32Often exhibits resistance
Mycobacterium tuberculosisAcid-fast0.1 - 12.55,7-Dichloro-8-hydroxy-2-methylquinoline[2]

It is important to note that Gram-negative bacteria, with their outer membrane, often present a greater challenge for small molecule penetration, which may result in higher MIC values compared to Gram-positive organisms.

Antifungal Activity

The 8-hydroxyquinoline scaffold is also a well-known pharmacophore for antifungal agents.[10] Derivatives have shown efficacy against a variety of pathogenic yeasts and molds.

Table 2: Anticipated Antifungal Spectrum (Based on Structurally Related Compounds)

Fungal SpeciesTypeExpected MIC Range (µg/mL)Reference Compound(s)
Candida albicansYeast0.5 - 8PH265 & PH276 (8-hydroxyquinoline derivatives)[11]
Candida aurisYeast0.5 - 8PH265 & PH276 (8-hydroxyquinoline derivatives)[11]
Cryptococcus neoformansYeast0.5 - 1PH265 & PH276 (8-hydroxyquinoline derivatives)[11]
Aspergillus fumigatusMold0.5Nitroxoline (5-nitro-8-hydroxyquinoline)
Trichophyton mentagrophytesDermatophyte0.031 - 2Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline)[12]

Experimental Protocols for Antimicrobial Susceptibility Testing

To definitively determine the antimicrobial spectrum of this compound, standardized antimicrobial susceptibility testing (AST) methodologies must be employed. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide comprehensive guidelines for these assays.[13][14][15][16][17][18][19][20][21]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted and standardized technique for determining MIC values.

Step-by-Step Protocol for Broth Microdilution MIC Assay:

  • Preparation of Compound Stock Solution:

    • Accurately weigh the this compound and dissolve it in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a high-concentration stock solution.

  • Preparation of Microdilution Plates:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solution in a suitable cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi). This will create a range of decreasing concentrations of the compound across the wells.

    • Include a growth control well (no compound) and a sterility control well (no microorganisms).

  • Preparation of Microbial Inoculum:

    • From a fresh culture of the test microorganism, prepare a standardized inoculum suspension in the appropriate broth to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the standardized microbial suspension.

    • Incubate the plates at 35-37°C for 18-24 hours for most bacteria, or at a suitable temperature and duration for fungi.

  • Reading and Interpretation of Results:

    • Visually inspect the plates for microbial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

cluster_0 MIC/MBC Determination Workflow Start Start Prepare_Compound Prepare Compound Stock and Serial Dilutions Start->Prepare_Compound Prepare_Inoculum Prepare Standardized Microbial Inoculum Start->Prepare_Inoculum Inoculate Inoculate Microtiter Plate Prepare_Compound->Inoculate Prepare_Inoculum->Inoculate Incubate Incubate Plate Inoculate->Incubate Read_MIC Visually Read MIC Incubate->Read_MIC Plate_for_MBC Plate from Clear Wells onto Agar Read_MIC->Plate_for_MBC Incubate_Agar Incubate Agar Plate Plate_for_MBC->Incubate_Agar Read_MBC Determine MBC Incubate_Agar->Read_MBC End End Read_MBC->End caption Experimental Workflow for MIC and MBC Determination

Caption: Experimental Workflow for MIC and MBC Determination.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Step-by-Step Protocol for MBC/MFC Assay:

  • Following MIC Determination:

    • After the MIC has been determined, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.

  • Plating on Agar:

    • Spot-plate the aliquots onto an appropriate agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) that does not contain the test compound.

  • Incubation:

    • Incubate the agar plates at the appropriate temperature and duration to allow for the growth of any surviving microorganisms.

  • Reading and Interpretation of Results:

    • The MBC or MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

Structure-Activity Relationship (SAR) Insights

The biological activity of 8-hydroxyquinoline derivatives is intricately linked to their substitution patterns.

  • The 8-Hydroxy Group: This is crucial for the metal-chelating activity and is generally essential for antimicrobial effects.

  • Substitution at C-5 and C-7: The introduction of substituents at these positions significantly influences the lipophilicity, electronic properties, and steric hindrance of the molecule, thereby affecting its antimicrobial potency. Halogenation at these positions, for instance, often enhances antifungal activity.

  • The Aminomethyl Side Chain at C-5: The nature of the amine in the Mannich base can impact the compound's physicochemical properties and its interaction with biological targets. The morpholine ring in this compound is expected to confer favorable pharmacokinetic properties.

cluster_0 Structure-Activity Relationship (SAR) of 8-Hydroxyquinolines Core 8-Hydroxyquinoline Scaffold C5_Sub Substitution at C-5 (e.g., -CH₂-Morpholine) Core->C5_Sub C7_Sub Substitution at C-7 Core->C7_Sub OH_Group 8-Hydroxy Group Core->OH_Group Lipophilicity Lipophilicity C5_Sub->Lipophilicity C7_Sub->Lipophilicity Chelation Metal Chelation OH_Group->Chelation Activity Antimicrobial Activity Lipophilicity->Activity Chelation->Activity caption Key Structural Features Influencing Antimicrobial Activity

Caption: Key Structural Features Influencing Antimicrobial Activity.

Concluding Remarks and Future Directions

This compound, as a representative of the 8-hydroxyquinoline class of compounds, holds significant promise as a potential antimicrobial agent. Its anticipated broad-spectrum activity, coupled with a well-understood mechanism of action centered on metal ion chelation, makes it an attractive candidate for further investigation. The morpholine moiety may confer advantageous physicochemical properties, potentially enhancing its drug-like characteristics.

To fully elucidate the therapeutic potential of this compound, a systematic and rigorous evaluation of its in vitro antimicrobial spectrum against a diverse panel of clinically relevant bacterial and fungal pathogens is imperative. Subsequent studies should focus on its in vivo efficacy in animal models of infection, as well as a comprehensive toxicological assessment to establish its safety profile. Furthermore, exploring potential synergies with existing antimicrobial drugs could unveil novel combination therapies to combat multidrug-resistant infections. The enduring legacy of the 8-hydroxyquinoline scaffold suggests that its derivatives, including this compound, will continue to be a valuable source of inspiration in the ongoing quest for new and effective antimicrobial agents.

References

  • Clinical and Laboratory Standards Institute. M38-A2: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition. CLSI, Wayne, PA, 2008.
  • Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(10), 5243–5246.
  • Clinical and Laboratory Standards Institute. M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. CLSI, Wayne, PA, 2015.
  • European Committee on Antimicrobial Susceptibility Testing. (2024).
  • EUCAST Definitive Document E.DEF 3.1, June 2000: Determination of minimum inhibitory concentrations (MICs) of antibacterial agents by agar dilution. (2000). Clinical Microbiology and Infection, 6(9), 509-515.
  • Clinical and Laboratory Standards Institute. M07-A8: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard-Eighth Edition. CLSI, Wayne, PA, 2009.
  • Broth Microdilution. MI - Microbiology.
  • Siddiqi, H., et al. (2015). Synthesis of Mannich Bases of 8-Hydroxyquinoline. Journal of Basic & Applied Sciences, 11, 539-543.
  • European Committee on Antimicrobial Susceptibility Testing. (2015). Infection control.
  • Siddiqi, H., et al. (2015). Synthesis of Mannich Bases of 8-Hydroxyquinoline. Journal of Basic & Applied Sciences, 11, 539-543.
  • Siddiqi, H., et al. (2015). Synthesis of Mannich Bases of 8-Hydroxyquinoline.
  • Synthesis and antiinflammatory activity of mannich bases of 8-hydroxyquinoline.
  • European Committee on Antimicrobial Susceptibility Testing. (2024). Guidance Documents.
  • Nikolova, M. P., et al. (2023). 5-Amino-8-hydroxyquinoline-containing Electrospun Materials Based on Poly(vinyl alcohol) and Carboxymethyl Cellulose and Their Cu2+ and Fe3+ Complexes with Diverse Biological Properties: Antibacterial, Antifungal and Anticancer. Molecules, 28(15), 5689.
  • Ilkei, T., et al. (2021). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 26(21), 6489.
  • Synthesis and investigation of antibacterial and antioxidants properties of some new 5-subsituted-8-hydroxyquinoline derivatives.
  • European Committee on Antimicrobial Susceptibility Testing. (2026). EUCAST - Home.
  • Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10.
  • Lall, N., et al. (2020). Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. Chemistry & Biodiversity, 17(11), e2000492.
  • Rbaa, M., et al. (2020). Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. Journal of Molecular Structure, 1202, 127263.
  • El-Gaby, M. S., et al. (2012). Synthesis, antimicrobial, and antiviral activities of some new 5-sulphonamido-8-hydroxyquinoline derivatives. Medicinal Chemistry Research, 21(6), 878-886.
  • Pippi, B., et al. (2020). 8-Hydroxyquinoline-5-sulfonamides are promising antifungal candidates for the topical treatment of dermatomycosis. Journal of Applied Microbiology, 128(4), 1038-1049.
  • Krummenauer, M. E., et al. (2021). Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex. Journal of Fungi, 7(10), 834.
  • Kumar, J., & Kumar, A. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences, 8(3), 1-5.
  • Wang, Y., et al. (2022). Design, synthesis and evaluation of antifungal activity of 8-hydroxyquinolin-5-ylidene thiosemicarbazone derivatives. Bioorganic & Medicinal Chemistry, 62, 116719.
  • Lall, N., et al. (2020). Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species.
  • Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives. (2015).
  • Pippi, B., et al. (2017). Evaluation of 8-Hydroxyquinoline Derivatives as Hits for Antifungal Drug Design. Basic & Clinical Pharmacology & Toxicology, 121(3), 205-212.
  • Kikkeri, N., et al. (2015). Synthesis and antimicrobial activity of 5-aminoquinoline and 3-amino phenol derivatives.
  • Pippi, B., et al. (2022). Antibacterial and synergistic activity of a new 8-hydroxyquinoline derivative against methicillin-resistant Staphylococcus aureus. Future Microbiology, 17, 425-436.

Sources

Unlocking the Therapeutic Potential of 5-(Morpholin-4-ylmethyl)quinolin-8-ol: A Computational and In-Silico Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with diverse pharmacological activities. Among these, 5-(Morpholin-4-ylmethyl)quinolin-8-ol stands out as a promising candidate for further development, exhibiting a spectrum of biological effects including anticancer, antimicrobial, and anti-inflammatory properties.[1] The therapeutic potential of this molecule is intrinsically linked to its three-dimensional structure and its ability to interact with specific biological macromolecules. This in-depth technical guide provides a comprehensive overview of the computational and molecular docking studies of this compound, offering a roadmap for researchers, scientists, and drug development professionals to explore its mechanism of action and to guide further optimization efforts. We will delve into the theoretical underpinnings of its activity, detail the practical application of computational methodologies, and provide insights into the interpretation of the resulting data.

Introduction: The Therapeutic Promise of a Substituted Quinolinol

This compound is a synthetic derivative of 8-hydroxyquinoline, a well-established pharmacophore known for its metal-chelating properties. The introduction of a morpholinomethyl group at the C5 position significantly modulates the molecule's physicochemical properties, influencing its biological activity.[1] The core hypothesis underpinning its mechanism of action often revolves around its ability to sequester essential metal ions like copper and iron, thereby inducing oxidative stress within pathological cells, a particularly effective strategy against multidrug-resistant cancer cell lines.[1] Furthermore, this compound has been identified as a sub-millimolar inhibitor of UDP-glucose glycoprotein glucosyltransferase (UGGT), an essential enzyme in the endoplasmic reticulum's quality control system for protein folding.[1]

This dual-pronged potential—disrupting metal homeostasis and interfering with protein quality control—makes this compound a compelling subject for rigorous computational investigation. By employing techniques such as Density Functional Theory (DFT) and molecular docking, we can elucidate the electronic and structural features that govern its activity and predict its binding affinity and orientation within the active sites of relevant protein targets.

Theoretical Framework: Unveiling Molecular Properties with Density Functional Theory (DFT)

Before investigating the interaction of our lead compound with its biological targets, it is paramount to understand its intrinsic electronic and structural properties. Density Functional Theory (DFT) serves as a powerful tool for this purpose, allowing for the calculation of a molecule's geometry, electronic structure, and various reactivity descriptors.

The choice of a functional and basis set is critical for obtaining accurate results. For heterocyclic compounds like this compound, the B3LYP hybrid functional combined with a Pople-style basis set such as 6-311++G(d,p) offers a good balance of accuracy and computational cost.[2] This level of theory has been successfully applied to similar quinoline derivatives, providing reliable predictions of their properties.[2]

Key DFT-Derived Parameters

A standard DFT analysis yields several key parameters that provide insight into the molecule's chemical behavior:

Parameter Description Significance in Drug Design
Optimized Geometry The lowest energy, three-dimensional arrangement of atoms in the molecule.Essential for understanding the molecule's shape and how it will fit into a protein's binding pocket.
HOMO-LUMO Gap The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).A smaller gap generally indicates higher chemical reactivity and lower kinetic stability.
Molecular Electrostatic Potential (MEP) A map of the electrostatic potential on the electron density surface of the molecule.Identifies regions of positive (electrophilic) and negative (nucleophilic) potential, crucial for predicting non-covalent interactions with a protein.
Dipole Moment A measure of the overall polarity of the molecule.Influences the molecule's solubility and its ability to cross cell membranes.
Step-by-Step Protocol for DFT Calculations

The following protocol outlines the general steps for performing a DFT calculation on this compound using a quantum chemistry software package like Gaussian or ORCA.

  • Molecule Building and Initial Optimization:

    • Construct the 3D structure of this compound using a molecular builder.

    • Perform an initial geometry optimization using a faster, lower-level method (e.g., a molecular mechanics force field like MMFF94) to obtain a reasonable starting structure.

  • DFT Geometry Optimization:

    • Set up the DFT calculation with the chosen functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

    • Perform a full geometry optimization to find the lowest energy conformation.

    • Confirm that the optimization has converged to a true minimum by performing a frequency calculation; the absence of imaginary frequencies indicates a stable structure.

  • Calculation of Electronic Properties:

    • From the optimized geometry, calculate the molecular orbitals (HOMO and LUMO), the molecular electrostatic potential, and the dipole moment.

  • Analysis and Visualization:

    • Visualize the optimized structure, HOMO-LUMO orbitals, and the MEP map using software like GaussView or Avogadro.

DFT_Workflow cluster_input Input Preparation cluster_dft DFT Calculation cluster_analysis Analysis Build_Molecule Build 3D Structure Initial_Opt Initial Geometry Optimization (MMFF94) Build_Molecule->Initial_Opt DFT_Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Initial_Opt->DFT_Opt Freq_Calc Frequency Calculation DFT_Opt->Freq_Calc Electronic_Properties Calculate Electronic Properties (HOMO, LUMO, MEP) Freq_Calc->Electronic_Properties If no imaginary frequencies Visualization Visualize Results Electronic_Properties->Visualization

Caption: Workflow for DFT calculations of this compound.

Molecular Docking: Predicting Interactions with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein.

Selection of Protein Targets

Based on the known biological activities of this compound and its quinoline analogs, several high-priority protein targets can be selected for docking studies:

  • Human Topoisomerase IIα (PDB ID: 5BTA): Quinolone-based compounds are well-known inhibitors of type II topoisomerases.[1][3] Targeting the human enzyme is relevant for its anticancer activity. The crystal structure of a Mycobacterium tuberculosis topoisomerase II complexed with a fluoroquinolone provides a good starting point for understanding the binding site.[1]

  • Staphylococcus aureus DNA Gyrase (PDB ID: 9FZ6): For its antimicrobial activity, the bacterial counterpart, DNA gyrase, is a key target.[4][5] The availability of crystal structures of S. aureus DNA gyrase allows for direct docking studies to explore its potential as an antibacterial agent.[4][5]

Step-by-Step Protocol for Molecular Docking using AutoDock Vina

AutoDock Vina is a widely used open-source program for molecular docking due to its speed and accuracy.[8] The following protocol outlines a typical workflow.

  • Preparation of the Receptor:

    • Download the desired protein structure from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding site.

    • Add polar hydrogens to the protein structure.

    • Assign partial charges (e.g., Gasteiger charges).

    • Save the prepared receptor in the PDBQT format.

  • Preparation of the Ligand:

    • Use the DFT-optimized structure of this compound.

    • Assign partial charges and define the rotatable bonds.

    • Save the prepared ligand in the PDBQT format.

  • Grid Box Definition:

    • Define a three-dimensional grid box that encompasses the active site of the receptor. The size and center of the grid box should be large enough to allow for the ligand to move and rotate freely within the binding pocket.

  • Running the Docking Simulation:

    • Execute AutoDock Vina, providing the prepared receptor and ligand files, and the grid box parameters as input.

    • Vina will perform a conformational search and generate a set of predicted binding poses, each with an associated binding affinity score in kcal/mol.

  • Analysis of Docking Results:

    • Visualize the predicted binding poses in the context of the protein's active site using software like PyMOL or Discovery Studio Visualizer.

    • Analyze the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

    • The pose with the lowest binding affinity is typically considered the most favorable.

Docking_Workflow cluster_prep Preparation cluster_setup Setup cluster_run Execution cluster_analysis Analysis Receptor_Prep Prepare Receptor (PDB -> PDBQT) Grid_Box Define Grid Box around Active Site Receptor_Prep->Grid_Box Ligand_Prep Prepare Ligand (Optimized Structure -> PDBQT) Run_Vina Run AutoDock Vina Ligand_Prep->Run_Vina Grid_Box->Run_Vina Analyze_Poses Analyze Binding Poses and Interactions Run_Vina->Analyze_Poses Select_Best_Pose Select Best Pose (Lowest Binding Affinity) Analyze_Poses->Select_Best_Pose

Caption: General workflow for molecular docking using AutoDock Vina.

Interpreting Docking Results: A Hypothetical Example

A docking study of this compound into the active site of S. aureus DNA gyrase might yield the following hypothetical results:

Binding Pose Binding Affinity (kcal/mol) Key Interactions
1-8.5Hydrogen bond between the 8-hydroxyl group and a serine residue; pi-pi stacking between the quinoline ring and a tyrosine residue.
2-8.2Hydrophobic interactions between the morpholine ring and a hydrophobic pocket lined with leucine and valine residues.
3-7.9A water-mediated hydrogen bond network involving the quinoline nitrogen.

In this hypothetical case, Pose 1 would be considered the most likely binding mode due to its lower binding energy. The identified key interactions provide a structural basis for the compound's inhibitory activity and can guide the design of more potent analogs. For example, modifications to the morpholine ring could be explored to enhance the hydrophobic interactions observed in Pose 2.

In-Silico ADMET Prediction: Assessing Drug-Likeness

While high binding affinity to a target is crucial, a successful drug candidate must also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. In-silico tools can provide early-stage predictions of these properties, helping to de-risk drug development projects.

A variety of web-based tools and software packages, such as SwissADME and pkCSM, can be used to predict a range of ADMET parameters.[2][9]

Key ADMET Parameters and Their Significance
Parameter Description Favorable Range for Oral Drugs
Lipinski's Rule of Five A set of rules to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans.Molecular weight < 500 Da; LogP < 5; H-bond donors < 5; H-bond acceptors < 10.
Aqueous Solubility (LogS) The logarithm of the molar solubility of the compound in water.> -4
Blood-Brain Barrier (BBB) Permeability The ability of the compound to cross the blood-brain barrier.Varies depending on the therapeutic target.
CYP450 Inhibition The potential of the compound to inhibit major cytochrome P450 enzymes, which can lead to drug-drug interactions.Non-inhibitor is preferred.
Herg Inhibition The potential of the compound to block the hERG potassium channel, which can lead to cardiotoxicity.Non-inhibitor is preferred.
Protocol for In-Silico ADMET Prediction
  • Input Structure: Provide the 2D or 3D structure of this compound to the ADMET prediction tool.

  • Run Prediction: The software will calculate a range of physicochemical and pharmacokinetic properties.

  • Analyze Results: Evaluate the predicted parameters against established thresholds for drug-likeness and potential liabilities.

Conclusion and Future Directions

The computational and in-silico approaches outlined in this guide provide a powerful framework for elucidating the therapeutic potential of this compound. By combining DFT calculations to understand its intrinsic properties with molecular docking to predict its interactions with key biological targets, researchers can gain valuable insights into its mechanism of action. Furthermore, in-silico ADMET profiling allows for an early assessment of its drug-like properties.

The findings from these computational studies can guide the rational design of novel analogs with improved potency, selectivity, and pharmacokinetic profiles. For instance, structure-activity relationships derived from docking studies can inform the synthesis of derivatives with enhanced interactions with the target protein. Future work should focus on validating these in-silico predictions through in-vitro and in-vivo experimental studies to confirm the biological activity and therapeutic potential of this promising quinoline derivative.

References

  • RCSB PDB. 9FZ6: A 2.58A crystal structure of S. aureus DNA gyrase and DNA with metals identified through anomalous scattering. [Link]

  • RCSB PDB. 5BTA: Crystal structure of a topoisomerase II complex. [Link]

  • Saavedra-Arias, J. J., et al. (2021). 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol as potential antiviral SARS-CoV-2 candidate: Synthesis, crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies. Journal of Molecular Structure, 1232, 130005.
  • ResearchGate. The crystal structure of S. aureus DNA Gyrase enzyme and DNA (PDB: 5CDQ)... [Link]

  • Schrödinger. Protein Ligand Docking Lesson Plan. [Link]

  • AutoDock Vina. Tutorial – AutoDock Vina. [Link]

  • Bioinformatics Review. Beginner's Guide for Docking using Autodock Vina. [Link]

  • Grimme, S., et al. (2022). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry.
  • Lupine Publishers. Experimental Approach, Computational DFT Investigation and a Biological Activity in the Study of an Organic Heterocyclic Compound. [Link]

  • Schrödinger. Docking and scoring. [Link]

  • J's Blog. Schrödinger Notes—Molecular Docking. [Link]

  • ResearchGate. How can I analyze docking result (hydrogen binding)? [Link]

  • Niner Commons. HYDROGEN BOND ENERGY-BASED COMPARATIVE ANALYSIS OF PROTEIN. [Link]

  • PubMed Central. Insights into protein–DNA interactions from hydrogen bond energy‐based comparative protein–ligand analyses. [Link]

  • PubMed. Open access in silico tools to predict the ADMET profiling of drug candidates. [Link]

  • Slideshare. In Silico methods for ADMET prediction of new molecules. [Link]

  • AutoDock Vina. AutoDock Vina: Molecular docking program. [Link]

  • Read the Docs. Basic docking — Autodock Vina 1.2.0 documentation. [Link]

  • Wikipedia. UGGT. [Link]

  • ResearchGate. Structure of UDP‐glucose:glycoprotein glucosyltransferase. (A) Domain... [Link]

  • RCSB PDB. 6TS8: Chaetomium thermophilum UDP-Glucose Glucosyl Transferase (UGGT) double cysteine mutant G177C/A786C. [Link]

  • PDB-101. Global Health: Antimicrobial Resistance: undefined: Type II Topoisomerases. [Link]

  • ResearchGate. Structures of type II topoisomerase-DNA-quinolone complex and... [Link]

  • PDB-101. Browse: Cancer. [Link]

  • PDB-101. Learn: Exploring the Structural Biology of Cancer. [Link]

  • RCSB PDB. 5MU1: UDP-Glucose Glycoprotein Glucosyltransferase from Chaetomium thermophilum soaked with K2PtI6. [Link]

  • MDPI. Lipopeptides from Bacillus Probiotics Can Target Transmembrane Receptors NOX4, EGFR, PDGFR, and OCTN2 Involved in Oxidative Stress and Oncogenesis. [Link]

  • PubMed Central. Reactive Oxygen Species Mechanisms that Regulate Protein–Protein Interactions in Cancer. [Link]

Sources

An In-Depth Technical Guide to the In Vitro Evaluation of 5-(Morpholin-4-ylmethyl)quinolin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

Foreword: Unveiling the Therapeutic Potential of a Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a wide array of biological activities.[1][2] Its derivatives have been extensively explored as anticancer, antimicrobial, antiprotozoal, and neuroprotective agents.[1][2] This guide focuses on a specific synthetic derivative, 5-(Morpholin-4-ylmethyl)quinolin-8-ol, a Mannich base of the versatile 8-hydroxyquinoline (8-HQ) pharmacophore.[3] The introduction of a morpholine moiety via a methylene bridge at the 5-position is known to modulate lipophilicity, metal-chelating properties, and ultimately, the biological activity of the parent 8-HQ molecule.[3]

This document serves as a technical guide for researchers, scientists, and drug development professionals, providing a comprehensive framework for the initial in vitro evaluation of this compound. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating robust and reproducible data. Our exploration will be grounded in established scientific principles and methodologies, with a focus on four key areas of potential therapeutic relevance: anticancer, antimicrobial, neuroprotective, and antioxidant activities.

Foundational Insights: The Chemical Nature of this compound

This compound is a derivative of 8-hydroxyquinoline, a well-known lipophilic metal ion chelator.[3][4] The primary mechanism of action for many 8-HQ compounds is their ability to bind and modulate the homeostasis of essential transition metal ions like copper and iron.[3][4] This chelation can induce oxidative stress within cells, a mechanism that can be harnessed for therapeutic effect, particularly in cancer cells which often have altered metal metabolism.[3] The addition of the morpholine group, a heterocycle known to be present in various therapeutically valuable drugs, can enhance the pharmacokinetic profile and contribute to the overall biological activity of the molecule.[5][6]

Given the established activities of both the quinoline and morpholine moieties, a systematic in vitro evaluation is warranted to elucidate the specific biological profile of this hybrid compound.[3][5][7]

Anticancer Potential: Cytotoxicity Profiling

A primary and crucial step in evaluating any compound for anticancer potential is to determine its cytotoxicity against cancer cell lines. This provides a baseline understanding of the compound's ability to inhibit cell growth or induce cell death. The MTT assay is a widely adopted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10]

Rationale for Experimental Choices

The MTT assay's principle lies in the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to insoluble purple formazan crystals.[10][11] This reaction is catalyzed by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of living, metabolically active cells.[8][10] The amount of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative assessment of the compound's cytotoxic effect.[8] We choose this assay for its reliability, high-throughput compatibility, and the extensive body of literature that supports its use in cytotoxicity screening.[10]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment & Incubation cluster_assay Phase 3: Assay Execution cluster_analysis Phase 4: Data Analysis Cell_Seeding 1. Seed cancer cells in a 96-well plate. (e.g., 10,000 cells/well) Incubation_24h 2. Incubate for 24h at 37°C, 5% CO₂ to allow for cell adhesion. Cell_Seeding->Incubation_24h Treatment 4. Replace media with fresh media containing the test compound. Incubation_24h->Treatment Compound_Prep 3. Prepare serial dilutions of This compound. Incubation_48h 5. Incubate for the desired exposure time (e.g., 48h or 72h). Treatment->Incubation_48h MTT_Addition 6. Add MTT solution (0.5 mg/mL) to each well. Incubation_48h->MTT_Addition Incubation_3h 7. Incubate for 2-4 hours at 37°C. (Look for purple formazan crystals) MTT_Addition->Incubation_3h Solubilization 8. Remove MTT solution and add a solubilizing agent (e.g., DMSO). Incubation_3h->Solubilization Read_Absorbance 9. Measure absorbance at 570 nm using a plate reader. Solubilization->Read_Absorbance Calculate_Viability 10. Calculate % Cell Viability and plot against compound concentration. Read_Absorbance->Calculate_Viability Determine_IC50 11. Determine the IC₅₀ value. Calculate_Viability->Determine_IC50

Caption: Workflow for determining cytotoxicity using the MTT assay.

Detailed Protocol: MTT Cytotoxicity Assay
  • Cell Seeding : Plate cells (e.g., human breast adenocarcinoma MDA-MB-231 or human lung adenocarcinoma A549) in a 96-well flat-bottom plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium.[12] Incubate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Preparation : Prepare a stock solution of this compound in DMSO. Perform serial dilutions in serum-free culture medium to obtain a range of desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.

  • Cell Treatment : After 24 hours of incubation, carefully remove the medium and add 100 µL of the medium containing the various concentrations of the test compound. Include wells for a negative control (medium with DMSO) and a positive control (a known cytotoxic agent like doxorubicin).

  • Incubation : Incubate the plate for 48 or 72 hours at 37°C with 5% CO₂.

  • MTT Addition : Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[11] Incubate for an additional 2-4 hours at 37°C.[13]

  • Formazan Solubilization : Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.[11] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10]

  • Absorbance Measurement : Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[10] A reference wavelength of 630 nm can be used to subtract background absorbance.[10]

  • Data Analysis : Calculate the percentage of cell viability using the following formula:

    • % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.

Data Presentation: Cytotoxicity

Summarize the results in a table for clear comparison across different cell lines.

Cell LineCompoundExposure Time (h)IC₅₀ (µM) ± SD
MDA-MB-231This compound48Value
A549This compound48Value
HFF-1 (Normal)This compound48Value
MDA-MB-231Doxorubicin (Control)48Value

Antimicrobial Activity: Determining Minimum Inhibitory Concentration (MIC)

Derivatives of 8-hydroxyquinoline are well-documented for their broad-spectrum antimicrobial properties.[3][14][15] Therefore, a crucial evaluation step is to determine the compound's potency against a panel of clinically relevant bacteria and fungi. The Minimum Inhibitory Concentration (MIC) is the gold standard for measuring antimicrobial activity in vitro.[16][17][18] It is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16][19]

Rationale for Experimental Choices

The broth microdilution method is a quantitative technique that is widely used in both drug discovery and clinical diagnostic laboratories.[16] It involves preparing a two-fold dilution series of the test compound in a liquid growth medium in a 96-well plate, followed by inoculation with a standardized number of microorganisms.[18] This method is preferred for its efficiency, requirement for small volumes of reagents, and its ability to provide a precise quantitative result (the MIC value), which is essential for comparing the potency of different compounds.[17]

Experimental Workflow: Broth Microdilution for MIC Determination

MIC_Workflow cluster_prep Phase 1: Preparation cluster_incubation Phase 2: Inoculation & Incubation cluster_analysis Phase 3: Reading & Interpretation Compound_Dilution 1. Prepare 2-fold serial dilutions of the test compound in Mueller-Hinton Broth (MHB) in a 96-well plate. Inoculum_Prep 2. Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard, diluted to ~5 x 10⁵ CFU/mL). Inoculation 3. Inoculate each well with the microbial suspension. Compound_Dilution->Inoculation Controls 4. Include a positive control (microbes, no compound) and a negative control (broth only). Inoculation->Controls Incubation 5. Incubate the plate at 37°C for 18-24 hours. Controls->Incubation Visual_Inspection 6. Visually inspect the wells for turbidity (visible bacterial growth). Incubation->Visual_Inspection Determine_MIC 7. The MIC is the lowest concentration that shows no visible growth. Visual_Inspection->Determine_MIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Detailed Protocol: Broth Microdilution MIC Assay
  • Preparation of Compound Dilutions : In a 96-well microtiter plate, add 50 µL of sterile cation-adjusted Mueller-Hinton Broth (MHB) to wells 2 through 12.[16] In well 1, add 100 µL of the test compound at a starting concentration (e.g., 256 µg/mL). Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10. Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no inoculum).

  • Inoculum Preparation : Prepare a suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[18]

  • Inoculation : Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL. Do not add inoculum to well 12.

  • Incubation : Cover the plate and incubate at 37°C for 18-24 hours under ambient air conditions.

  • MIC Determination : After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[19]

Data Presentation: Antimicrobial Activity

Present the MIC values in a table to compare the compound's activity against different microorganisms.

MicroorganismStrain (e.g., ATCC)CompoundMIC (µg/mL)
Staphylococcus aureusATCC 29213This compoundValue
Escherichia coliATCC 25922This compoundValue
Candida albicansATCC 90028This compoundValue
S. aureusATCC 29213Ciprofloxacin (Control)Value

Neuroprotective Potential: Acetylcholinesterase (AChE) Inhibition

Neurodegenerative diseases like Alzheimer's are characterized by the loss of neurons and cognitive impairment.[20][21] One of the key therapeutic strategies is to inhibit the enzyme acetylcholinesterase (AChE), which breaks down the neurotransmitter acetylcholine.[22] Inhibition of AChE increases acetylcholine levels in the brain, which can help to alleviate some of the symptoms of the disease.[22] Given that quinoline derivatives have been investigated as potential AChE inhibitors, evaluating this activity is a logical step.[1][21]

Rationale for Experimental Choices

The Ellman's assay is a rapid, simple, and reliable spectrophotometric method for measuring AChE activity and screening for potential inhibitors.[22] The assay principle is based on the hydrolysis of the substrate acetylthiocholine (ATChI) by AChE to produce thiocholine.[22] This thiocholine then reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB²⁻).[22][23] The rate of color formation, measured by the increase in absorbance at 412 nm, is directly proportional to AChE activity.[22] The presence of an inhibitor will reduce this rate.

Assay Principle: AChE Inhibition

AChE_Inhibition cluster_reaction Enzymatic Reaction cluster_detection Colorimetric Detection cluster_inhibition Inhibition Mechanism AChE Acetylcholinesterase (AChE) Thiocholine Thiocholine AChE->Thiocholine Hydrolysis ATChI Acetylthiocholine (Substrate) ATChI->AChE Thiocholine_detect Thiocholine DTNB DTNB (Ellman's Reagent, Colorless) TNB TNB²⁻ (Yellow Product) DTNB->TNB Absorbance at 412 nm Thiocholine_detect->DTNB Reacts with Inhibitor 5-(Morpholin-4-ylmethyl) quinolin-8-ol AChE_inhib AChE Inhibitor->AChE_inhib Binds to & Inhibits

Caption: Principle of the Ellman's method for AChE inhibition assay.

Detailed Protocol: AChE Inhibition Assay
  • Reagent Preparation :

    • Assay Buffer : Phosphate buffer (e.g., 0.1 M, pH 8.0).

    • AChE Solution : Prepare a solution of AChE from a suitable source (e.g., Electrophorus electricus) in the assay buffer to a final concentration of ~0.2-0.4 Units/mL.[24]

    • DTNB Solution : Prepare a 10 mM stock solution of DTNB in the assay buffer.[22]

    • ATChI Solution : Prepare a 10 mM stock solution of acetylthiocholine iodide (ATChI) in deionized water. Prepare this solution fresh daily.[22]

    • Test Compound : Prepare a stock solution of this compound in DMSO and make serial dilutions in the assay buffer.

  • Assay Plate Setup (96-well plate) :

    • Add 25 µL of assay buffer to all wells.

    • Add 25 µL of the various dilutions of the test compound to the test wells.

    • For the positive control (100% enzyme activity), add 25 µL of assay buffer (with the same percentage of DMSO as the inhibitor wells).

    • For the blank, add 50 µL of assay buffer.

  • Enzyme Addition and Pre-incubation : Add 25 µL of the AChE enzyme solution to all wells except the blank. Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation : Add 50 µL of the DTNB solution to all wells, followed by 25 µL of the ATChI substrate solution to initiate the reaction.[22] The total reaction volume will be 150 µL.

  • Absorbance Measurement : Immediately measure the absorbance at 412 nm kinetically, with readings taken every minute for 10-15 minutes using a microplate reader.[22]

  • Data Analysis :

    • Determine the rate of reaction (ΔAbs/min) for each well from the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula:

      • % Inhibition = [(Rate of Control - Rate of Test) / Rate of Control] x 100[22]

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Data Presentation: AChE Inhibition
CompoundIC₅₀ (µM) ± SD
This compoundValue
Donepezil (Control)Value

Antioxidant Capacity: Radical Scavenging Assays

Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in numerous diseases, including cancer and neurodegenerative disorders.[20][25] Antioxidants can neutralize these harmful species. Quinoline derivatives have shown potential as ROS scavengers.[1][25] Evaluating the antioxidant capacity of this compound is therefore a valuable part of its in vitro characterization. The DPPH and ABTS assays are two of the most common and reliable methods for this purpose.[26][27]

Rationale for Experimental Choices

Both assays are based on the ability of an antioxidant to donate an electron or hydrogen atom to a stable radical, leading to a measurable color change.[26]

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay : This assay uses a stable free radical with a deep purple color. In the presence of an antioxidant, the DPPH radical is reduced, causing the color to fade to yellow. It is a simple and widely used method.[28][29]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay : This method involves the generation of a blue-green ABTS radical cation (ABTS•+). Antioxidants reduce this radical, causing the color to fade. The ABTS radical is soluble in both aqueous and organic solvents, making it suitable for a wider range of compounds.[28]

Using both assays provides a more comprehensive antioxidant profile, as different compounds may react differently with the two radicals.[26]

Assay Principles: DPPH vs. ABTS

Antioxidant_Assays cluster_dpph DPPH Assay cluster_abts ABTS Assay DPPH_Radical DPPH• (Stable Radical, Purple) DPPH_H DPPH-H (Reduced Form, Yellow) DPPH_Radical->DPPH_H Reduction Antioxidant_DPPH Antioxidant (H-donor) Antioxidant_DPPH->DPPH_Radical Donates H• ABTS_Radical ABTS•+ (Radical Cation, Blue-Green) ABTS ABTS (Neutral Form, Colorless) ABTS_Radical->ABTS Reduction Antioxidant_ABTS Antioxidant (e⁻ donor) Antioxidant_ABTS->ABTS_Radical Donates e⁻

Caption: Comparison of the DPPH and ABTS radical scavenging principles.

Detailed Protocols: Antioxidant Assays

DPPH Radical Scavenging Assay:

  • Reagent Preparation : Prepare a 0.1 mM solution of DPPH in methanol.[26] Prepare various concentrations of the test compound and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.

  • Assay Procedure : In a 96-well plate, add 50 µL of the test compound dilutions to the wells. Add 150 µL of the DPPH solution to each well.

  • Incubation : Shake the plate and incubate in the dark at room temperature for 30 minutes.

  • Measurement : Measure the absorbance at 517 nm.

  • Calculation : Calculate the percentage of scavenging activity:

    • % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

    • Determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).[26]

ABTS Radical Scavenging Assay:

  • Reagent Preparation : Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[26] Mix the two solutions in a 1:1 ratio and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[28]

  • Working Solution : Before use, dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[26]

  • Assay Procedure : In a 96-well plate, add 20 µL of the test compound dilutions. Add 180 µL of the diluted ABTS•+ solution.

  • Incubation : Incubate at room temperature for 6-10 minutes.[26]

  • Measurement : Measure the absorbance at 734 nm.[26]

  • Calculation : Calculate the percentage of inhibition using the same formula as for the DPPH assay and determine the IC₅₀ value.

Data Presentation: Antioxidant Capacity
AssayCompoundIC₅₀ (µg/mL) ± SD
DPPH ScavengingThis compoundValue
ABTS ScavengingThis compoundValue
DPPH ScavengingAscorbic Acid (Control)Value
ABTS ScavengingTrolox (Control)Value

Conclusion and Future Directions

This guide outlines a foundational suite of in vitro assays to comprehensively evaluate the biological potential of this compound. The data generated from these cytotoxicity, antimicrobial, neuroprotective, and antioxidant screens will provide a robust initial profile of the compound. Positive results, such as low-micromolar IC₅₀ values in cancer cell lines, potent MIC values against pathogenic microbes, or significant AChE inhibition, will justify progression to more advanced studies.

Future work could include exploring the mechanism of action (e.g., apoptosis induction, cell cycle analysis), evaluating activity against multidrug-resistant strains, and ultimately, advancing the compound to in vivo models to assess its efficacy and safety profile in a physiological context. The systematic approach detailed herein ensures that the initial characterization is both thorough and scientifically rigorous, providing a solid foundation for any subsequent drug development efforts.

References

  • Benchchem. Application Notes: Protocol for Measuring Acetylcholinesterase (AChE) Inhibition with "AChE-IN-8".
  • CLYTE Technologies. (2025).
  • Ingkaninan, K., et al. Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central.
  • Wikipedia.
  • Microbe Investigations.
  • Barnes, L. V., et al. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols.
  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
  • Benchchem. A Comparative Guide to ABTS and DPPH Assays for Determining Antioxidant Capacity.
  • Bio-protocol. Acetylcholinesterase Inhibition Assay.
  • Abcam. MTT assay protocol.
  • NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual.
  • Institute for Collaborative Biotechnology (ICB). (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics.
  • BroadPharm. (2022). Protocol for Cell Viability Assays.
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PubMed Central.
  • Sigma-Aldrich. Acetylcholinesterase Inhibitor Screening Kit (MAK324) - Technical Bulletin.
  • MDPI. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach.
  • E3S Web of Conferences. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.
  • PMC.
  • ResearchGate. (2024). (PDF) Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. f. & Zoll.) Leaves Extract and Fractions.
  • Attogene. Acetylcholinesterase Inhibition Assay (Tick or Eel).
  • MDPI. (2022).
  • ResearchGate. (2016). (PDF) Effects of quinoline-based compounds on neuronal cells.
  • Benchchem. This compound.
  • PubMed. (2025).
  • Various Authors. Evaluation of 8-Hydroxyquinoline Derivatives as Hits for Antifungal Drug Design.
  • NIH. (2022).
  • PMC. (2018). Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products.
  • American Society for Microbiology. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis.
  • PMC. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential.
  • PubMed. (2019). Revealing quinquennial anticancer journey of morpholine: A SAR based review.
  • ResearchGate. (2025). Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease.
  • PMC.
  • PubMed. (2017). Evaluation of 8-Hydroxyquinoline Derivatives as Hits for Antifungal Drug Design.
  • ChemBK. 5-(4-MORPHOLINYLMETHYL)-8-QUINOLINOL.
  • PMC. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
  • Frontiers. Review on recent development of quinoline for anticancer activities.
  • ResearchGate. (2016). (PDF) morpholine antimicrobial activity.
  • ChemicalBook. (2025). This compound.
  • MDPI. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides.
  • MDPI.
  • ResearchGate.
  • MDPI. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides.
  • MDPI. Anti-Mycobacterial N-(2-Arylethyl)quinolin-3-amines Inspired by Marine Sponge-Derived Alkaloid.
  • PMC. Antibacterial and Antibiofilm Activity of 8‐Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species.

Sources

structure-activity relationship of 5-substituted-8-hydroxyquinolines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure-Activity Relationship of 5-Substituted-8-Hydroxyquinolines

Abstract

The 8-hydroxyquinoline (8-HQ) scaffold is a quintessential "privileged structure" in medicinal chemistry, forming the foundation of numerous therapeutic agents.[1][2] Its biological versatility, which spans antimicrobial, anticancer, and neuroprotective activities, is largely attributed to its potent metal-chelating capability.[3][4][5][6] The specific nature and position of substituents on the 8-HQ ring system allow for the fine-tuning of its physicochemical properties and, consequently, its pharmacological profile. This guide provides a detailed examination of the structure-activity relationships (SAR) of 8-hydroxyquinoline derivatives with a specific focus on substitutions at the 5-position. We will explore how modifications at this position modulate the electronic environment, lipophilicity, and steric profile of the molecule, thereby influencing its therapeutic efficacy across different domains. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the 8-HQ scaffold for novel therapeutic design.

The 8-Hydroxyquinoline Core: A Foundation of Biological Activity

8-Hydroxyquinoline (also known as oxine) is a bicyclic aromatic compound consisting of a pyridine ring fused to a phenol. The peri-positioning of the C8-hydroxyl group and the N1-nitrogen atom creates a powerful bidentate chelating site, enabling the formation of stable complexes with a wide range of divalent and trivalent metal ions, such as Fe²⁺/³⁺, Cu²⁺, and Zn²⁺.[3][7] This chelation is the cornerstone of its mechanism of action. By sequestering metal ions essential for enzymatic functions in pathogens or cancer cells, 8-HQ derivatives disrupt critical biological processes, leading to therapeutic effects.[5][6] The planar, lipophilic nature of the 8-HQ scaffold also facilitates its passage across biological membranes, a crucial factor for bioavailability.[3]

The Critical Role of the 5-Position Substituent

While the core 8-HQ structure provides the essential chelating function, substituents at the 5-position play a pivotal role in modulating the molecule's activity, selectivity, and pharmacokinetic properties. These effects can be broadly categorized into electronic, steric, and lipophilic influences.

  • Electronic Effects: Substituents at the 5-position directly influence the electron density of the aromatic system, which in turn alters the acidity (pKa) of both the phenolic hydroxyl group and the quinoline nitrogen. For instance, introducing an electron-withdrawing group like a chloro (-Cl) or nitro (-NO₂) group at C5 decreases the pKa of both the hydroxyl and the nitrogen proton.[8][9] This modification is significant because it affects the chelation strength and the species present at physiological pH (7.4), thereby impacting the compound's ability to interact with metal ions in a biological environment.[8]

  • Lipophilicity: The hydrophobicity of a drug molecule, often quantified as log P, is critical for its ability to cross cell membranes. Modifications at the 5-position can dramatically alter the lipophilicity of the entire molecule. For example, adding halogen or alkyl groups increases lipophilicity, potentially enhancing cell permeability. Conversely, highly polar groups like sulfonic acid (-SO₃H) decrease lipophilicity and can hinder cell entry, often reducing cytotoxicity.[8]

  • Steric Factors: The size and shape of the substituent at C5 can introduce steric hindrance that affects how the molecule binds to its biological target or metal cofactor. A smaller substituent may allow for optimal binding, while a bulky group could prevent it. Quantitative SAR studies have shown that for some activities, such as the inhibition of dental plaque, smaller steric contributions from the 5-substituent lead to higher activity.[10]

SAR_Principles cluster_0 Substituent Type substituent Substituent at C5 ewg Electron-Withdrawing (e.g., -Cl, -NO2) edg Electron-Donating (e.g., -NH2, -OR) lipophilic Lipophilic (e.g., -Cl, -Br, Alkyl) bulky Sterically Bulky (e.g., -SO3H, large alkyls) pka Decreased pKa (Stronger Chelation at lower pH) ewg->pka alters permeability Increased Cell Permeability lipophilic->permeability influences binding Altered Target Binding bulky->binding impacts properties Modulated Properties anticancer Increased Anticancer Activity pka->anticancer leads to permeability->anticancer contributes to antimicrobial Enhanced Antimicrobial Activity permeability->antimicrobial contributes to binding->anticancer affects binding->antimicrobial affects neuro Modulated Neuroprotection binding->neuro affects activity Biological Activity

General SAR principles for 5-substituted 8-hydroxyquinolines.

SAR Analysis in Key Therapeutic Areas

Anticancer Activity

The anticancer mechanism of 8-HQ derivatives is often tied to their ability to disrupt metal homeostasis in cancer cells, which have a high demand for metals like iron and copper.[8]

Key SAR Insights:

  • Electron-Withdrawing Groups are Favorable: The introduction of electron-withdrawing substituents at the 5-position, such as nitro (-NO₂) or halo (-Cl, -Br), generally enhances anticancer activity.[8] This is exemplified by Nitroxoline (5-nitro-8-hydroxyquinoline) , a well-known agent with demonstrated anticancer properties.[11]

  • Halogenation is a Proven Strategy: Halogenation at C5 (often in conjunction with C7) is a common and effective strategy. Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) shows significant cytotoxicity against various cancer cell lines.[11] The lipophilic nature of halogens likely improves membrane transport, leading to higher intracellular concentrations.

  • Polar Groups are Detrimental: Conversely, substituting a highly polar group like sulfonic acid at C5 has been shown to decrease cytotoxicity, presumably by impeding the compound's ability to cross the cell membrane.[8]

Table 1: Anticancer Activity (IC₅₀) of 5-Substituted 8-Hydroxyquinoline Derivatives

Derivative5-SubstituentCancer Cell LineIC₅₀ (µM)Reference
Nitroxoline-NO₂A549 (Lung)8.7[11]
Clioquinol-Cl (and 7-iodo)MCF-7 (Breast)12.5[11]
5-chloro-8-HQ-Cl--[10]
8-HQ-5-sulfonic acid-SO₃H-Decreased Activity[8]
8-hydroxy-2-quinolinecarbaldehydeH (with 2-CHO)Hep3B (Hepatocellular)6.25[12]
Antimicrobial Activity

The antimicrobial action of 8-HQs stems from their ability to chelate essential metal ions that microbial enzymes rely on for survival and replication.[5]

Key SAR Insights:

  • The Parent Scaffold is Potent: Unsubstituted 8-hydroxyquinoline is itself a very strong antimicrobial agent, with activity comparable to standard antibiotics like ampicillin against certain strains.[13][14]

  • Lipophilicity and Electronic Balance: The most active compounds often strike a balance between lipophilicity for cell entry and optimal electronic properties for chelation. The 5-chloro derivative, for example, is as active as the parent 8-HQ against dental plaque bacteria, suggesting that the negative steric effect of a substituent larger than hydrogen can be offset by positive contributions from lipophilic and electron-withdrawing properties.[10]

  • Diverse Functional Groups: Various substituents at the 5-position have been shown to yield potent antimicrobial agents.

    • 5-Sulfonamides: Derivatives containing a sulfonamide group at C5 exhibit potent growth inhibition, particularly against Gram-negative bacteria like E. coli and P. aeruginosa.[15]

    • 5-Alkylthiomethyl: This class of derivatives has also been reported to show significant antibacterial activity, sometimes superior to the standard antibiotic Nitroxoline.[16]

Table 2: Antimicrobial Activity (MIC) of 5-Substituted 8-Hydroxyquinoline Derivatives

Derivative5-SubstituentMicrobial StrainMIC (µM)Reference
8-Hydroxyquinoline-HS. aureus27.58[13][14][17]
8-Hydroxyquinoline-HC. albicans27.58[13][14]
5-Sulfonamido Derivatives-SO₂NHRE. coli, P. aeruginosaPotent Activity[15]
5-Alkylthiomethyl Derivatives-CH₂SRVarious BacteriaSignificant Activity[16]
Neuroprotective Activity

In the context of neurodegenerative diseases such as Alzheimer's and Parkinson's, the dysregulation of metal ions in the brain contributes to oxidative stress and protein aggregation. 8-HQ derivatives offer a therapeutic strategy by chelating these excess metal ions.[3][18]

Key SAR Insights:

  • Blood-Brain Barrier Permeability is Essential: A key requirement for neuroprotective agents is the ability to cross the blood-brain barrier (BBB). The lipophilicity conferred by substituents at the 5- and 7-positions is critical. Clioquinol (5-chloro-7-iodo-8-HQ) is a classic example of a derivative capable of entering the brain.[18][19]

  • Multi-Target Ligands: A promising strategy involves using the 5-position as an attachment point for other neuroprotective pharmacophores. For instance, linking (R)-alpha-lipoic acid, a potent antioxidant, to the 5-hydroxymethyl-8-hydroxyquinoline scaffold creates a multi-target compound designed to chelate metals and scavenge free radicals simultaneously.[18] These novel 8-HQ derivatives have shown outstanding neuroprotective properties against various chemical aggressors in neuronal cell models.[20]

Experimental Protocols & Workflows

Synthesizing and evaluating novel 5-substituted-8-hydroxyquinoline derivatives requires a systematic workflow encompassing chemical synthesis followed by robust biological screening.

General Synthesis of 5-Substituted Derivatives

A common and versatile method for introducing aryl groups at the 5-position is the Suzuki cross-coupling reaction. This typically involves the reaction of a 5-halo-8-hydroxyquinoline (e.g., 5-bromo-8-HQ) with a boronic acid in the presence of a palladium catalyst.[21][22]

Protocol: Suzuki Cross-Coupling for 5-Aryl-8-Hydroxyquinoline

  • Protection: Protect the hydroxyl group of 5-bromo-8-hydroxyquinoline (e.g., with a benzyl group) to prevent interference with the coupling reaction.

  • Coupling Reaction: In an inert atmosphere, combine the protected 5-bromo-8-HQ, an appropriate arylboronic acid (1.1 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq) in a suitable solvent mixture (e.g., toluene/ethanol/water).

  • Heating: Heat the reaction mixture under reflux for 12-24 hours, monitoring progress by TLC.

  • Work-up: After cooling, perform an aqueous work-up, extracting the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer and concentrate under reduced pressure.

  • Purification: Purify the crude product using column chromatography.

  • Deprotection: Remove the protecting group (e.g., via catalytic hydrogen transfer) to yield the final 5-aryl-8-hydroxyquinoline.[21][22]

Synthesis_Workflow start 5-Bromo-8-HQ protect Protect -OH Group (e.g., Benzylation) start->protect suzuki Suzuki Coupling (Arylboronic Acid, Pd Catalyst, Base) protect->suzuki workup Aqueous Work-up & Extraction suzuki->workup purify Column Chromatography workup->purify deprotect Deprotect -OH Group (e.g., Hydrogenolysis) purify->deprotect end Final Product: 5-Aryl-8-HQ deprotect->end

Workflow for the synthesis of 5-aryl-8-hydroxyquinolines.
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that completely inhibits visible microbial growth.[23]

  • Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound in a 96-well microtiter plate using appropriate sterile broth (e.g., Mueller-Hinton Broth).

  • Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus ATCC 29213) equivalent to a 0.5 McFarland standard. Dilute and add to each well to achieve a final concentration of ~5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration in a clear well.

Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[11][24][25]

  • Cell Seeding: Seed cancer cells (e.g., A549) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.[24]

  • Compound Treatment: Prepare serial dilutions of the 8-HQ derivatives in the cell culture medium. Replace the old medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., 0.5% DMSO).[24]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.[24]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.[25]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[24][25]

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

MTT_Workflow seed Seed Cancer Cells in 96-well Plate adhere Incubate 24h (Allow Adhesion) seed->adhere treat Treat with Serial Dilutions of 8-HQ Derivatives adhere->treat incubate Incubate 48-72h treat->incubate mtt Add MTT Reagent incubate->mtt incubate2 Incubate 4h (Formazan Formation) mtt->incubate2 solubilize Add Solubilizer (e.g., DMSO) incubate2->solubilize read Read Absorbance (570 nm) solubilize->read calculate Calculate Viability & IC50 Value read->calculate

Experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Perspectives

The is a clear demonstration of how subtle molecular modifications can profoundly impact biological activity. The substituent at the C5 position acts as a critical tuning knob, modulating the electronic, lipophilic, and steric profile of the entire scaffold. For anticancer and antimicrobial applications, electron-withdrawing and lipophilic groups at C5 are generally beneficial, enhancing cell permeability and chelating ability. For neuroprotection, the focus shifts to designing derivatives that can penetrate the blood-brain barrier and modulate metal homeostasis in the central nervous system.

Future research in this area will likely focus on the design of hybrid molecules that combine the 8-HQ scaffold with other pharmacophores to achieve multi-target activity and improved selectivity.[26] The development of derivatives with enhanced pharmacokinetic profiles and reduced off-target toxicity remains a key challenge. As our understanding of the complex roles of metal ions in disease progresses, the 8-hydroxyquinoline scaffold, with its tunable 5-position, will undoubtedly continue to be a fertile ground for the discovery of novel therapeutic agents.

References

  • Mao, W., & Yan, S. (2018). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Journal of Inorganic Biochemistry, 183, 86-96. [Link]

  • Fischer, S., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry, 65(11), 7677–7697. [Link]

  • LookChem. (2025). 8-Hydroxyquinoline: Properties, Uses, and Industrial Applications. LookChem. [Link]

  • Saadeh, H. A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. [Link]

  • Al-busafi, S. N. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1), 1-10. [Link]

  • Sestak, V., et al. (2021). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 26(16), 4933. [Link]

  • Chen, Y., et al. (2008). Synthesis and characterization of 5-substituted 8-hydroxyquinoline derivatives and their metal complexes. Tetrahedron, 64(48), 10986-10995. [Link]

  • Al-busafi, S. N. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. [Link]

  • Kos, J., et al. (2011). Investigating the Activity Spectrum for Ring-Substituted 8-Hydroxyquinolines. Molecules, 16(8), 6334–6351. [Link]

  • Ribeiro, N., et al. (2023). Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. Frontiers in Chemistry, 11, 1135481. [Link]

  • Fischer, S., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. ACS Publications. [Link]

  • El-Faydy, M., et al. (2019). Synthesis and investigation of antibacterial and antioxidants properties of some new 5-subsituted-8-hydroxyquinoline derivatives. Preprints. [Link]

  • Warner, V. D., et al. (1977). Quantitative structure-activity relationships for 5-substituted 8-hydroxyquinolines as inhibitors of dental plaque. Journal of Medicinal Chemistry, 20(1), 92-96. [Link]

  • Srisung, S., et al. (2013). Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes. International Journal of Pharmacology, 9(2), 170-175. [Link]

  • Hafez, H. N., et al. (2012). Synthesis, antimicrobial, and antiviral activities of some new 5-sulphonamido-8-hydroxyquinoline derivatives. Archiv der Pharmazie, 345(8), 610-619. [Link]

  • Srisung, S., et al. (2013). Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes. ResearchGate. [Link]

  • Srisung, S., et al. (2013). Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes. Science Alert. [Link]

  • Saadeh, H. A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. [Link]

  • Chan, K. F., et al. (2013). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ACS Medicinal Chemistry Letters, 4(2), 233-236. [Link]

  • ResearchGate. (2020). Examples of some 5-substituted 8-hydroxyquinoline derivatives. ResearchGate. [Link]

  • Bolognesi, M. L., et al. (2016). A Potent (R)-alpha-bis-lipoyl Derivative Containing 8-Hydroxyquinoline Scaffold: Synthesis and Biological Evaluation of Its Neuroprotective Capabilities in SH-SY5Y Human Neuroblastoma Cells. Molecules, 21(9), 1221. [Link]

  • Saadeh, H. A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]

  • ResearchGate. (2012). Synthesis and Biological Activity of Some 5-Substituted Aminomethyl-8- hydroxyquinoline-7-sulfonic Acids. ResearchGate. [Link]

  • MDPI. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]

  • Ismaili, L., et al. (2016). 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases. Bioorganic & Medicinal Chemistry, 24(12), 2736-2747. [Link]

  • Zhang, H., et al. (2018). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. Molecules, 23(11), 2999. [Link]

  • Silva, T., et al. (2023). New 8-hydroxyquinoline derivatives as promising therapeutic approaches targeting neurodegeneration. Scientific Letters. [Link]

  • Warner, V. D., et al. (1977). Quantitative structure-activity relations for 5-substituted 8-hydroxyquinolines as inhibitors of dental plaque. ACS Publications. [Link]

  • Kaczor, A. A., et al. (2021). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Molecules, 26(23), 7175. [Link]

  • Prachayasittikul, V., et al. (2016). Effect of 8-hydroxyquinoline and derivatives on human neuroblastoma SH-SY5Y cells under high glucose. PeerJ, 4, e2402. [Link]

  • Kumar, S., et al. (2025). Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. Precision Chemistry. [Link]

  • Kumar, A., et al. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry, 12(2), 2583-2593. [Link]

Sources

5-(Morpholin-4-ylmethyl)quinolin-8-ol: A Comprehensive Technical Guide to its Application as a Fluorescent Sensor for Metal Ions

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 5-(Morpholin-4-ylmethyl)quinolin-8-ol, a promising fluorescent sensor for the detection of metal ions. This document delves into the synthesis, underlying sensing mechanisms, and practical application of this compound, offering both theoretical insights and actionable experimental protocols.

Introduction: The Significance of Fluorescent Metal Ion Sensors

The detection and quantification of metal ions are of paramount importance in a myriad of scientific disciplines, including environmental monitoring, cellular biology, and pharmaceutical development. Fluorescent chemosensors have emerged as powerful tools for this purpose, offering high sensitivity, selectivity, and the ability to provide real-time spatial and temporal information about metal ion concentrations. Among the various classes of fluorophores, 8-hydroxyquinoline and its derivatives have garnered significant attention due to their inherent ability to form stable and often highly fluorescent complexes with a wide range of metal ions.

This compound belongs to this esteemed class of compounds. The introduction of a morpholine moiety at the 5-position of the quinoline ring modulates the electronic properties and steric environment of the 8-hydroxyquinoline core, influencing its selectivity and sensitivity towards specific metal ions. This guide will explore the unique characteristics of this particular derivative.

Synthesis and Characterization

The synthesis of this compound is typically achieved through a Mannich-type reaction, a well-established method for the aminoalkylation of acidic protons.

Synthesis Protocol

A common synthetic route involves the reaction of 5-chloromethyl-8-hydroxyquinoline hydrochloride with morpholine.

Materials:

  • 5-chloromethyl-8-hydroxyquinoline hydrochloride

  • Morpholine

  • Suitable solvent (e.g., ethanol, dimethylformamide)

  • Base (e.g., triethylamine, potassium carbonate)

Procedure:

  • Dissolve 5-chloromethyl-8-hydroxyquinoline hydrochloride in the chosen solvent.

  • Add an excess of morpholine and the base to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound as a solid.

Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • Melting Point Analysis: To assess purity.

G Synthesis of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions 5-chloromethyl-8-hydroxyquinoline_HCl 5-chloromethyl-8-hydroxyquinoline Hydrochloride Product This compound 5-chloromethyl-8-hydroxyquinoline_HCl->Product + Morpholine Morpholine Morpholine->Product + Solvent_Base Solvent (e.g., Ethanol) Base (e.g., Triethylamine) Solvent_Base->Product Reaction Medium

Caption: Synthetic pathway for this compound.

Principles of Metal Ion Sensing

The fluorescence sensing capability of this compound is rooted in the photophysical changes that occur upon coordination with a metal ion. The 8-hydroxyquinoline scaffold provides a bidentate chelation site through the hydroxyl oxygen and the quinoline nitrogen.

Sensing Mechanisms

Two primary mechanisms govern the change in fluorescence upon metal ion binding:

  • Chelation-Enhanced Fluorescence (CHEF): In the free ligand state, 8-hydroxyquinoline derivatives often exhibit weak fluorescence due to efficient non-radiative decay pathways, such as photoinduced proton transfer from the hydroxyl group to the quinoline nitrogen. Upon chelation with a metal ion, the molecule becomes more rigid, which restricts these non-radiative processes and leads to a significant enhancement of fluorescence intensity (a "turn-on" response).

  • Photoinduced Electron Transfer (PET): The morpholine moiety, being an electron-donating group, can act as a PET quencher. In the unbound state, an electron can be transferred from the morpholine nitrogen to the excited state of the quinoline fluorophore, quenching its fluorescence. When a metal ion binds to the 8-hydroxyquinoline core, it can alter the electronic properties of the molecule, potentially inhibiting the PET process and resulting in a "turn-on" fluorescence signal. Conversely, coordination with certain paramagnetic metal ions can introduce new non-radiative decay pathways, leading to fluorescence quenching (a "turn-off" response).

G Fluorescence Sensing Mechanisms cluster_chemosensor Chemosensor cluster_metal Analyte cluster_response Fluorescence Response Sensor This compound Fluorescence_On Fluorescence 'Turn-On' Sensor->Fluorescence_On + Metal Ion (CHEF / PET Inhibition) Fluorescence_Off Fluorescence 'Turn-Off' Sensor->Fluorescence_Off + Paramagnetic Metal Ion (Quenching) Metal_Ion Metal Ion (e.g., Al³⁺, Zn²⁺) Metal_Ion->Fluorescence_On Metal_Ion->Fluorescence_Off

Caption: General mechanisms of fluorescence response to metal ions.

Application in Metal Ion Detection

While specific quantitative data for this compound is not extensively available in the public domain, the performance of closely related 5-substituted-8-hydroxyquinoline derivatives provides valuable insights into its potential applications. These analogs have demonstrated high selectivity and sensitivity for various metal ions, most notably Al³⁺ and Zn²⁺.[1][2]

Selectivity and Sensitivity

The selectivity of the sensor is determined by its preferential binding to a specific metal ion in the presence of other competing ions. The sensitivity is quantified by the detection limit, which is the lowest concentration of the metal ion that can be reliably detected. For analogous compounds, detection limits in the nanomolar to micromolar range have been reported for ions like Al³⁺ and Zn²⁺.[3]

Table 1: Illustrative Performance of Analogous 8-Hydroxyquinoline-Based Sensors

Metal IonTypical ResponseReported Detection Limit (for analogs)Reference
Al³⁺Fluorescence "Turn-On"Nanomolar to low micromolar range[4]
Zn²⁺Fluorescence "Turn-On"Nanomolar to low micromolar range[2][5]
Cu²⁺Fluorescence "Turn-Off"Micromolar range[5]

Disclaimer: The data in this table is for illustrative purposes and is based on published results for structurally similar 8-hydroxyquinoline derivatives. The actual performance of this compound may vary.

Experimental Protocols

The following protocols provide a framework for utilizing this compound as a fluorescent sensor for metal ion detection.

Fluorescence Titration

This experiment is performed to determine the sensor's response to increasing concentrations of a specific metal ion and to calculate the binding constant.

Materials:

  • Stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol).

  • Stock solutions of various metal salts (e.g., AlCl₃, ZnCl₂, CuCl₂) in deionized water or an appropriate buffer.

  • Buffer solution (e.g., HEPES, Tris-HCl) to maintain a constant pH.

  • Fluorometer.

Procedure:

  • Prepare a series of solutions containing a fixed concentration of the sensor in the buffer.

  • To each solution, add increasing amounts of the metal ion stock solution.

  • After an appropriate incubation time, record the fluorescence emission spectrum of each solution at a fixed excitation wavelength.

  • Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion.

Determination of Stoichiometry using Job's Plot

Job's plot, or the method of continuous variation, is used to determine the binding stoichiometry between the sensor and the metal ion.

Procedure:

  • Prepare a series of solutions where the total molar concentration of the sensor and the metal ion is kept constant, but their mole fractions are varied.

  • Measure the fluorescence intensity of each solution.

  • Plot the change in fluorescence intensity against the mole fraction of the sensor. The mole fraction at which the maximum fluorescence intensity is observed corresponds to the stoichiometry of the complex.

Calculation of the Limit of Detection (LOD)

The LOD can be calculated from the fluorescence titration data using the formula:

LOD = 3σ / k

Where:

  • σ is the standard deviation of the blank (sensor solution without the metal ion).

  • k is the slope of the linear portion of the calibration curve (fluorescence intensity vs. low concentrations of the metal ion).

G Experimental Workflow for Metal Ion Sensing Start Start Prepare_Solutions Prepare Sensor and Metal Ion Stock Solutions Start->Prepare_Solutions Fluorescence_Titration Perform Fluorescence Titration Prepare_Solutions->Fluorescence_Titration Jobs_Plot Determine Stoichiometry (Job's Plot) Prepare_Solutions->Jobs_Plot LOD_Calculation Calculate Limit of Detection Fluorescence_Titration->LOD_Calculation Data_Analysis Data Analysis and Interpretation Jobs_Plot->Data_Analysis LOD_Calculation->Data_Analysis End End Data_Analysis->End

Caption: A streamlined workflow for characterizing the sensor.

Conclusion and Future Perspectives

This compound represents a valuable scaffold for the development of fluorescent sensors for metal ions. Its synthesis is straightforward, and the underlying sensing mechanisms are well-understood based on the extensive research on 8-hydroxyquinoline derivatives. While further quantitative characterization of this specific compound is warranted, the existing body of knowledge on analogous sensors suggests its potential for high selectivity and sensitivity.

Future research should focus on a comprehensive evaluation of the photophysical properties of this compound, including the determination of its quantum yield, binding constants with a wide array of metal ions, and its performance in complex biological and environmental samples. Such studies will undoubtedly solidify its position as a powerful tool in the ever-expanding field of fluorescent chemosensors.

References

  • The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

  • Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review. (2022). Chem-Select. Retrieved January 12, 2026, from [Link]

  • Synthesis of 5-alkoxymethyl- and 5-aminomethyl-substituted 8-hydroxyquinoline derivatives and their luminescent Al(III) complexes for OLED applications. (2004). Tetrahedron Letters. Retrieved January 12, 2026, from [Link]

  • Development of 8-hydroxyquinoline derivatives as fluorescence sensors for Zn2+ detection. (n.d.). Inha University. Retrieved January 12, 2026, from [Link]

  • Spectrofluorimetric determination of Zn2+ ions in aqueous medium using 5-(4-flourophenyl)-quinolin-8-ol. (2008). Journal of Fluorescence. Retrieved January 12, 2026, from [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (2013). Research & Reviews: Journal of Chemistry. Retrieved January 12, 2026, from [Link]

  • Fluorescence spectra and UV of 8-hydroxyquinoline derivatives zinc complexes with high fluorescence intensity in MeOH at 2 × 10⁻⁵ mol/L. (2021). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Novel emissive podands based on 8-OH-quinoline: Synthesis, fluorescence materials, DFT and complexation studies. (2012). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved January 12, 2026, from [Link]

  • Synthesis, characterization and fluorescent properties of 5-(aryliminomethyl)quinaldine-8-ol derivatives and their trinuclear zinc complexes. (2014). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved January 12, 2026, from [Link]

  • Synthesis and characterization of 5-substituted 8-hydroxyquinoline derivatives and their metal complexes. (2011). Dalton Transactions. Retrieved January 12, 2026, from [Link]

  • Synthesis, Characterization and Selective Fluorimetric Detection of Al3+ by A Schiff Base Derived From 5-Chloro-8-Hydroxyquinoline. (2025). The Eurasia Proceedings of Science, Technology, Engineering and Mathematics. Retrieved January 12, 2026, from [Link]

  • Synthesis, spectroscopic characterization, DFT calculations, in silico-ADMET and molecular docking analysis of novel quinoline-substituted 5H-chromeno [2,3-b] pyridine derivatives as antibacterial agents. (2024). Molecular Diversity. Retrieved January 12, 2026, from [Link]

  • 7-[(Morpholin-4-yl)(phenyl)methyl]quinolin-8-ol. (2011). Acta Crystallographica Section E. Retrieved January 12, 2026, from [Link]

  • Anti-Mycobacterial N-(2-Arylethyl)quinolin-3-amines Inspired by Marine Sponge-Derived Alkaloid. (2022). Marine Drugs. Retrieved January 12, 2026, from [Link]

  • 5-(Hydroxymethyl)quinolin-8-ol. (n.d.). Chemsrc. Retrieved January 12, 2026, from [Link]

  • 5-[(8-Hydroxyquinolin-5-yl)methyl]quinolin-8-ol. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

Sources

A Technical Guide to the Preliminary Cytotoxicity Investigation of 5-(Morpholin-4-ylmethyl)quinolin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the preliminary in vitro cytotoxicity investigation of 5-(Morpholin-4-ylmethyl)quinolin-8-ol, a synthetic derivative of the 8-hydroxyquinoline pharmacophore. As a member of a class of compounds known for potent anticancer activity, a rigorous and well-designed preliminary study is paramount to characterizing its therapeutic potential.[1][2] This document is structured to guide researchers, scientists, and drug development professionals through a logical sequence of experiments, from initial viability screening to elucidating the fundamental mechanisms of cell death. We emphasize the causality behind experimental choices, provide field-tested protocols, and offer insights into data interpretation and troubleshooting, ensuring a self-validating and robust investigative workflow.

Introduction: The Rationale for Investigating this compound

The 8-hydroxyquinoline (8-HQ) scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including antimicrobial, antineurodegenerative, and, most notably, anticancer effects.[1][3] The core mechanism of action for many 8-HQ derivatives is their function as potent lipophilic metal ion chelators.[2] By binding essential transition metals like iron and copper, these compounds can disrupt cellular homeostasis, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress—a state to which cancer cells are particularly vulnerable.[2][4]

This compound is a Mannich base derivative of 8-HQ. The addition of the morpholine moiety is a strategic modification known to enhance physicochemical properties and biological activity.[2] Structural analogs have shown potent cytotoxicity, particularly against multidrug-resistant (MDR) cancer cell lines, suggesting a mechanism that may circumvent common resistance pathways.[2]

A preliminary investigation, therefore, is not merely about confirming toxicity but about systematically characterizing the compound's potency, selectivity, and mode of action. This guide outlines a three-phase approach:

  • Phase I: General Cytotoxicity Screening. To determine the compound's dose-dependent effect on cancer cell viability and establish key toxicological parameters like the half-maximal inhibitory concentration (IC50).

  • Phase II: Mechanistic Elucidation. To differentiate between the primary modes of cell death—apoptosis and necrosis.

  • Phase III: Deeper Mechanistic Insight. To investigate the specific cellular pathways perturbed by the compound, including its effect on cell cycle progression and the role of key effector proteins.

This structured approach ensures that by the end of the preliminary investigation, a researcher will have a clear, data-driven understanding of the compound's cytotoxic profile, paving the way for more advanced preclinical development.

Phase I: General Cytotoxicity Screening

The initial goal is to quantify the dose-response relationship of this compound in a panel of cancer cell lines. This phase establishes the compound's potency (IC50) and provides the concentration range for subsequent mechanistic assays.

Causality Behind Experimental Choices
  • Selection of Cell Lines: A representative panel should be chosen. For instance, MCF-7 (breast adenocarcinoma, estrogen-receptor positive), MDA-MB-231 (triple-negative breast cancer), and A549 (non-small cell lung carcinoma) are common starting points. Including a non-cancerous cell line, such as human dermal fibroblasts (HDFs), is critical for a preliminary assessment of selectivity.

    • MTT Assay: This colorimetric assay measures the metabolic activity of cells.[5] NAD(P)H-dependent oxidoreductases in the mitochondria of viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[6][7] It is a reliable indicator of cell proliferation and viability.[5]

    • LDH Assay: This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon cell membrane damage—a hallmark of necrosis or late apoptosis.[8][9] It measures cytotoxicity by assessing membrane integrity.

Experimental Workflow: Cytotoxicity Screening

The overall workflow for the initial screening is depicted below.

Cytotoxicity_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay Execution cluster_analysis Data Analysis start Select & Culture Cancer & Normal Cell Lines seed Seed Cells into 96-well Plates start->seed adhere Incubate 24h for Adhesion seed->adhere prepare_cpd Prepare Serial Dilutions of This compound adhere->prepare_cpd treat Treat Cells with Compound (e.g., 0.1 - 100 µM) prepare_cpd->treat incubate Incubate for 48-72h treat->incubate mtt Perform MTT Assay incubate->mtt Metabolic Activity ldh Perform LDH Assay incubate->ldh Membrane Integrity read Measure Absorbance (Spectrophotometer) mtt->read ldh->read calc Calculate % Viability and % Cytotoxicity read->calc plot Generate Dose-Response Curve calc->plot ic50 Determine IC50 Value plot->ic50

Caption: Workflow for initial cytotoxicity screening.

Detailed Protocol: MTT Assay

This protocol is adapted for adherent cells in a 96-well format.

  • Cell Seeding: Seed cells at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a 2X stock concentration series of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the 2X compound dilutions. Include vehicle-only (e.g., <0.5% DMSO) and media-only controls. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of 12 mM MTT stock solution (5 mg/mL in sterile PBS) to each well.[10]

  • Incubation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove all but 25 µL of medium from each well.[10] Add 100 µL of DMSO to each well and mix thoroughly with a pipette to dissolve the crystals.[10]

  • Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7] Read the absorbance at 570 nm using a microplate reader.[7]

Data Presentation & Interpretation

Table 1: Representative Cytotoxicity Data for 8-Hydroxyquinoline Derivatives

Cell Line Assay IC50 (µM) Source
Hep3B (Hepatocellular Carcinoma) MTS 6.25 ± 0.034 [3]
K562 (Leukemia) MTS 12.5 - 25 µg/mL [3]
T-47D (Breast Cancer) MTS 12.5 - 25 µg/mL [3]
A549 (Lung Carcinoma) MTT 5.988 ± 0.12 [11]

| PC9 (Lung Cancer) | MTT | 1.43 |[12] |

Note: The data presented are for analogous compounds and serve as a benchmark for expected results.

A low micromolar or even nanomolar IC50 value in cancer cells, coupled with a significantly higher IC50 in the non-cancerous cell line, would indicate promising therapeutic potential.

Troubleshooting Common Issues
IssuePotential Cause(s)Recommended Solution(s)
High Variability Between Replicates Uneven cell seeding; "Edge effect" in plate; Pipetting errors.Ensure a homogenous cell suspension. Fill perimeter wells with sterile PBS and exclude them from analysis. Calibrate pipettes regularly.[13]
Low Absorbance Signal (MTT) Low cell density; Insufficient incubation time with MTT reagent.Optimize cell seeding density. Increase MTT incubation time to 4 hours.[14]
High Background (LDH) Serum in medium has high endogenous LDH; Overly forceful pipetting.Use low-serum or serum-free medium during the assay. Handle cells gently during media changes.[14]
Compound Interference Colored compounds can affect absorbance readings; Reducing agents can directly reduce MTT.Run a control plate with the compound in cell-free medium to quantify its intrinsic absorbance or reducing potential.[15]

Phase II: Elucidating the Mode of Cell Death

Once the cytotoxic dose range is established, the next critical step is to determine how the cells are dying. The primary distinction is between apoptosis (programmed cell death) and necrosis (uncontrolled cell lysis). This is most effectively determined using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

Causality Behind the Annexin V/PI Assay
  • Annexin V: This is a protein with a high affinity for phosphatidylserine (PS).[16] In healthy cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be bound by fluorescently-labeled Annexin V.[16][17]

  • Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells.[16] It can only enter cells that have lost membrane integrity, a characteristic of late-stage apoptotic and necrotic cells.[17]

By using these two dyes simultaneously, we can differentiate the cell population into four distinct quadrants:

  • Live cells: Annexin V-negative / PI-negative.

  • Early apoptotic cells: Annexin V-positive / PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive / PI-positive.

  • Necrotic cells (primary): Annexin V-negative / PI-positive (less common).

Detailed Protocol: Annexin V-FITC/PI Staining
  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours.

  • Cell Collection: Collect both adherent and floating cells. Trypsinize the adherent layer and combine with the supernatant. Wash the collected cells (1-5 x 10⁵) twice with cold PBS by centrifuging.[18]

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer.[17] Add 5 µL of FITC-conjugated Annexin V and 1-5 µL of PI staining solution.[19]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[17]

  • Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry.[17] Excite at 488 nm and measure emissions for FITC (e.g., 530 nm) and PI (e.g., >575 nm).[17]

Data Interpretation: Apoptosis Quadrant Analysis

Apoptosis_Quadrants origin origin x_axis x_axis origin->x_axis Annexin V-FITC → y_axis y_axis origin->y_axis Propidium Iodide (PI) → y_line y_line x_line x_line q1 Q1 Live (Ann V- / PI-) q2 Q2 Early Apoptosis (Ann V+ / PI-) q3 Q3 Late Apoptosis / Necrosis (Ann V+ / PI+) q4 Q4 Necrosis (Ann V- / PI+)

Caption: Interpreting Annexin V/PI flow cytometry data.

A significant increase in the Q2 (early apoptosis) and Q3 (late apoptosis) populations in treated cells compared to the vehicle control would strongly indicate that this compound induces cell death primarily through an apoptotic mechanism.

Phase III: Deeper Mechanistic Investigation

With evidence of apoptosis, the investigation can proceed to explore the underlying cellular events: disruption of the cell cycle and activation of apoptotic signaling pathways.

Cell Cycle Analysis

Many cytotoxic drugs exert their effects by disrupting the cell cycle, leading to an arrest at a specific phase (G1, S, or G2/M) before triggering apoptosis.[20] Flow cytometry with PI staining is the standard method for this analysis.

PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted by a PI-stained cell is directly proportional to its DNA content.[21]

  • G0/G1 Phase: Cells have a normal (2N) amount of DNA.

  • S Phase: Cells are actively synthesizing DNA, so their DNA content is between 2N and 4N.

  • G2/M Phase: Cells have completed DNA replication and have a doubled (4N) amount of DNA.

By analyzing the distribution of fluorescence intensity across a population of cells, we can quantify the percentage of cells in each phase. An accumulation of cells in a specific phase after treatment suggests a cell cycle arrest at that checkpoint.

  • Cell Treatment: Treat cells as described for the apoptosis assay (Section 3.2).

  • Fixation: Collect and wash the cells with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.[22] Incubate for at least 2 hours at 4°C (cells can be stored for weeks).

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).[22][23]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[22]

  • Analysis: Analyze by flow cytometry, measuring the linear fluorescence of PI.

The expected output is a histogram of cell count versus DNA content. A significant increase in the percentage of cells in the G1 peak of treated samples compared to the control would indicate a G1 phase arrest. This has been observed with other 8-hydroxyquinoline derivatives.[20]

Probing the Apoptotic Signaling Pathway

The cytotoxicity of 8-hydroxyquinoline derivatives is often attributed to their ability to chelate metals and induce ROS, which in turn causes mitochondrial dysfunction and activates the intrinsic apoptotic pathway.[4] This pathway culminates in the activation of effector caspases, such as caspase-3, which execute cell death. Some quinoline derivatives have also been shown to activate the extrinsic pathway via caspase-8.[24][25]

Apoptosis_Pathway cpd 5-(Morpholin-4-ylmethyl) quinolin-8-ol ros ↑ Reactive Oxygen Species (ROS) cpd->ros Metal Chelation extrinsic Extrinsic Pathway (e.g., Death Receptors) cpd->extrinsic Potential Modulation mito Mitochondrial Dysfunction ros->mito cas9 Caspase-9 (Initiator) mito->cas9 Cytochrome c release cas3 Caspase-3 (Executioner) cas9->cas3 apoptosis Apoptosis cas3->apoptosis cas8 Caspase-8 (Initiator) cas8->cas3 extrinsic->cas8

Caption: Postulated apoptotic pathway for 8-HQ derivatives.

Further investigation could involve:

  • ROS Detection: Using fluorescent probes like DCFH-DA to quantify intracellular ROS generation by flow cytometry or fluorescence microscopy.

  • Caspase Activity Assays: Measuring the activity of key caspases (e.g., caspase-3, -8, -9) using colorimetric or fluorometric substrate assays or by detecting cleaved caspase-3 via Western blot or flow cytometry.

Conclusion and Future Directions

This guide outlines a robust, logical, and technically sound workflow for the preliminary cytotoxic investigation of this compound. By progressing from broad cytotoxicity screening to specific mechanistic assays, researchers can build a comprehensive profile of the compound's anticancer potential.

A successful preliminary investigation, demonstrating potent and selective apoptosis-inducing activity via cell cycle arrest and oxidative stress, would establish a strong foundation for subsequent studies. Future work would logically progress to in vivo xenograft models to assess efficacy and safety, detailed structure-activity relationship (SAR) studies to optimize the pharmacophore, and advanced molecular studies to precisely identify the upstream protein targets and signaling nodes affected by the compound.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Flow Cytometry Facility. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis. Retrieved from [Link]

  • UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry. Retrieved from [Link]

  • Maes, M. E., et al. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]

  • Bakshi, S. (2025). MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • 3H Biomedical. (n.d.). LDH Cytotoxicity Assay. Retrieved from [Link]

  • iGEM. (n.d.). Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. Retrieved from [Link]

  • protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]

  • PubMed. (2024). Sm(Ⅲ), Gd(Ⅲ), and Eu(Ⅲ) complexes with 8-hydroxyquinoline derivatives as potential anticancer agents via inhibiting cell proliferation, blocking cell cycle, and inducing apoptosis in NCI-H460 cells. Retrieved from [Link]

  • InvivoGen. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. Retrieved from [Link]

  • Suwanjang, W., et al. (2016). Effect of 8-hydroxyquinoline and derivatives on human neuroblastoma SH-SY5Y cells under high glucose. PMC. Retrieved from [Link]

  • Darzynkiewicz, Z., et al. (2001). Flow cytometry in analysis of cell cycle and apoptosis. PubMed. Retrieved from [Link]

  • Pérez-De La Cruz, V., et al. (2009). Role of Kynurenine Pathway in Oxidative Stress during Neurodegenerative Disorders. PMC. Retrieved from [Link]

  • PubMed. (2006). Prooxidant action of xanthurenic acid and quinoline compounds: role of transition metals in the generation of reactive oxygen species and enhanced formation of 8-hydroxy-2'-deoxyguanosine in DNA. Retrieved from [Link]

  • Santamaría, A., et al. (1999). Quinolinic acid induces oxidative stress in rat brain synaptosomes. PubMed. Retrieved from [Link]

  • ResearchGate. (2014). How do you interpret the experimental data of cell cycle by flow cytometry?. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. Retrieved from [Link]

  • Southan, G. J., et al. (1996). Oxidative stress as a mechanism for quinolinic acid-induced hippocampal damage: protection by melatonin and deprenyl. PubMed Central. Retrieved from [Link]

  • Bio-Rad. (2016). An introduction to flow cytometric analysis, Part 2: Cell viability and apoptosis analysis. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) A novel quinoline derivative, DFIQ, sensitizes NSCLC cells to ferroptosis by promoting oxidative stress accompanied by autophagic dysfunction and mitochondrial damage. Retrieved from [Link]

  • Bio-Rad Antibodies. (2021). How to Use Flow Cytometry to Measure Apoptosis: Part One. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Apoptosis Analysis by Flow Cytometry. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. Retrieved from [Link]

  • Chen, Y.-L., et al. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. PMC. Retrieved from [Link]

  • MDPI. (2022). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Retrieved from [Link]

  • Chen, Y.-F., et al. (2013). PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9. PMC. Retrieved from [Link]

  • Monteiro-Riviere, N. A., et al. (2009). Particle-induced artifacts in the MTT and LDH viability assays. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. Retrieved from [Link]

  • Wang, L., et al. (2020). Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. PMC. Retrieved from [Link]

  • ResearchGate. (2013). PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9. Retrieved from [Link]

  • ResearchGate. (2022). I am having problems in getting results in MTT assay. How do I rectify it?. Retrieved from [Link]

  • MDPI. (2021). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Retrieved from [Link]

  • PubMed. (1998). Anticancer drugs induce caspase-8/FLICE activation and apoptosis in the absence of CD95 receptor/ligand interaction. Retrieved from [Link]

Sources

Unlocking the Therapeutic Potential: A Technical Guide to the Pharmacophore of 5-(Morpholin-4-ylmethyl)quinolin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 8-hydroxyquinoline scaffold is a cornerstone in medicinal chemistry, renowned for its metal-chelating properties and broad spectrum of biological activities. The synthetic derivative, 5-(Morpholin-4-ylmethyl)quinolin-8-ol, has emerged as a compound of significant interest, particularly in oncology, for its potent cytotoxicity against multidrug-resistant (MDR) cancer cells.[1][2] This technical guide provides an in-depth exploration of the pharmacophore of this compound, dissecting its key structural features and their contributions to its biological activity. We will delve into the mechanistic underpinnings of its action, detailing the critical role of metal ion chelation and the influence of the morpholine moiety. Furthermore, this guide outlines a comprehensive, field-proven workflow for the elucidation and validation of this pharmacophore, integrating both computational and experimental methodologies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this promising scaffold.

Introduction: The 8-Hydroxyquinoline Scaffold and the Rise of a Promising Derivative

8-Hydroxyquinoline (8-HQ) and its derivatives have a rich history in medicinal chemistry, with applications ranging from antimicrobial to anticancer agents.[3][4] The biological activity of these compounds is intrinsically linked to their ability to form stable complexes with a variety of metal ions, a property conferred by the proximate arrangement of the hydroxyl group and the nitrogen atom in the pyridine ring.[3] This chelation capacity allows them to modulate the homeostasis of essential metal ions, a mechanism that can be exploited for therapeutic intervention.[2]

This compound is a synthetic Mannich base derivative of 8-HQ that has demonstrated notable cytotoxic effects, particularly against cancer cell lines that have developed resistance to conventional chemotherapeutics.[1][2] The introduction of the morpholin-4-ylmethyl group at the C5 position significantly influences the compound's physicochemical properties, such as lipophilicity and metal-binding affinity, which in turn modulates its biological activity.[2] Understanding the precise arrangement of chemical features responsible for this activity—the pharmacophore—is paramount for the rational design of next-generation analogs with enhanced potency and selectivity.

Deconstructing the Pharmacophore: Key Features and Their Mechanistic Significance

The pharmacophore of this compound can be conceptualized as a specific three-dimensional arrangement of essential chemical features that interact with its biological target(s) to elicit a response. Based on extensive structure-activity relationship (SAR) studies of 8-HQ derivatives, we can propose a putative pharmacophore model comprising the following key elements:

  • The Bidentate Chelating Core: The cornerstone of the pharmacophore is the 8-hydroxyquinoline moiety itself. The hydroxyl group at C8 and the quinoline nitrogen act as a bidentate ligand, capable of chelating essential metal ions like copper(II) and iron(III).[1][2] This interaction is believed to be central to its anticancer mechanism, inducing oxidative stress and proteotoxicity within cancer cells.[2]

  • The Aromatic Scaffold: The planar quinoline ring system serves as a rigid scaffold, correctly positioning the chelating groups for metal binding. It also contributes to the molecule's overall shape and can engage in π-π stacking or hydrophobic interactions with biological targets.

  • The C5-Substituent: A Modulator of Activity and Selectivity: The morpholin-4-ylmethyl group at the C5 position is not merely a passive addition. Its presence and nature are critical for fine-tuning the compound's activity.

    • Hydrogen Bond Acceptor: The oxygen and nitrogen atoms of the morpholine ring can act as hydrogen bond acceptors, potentially forming interactions with amino acid residues in a target protein.

    • Lipophilicity and Solubility: The morpholine moiety influences the compound's lipophilicity, which affects its ability to cross cell membranes and reach its intracellular targets.[5]

    • Steric Influence: The size and conformation of the morpholine ring can provide steric bulk that may enhance binding affinity and selectivity for a particular target.

Below is a proposed pharmacophore model for this compound, highlighting these key features.

Pharmacophore_Model cluster_quinoline 8-Hydroxyquinoline Core cluster_substituent C5-Substituent Quinoline Quinoline Scaffold (Aromatic, Hydrophobic) Chelating_Core Bidentate Chelating Core (H-Bond Donor/Acceptor, Metal Binding) Quinoline->Chelating_Core Aromatic_Feature Aromatic Ring Quinoline->Aromatic_Feature Morpholine Morpholine Moiety (H-Bond Acceptor, Lipophilicity Modifier) HBA_Feature Hydrogen Bond Acceptor Morpholine->HBA_Feature

Caption: Proposed pharmacophore model for this compound.

A Validated Workflow for Pharmacophore Elucidation and Refinement

To move from a putative model to a validated pharmacophore, a multi-pronged approach integrating computational and experimental techniques is essential. The following workflow provides a robust framework for this process.

Computational Pharmacophore Modeling

Computational methods provide a powerful and efficient means to generate and refine pharmacophore hypotheses.

Experimental Protocol: Ligand-Based Pharmacophore Modeling

  • Dataset Assembly: Compile a dataset of structurally diverse 8-hydroxyquinoline derivatives with their corresponding biological activity data (e.g., IC50 values against a specific cancer cell line).

  • Conformational Analysis: Generate a diverse set of low-energy conformers for each molecule in the dataset to ensure comprehensive sampling of the conformational space.

  • Pharmacophore Feature Identification: Identify key chemical features (hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, positive/negative ionizable groups) for each molecule.

  • Hypothesis Generation: Utilize a pharmacophore generation algorithm (e.g., HipHop in Catalyst, Phase) to identify common feature arrangements that are present in the most active compounds but absent in the inactive ones.[6]

  • Hypothesis Validation:

    • Internal Validation: Use the training set to assess the predictive power of the generated hypotheses.

    • External Validation: Evaluate the best hypotheses on a separate test set of molecules not used in the model generation.

    • Fischer's Randomization Test: Scramble the activity data of the training set and regenerate pharmacophore models. A statistically significant difference between the original and scrambled models indicates a robust and non-random correlation.

Computational_Workflow A Dataset of 8-HQ Derivatives with Activity Data B Conformational Analysis A->B C Pharmacophore Feature Identification B->C D Pharmacophore Hypothesis Generation (e.g., 3D-QSAR) C->D E Hypothesis Validation (Internal & External) D->E F Validated Pharmacophore Model E->F

Caption: Computational workflow for pharmacophore modeling.

Experimental Validation and Refinement

The computationally derived pharmacophore model must be validated through rigorous experimental studies.

Experimental Protocol: Synthesis and Biological Evaluation of Analogs

  • Analog Design: Based on the validated pharmacophore model, design and synthesize a focused library of novel this compound analogs. Modifications should systematically probe the importance of each pharmacophoric feature (e.g., altering the hydrogen bonding capacity of the morpholine ring, modifying the steric bulk at C5, or changing the electronic properties of the quinoline ring).

  • In Vitro Cytotoxicity Assays: Evaluate the cytotoxic activity of the synthesized analogs against a panel of cancer cell lines, including both sensitive and multidrug-resistant strains. Standard assays such as the MTT or SRB assay can be employed.

  • Structure-Activity Relationship (SAR) Analysis: Correlate the biological activity of the new analogs with their structural modifications. This will either confirm or lead to the refinement of the initial pharmacophore hypothesis. For example, if replacing the morpholine oxygen with a carbon atom significantly reduces activity, it strengthens the hypothesis that this atom acts as a crucial hydrogen bond acceptor.

Experimental Protocol: Target Identification and Binding Studies

  • Affinity Chromatography/Pull-down Assays: To identify the direct cellular targets of this compound, immobilize the compound on a solid support and use it as bait to capture interacting proteins from cell lysates.

  • Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC): Once putative targets are identified, validate the direct binding interaction and determine the binding affinity (KD) of the compound and its analogs to the purified target protein. This provides quantitative data to support the pharmacophore model.

Data Presentation and Interpretation

All quantitative data from biological assays should be systematically organized for clear comparison and interpretation.

Table 1: Cytotoxicity Data for this compound and Analogs

CompoundModificationIC50 (µM) vs. MES-SAIC50 (µM) vs. MES-SA/Dx5 (MDR)Selectivity Index (MES-SA / MES-SA/Dx5)
Parent 5-(Morpholin-4-ylmethyl)[Insert Value][Insert Value][Insert Value]
Analog 1 5-((4-Methylpiperazin-1-yl)methyl)[Insert Value][Insert Value][Insert Value]
Analog 2 5-((Thiomorpholin-4-yl)methyl)[Insert Value][Insert Value][Insert Value]
Analog 3 5-(Piperidin-1-ylmethyl)[Insert Value][Insert Value][Insert Value]

Note: The values in this table are placeholders and would be populated with experimental data.

Conclusion and Future Directions

The pharmacophore of this compound is characterized by a central 8-hydroxyquinoline core for metal chelation, an aromatic scaffold for structural rigidity, and a C5-substituent that critically modulates its biological activity through hydrogen bonding and lipophilicity. The integrated computational and experimental workflow outlined in this guide provides a robust strategy for the detailed elucidation and validation of this pharmacophore.

Future efforts should focus on leveraging the validated pharmacophore model for the virtual screening of large compound libraries to identify novel 8-hydroxyquinoline derivatives with improved potency and selectivity. Furthermore, a deeper understanding of the specific molecular targets and the downstream signaling pathways affected by this class of compounds will be crucial for their successful translation into clinical candidates. The insights gained from these studies will undoubtedly pave the way for the development of innovative and effective therapies targeting multidrug-resistant cancers and other challenging diseases.

References

  • Gudasi, S., Patil, M. B., Gharge, S., & Khatib, N. A. (n.d.). e‐Pharmacophore‐based design strategy of quinoline derivatives as... ResearchGate. Retrieved from [Link]

  • Kandil, S., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry, 65(11), 7723–7753. Available at: [Link]

  • MDPI. (2021). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Molecules, 26(16), 4998. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(9), 2432. Available at: [Link]

  • Kandil, S., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. ResearchGate. Available at: [Link]

  • MDPI. (2023). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Molecules, 28(13), 5085. Available at: [Link]

  • PubMed. (2024). 3D-QSAR-based pharmacophore modelling of quinazoline derivatives for the identification of acetylcholinesterase inhibitors through virtual screening, molecular docking, molecular dynamics and DFT studies. Journal of Biomolecular Structure & Dynamics, 1–18. Available at: [Link]

  • National Center for Biotechnology Information. (2019). Ligand-based Pharmacophore Modeling, Virtual Screening and Molecular Docking Studies for Discovery of Potential Topoisomerase I Inhibitors. Combinatorial Chemistry & High Throughput Screening, 22(2), 115–128. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. National Center for Biotechnology Information. Available at: [Link]

  • American Society for Microbiology. (2001). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 45(11), 3239–3240. Available at: [Link]

  • ResearchGate. (2024). Biological activities of morpholine derivatives and molecular targets involved. Retrieved from [Link]

  • PubMed. (2012). Novel 4-(morpholin-4-yl)-N'-(arylidene)benzohydrazides: synthesis, antimycobacterial activity and QSAR investigations. Bioorganic & Medicinal Chemistry Letters, 22(18), 5849–5853. Available at: [Link]

Sources

Methodological & Application

detailed synthesis protocol for 5-(Morpholin-4-ylmethyl)quinolin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the Synthesis of 5-(Morpholin-4-ylmethyl)quinolin-8-ol

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of this compound, a Mannich base derivative of 8-hydroxyquinoline (8HQ). 8-Hydroxyquinoline is a privileged scaffold in medicinal chemistry, renowned for its metal-chelating properties and a broad spectrum of biological activities, including anticancer and antimicrobial effects.[1][2] The incorporation of a morpholine moiety via a methylene bridge is a common strategy to enhance the pharmacokinetic profile of bioactive molecules.[3] This protocol details a robust and reproducible synthesis via the Mannich reaction, a classic one-pot, three-component reaction. We will provide a step-by-step experimental procedure, an explanation of the underlying chemical principles, characterization data, and essential safety guidelines. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Introduction and Scientific Background

The 8-Hydroxyquinoline Scaffold

The quinoline ring system is a cornerstone of many therapeutic agents. Specifically, 8-hydroxyquinoline (8HQ, Oxine) has garnered significant attention for over a century due to its potent metal-chelating capabilities.[1][4] This property is central to many of its biological functions, which include acting as an antimicrobial, antifungal, anticancer, and anti-inflammatory agent.[5][6][7] The ability of 8HQ derivatives to bind essential transition metals like iron and copper can induce oxidative stress and proteotoxicity within cancer cells, making them promising candidates for oncology research.[6]

The Mannich Reaction: A Powerful Tool for C-C Bond Formation

The target compound, this compound, is synthesized through the Mannich reaction. This reaction is a fundamental tool in organic chemistry for the aminoalkylation of an acidic proton located on a carbon atom.[1] In its modified form, it is exceptionally well-suited for the functionalization of electron-rich aromatic compounds like phenols and 8-hydroxyquinoline.[4]

The reaction involves three key components:

  • An "active hydrogen" compound: 8-hydroxyquinoline provides the aromatic proton.

  • An aldehyde: Formaldehyde is typically used to provide the methylene bridge (-CH₂-).

  • A secondary amine: Morpholine provides the amino component.

The reaction proceeds via the formation of a highly reactive electrophilic iminium ion from the amine and aldehyde, which is then attacked by the nucleophilic aromatic ring of the 8-hydroxyquinoline.

Regioselectivity of the Mannich Reaction on 8-Hydroxyquinoline

The substitution pattern on the 8-hydroxyquinoline ring is directed by the activating hydroxyl group at the C8 position. This group directs electrophilic substitution to the ortho (C7) and para (C5) positions. Consequently, the Mannich reaction on unsubstituted 8HQ can lead to a mixture of 5-substituted, 7-substituted, and 5,7-disubstituted products. The protocol described herein is optimized for the formation of the 5-substituted isomer, but researchers must be prepared to employ rigorous purification techniques to isolate the desired product.

Synthesis Workflow and Mechanism

The overall workflow for the synthesis is a straightforward one-pot procedure followed by purification.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Isolation & Purification cluster_3 Analysis prep Reagent Preparation (8HQ, Morpholine, Formaldehyde) react One-Pot Mannich Reaction (Ethanol, Reflux) prep->react workup Precipitation & Filtration react->workup purify Recrystallization or Column Chromatography workup->purify char Characterization (NMR, MS, etc.) purify->char

Caption: High-level workflow for the synthesis of this compound.

The mechanism involves the initial formation of a morpholin-4-ylmethanaminium (iminium) ion, which serves as the key electrophile.

G cluster_mech Simplified Reaction Mechanism node1 node1 node2 Step 2: Electrophilic Attack 8-Hydroxyquinoline attacks the Iminium Ion at the C5 position node1->node2 node3 Step 3: Rearomatization Loss of a proton (H⁺) restores the aromaticity of the quinoline ring node2->node3 node4 Final Product This compound node3->node4

Sources

Synthesis of 5-(Morpholin-4-ylmethyl)quinolin-8-ol via Mannich Reaction: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Mannich Reaction in Synthesizing Bioactive Quinolines

The Mannich reaction stands as a cornerstone in synthetic organic chemistry, enabling the aminomethylation of an active hydrogen compound to furnish a variety of β-amino carbonyl compounds, known as Mannich bases.[1] This three-component condensation reaction, involving an active hydrogen substrate, an aldehyde (typically formaldehyde), and a primary or secondary amine, is celebrated for its operational simplicity and the biological significance of its products.[2][3]

8-Hydroxyquinoline (oxine) and its derivatives are a class of privileged heterocyclic scaffolds renowned for their diverse pharmacological activities, including antimicrobial, anticancer, and neuroprotective properties.[4][5][6] The introduction of an aminomethyl group onto the 8-hydroxyquinoline core through the Mannich reaction can significantly modulate its physicochemical properties and biological activity.[2] This guide provides a comprehensive protocol for the synthesis of 5-(Morpholin-4-ylmethyl)quinolin-8-ol, a promising derivative, detailing the underlying mechanistic principles, reaction conditions, purification, and characterization.

Reaction Mechanism and Regioselectivity

The Mannich reaction proceeds via a two-stage mechanism. The initial step involves the formation of a highly electrophilic iminium ion (also known as an Eschenmoser salt precursor) from the reaction of the secondary amine (morpholine) and formaldehyde.[7] Subsequently, the electron-rich 8-hydroxyquinoline acts as a nucleophile, attacking the iminium ion in an electrophilic aromatic substitution to yield the aminomethylated product.

The hydroxyl group at the C-8 position of the quinoline ring is a potent activating group, directing electrophilic substitution to the ortho (C-7) and para (C-5) positions. The regioselectivity of the Mannich reaction on 8-hydroxyquinoline is a subject of considerable interest. While substitution at the C-7 position is frequently reported, specific reaction conditions can favor the formation of the C-5 substituted isomer. Factors such as the solvent, temperature, and the nature of the reactants can influence the positional outcome. Some studies suggest that chelation of the iminium ion precursor with the hydroxyl and quinoline nitrogen can direct the substitution to the C-7 position. Conversely, conditions that disfavor this chelation may lead to a higher proportion of the C-5 isomer.

Experimental Protocol: Synthesis of this compound

This protocol is designed to provide a reproducible method for the synthesis of this compound.

Materials and Reagents:

  • 8-Hydroxyquinoline

  • Morpholine

  • Paraformaldehyde

  • Ethanol (Absolute)

  • Dichloromethane

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Sodium Sulfate

  • Silica Gel (for column chromatography)

  • Hexane (for chromatography)

  • Ethyl Acetate (for chromatography)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Separatory funnel

  • Glassware for column chromatography

  • Melting point apparatus

  • NMR spectrometer

  • FT-IR spectrometer

  • Mass spectrometer

Step-by-Step Procedure:

  • Preparation of the Iminium Ion Precursor: In a 100 mL round-bottom flask, combine morpholine (1.1 equivalents) and paraformaldehyde (1.2 equivalents) in absolute ethanol (20 mL). Stir the mixture at room temperature for 1 hour. This allows for the formation of the reactive iminium ion.

  • Mannich Reaction: To the stirred suspension from Step 1, add a solution of 8-hydroxyquinoline (1.0 equivalent) in absolute ethanol (30 mL).

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.

  • Work-up and Extraction: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. Dissolve the resulting residue in dichloromethane (50 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel. The column is typically eluted with a gradient of ethyl acetate in hexane. The fractions containing the desired product are identified by TLC, combined, and the solvent is removed under reduced pressure to yield the purified this compound.

Data Presentation: Optimizing Reaction Conditions

The yield and purity of this compound are sensitive to several reaction parameters. The following table summarizes key conditions and their anticipated impact, based on analogous reactions reported in the literature.

ParameterConditionExpected OutcomeRationale
Solvent Ethanol, Dioxane, Acetic AcidEthanol is a common and effective solvent. Acetic acid can catalyze the reaction but may lead to side products.The polarity and protic nature of the solvent can influence the stability of the iminium ion and the solubility of the reactants.
Temperature Room Temperature to RefluxRefluxing in ethanol generally provides a reasonable reaction rate and yield.Higher temperatures increase the reaction rate but may also promote the formation of byproducts.
Reactant Ratio Slight excess of amine and formaldehydeA slight excess of the more volatile components can drive the reaction to completion.Ensures that the limiting reagent (8-hydroxyquinoline) is fully consumed.
pH Neutral to slightly acidicThe formation of the iminium ion is acid-catalyzed, but strongly acidic conditions can protonate the amine, rendering it non-nucleophilic.Optimal pH balances the activation of formaldehyde and the nucleophilicity of the amine.[6]

Visualization of the Reaction Mechanism

The following diagram illustrates the key steps in the Mannich reaction for the synthesis of this compound.

Mannich_Reaction cluster_0 Iminium Ion Formation cluster_1 Electrophilic Aromatic Substitution Morpholine Morpholine Iminium_Ion Morpholin-4-ylmethaniminium Morpholine->Iminium_Ion + HCHO, -H2O Formaldehyde Formaldehyde Intermediate Wheland Intermediate Iminium_Ion->Intermediate + 8-HQ 8HQ 8-Hydroxyquinoline Product This compound Intermediate->Product - H+

Figure 1. Reaction mechanism for the synthesis of this compound.

Characterization of this compound

The structure and purity of the synthesized compound should be confirmed by a combination of spectroscopic methods.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the quinoline ring protons, the methylene bridge protons, and the morpholine ring protons. The aromatic region will display signals corresponding to the protons on the quinoline scaffold. A singlet corresponding to the benzylic methylene protons (-CH₂-) is anticipated, and the morpholine protons will appear as two distinct multiplets.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will corroborate the structure by showing the expected number of carbon signals for the quinoline ring, the methylene bridge, and the morpholine moiety.

  • FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum should exhibit a broad absorption band corresponding to the hydroxyl (-OH) group on the quinoline ring, as well as C-H, C=C, and C-N stretching and bending vibrations.

  • Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the target compound, with the molecular ion peak corresponding to the calculated mass of C₁₄H₁₆N₂O₂.

Safety and Handling Precautions

  • 8-Hydroxyquinoline: Harmful if swallowed and may cause skin and eye irritation.

  • Morpholine: Flammable liquid and vapor. Corrosive and causes severe skin burns and eye damage.

  • Paraformaldehyde: Flammable solid. Harmful if swallowed or inhaled. Causes skin irritation and serious eye damage. May cause an allergic skin reaction and is suspected of causing cancer.

  • Solvents (Ethanol, Dichloromethane, Hexane, Ethyl Acetate): Flammable and/or volatile. Handle in a well-ventilated fume hood.

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling these chemicals.

References

  • Burckhalter, J. H., & Leib, R. I. (1961). Amino- and Chloromethylation of 8-Quinolinol. Mechanism of Preponderant Ortho Substitution in Phenols under Mannich Conditions. The Journal of Organic Chemistry, 26(10), 4078–4083.
  • Cieslik, W., Stolarczyk, M., & Malarz, J. (2015). Investigation of the Antimycobacterial Activity of 8-Hydroxyquinolines. Medicinal Chemistry, 11(8), 771-780.
  • Faydy, M. E., Dahaieh, N., Ounine, K., et al. (2021). Synthesis and antimicrobial activity evaluation of some new 7-substituted quinolin-8-ol derivatives.
  • Fu, Y., et al. (2018). Synthesis and biological evaluation of novel 8-hydroxyquinoline derivatives as potent antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 28(17), 2856-2861.
  • Gershon, H., & Clarke, D. D. (1994). Evidence of steric factors in the fungitoxic mechanisms of 8-quinolinol and its 2-, 3-, 4-, 5-, 6- and 7-chloro and bromo analogs. Monatshefte für Chemie/Chemical Monthly, 125(1), 51-59.
  • Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675.
  • Mészáros, J. P., et al. (2020). An 8-Hydroxyquinoline-Proline Hybrid with Multidrug Resistance Reversal Activity and Solution Chemistry of Its Half-Sandwich Organometallic Ru and Rh Complexes. Dalton Transactions, 49(24), 7977-7990.
  • Siddiqi, H., Faizi, S., Naz, S., & Zahir, S. (2015). Synthesis of Mannich Bases of 8-Hydroxyquinoline. Journal of Basic & Applied Sciences, 11, 443-447.
  • Friedman, M. (1999). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 47(6), 2101-2105.
  • Tramontini, M., & Angiolini, L. (1994). Mannich Bases: Chemistry and Pharmacology. CRC press.
  • Varghese, B., et al. (2014). Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives. International Journal of PharmTech Research, 6(2), 649-657.
  • Wang, C., et al. (2018). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 23(10), 2588.
  • Zaoui, A., et al. (2020). New complexone derivatives of 8-hydroxyquinoline obtained under Mannich conditions. Journal of Chemical Research, 44(1-2), 10-15.
  • BMRB. (n.d.). This compound. Retrieved from [Link]

Sources

Application Note & Protocols: High-Purity Isolation of 5-(Morpholin-4-ylmethyl)quinolin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in the synthesis and application of quinoline-based therapeutic agents.

Executive Summary & Scientific Context

5-(Morpholin-4-ylmethyl)quinolin-8-ol is a synthetic derivative of the 8-hydroxyquinoline (8HQ) pharmacophore, a structural motif renowned for its potent biological activities.[1] The molecule's design, incorporating a morpholine ring via a methylene linker, significantly modulates its physicochemical and pharmacological properties, particularly its metal-chelating capabilities.[1] This compound and its analogs have demonstrated notable cytotoxicity against multidrug-resistant (MDR) cancer cell lines, an activity linked to their ability to bind essential metal ions like copper and iron, thereby inducing oxidative stress and proteotoxicity.[1] Given that the biological efficacy and toxicological profile of any investigational compound are intrinsically linked to its purity, robust and reproducible purification protocols are paramount.

This guide provides a detailed examination of purification strategies for this compound, moving beyond simple procedural lists to explain the fundamental principles governing each technique. The protocols herein are designed to be self-validating systems, ensuring researchers can achieve the high degree of purity required for rigorous downstream applications, from biochemical assays to preclinical studies.

Physicochemical Profile & Impurity Landscape

A thorough understanding of the target molecule's properties and potential contaminants is the foundation of an effective purification strategy.

Physicochemical Data

The key properties of this compound are summarized below. These parameters, particularly the predicted solubility and pKa values inferred from its structure, dictate the choice of purification methodologies.

PropertyValueSource
Molecular Formula C₁₄H₁₆N₂O₂[2]
Molecular Weight 244.29 g/mol [1]
Predicted Melting Point 160.35 °C[2]
Predicted Boiling Point ~429.4 °C at 760 mmHg[2]
Appearance Solid[1]
Structural Features - Acidic Phenolic Hydroxyl (-OH)- Basic Quinoline Nitrogen- Basic Morpholine Nitrogen
Typical Impurity Profile

The standard synthesis of this compound involves a Mannich-type reaction between 8-hydroxyquinoline, formaldehyde, and morpholine.[1] This reaction, while effective, can result in a crude product containing several process-related impurities:

  • Unreacted Starting Materials: Residual 8-hydroxyquinoline, morpholine.

  • Side-Products: Formation of 5-(hydroxymethyl)quinolin-8-ol from the reaction of 8-hydroxyquinoline and formaldehyde can occur, especially if conditions are not strictly controlled.[3][4]

  • Isomeric By-products: Potential for substitution at other positions on the quinoline ring, although the 5-position is generally favored.

  • Polymeric Materials: Formaldehyde can self-polymerize or lead to undesired oligomeric side products.

The purification strategy must effectively separate the target compound from these structurally similar and dissimilar impurities.

Purification Methodologies: Principles & Protocols

We present three primary purification techniques, which can be used sequentially for achieving the highest purity. The choice and order of these methods depend on the scale of the synthesis and the initial purity of the crude material.

Workflow Overview

The overall purification strategy can be visualized as a multi-stage process, allowing for flexibility based on the specific needs of the researcher.

Purification_Workflow crude Crude Product (from Mannich Reaction) extraction Acid-Base Extraction (Bulk Impurity Removal) crude->extraction Initial Cleanup recrystallization Recrystallization (High Purity Polishing) extraction->recrystallization For Crystalline Solids chromatography Column Chromatography (High Resolution Separation) extraction->chromatography For Oils or Difficult Mixtures recrystallization->chromatography Optional Final Polish final_product High-Purity Product (>99%) recrystallization->final_product chromatography->final_product

Caption: General purification workflow for this compound.

Method 1: Acid-Base Extraction

Principle of Causality: This technique leverages the amphoteric nature of this compound. The molecule possesses two basic nitrogen centers (quinoline and morpholine) and one acidic phenolic hydroxyl group. By systematically adjusting the pH of a two-phase system (e.g., dichloromethane and water), we can selectively move the target compound and impurities between the organic and aqueous layers. Basic quinolines can be protonated with acid to form water-soluble salts, separating them from neutral organic impurities.[5][6]

Acid_Base_Logic start {Crude Product in Organic Solvent (e.g., DCM)} | { Neutral Impurities | Target Compound | Basic Impurities (e.g., Morpholine)} step1 Wash with dilute Acid (e.g., 1M HCl) start->step1 aqueous1 Aqueous Layer 1 Target Compound (Protonated Salt) Basic Impurities (Salts) step1->aqueous1 Soluble Salts organic1 Organic Layer 1 Neutral Impurities step1->organic1 Insoluble step2 Basify Aqueous Layer 1 (e.g., with NaOH to pH > 10) aqueous1->step2 precipitate Precipitated/Extracted Product (Free Base) step2->precipitate Liberates Free Base

Caption: Logical flow of the acid-base purification process.

Experimental Protocol:

  • Dissolution: Dissolve the crude product in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (approx. 10-20 mL per gram of crude material).

  • Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M hydrochloric acid (HCl). Shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.

    • Rationale: The acidic aqueous solution protonates the basic nitrogen atoms of the target compound and any unreacted morpholine, drawing them into the aqueous layer as hydrochloride salts. Neutral impurities remain in the organic layer.[5]

  • Separation: Drain and collect the lower aqueous layer. Discard the organic layer (which contains neutral impurities).

  • Liberation of Free Base: Return the aqueous layer to the separatory funnel. Cool the funnel in an ice bath. Slowly add 4 M sodium hydroxide (NaOH) solution dropwise with swirling until the solution is strongly alkaline (pH > 10, check with pH paper). A precipitate of the purified product should form.

    • Rationale: Neutralizing the hydrochloride salt with a strong base deprotonates the nitrogen atoms, liberating the free base which is poorly soluble in water.[5]

  • Final Extraction & Drying: Extract the liberated free base back into a fresh portion of DCM or EtOAc (2-3 times with equal volumes). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified solid.

Method 2: Recrystallization

Principle of Causality: Recrystallization is a powerful technique for purifying crystalline solids. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.[7] An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.[8] As the saturated hot solution cools slowly, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a highly ordered, pure lattice structure that excludes impurity molecules.[7]

Solvent Selection & Rationale:

For quinoline derivatives, polar protic solvents are often effective. Based on literature for similar compounds, the following are recommended for screening:

Solvent SystemRationaleReference
Ethanol or Methanol The hydroxyl group can hydrogen bond with the heteroatoms of the target molecule, while the alkyl chain provides some non-polar character. Often provides good solubility differential.[9]
Methanol-Acetone A binary solvent system can fine-tune solubility. Methanol acts as the primary solvent, and acetone can be added to the hot solution to increase polarity and induce crystallization upon cooling.[10]
Acetonitrile A polar aprotic solvent that has been used for crystallizing quinoline salts (e.g., picrates) and can be effective for the free base.[11]

Experimental Protocol:

  • Solvent Selection: In a small test tube, test the solubility of ~20-30 mg of the crude product in ~0.5 mL of a candidate solvent at room temperature and then upon heating. A good solvent will show poor solubility at room temperature and complete dissolution upon heating.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) with constant swirling. Add the minimum amount of hot solvent required to fully dissolve the solid.[8]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.

  • Yield Maximization: Once the flask has reached room temperature, it can be placed in an ice bath for 15-30 minutes to maximize the precipitation of the product.[8]

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[7] Wash the crystals sparingly with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point (e.g., 40-50 °C) until a constant weight is achieved.

Method 3: Silica Gel Column Chromatography

Principle of Causality: This is a high-resolution technique that separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent system). Silica gel is polar, and polar compounds will adsorb more strongly, eluting more slowly. Non-polar compounds have weaker interactions and elute faster. This compound is a moderately polar compound, making it well-suited for this method. This is a standard technique for purifying complex morpholine- and quinoline-containing mixtures.[12]

System Selection & Rationale:

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh) is standard.

  • Mobile Phase (Eluent): A gradient system is often most effective.

    • Initial System: A mixture of a non-polar solvent (e.g., Hexanes or Dichloromethane) and a polar solvent (e.g., Ethyl Acetate or Methanol). A common starting point is 95:5 DCM:MeOH.

    • Additive: Due to the basic nature of the compound, peak tailing can occur on acidic silica gel. To mitigate this, add a small amount (0.5-1%) of a basic modifier like triethylamine (TEA) or ammonia solution to the eluent. This neutralizes active sites on the silica, resulting in sharper peaks and better separation.

Experimental Protocol:

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% DCM). Pour the slurry into a glass column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or DCM. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.

  • Elution: Begin elution with the least polar solvent mixture. Gradually increase the polarity of the mobile phase (e.g., from 100% DCM to 98:2 DCM:MeOH, then 95:5, etc.).

    • Rationale: The gradual increase in solvent polarity allows for the sequential elution of compounds, starting with the least polar impurities and ending with the more polar target compound and any highly polar impurities.

  • Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes).

  • Purity Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the final, highly purified product.

Purity Verification

After purification, the identity and purity of this compound should be confirmed using a combination of analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and easy method to assess the success of the purification. A single spot for the final product indicates high purity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. Reverse-phase HPLC methods are suitable for analyzing morpholine and quinoline derivatives.[13][14][15]

  • NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

References

  • Purification of Quinoline - Chempedia - LookChem. [Link]

  • Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC. [Link]

  • Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column | SIELC Technologies. [Link]

  • Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor - MDPI. [Link]

  • DERIVATIVES OF 8-QUINOLINOL - DTIC. [Link]

  • Separation of Morpholine, 4-(1-cyclohexen-1-yl)- on Newcrom R1 HPLC column. [Link]

  • US2474823A - Quinoline compounds and process of making same - Google P
  • Removal of Pyridine, Quinoline, and Aniline from Oil by Extraction with Aqueous Solution of (Hydroxy)quinolinium and Benzothiazolium Ionic Liquids in Various Ways - MDPI. [Link]

  • HPLC Methods for analysis of Morpholine - HELIX Chromatography. [Link]

  • Synthesis, Physicochemical Properties and Biological Evaluation Of Some Novel 5-[2-methyl/ (un) Substituted Phenylethylideneamino] Quinolin-8-ols. - ResearchGate. [Link]

  • CN103664892B - The crystallization of quinoline - Google P
  • Recrystallization Technique for Organic Chemistry with Nadia Korovina - YouTube. [Link]

  • Organic Chemistry Lab: Recrystallization - YouTube. [Link]

  • Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives - MDPI. [Link]

  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases - The Royal Society of Chemistry. [Link]

  • 5-(Hydroxymethyl)quinolin-8-ol | CAS#:4053-44-5 | Chemsrc. [Link]

Sources

1H NMR and 13C NMR characterization of 5-(Morpholin-4-ylmethyl)quinolin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the ¹H and ¹³C NMR Characterization of 5-(Morpholin-4-ylmethyl)quinolin-8-ol

Introduction: The Significance of this compound

The compound this compound belongs to a class of molecules derived from 8-hydroxyquinoline, a privileged scaffold in medicinal chemistry and materials science. 8-Hydroxyquinoline and its derivatives are renowned for their potent metal-chelating properties, which underpin a wide range of biological activities, including antibacterial, antifungal, and anticancer effects[1]. The addition of a morpholine-containing side chain at the C-5 position introduces a flexible, polar, and basic functional group that can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties.

Accurate and unambiguous structural elucidation is the cornerstone of chemical research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for this purpose, providing detailed information about the molecular structure, connectivity, and chemical environment of atoms in a molecule[2]. This application note provides a comprehensive technical guide and detailed protocols for the complete ¹H and ¹³C NMR characterization of this compound, intended for researchers, scientists, and drug development professionals.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of NMR spectral assignments, the following standardized numbering system for this compound is used throughout this guide.

Caption: Molecular structure of this compound with atom numbering.

Part 1: Experimental Protocols

A robust and reproducible protocol is essential for obtaining high-quality NMR data. The choices made during sample preparation and data acquisition directly impact spectral resolution and signal-to-noise, forming a self-validating system for data integrity.

Protocol for NMR Sample Preparation

The quality of the NMR sample is paramount for acquiring a high-quality spectrum[3]. This protocol ensures a homogenous sample free of particulate matter and paramagnetic impurities.

Materials:

  • This compound (5-10 mg for ¹H, 15-30 mg for ¹³C)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆)

  • High-quality 5 mm NMR tube (e.g., Wilmad or Norell)[3]

  • Glass Pasteur pipette and bulb

  • Small vial for dissolution

  • Filter (e.g., cotton or glass wool plug in the pipette)

Step-by-Step Methodology:

  • Weighing: Accurately weigh 5-10 mg of the purified compound into a clean, dry vial.

  • Solvent Selection & Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent.

    • Causality: CDCl₃ is a common choice for many organic molecules. However, if the compound has poor solubility or if observation of the labile hydroxyl (-OH) proton is critical, DMSO-d₆ is a superior choice as it readily forms hydrogen bonds, slowing the proton's exchange rate and resulting in a sharper signal.

  • Homogenization: Gently swirl or vortex the vial to ensure the sample is fully dissolved. A completely homogeneous solution is crucial for achieving a uniform magnetic field (good shimming)[4].

  • Filtration and Transfer: Place a small cotton or glass wool plug into a Pasteur pipette. Carefully draw the solution into the pipette and transfer it into the NMR tube.

    • Causality: This step removes any microscopic solid particles that can severely degrade the magnetic field homogeneity, leading to broad spectral lines and poor resolution[4].

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly.

Protocol for NMR Data Acquisition

These parameters are provided for a standard 400 MHz spectrometer and can be adapted as needed.

1.2.1 ¹H NMR Acquisition:

  • Instrument Setup: Insert the sample into the spectrometer. Lock the field using the deuterium signal from the solvent and perform automatic or manual shimming to optimize magnetic field homogeneity.

  • Standard 1D ¹H Experiment:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

    • Spectral Width: ~16 ppm (centered around 6-7 ppm).

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans (ns): 8-16 scans. A higher number of scans increases the signal-to-noise ratio, which is beneficial for dilute samples[3].

1.2.2 ¹³C NMR Acquisition:

  • Instrument Setup: Use the same locked and shimmed sample.

  • Standard 1D ¹³C{¹H} Experiment:

    • Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker systems). This removes C-H coupling, simplifying the spectrum to single lines for each unique carbon[5].

    • Spectral Width: ~220-240 ppm (centered around 100-120 ppm).

    • Acquisition Time: ~1-1.5 seconds.

    • Relaxation Delay (d1): 2-5 seconds.

    • Causality: Quaternary carbons often have longer relaxation times. A longer delay ensures they are fully relaxed before the next pulse, allowing for more accurate integration if quantitative analysis is needed.

    • Number of Scans (ns): 1024-4096 scans, or more, as the ¹³C nucleus is much less sensitive than ¹H.

Part 2: Spectral Analysis and Data Interpretation

The following sections detail the expected chemical shifts, multiplicities, and coupling constants for this compound, grounded in established NMR principles for heterocyclic compounds[6][7].

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Confirmation (Optional) H1_NMR Acquire ¹H Spectrum COSY COSY (¹H-¹H Correlation) H1_NMR->COSY Identifies ¹H-¹H coupling HSQC HSQC (¹H-¹³C Direct Correlation) H1_NMR->HSQC Assigns protonated carbons C13_NMR Acquire ¹³C Spectrum C13_NMR->HSQC Assigns protonated carbons DEPT Acquire DEPT-135 DEPT->HSQC Assigns protonated carbons Final_Structure Definitive Structural Assignment COSY->Final_Structure HMBC HMBC (¹H-¹³C Long-Range Correlation) HSQC->HMBC Assigns quaternary carbons HMBC->Final_Structure

Caption: Workflow for the complete NMR structural elucidation of the target molecule.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum can be divided into three key regions: the downfield aromatic region of the quinoline core, the upfield aliphatic region of the morpholine and methylene groups, and the exchangeable hydroxyl proton.

Proton(s) Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Integration Rationale & Notes
8-OH9.5 - 10.5 (DMSO-d₆)Broad Singlet-1HSignal is broad due to exchange. Position is highly dependent on solvent and concentration. Disappears upon D₂O shake.
H28.8 - 9.0Doublet of Doublets (dd)J(H2,H3) ≈ 4.5, J(H2,H4) ≈ 1.71HDeshielded due to proximity to the electronegative nitrogen atom[8].
H48.2 - 8.4Doublet of Doublets (dd)J(H4,H3) ≈ 8.5, J(H4,H2) ≈ 1.71HDownfield position typical for quinoline H4[8].
H67.6 - 7.8Doublet (d)J(H6,H7) ≈ 8.01HExhibits ortho-coupling with H7.
H37.5 - 7.7Doublet of Doublets (dd)J(H3,H4) ≈ 8.5, J(H3,H2) ≈ 4.51HCoupled to both H2 and H4.
H77.1 - 7.3Doublet (d)J(H7,H6) ≈ 8.01HExhibits ortho-coupling with H6.
C9-H₂3.8 - 4.0Singlet (s)-2HMethylene bridge protons appear as a singlet as they have no adjacent protons to couple with.
H12/H12'3.6 - 3.8Triplet (t)J ≈ 4.74HProtons adjacent to the morpholine oxygen are deshielded and appear further downfield[9][10].
H11/H11'2.5 - 2.7Triplet (t)J ≈ 4.74HProtons adjacent to the morpholine nitrogen are more shielded than H12/H12'[9][11].

Note: Chemical shifts are estimates and can vary based on solvent, concentration, and temperature[12].

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. DEPT-135 experiments can be used to differentiate CH/CH₃ (positive signals) from CH₂ (negative signals) carbons, while quaternary carbons are absent.

Carbon(s) Predicted δ (ppm) Carbon Type Rationale & Notes
C8152 - 155Quaternary (C-O)Highly deshielded due to the attached hydroxyl group.
C2148 - 150CHDeshielded due to proximity to nitrogen.
C4140 - 142CHAromatic CH in the pyridine ring of quinoline.
C8a138 - 140QuaternaryBridgehead carbon adjacent to nitrogen.
C6135 - 137CHAromatic CH.
C4a128 - 130QuaternaryBridgehead carbon.
C5126 - 128QuaternarySubstituted aromatic carbon.
C3121 - 123CHAromatic CH.
C7118 - 120CHAromatic CH, shielded by the hydroxyl group at C8.
C12/C12'66 - 68CH₂Morpholine carbons adjacent to oxygen (C-O)[9].
C958 - 60CH₂Methylene bridge carbon (C-N).
C11/C11'53 - 55CH₂Morpholine carbons adjacent to nitrogen (C-N)[9].
The Role of 2D NMR in Unambiguous Assignment

For complex molecules, 1D spectra can have overlapping signals. 2D NMR experiments provide definitive correlations to confirm the structural assignment[5].

  • COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H spin-spin coupling networks. It would show clear cross-peaks between H2/H3, H3/H4, and H6/H7, confirming their connectivity within the quinoline ring system[5].

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon. It is the most reliable way to assign the protonated carbons (C2, C3, C4, C6, C7, C9, C11, and C12) by linking the known ¹H assignments to their corresponding ¹³C signals[5].

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is crucial for assigning quaternary (non-protonated) carbons. For instance, the methylene protons (H9) would show a correlation to C5, C4a, and C6, definitively placing the side chain at the C5 position.

Conclusion

The comprehensive NMR analysis outlined in this guide, combining detailed 1D ¹H and ¹³C spectroscopy with confirmatory 2D experiments, allows for the complete and unambiguous structural characterization of this compound. The provided protocols for sample preparation and data acquisition are designed to yield high-quality, reproducible data. The predicted spectral data, based on established principles for quinoline and morpholine moieties, serve as a reliable reference for researchers working with this compound and its analogs. This rigorous approach to structural verification is indispensable for advancing research in medicinal chemistry and related scientific fields.

References

  • ChemicalBook. (n.d.). 8-Hydroxyquinoline sulfate(134-31-6) 1H NMR spectrum.
  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati.
  • J-Stage. (n.d.). Analysis on NMR Spectra of 8-Hydroxyquinoline and Its Solvent Effects.
  • Benchchem. (n.d.). An In-depth Technical Guide to ¹H and ¹³C NMR Spectral Analysis of Morpholine Derivatives.
  • ChemicalBook. (n.d.). 8-Hydroxyquinoline(148-24-3) 1H NMR spectrum.
  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

  • Scribd. (n.d.). NMR Sample Preparation Guide.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
  • ACD/Labs. (2008, May 6). Recognizing the NMR pattern for morpholine. Retrieved from [Link]

  • UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives.
  • Seaton, P. J., & Williamson, R. T. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
  • ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are....
  • SpectraBase. (n.d.). 8-Hydroxy-5-methyl-quinoline - Optional[13C NMR] - Chemical Shifts.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information.
  • Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. [Link]

  • Benchchem. (n.d.). Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines.
  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
  • ECHEMI. (n.d.). Multiplet shape in proton NMR of morpholines.
  • ChemicalBook. (n.d.). Quinoline(91-22-5) 1H NMR spectrum.
  • Chemistry Stack Exchange. (2016, July 29). Multiplet shape in proton NMR of morpholines. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). The Infrared and 1 H-NMR Spectra of 8-Hydroxyquinoline Adducts of 8-Hydroxyquinoline Complexes of Dioxouranium(VI), Thorium(IV) and Scandium(III).
  • Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

  • Faydy, M. E., et al. (2020). Synthesis and antimicrobial activity evaluation of some new 7-substituted quinolin-8-ol derivatives.
  • ResearchGate. (2025, August 7). Synthesis and Characterization of Some New Morpholine Derivatives.
  • Faydy, M. E., et al. (2020). Synthesis and antimicrobial activity evaluation of some new 7-substituted quinolin-8-ol derivatives.
  • ResearchGate. (n.d.). Synthesis, Characterization, and Biological Activity of 5‐Chloroquinolin‐8‐ol Complexes.
  • National Institutes of Health. (n.d.). Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Retrieved from [Link]

  • MDPI. (n.d.). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Retrieved from [Link]

Sources

Application Note: A Robust LC-MS/MS Method for the Quantitative Analysis of 5-(Morpholin-4-ylmethyl)quinolin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 5-(Morpholin-4-ylmethyl)quinolin-8-ol. This compound, a derivative of the versatile 8-hydroxyquinoline scaffold, is of significant interest in pharmaceutical research for its potential therapeutic activities.[1] The described methodology is tailored for researchers, scientists, and drug development professionals, providing a comprehensive guide from sample preparation to data analysis. The protocol emphasizes the rationale behind experimental choices, ensuring both scientific integrity and practical applicability in a research and development setting.

Introduction: The Scientific Rationale

This compound is a synthetic compound that combines the 8-hydroxyquinoline core with a morpholine moiety.[1] This structural arrangement confers interesting physicochemical properties, including metal-chelating capabilities, which are often associated with its biological activity.[1] Accurate and reliable quantification of this and similar molecules is paramount in pharmacokinetic, pharmacodynamic, and metabolism studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for such applications due to its inherent selectivity, sensitivity, and speed.[2] This application note details a complete workflow for the analysis of this compound, with a focus on method development, validation, and practical implementation.

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is the foundation of a robust analytical method. Key parameters for this compound are summarized in the table below.

PropertyValueSource/Method
Chemical Structure -
Molecular Formula C₁₄H₁₆N₂O₂
Molecular Weight 244.29 g/mol [1]
CAS Number 312611-90-8[1]
Predicted pKa Acidic (phenol): ~9.5, Basic (morpholine): ~5.0In-silico prediction
Predicted logP ~2.1In-silico prediction

Note: pKa and logP values are predicted using computational models and should be considered as estimates. Experimental determination is recommended for definitive values.

The presence of both a phenolic hydroxyl group (acidic) and a morpholine nitrogen (basic) suggests that the compound's charge state will be pH-dependent. The predicted logP indicates moderate lipophilicity. These properties guide the selection of appropriate chromatographic conditions and sample preparation strategies.

Experimental Workflow: From Sample to Signal

The overall analytical workflow is designed for efficiency and robustness, ensuring high-quality data generation.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Matrix (e.g., Plasma) PPT Protein Precipitation Sample->PPT Method 1 SPE Solid-Phase Extraction Sample->SPE Method 2 Evap Evaporation & Reconstitution PPT->Evap SPE->Evap LC Liquid Chromatography (C18 Separation) Evap->LC MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Figure 1: Overall experimental workflow for the LC-MS/MS analysis of this compound.

Detailed Protocols and Methodologies

Materials and Reagents
  • This compound reference standard

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (≥98%)

  • Internal Standard (IS): A structurally similar compound not present in the matrix (e.g., a stable isotope-labeled analog or a compound with similar physicochemical properties).

Sample Preparation: Ensuring a Clean Signal

The choice of sample preparation is critical for removing matrix components that can interfere with the analysis and cause ion suppression. Two common and effective methods are presented below.

Protocol 1: Protein Precipitation (PPT)

This method is rapid and suitable for high-throughput analysis.

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

Protocol 2: Solid-Phase Extraction (SPE)

SPE provides a cleaner extract than PPT and can be beneficial for achieving lower limits of quantification. A mixed-mode cation exchange sorbent is recommended to leverage the basic nature of the morpholine nitrogen.

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Pre-treat the plasma sample (100 µL) by diluting it with 400 µL of 4% phosphoric acid in water. Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the PPT protocol.

Liquid Chromatography: The Separation

The chromatographic separation is designed to resolve the analyte from potential interferences and deliver it to the mass spectrometer as a sharp peak.

ParameterRecommended ConditionRationale
Column C18, 2.1 x 50 mm, 1.8 µmProvides good retention and peak shape for moderately lipophilic compounds.
Mobile Phase A Water with 0.1% Formic AcidFormic acid aids in protonation for positive mode ESI and improves peak shape.
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile is a common organic modifier for reversed-phase chromatography.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Injection Volume 5 µLCan be adjusted based on sensitivity requirements.
Column Temperature 40°CElevated temperature can improve peak shape and reduce backpressure.
Gradient Elution See table belowA gradient is necessary to elute the analyte with good peak shape and to clean the column after each injection.

Gradient Elution Profile:

Time (min)%A%B
0.0955
0.5955
4.0595
5.0595
5.1955
7.0955
Tandem Mass Spectrometry: Detection and Quantification

The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) for optimal sensitivity and selectivity.

ParameterRecommended SettingRationale
Ionization Mode ESI PositiveThe presence of basic nitrogens (quinoline and morpholine) makes the compound readily protonated.
Capillary Voltage 3.5 kVA typical starting point for ESI.
Desolvation Temperature 500°CShould be optimized for efficient desolvation without thermal degradation.
Desolvation Gas Flow 650 L/hrDependent on the instrument and should be optimized.
Cone Voltage 30 VNeeds to be optimized to maximize the precursor ion intensity.
Collision Gas ArgonA common collision gas for CID.

MRM Transition Optimization:

The MRM transitions (precursor ion → product ion) are the cornerstone of a selective and sensitive LC-MS/MS method. The precursor ion will be the protonated molecule, [M+H]⁺, with an m/z of 245.3.

Proposed MRM Transitions for Method Development:

Precursor Ion (m/z)Product Ion (m/z)Proposed Collision Energy (eV)Rationale for Product Ion
245.3 158.1 20-30Loss of the morpholinomethyl group
245.3 130.1 30-40Fragmentation of the quinoline ring
245.3 86.1 15-25Formation of the morpholinomethyl cation

Note: The optimal collision energies for each transition must be determined experimentally by infusing a standard solution of the analyte and varying the collision energy to maximize the product ion signal.

fragmentation cluster_products Product Ions Precursor [M+H]⁺ m/z 245.3 Product1 m/z 158.1 Precursor->Product1 CE: 20-30 eV Product2 m/z 130.1 Precursor->Product2 CE: 30-40 eV Product3 m/z 86.1 Precursor->Product3 CE: 15-25 eV

Figure 2: Proposed fragmentation pathways and MRM transitions for this compound.

Method Validation: Ensuring Data Integrity

A rigorous method validation is essential to demonstrate that the analytical method is fit for its intended purpose. Key validation parameters, as guided by regulatory agencies such as the FDA and EMA, are outlined below.

ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99
Accuracy Within ±15% of the nominal concentration (±20% at the LLOQ)
Precision Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ)
Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank matrix samples.
Matrix Effect To be assessed to ensure that matrix components do not affect the ionization of the analyte and IS.
Stability Analyte stability should be demonstrated under various storage and processing conditions (e.g., freeze-thaw, bench-top, long-term).

Data Analysis and Reporting

Data acquisition and processing are performed using the instrument manufacturer's software. The concentration of this compound in unknown samples is determined by interpolating the peak area ratio of the analyte to the internal standard from a calibration curve constructed using standards of known concentrations.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the LC-MS/MS analysis of this compound. The detailed methodologies for sample preparation, chromatography, and mass spectrometry, along with the rationale behind the chosen parameters, offer a solid foundation for researchers to implement and adapt this method for their specific needs. The emphasis on method validation ensures the generation of high-quality, reliable, and reproducible data, which is critical in the field of drug development.

References

  • ChemBK. (n.d.). 5-(4-MORPHOLINYLMETHYL)-8-QUINOLINOL. Retrieved from [Link]

  • Forensic RTI. (2024). Selecting and optimizing transitions for LC-MS/MS methods. [Link]

  • Janssen, H. G., & van Deursen, M. M. (2012). Alkaloid analysis by high-performance liquid chromatography-solid phase extraction-nuclear magnetic resonance: new strategies going beyond the standard. PubMed. [Link][3]

  • Picó, Y., Font, G., Balaña-Fouce, R., Ordóñez, C., Abbas, D., & Barbe, J. (2001). Analysis of pyridoquinoline derivatives by liquid chromatography/atmospheric pressure chemical ionization mass spectrometry. Rapid communications in mass spectrometry : RCM, 15(11), 862–866. [Link]

Sources

Application Note: A Multi-Assay Protocol for Evaluating the Cytotoxicity of 5-(Morpholin-4-ylmethyl)quinolin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, multi-assay framework for characterizing the cytotoxic profile of 5-(Morpholin-4-ylmethyl)quinolin-8-ol, a synthetic derivative of the 8-hydroxyquinoline pharmacophore. Recognizing that a single assay provides a limited view of a compound's biological effect, we present a tripartite strategy employing the Neutral Red (NR) Uptake Assay, the Lactate Dehydrogenase (LDH) Release Assay, and a Caspase-3/7 Activity Assay. This approach allows researchers to concurrently measure viable cell count through lysosomal integrity, quantify cell death via membrane rupture, and probe for the induction of apoptosis. The detailed protocols, data interpretation guidelines, and mechanistic rationale are designed for researchers in oncology, drug development, and toxicology to generate robust and multi-faceted cytotoxicity data.

Introduction and Scientific Rationale

This compound is a member of the 8-hydroxyquinoline (8HQ) class of compounds, which are recognized for their potent biological activities. The core mechanism of 8HQ derivatives is intrinsically linked to their function as lipophilic metal ion chelators.[1] By binding essential transition metals like iron and copper, these compounds can disrupt cellular homeostasis, induce significant oxidative stress, and lead to proteotoxicity.[1] This mechanism makes them particularly interesting as potential anticancer agents, with demonstrated efficacy against multidrug-resistant (MDR) cancer cell lines.[1]

Given this mechanism, a thorough assessment of cytotoxicity is paramount. A simple viability assay may not distinguish between cytostatic effects (inhibition of proliferation) and overt cytotoxicity (induction of cell death). Therefore, a multi-pronged approach is necessary to build a complete pharmacological profile.

Rationale for a Multi-Assay Approach:

  • Orthogonal Validation: Employing assays that measure different cellular endpoints (e.g., lysosomal integrity vs. membrane integrity) provides a more reliable and comprehensive picture of a compound's effect.[2]

  • Mechanistic Insight: Combining viability and cytotoxicity assays with specific cell death pathway assays (e.g., apoptosis) can elucidate the compound's mechanism of action.[3] For a compound known to induce oxidative stress, determining if the subsequent cell death is apoptotic or necrotic is a critical step.

  • Data Richness: This strategy allows for the determination of key parameters like the IC50 (half-maximal inhibitory concentration) from a viability perspective and the EC50 (half-maximal effective concentration) for cytotoxicity, while also providing qualitative and quantitative data on the mode of cell death.

This guide details protocols for three key assays selected for their robustness and the distinct cellular processes they interrogate:

  • Neutral Red (NR) Uptake Assay: Measures cell viability by assessing the ability of healthy cells to incorporate and retain the dye in their lysosomes.[4][5]

  • Lactate Dehydrogenase (LDH) Assay: Measures cytotoxicity by quantifying the release of the cytosolic enzyme LDH from cells with compromised plasma membranes.[6][7]

  • Caspase-3/7 Activity Assay: Measures the activity of key executioner caspases, providing a direct marker for the induction of apoptosis.[8]

Overall Experimental Workflow

The following diagram outlines the complete experimental process, from initial cell culture preparation to the parallel execution of the three assays and final data analysis.

Cytotoxicity_Workflow cluster_prep Phase 1: Preparation cluster_assays Phase 2: Parallel Assays cluster_analysis Phase 3: Data Acquisition & Analysis A 1. Culture & Harvest Cells B 2. Seed Cells in 96-Well Plates (Clear, White, and Black) A->B C 3. Incubate Overnight (Allow Attachment) B->C D 4. Prepare Serial Dilutions of This compound C->D E 5. Treat Cells & Incubate (e.g., 24, 48, 72 hours) D->E F Assay 1 (Clear Plate) Neutral Red Uptake E->F G Assay 2 (Clear Plate) LDH Release E->G H Assay 3 (White/Black Plate) Caspase-3/7 Activity E->H I Measure Absorbance (540 nm) F->I J Measure Absorbance (490 nm) G->J K Measure Luminescence/ Fluorescence H->K L Calculate % Viability, % Cytotoxicity, & RLU/RFU I->L J->L K->L M Plot Dose-Response Curves & Determine IC50/EC50 L->M

Caption: Overall workflow for the multi-assay cytotoxicity assessment.

Materials and Reagents

Reagent/MaterialSpecification
Cell Line e.g., HeLa (cervical cancer), A549 (lung cancer), or a relevant MDR cell line
Test Compound This compound
Culture Medium DMEM or RPMI-1640, supplemented with 10% FBS and 1% Pen-Strep
Solvent Dimethyl sulfoxide (DMSO), cell culture grade
Buffers Phosphate-Buffered Saline (PBS), pH 7.4
Assay Kits Neutral Red solution, LDH Cytotoxicity Assay Kit, Caspase-Glo® 3/7 Assay or equivalent
Positive Controls Doxorubicin or Staurosporine for apoptosis; Triton™ X-100 for LDH release
Labware 96-well flat-bottom plates (clear for NR/LDH, white or black for Caspase), serological pipettes, multichannel pipettor, sterile reagent reservoirs
Equipment Biosafety cabinet, CO2 incubator (37°C, 5% CO2), inverted microscope, microplate reader (absorbance and fluorescence/luminescence capabilities)

Detailed Experimental Protocols

Part 1: General Cell Culture and Compound Treatment

This initial procedure is common to all three assays.

  • Cell Seeding:

    • Culture cells to approximately 80-90% confluency.

    • Trypsinize adherent cells, neutralize, and centrifuge to obtain a cell pellet. Resuspend in fresh culture medium.

    • Perform a cell count using a hemocytometer or automated cell counter.

    • Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL (optimization may be required depending on the cell line's growth rate).

    • Seed 100 µL of the cell suspension into each well of three 96-well plates (5,000 cells/well). Use clear plates for the NR and LDH assays and a white- or black-walled plate for the caspase assay.

    • Incubate the plates for 18-24 hours at 37°C, 5% CO2 to allow for cell attachment and recovery.

  • Compound Preparation and Dosing:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to create 2X working concentrations of your desired final concentrations (e.g., ranging from 0.1 µM to 100 µM).

    • Controls Setup: Prepare wells for:

      • Vehicle Control: Medium with the highest concentration of DMSO used (e.g., 0.5%).

      • Untreated Control: Medium only.

      • Positive Control: Medium with a known cytotoxic agent (e.g., Doxorubicin for NR/Caspase assays).

      • Maximum Lysis Control (for LDH Assay): Cells to be lysed with lysis buffer before reading.

      • Medium Background Control: Wells with medium but no cells.

    • Remove the seeding medium from the cells and add 100 µL of the appropriate compound dilution or control solution to each well.

    • Return the plates to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).

Part 2: Assay-Specific Procedures

Principle: Viable cells actively transport and sequester the supravital dye Neutral Red into their lysosomes. Non-viable cells, with compromised membranes and metabolic function, cannot retain the dye.[9]

  • Incubation with NR Dye:

    • After the treatment period, remove the plates from the incubator.

    • Pre-warm the 1X Neutral Red Staining Solution to 37°C.

    • Remove the culture medium containing the test compound from each well.

    • Add 100 µL of the pre-warmed NR solution to each well.

    • Incubate for 2-3 hours at 37°C, 5% CO2.

  • Dye Solubilization and Measurement:

    • Carefully aspirate the NR solution.

    • Gently wash the cells with 150 µL of 1X PBS.

    • Aspirate the PBS.

    • Add 150 µL of the Solubilization Solution (e.g., 1% acetic acid in 50% ethanol) to each well.

    • Place the plate on an orbital shaker for 10-15 minutes to fully extract the dye from the lysosomes.

    • Measure the absorbance (OD) at 540 nm using a microplate reader.

Principle: The plasma membrane of dead or damaged cells loses integrity, leading to the release of the stable cytosolic enzyme Lactate Dehydrogenase (LDH) into the culture medium. The activity of this released enzyme is measured in a coupled enzymatic reaction that produces a colored formazan product.[7]

  • Sample Collection:

    • After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes. This will pellet any detached, dead cells.

    • Carefully transfer 50 µL of the supernatant from each well to a new, clear 96-well plate. Be cautious not to disturb the cell layer.

    • Maximum Lysis Control: Add 10 µL of 10X Lysis Buffer (provided in most kits) to the positive control wells 45 minutes before this step.

  • LDH Reaction and Measurement:

    • Prepare the LDH Reaction Mixture according to the kit manufacturer's protocol.

    • Add 50 µL of the LDH Reaction Mixture to each well of the new plate containing the supernatant.

    • Incubate at room temperature for 20-30 minutes, protected from light.

    • Add 50 µL of Stop Solution (if required by the kit).

    • Measure the absorbance at 490 nm using a microplate reader.

Principle: Executioner caspases-3 and -7 are key proteases activated during apoptosis. This assay uses a proluminescent substrate containing the DEVD peptide sequence, which is cleaved by active caspase-3/7, releasing a substrate for luciferase and generating a luminescent signal proportional to caspase activity.

  • Reagent Preparation and Addition:

    • After the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.

    • Add 100 µL of the prepared reagent directly to each well of the white- or black-walled plate containing the cells and medium.

  • Incubation and Measurement:

    • Mix the contents by placing the plate on an orbital shaker at a low speed (300-500 rpm) for 1 minute.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

    • Measure the luminescence using a microplate reader.

Data Analysis and Interpretation

For each assay, first subtract the average absorbance/luminescence of the medium background control from all other readings.

A. Neutral Red Assay Data

Calculation: % Viability = [(OD_Treated - OD_Blank) / (OD_Vehicle - OD_Blank)] * 100

Concentration (µM)OD 540nm (Rep 1)OD 540nm (Rep 2)OD 540nm (Rep 3)Average OD% Viability
Vehicle (0)1.2541.2881.2711.271100.0%
0.11.2111.2451.2331.23096.8%
11.0561.0321.0611.05082.6%
100.6890.7110.6950.69854.9%
500.2340.2500.2410.24219.0%
1000.1120.1080.1150.1128.8%
B. LDH Assay Data

Calculation: % Cytotoxicity = [(OD_Treated - OD_Vehicle) / (OD_MaxLysis - OD_Vehicle)] * 100

C. Caspase-3/7 Assay Data

Data is often presented as "Fold Change in Activity" relative to the vehicle control. Calculation: Fold Change = (RLU_Treated) / (RLU_Vehicle)

Interpretation: By plotting the % Viability or % Cytotoxicity against the log of the compound concentration, a sigmoidal dose-response curve can be generated. From this curve, the IC50 (for viability) or EC50 (for cytotoxicity) can be calculated using non-linear regression analysis. A significant, dose-dependent increase in caspase-3/7 activity concurrent with a decrease in viability suggests that this compound induces cell death via apoptosis.

Conclusion

The described multi-assay protocol provides a robust and comprehensive method for evaluating the cytotoxic effects of this compound. By integrating measures of cell viability, membrane integrity, and apoptotic pathway activation, this approach moves beyond a simple determination of toxicity to provide valuable insights into the compound's biological mechanism of action. This detailed framework enables researchers to generate high-quality, reproducible data essential for the preclinical development of novel therapeutic agents.

References

  • Repetto, G., del Peso, A., & Zurita, J. L. (2008). Neutral red uptake assay for the estimation of cell viability/cytotoxicity. Nature Protocols, 3(7), 1125-1131. [Link]

  • Busch, C., & Henle, T. (2023). Neutral Red Uptake Assay to Assess Cytotoxicity In Vitro. Methods in Molecular Biology, 2644, 237-245. [Link]

  • Krajewska, M., & Krajewski, S. (2008). Apoptosis-associated caspase activation assays. Methods, 44(3), 262-272. [Link]

  • Institute for In Vitro Sciences, Inc. (n.d.). Neutral Red Uptake. IIVS. [Link]

  • Hillgene Biopharma Co., Ltd. (n.d.). How to Choose a Cell Viability or Cytotoxicity Assay. Hillgene. [Link]

  • Sykes, M., et al. (2021). Neutral Red Uptake Assay to Assess Cytotoxicity In Vitro. ResearchGate. [Link]

  • Creative Bioarray. (n.d.). Caspase Activity Assay. Creative Bioarray. [Link]

  • Assay Genie. (n.d.). Neutral Red Cell Cytotoxicity Assay Kit. Assay Genie. [Link]

  • Hood, E. D., & Sinko, P. J. (2020). How to select the appropriate method(s) of cytotoxicity analysis of mammalian cells at biointerfaces: A tutorial. Biointerphases, 15(3), 030801. [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. NCBI Bookshelf. [Link]

Sources

using 5-(Morpholin-4-ylmethyl)quinolin-8-ol in cancer cell line studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Investigating 5-(Morpholin-4-ylmethyl)quinolin-8-ol in Cancer Cell Line Studies

Introduction

The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anticancer effects.[1][2] this compound is a synthetic derivative of 8-hydroxyquinoline, a well-known metal-chelating agent.[3] Its unique structure, incorporating a morpholine moiety, enhances its pharmacological profile, making it a compound of significant interest for oncology research. The primary anticancer mechanism of 8-hydroxyquinoline derivatives is linked to their ability to chelate essential transition metals like iron and copper, disrupting their homeostasis, which is often dysregulated in cancer cells.[3] This disruption can induce high levels of oxidative stress and proteotoxicity, leading to cancer cell death.[3]

This document serves as a detailed guide for researchers, scientists, and drug development professionals. It provides a scientific framework and step-by-step protocols for evaluating the anticancer potential of this compound in in vitro cancer cell line models. The protocols are designed to be self-validating, moving from broad cytotoxic screening to specific mechanistic inquiries.

Part 1: Postulated Mechanism of Action

The anticancer activity of this compound is multifaceted. Its core 8-hydroxyquinoline structure acts as a lipophilic metal ion chelator.[3] By binding intracellular metal ions, the compound can inhibit metalloenzymes and generate reactive oxygen species (ROS), triggering apoptotic pathways.[4][5] Furthermore, many quinoline derivatives have been shown to modulate critical cell signaling pathways that govern cell survival, proliferation, and growth.[6] The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of these processes and is frequently hyperactivated in a wide range of human cancers, making it a prime therapeutic target.[7][8][9][10] It is hypothesized that this compound exerts its anticancer effects not only through metal chelation but also by inhibiting the PI3K/Akt/mTOR signaling cascade, leading to reduced cell proliferation and the induction of apoptosis.[11]

G GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Compound 5-(Morpholin-4-ylmethyl) quinolin-8-ol Compound->PI3K Inhibition (Postulated) Compound->Akt

Figure 1: Postulated inhibition of the PI3K/Akt/mTOR pathway.

Part 2: Recommended Experimental Workflow

To comprehensively evaluate the anticancer properties of this compound, a tiered experimental approach is recommended. This workflow ensures that each step logically informs the next, from initial screening to mechanistic validation.

  • Determine Cytotoxicity (IC₅₀): The first step is to establish the compound's potency by measuring its dose-dependent effect on the viability of selected cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key quantitative measure. The MTT assay is a reliable, colorimetric method for this purpose.[12][13]

  • Confirm Mode of Cell Death: Once cytotoxicity is established, the next crucial step is to determine how the compound kills the cancer cells. Apoptosis (programmed cell death) is a preferred mechanism for anticancer agents.[14] The Annexin V/Propidium Iodide (PI) assay is the gold standard for distinguishing between healthy, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[15]

  • Investigate Molecular Mechanism: After confirming apoptosis induction, the final step is to explore the underlying molecular pathways. Based on the compound's class, investigating the PI3K/Akt/mTOR pathway is a logical starting point. Western blotting allows for the semi-quantitative analysis of key proteins and their phosphorylation status (e.g., Akt vs. phospho-Akt), providing direct evidence of pathway inhibition.[16][17]

G start Start: Select Cancer Cell Lines step1 Step 1: Determine Cytotoxicity (MTT Assay) start->step1 data1 Data Output: IC₅₀ Values step1->data1 step2 Step 2: Characterize Cell Death (Annexin V/PI Flow Cytometry) step1->step2 Use IC₅₀ concentration data2 Data Output: Percentage of Apoptotic Cells step2->data2 step3 Step 3: Elucidate Mechanism (Western Blotting for PI3K/Akt Pathway) step2->step3 Confirm apoptosis data3 Data Output: Protein Expression Levels (e.g., p-Akt, p-mTOR) step3->data3 end Conclusion: Compound's Anticancer Profile step3->end

Figure 2: A logical workflow for in-vitro compound evaluation.

Part 3: Detailed Experimental Protocols

General Cell Culture and Compound Preparation
  • Cell Lines: Select appropriate human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HeLa - cervical).[6][18] Culture cells in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintain in a humidified incubator at 37°C with 5% CO₂.

  • Compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in dimethyl sulfoxide (DMSO). Store aliquots at -20°C or -80°C.

    • Expert Insight: The final concentration of DMSO in the culture medium should not exceed 0.5% (ideally ≤0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (cells treated with the same concentration of DMSO as the highest compound dose) in all experiments.

Protocol: Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells, which correlates with cell viability.[13] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[13]

Materials:

  • 96-well flat-bottom plates

  • Selected cancer cell lines

  • Complete culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[19]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.[19] Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells for vehicle control (DMSO) and untreated cells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[13]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[20]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well.[21] Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[19]

  • Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise.[13]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Table 1: Example IC₅₀ Data Presentation

Cell Line Incubation Time (h) IC₅₀ (µM) ± SD
A549 (Lung) 48 15.2 ± 1.8
MCF-7 (Breast) 48 21.7 ± 2.5

| HeLa (Cervical) | 48 | 12.5 ± 1.1 |

Protocol: Apoptosis Detection (Annexin V/PI Staining)

This flow cytometry-based assay quantifies apoptosis. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[15][22] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to detect these cells.[15][23] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells, where it intercalates with DNA.[15]

Materials:

  • 6-well plates

  • Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed 1-2 x 10⁵ cells per well in 6-well plates and incubate overnight. Treat cells with this compound at the predetermined IC₅₀ concentration for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant, and centrifuge at low speed (e.g., 500 x g) for 5 minutes.[24]

  • Washing: Discard the supernatant and wash the cell pellet once with cold 1X PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[23]

  • Staining: Add 5 µL of Annexin V-FITC and 1-5 µL of PI solution to the cell suspension.[23] Gently vortex the tube.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[23]

  • Dilution and Analysis: Add 400 µL of 1X Binding Buffer to each tube.[23] Analyze the samples immediately using a flow cytometer.

Table 2: Interpretation of Flow Cytometry Quadrants

Quadrant Annexin V Status PI Status Cell Population
Lower-Left (Q4) Negative Negative Viable (Healthy) Cells
Lower-Right (Q3) Positive Negative Early Apoptotic Cells
Upper-Right (Q2) Positive Positive Late Apoptotic/Necrotic Cells

| Upper-Left (Q1) | Negative | Positive | Necrotic/Dead Cells |

Protocol: Protein Expression Analysis (Western Blotting)

Western blotting is used to detect specific proteins in a sample and assess their expression levels and post-translational modifications, such as phosphorylation.[16]

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer system (nitrocellulose or PVDF membranes)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Akt, anti-phospho-Akt (Ser473), anti-mTOR, anti-phospho-mTOR (Ser2448), and a loading control like anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells in 6-well or 10 cm plates with the compound as described previously. Wash cells with ice-cold PBS and then lyse them by adding ice-cold lysis buffer.[25] Scrape the cells, collect the lysate, and centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Sample Preparation: Mix a standardized amount of protein (e.g., 20-50 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[17]

  • Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and separate the proteins based on molecular weight.[16]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[11]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle shaking.[25]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween 20).[25]

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[25]

  • Washing: Repeat the washing step as in step 8.

  • Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system. The intensity of the bands corresponds to the amount of target protein. Analyze band density using software like ImageJ and normalize to the loading control.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Retrieved from [Link]

  • Chaudhary, S., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71. Retrieved from [Link]

  • Crowley, L. C., et al. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(19). Retrieved from [Link]

  • Ashraf, M. A., & Somogyi, E. (2018). Bioassays for anticancer activities. In Methods in molecular biology (Vol. 1885, pp. 23-33). Humana Press. Retrieved from [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. Retrieved from [Link]

  • Slideshare. (n.d.). In vitro methods of screening of anticancer agents. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche. Retrieved from [Link]

  • Health Sci. (2025). In vitro anticancer assay: Significance and symbolism. Health Sci. Retrieved from [Link]

  • ResearchGate. (2025). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • Sittampalam, G. S., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. Retrieved from [Link]

  • Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. In Methods in molecular biology (Vol. 1120, pp. 67-76). Humana Press. Retrieved from [Link]

  • eCampusOntario Pressbooks. (2019). 1.2 Western Blot and the mTOR Pathway. In Selected Topics in Health and Disease. Retrieved from [Link]

  • Sharma, P., et al. (2022). Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective. Bioorganic & Medicinal Chemistry, 69, 116895. Retrieved from [Link]

  • Elshahary, A., et al. (2021). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. RSC Medicinal Chemistry, 12(10), 1716-1733. Retrieved from [Link]

  • Liu, Y., et al. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][12][26]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European Journal of Medicinal Chemistry, 209, 112913. Retrieved from [Link]

  • Bilya, S. R., et al. (2023). The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds. Cells, 12(12), 1671. Retrieved from [Link]

  • Tewari, D., et al. (2022). Role and Therapeutic Targeting of the PI3K/Akt/mTOR Signaling Pathway in Skin Cancer: A Review of Current Status and Future Trends on Natural and Synthetic Agents Therapy. Cancers, 14(11), 2779. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Images of growth control of MDA-MB-435 cancer cell line by.... Retrieved from [Link]

  • Bagherpour, B., et al. (2022). PI3K/AKT signaling pathway as a critical regulator of Cisplatin response in tumor cells. Molecular Biology Reports, 49(10), 9993-10004. Retrieved from [Link]

  • Wujec, M., et al. (2022). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 27(19), 6296. Retrieved from [Link]

  • Chen, C. H., et al. (2017). An Oral Quinoline Derivative, MPT0B392, Causes Leukemic Cells Mitotic Arrest and Overcomes Drug Resistant Cancer Cells. Oncotarget, 8(17), 27772-27785. Retrieved from [Link]

  • Law, S., et al. (2023). Downregulation of chemokine (C-C motif) ligand 5 induced by a novel 8-hydroxyquinoline derivative (91b1) suppresses tumor invasiveness in esophageal carcinoma. Oncology Letters, 26(4), 450. Retrieved from [Link]

  • Saeloh, D., et al. (2005). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 49(10), 4400-4401. Retrieved from [Link]

  • Fedorocko, P., et al. (2008). Antiproliferative activity and apoptosis induced by 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline on cells of leukemia lines. Neoplasma, 55(4), 334-339. Retrieved from [Link]

  • Jiang, H., et al. (2011). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters, 312(1), 11-17. Retrieved from [Link]

  • ZU Scholars. (2021). Luteolin inhibits proliferation, triggers apoptosis and modulates Akt/mTOR and MAP kinase pathways in HeLa cells. Retrieved from [Link]

  • Aneknan, P., et al. (2014). Luteolin Arrests Cell Cycling, Induces Apoptosis and Inhibits the JAK/STAT3 Pathway in Human Cholangiocarcinoma Cells. Asian Pacific Journal of Cancer Prevention, 15(12), 5071-5076. Retrieved from [Link]

  • Hussain, A., et al. (2021). Luteolin inhibits proliferation, triggers apoptosis and modulates Akt/mTOR and MAP kinase pathways in HeLa cells. Oncology Letters, 21(3), 192. Retrieved from [Link]

  • Wozniak, D., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(18), 5851. Retrieved from [Link]

  • ResearchGate. (2021). Luteolin inhibits proliferation, triggers apoptosis and modulates Akt/mTOR and MAP kinase pathways in HeLa cells. Retrieved from [Link]

Sources

Application Note: A Comprehensive Framework for Evaluating the Neuroprotective Effects of 5-(Morpholin-4-ylmethyl)quinolin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract Neurodegenerative diseases represent a formidable challenge to global health, characterized by the progressive loss of neuronal structure and function. The therapeutic pipeline for these conditions remains sparse, necessitating the exploration of novel chemical scaffolds. 5-(Morpholin-4-ylmethyl)quinolin-8-ol, a derivative of the versatile 8-hydroxyquinoline (8HQ) pharmacophore, has emerged as a compound of interest. The 8HQ core is renowned for its metal-chelating and antioxidant properties, while the morpholine moiety can enhance bioavailability and modulate biological activity.[1][2] This application note provides a comprehensive, multi-tiered experimental framework for researchers to rigorously evaluate the neuroprotective potential of this compound, from initial in vitro screening to in vivo validation. The protocols herein are designed to be self-validating, grounded in established methodologies, and aimed at elucidating both the efficacy and the underlying mechanisms of action of this promising compound.

Introduction: The Scientific Rationale

The Imperative for Novel Neuroprotective Agents

Neurodegenerative disorders such as Parkinson's disease, Alzheimer's disease, and amyotrophic lateral sclerosis are linked by common pathological themes, including oxidative stress, mitochondrial dysfunction, protein misfolding, and apoptosis (programmed cell death).[3][4] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is a key pathogenic driver.[5][6] This creates a critical need for therapeutic agents that can mitigate these cellular insults.

This compound: A Compound of Interest

This compound belongs to the 8-hydroxyquinoline (8HQ) class of compounds. The foundational mechanism of 8HQ derivatives is their function as potent, lipophilic chelators of biologically relevant metal ions like iron and copper.[1] By sequestering these redox-active metals, such compounds can inhibit the generation of highly damaging hydroxyl radicals via the Fenton reaction, a major source of oxidative stress in the brain.[7] Numerous 8HQ derivatives have demonstrated significant antioxidant, anti-inflammatory, and specific anti-neurodegenerative properties.[8][9][10][11] The addition of a morpholin-4-ylmethyl group at the C-5 position is a strategic modification known to modulate lipophilicity and metal-binding affinity, potentially enhancing its ability to cross the blood-brain barrier and exert its effects within the central nervous system.[1] This logical foundation makes this compound a compelling candidate for neuroprotective drug discovery.

Foundational In Vitro Evaluation: Cytotoxicity and Dosing

2.1 Rationale and Workflow Before assessing neuroprotective properties, it is imperative to first determine the compound's intrinsic cytotoxicity. A compound cannot be considered "protective" if it is itself toxic to the cells at the concentrations required for efficacy. This initial phase establishes a safe, sub-toxic concentration range for all subsequent neuroprotection experiments. The human neuroblastoma SH-SY5Y cell line is a widely accepted initial model, as it can be differentiated to exhibit a mature neuronal phenotype and is highly amenable to high-throughput screening.[9][12][13]

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Neuroprotection Assays A Propagate & Differentiate SH-SY5Y Cells B Determine Compound Cytotoxicity (Establish Safe Dose Range) A->B Differentiated Neurons C Select Non-Toxic Concentrations for Protective Studies B->C IC50 Data E Co-treat with This compound C->E D Induce Neurotoxicity (e.g., H2O2, Rotenone) D->E F Assess Neuroprotective Efficacy (Viability, ROS, Apoptosis) E->F

Caption: General workflow for in vitro neuroprotection screening.

2.2 Core Protocols

Protocol 2.2.1: SH-SY5Y Cell Culture and Differentiation
  • Rationale: Undifferentiated SH-SY5Y cells are proliferative and not representative of post-mitotic neurons. Differentiation using retinoic acid (RA) and brain-derived neurotrophic factor (BDNF) induces a more physiologically relevant neuronal phenotype with extended neurites and expression of neuronal markers.

  • Culture: Maintain SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle Medium (DMEM) and Ham's F-12, supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, at 37°C in a 5% CO₂ humidified incubator.

  • Seeding: Seed cells into 96-well plates at a density of 1 x 10⁴ cells/well. Allow cells to adhere for 24 hours.

  • Differentiation: Replace the growth medium with differentiation medium (DMEM/F12 with 1% FBS) containing 10 µM retinoic acid.

  • Incubation: Incubate for 4-5 days.

  • Maturation: Replace the medium with serum-free DMEM/F12 containing 50 ng/mL BDNF for an additional 2-3 days before initiating experiments.

Protocol 2.2.2: Determining Non-Toxic Working Concentration (MTT Assay)
  • Rationale: The MTT assay is a colorimetric method that measures the activity of mitochondrial dehydrogenases, providing a reliable readout of cellular metabolic activity and, by extension, cell viability.[14]

  • Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤0.5%.

  • Treatment: Add the compound dilutions to the differentiated SH-SY5Y cells. Include "vehicle control" wells treated with 0.5% DMSO medium and "untreated control" wells with medium only.

  • Incubation: Incubate for 24 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. The highest concentration that shows >95% viability is considered the maximum non-toxic concentration for subsequent experiments.

Tier 1: Assessing General Neuroprotection & Antioxidant Activity

3.1 Model System: Oxidative Stress-Induced Neurotoxicity

  • Rationale: Oxidative stress is a cornerstone of neurodegeneration.[6] Inducing acute oxidative stress with agents like hydrogen peroxide (H₂O₂) or the mitochondrial complex I inhibitor rotenone provides a robust and relevant system to screen for the compound's protective and antioxidant capabilities.[6][15]

3.2 Key Assays & Protocols

Protocol 3.2.1: Neuroprotection against Oxidative Stress (MTT & LDH Assays)
  • Rationale: This protocol uses two complementary endpoints. The MTT assay measures the preservation of metabolic function[14], while the Lactate Dehydrogenase (LDH) assay quantifies the loss of membrane integrity by measuring LDH released from dead cells.[14][15]

  • Plating: Seed and differentiate SH-SY5Y cells in 96-well plates as per Protocol 2.2.1.

  • Pre-treatment: Treat cells with non-toxic concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) for 2-4 hours.

  • Induction of Toxicity: Add the neurotoxicant (e.g., 100 µM H₂O₂ or 1 µM Rotenone) to the wells.

  • Controls:

    • Negative Control: Cells with medium only.

    • Vehicle Control: Cells with DMSO vehicle.

    • Toxin Control: Cells treated with H₂O₂/Rotenone + vehicle.

    • Positive Control (Optional): Cells treated with a known antioxidant (e.g., N-acetylcysteine) prior to the toxin.

  • Incubation: Incubate for 24 hours.

  • LDH Assay: Collect 50 µL of supernatant from each well to measure LDH release according to the manufacturer's instructions (e.g., CyQUANT™ LDH Cytotoxicity Assay).

  • MTT Assay: Perform the MTT assay on the remaining cells in the plate as described in Protocol 2.2.2.

Protocol 3.2.2: Quantifying Intracellular Reactive Oxygen Species (ROS)
  • Rationale: This assay directly measures the compound's ability to scavenge ROS or prevent their formation. 2',7'-dichlorofluorescein diacetate (DCFDA) is a cell-permeable dye that becomes highly fluorescent upon oxidation by ROS.[16]

  • Setup: Follow steps 1-4 from Protocol 3.2.1.

  • Incubation: Incubate for a shorter duration appropriate for acute ROS measurement (e.g., 6 hours).

  • DCFDA Loading: Remove the treatment medium, wash cells with warm PBS, and incubate with 10 µM DCFDA in PBS for 30 minutes at 37°C in the dark.

  • Measurement: Wash the cells again with PBS. Measure fluorescence using a plate reader with excitation/emission wavelengths of ~485/535 nm.

  • Analysis: Compare the fluorescence intensity of compound-treated groups to the toxin-only control.

3.3 Data Presentation

ParameterAssayExpected Outcome with Effective Compound
Cell Viability MTTIncreased absorbance (higher viability) vs. toxin control
Cytotoxicity LDHDecreased LDH release vs. toxin control
Oxidative Stress DCFDADecreased fluorescence (lower ROS) vs. toxin control

Tier 2: Elucidating Mechanisms of Action - Apoptosis

4.1 Rationale Apoptosis is a key pathway of neuronal death in neurodegenerative diseases.[17] Determining if the compound's protective effects are mediated by the inhibition of apoptotic signaling provides crucial mechanistic insight. Key events include the activation of executioner caspases (like caspase-3) and the externalization of phosphatidylserine (PS) on the cell membrane.[18][19]

Stress Neurotoxic Stress (e.g., Oxidative Stress) ROS Reactive Oxygen Species (ROS) Stress->ROS Compound 5-(Morpholin-4-ylmethyl) quinolin-8-ol Metals Redox-Active Metals (Fe2+, Cu2+) Compound->Metals Chelation Compound->ROS Scavenging Metals->ROS Fenton Reaction Mito Mitochondrial Dysfunction ROS->Mito Nrf2_off Nrf2-Keap1 (Inactive) ROS->Nrf2_off Caspase Caspase-3 Activation Mito->Caspase Nrf2_on Nrf2 Activation & Nuclear Translocation Nrf2_off->Nrf2_on ARE Antioxidant Response Element (ARE) Activation Nrf2_on->ARE Antioxidants ↑ Antioxidant Enzymes (e.g., SOD, Catalase) ARE->Antioxidants Antioxidants->ROS Apoptosis Apoptosis & Neuronal Death Caspase->Apoptosis Survival Neuronal Survival

Caption: Hypothesized neuroprotective mechanism of the compound.

4.2 Key Assays & Protocols

Protocol 4.2.1: Caspase-3/7 Activity Assay
  • Rationale: This luminescent assay uses a proluminescent caspase-3/7 substrate that is cleaved upon caspase activation, generating a "glow-type" signal proportional to enzyme activity. It is a highly sensitive method to quantify a key execution event in apoptosis.

  • Experiment Setup: Plate, treat, and induce toxicity in white-walled 96-well plates as described in Protocol 3.2.1.

  • Incubation: Incubate for a period known to induce apoptosis (e.g., 12-18 hours).

  • Assay: Use a commercial kit such as Caspase-Glo® 3/7 Assay (Promega). Allow the plate and reagents to equilibrate to room temperature.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Mix briefly on a plate shaker and incubate at room temperature for 1-2 hours, protected from light.

  • Measurement: Read the luminescence using a plate reader.

Protocol 4.2.2: Annexin V/Propidium Iodide (PI) Staining
  • Rationale: This flow cytometry or fluorescence microscopy-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to exposed PS in apoptotic cells, while PI is a nuclear stain that only enters cells with compromised membranes (late apoptotic/necrotic).

  • Experiment Setup: Conduct the experiment in 6-well plates for sufficient cell numbers for flow cytometry.

  • Cell Collection: Following treatment, collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells immediately by flow cytometry.

    • Healthy cells: Annexin V- / PI-

    • Early apoptotic cells: Annexin V+ / PI-

    • Late apoptotic/necrotic cells: Annexin V+ / PI+

Advanced In Vivo Validation

5.1 Rationale and Model Selection

  • Rationale: While in vitro assays are crucial for initial screening and mechanism of action studies, in vivo validation is essential to assess a compound's efficacy in a complex biological system, considering factors like pharmacokinetics and blood-brain barrier penetration.[20] Based on the strong in vitro antioxidant data, a rotenone-induced rat model of Parkinson's disease is a logical choice. Rotenone administration systemically reproduces key features of PD, including oxidative stress, mitochondrial impairment, and progressive loss of dopaminergic neurons in the substantia nigra.[6]

G A Animal Acclimatization (1 week) B Group Allocation (Control, Vehicle, Compound) A->B C Daily Rotenone Administration (Subcutaneous, ~28 days) B->C D Daily Compound/Vehicle Administration (Oral Gavage) B->D E Weekly Behavioral Testing (Rotarod Assay) C->E Throughout Treatment F Euthanasia & Tissue Collection (Day 28) C->F D->E Throughout Treatment D->F G Biochemical Analysis (Striatum: Dopamine, MDA, GSH) F->G H Immunohistochemistry (Substantia Nigra: TH+ Neurons) F->H

Caption: Workflow for the in vivo rotenone-induced PD model.

5.2 Experimental Design and Protocols

Protocol 5.2.1: Rotenone-Induced PD Model in Rats
  • Animals: Use male Sprague-Dawley rats (250-300g).

  • Groups:

    • Group 1: Control (vehicle for both rotenone and compound).

    • Group 2: Rotenone + Vehicle (compound vehicle).

    • Group 3: Rotenone + this compound (low dose).

    • Group 4: Rotenone + this compound (high dose).

  • Rotenone Administration: Administer rotenone (2.5 mg/kg, dissolved in sunflower oil) subcutaneously once daily for 28 days.

  • Compound Administration: Administer the test compound or vehicle via oral gavage once daily, starting one day before the first rotenone injection and continuing for 28 days.

Protocol 5.2.2: Behavioral Assessment (Rotarod Test)
  • Rationale: The rotarod test assesses motor coordination and balance, which are progressively impaired in this PD model due to dopaminergic neuron loss.

  • Training: Train all rats on the rotarod (accelerating from 4 to 40 rpm over 5 minutes) for 3 consecutive days before starting rotenone treatment.

  • Testing: Test the animals once a week. Record the latency to fall for three trials per animal, with a 15-minute rest interval.

  • Analysis: Average the latency to fall for each animal and compare group averages over time.

Protocol 5.2.3: Post-Mortem Tissue Analysis
  • Euthanasia: At the end of the treatment period, euthanize the animals and perfuse with saline followed by 4% paraformaldehyde.

  • Brain Extraction: Carefully dissect the brains. One hemisphere can be used for histology and the other for biochemical analysis.

  • Immunohistochemistry (IHC): Process the fixed hemisphere for cryosectioning. Perform IHC on sections of the substantia nigra using an antibody against Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons. Quantify the number of TH-positive neurons.

  • Biochemical Assays: Homogenize the striatum from the other hemisphere. Use the homogenate to measure:

    • Dopamine levels by HPLC.

    • Oxidative stress markers: Malondialdehyde (MDA) and Glutathione (GSH) levels using commercial assay kits.[6]

Data Analysis and Interpretation

For all experiments, data should be presented as mean ± standard error of the mean (SEM). Statistical significance should be determined using appropriate tests. For comparing multiple groups, a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Tukey's or Dunnett's test) is appropriate.[21] A p-value of <0.05 is typically considered statistically significant.

Conclusion

This application note outlines a systematic and robust framework for the preclinical evaluation of this compound as a potential neuroprotective agent. By progressing from foundational cytotoxicity assessments to detailed in vitro mechanistic studies and culminating in in vivo validation, researchers can generate a comprehensive data package. This logical progression not only assesses the compound's efficacy but also provides critical insights into its mechanism of action, which is vital for further drug development.

References

  • Schilder, J., et al. (2015). Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures. PMC - PubMed Central. Retrieved from [Link]

  • Beal, M. F. (2001). Assessment of cell viability in primary neuronal cultures. PubMed - NIH. Retrieved from [Link]

  • Teh, C., et al. (2024). Protocol for image-based small-molecule screen to identify neuroprotective compounds for dopaminergic neurons in zebrafish. PMC - NIH. Retrieved from [Link]

  • Dawson, T. M., et al. (2018). Animal Models of Neurodegenerative Diseases. PMC - NIH. Retrieved from [Link]

  • InnoSer. (n.d.). In vitro neurology assays. Retrieved from [Link]

  • InVivo Biosystems. (n.d.). Neurodegenerative Disease Models. Retrieved from [Link]

  • Sasso, O., et al. (2021). Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening. PubMed. Retrieved from [Link]

  • Axion BioSystems. (n.d.). Neuronal Cell viability and cytotoxicity assays. Retrieved from [Link]

  • Rahman, M. H., et al. (2023). In-Vitro & In-Vivo Screening Models For The Neurodegenerative Diseases: A Review. Journal of Population Therapeutics and Clinical Pharmacology. Retrieved from [Link]

  • Bains, J. & Fon-Sing, S. (2003). Cell death assays for neurodegenerative disease drug discovery. PMC - NIH. Retrieved from [Link]

  • Dawson, T. M., et al. (2018). Animal models of neurodegenerative diseases. Johns Hopkins University. Retrieved from [Link]

  • Plotnikov, M., et al. (2023). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. MDPI. Retrieved from [Link]

  • Schubert, D., et al. (2009). A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. PMC - NIH. Retrieved from [Link]

  • Singh, S. & Singh, P. (2023). Insight into the emerging and common experimental in-vivo models of Alzheimer's disease. Egyptian Journal of Medical Human Genetics. Retrieved from [Link]

  • ResearchGate. (n.d.). 8-Hydroxyquinoline derivatives with potent antineurodegenerative activity. Retrieved from [Link]

  • Kumar, P., et al. (2015). In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Yuan, G., et al. (2004). Increased oxidative stress is associated with chronic intermittent hypoxia-mediated brain cortical neuronal cell apoptosis in a mouse model of sleep apnea. PubMed. Retrieved from [Link]

  • Braidy, N., et al. (2019). Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients. Antioxidants. Retrieved from [Link]

  • Al-Kuraishy, H. M., et al. (2025). An Integrative Approach to Identifying Neuroprotective Natural Compounds for Neurodevelopmental Disorders. PMC - PubMed Central. Retrieved from [Link]

  • Beilharz, E. J., et al. (1998). Apoptosis: a target for neuroprotection. PubMed. Retrieved from [Link]

  • Suwanjang, W., et al. (2016). Effect of 8-hydroxyquinoline and derivatives on human neuroblastoma SH-SY5Y cells under high glucose. PMC - NIH. Retrieved from [Link]

  • da Silva, T. C. R., et al. (2022). Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. PMC - NIH. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel 8-Hydroxyquinoline Derivatives as Multitarget Compounds for the Treatment of Alzheimer's Disease. Retrieved from [Link]

  • Diesinger, T., et al. (2020). Oxidative Stress and Alterations in the Antioxidative Defense System in Neuronal Cells Derived from NPC1 Patient-Specific Induced Pluripotent Stem Cells. MDPI. Retrieved from [Link]

  • Al-Eitan, L. N., et al. (2024). Emphasizing the role of oxidative stress and Sirt-1/Nrf2 and TLR-4/NF-κB in Tamarix aphylla mediated neuroprotective potential in rotenone-induced Parkinson’s disease: In silico and in vivo study. PLOS ONE. Retrieved from [Link]

  • Acosta-Aparicio, V. M., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants. Retrieved from [Link]

  • K, P., et al. (2015). Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: In vivo activity indicates potential application in symptomatic and neuroprotective therapy for Parkinson's Disease. PubMed Central - NIH. Retrieved from [Link]

  • Sharma, A., et al. (2023). Computational Studies to Understand the Neuroprotective Mechanism of Action Basil Compounds. MDPI. Retrieved from [Link]

  • Kumar, V. & Khan, M. (2018). Neuroprotective Strategies for Neurological Disorders by Natural Products: An update. PMC. Retrieved from [Link]

  • Faryna, M., et al. (2021). Molecular Insights into an Antibiotic Enhancer Action of New Morpholine-Containing 5-Arylideneimidazolones in the Fight against MDR Bacteria. PubMed. Retrieved from [Link]

Sources

Application Note & Protocol: Determining the MIC of 5-(Morpholin-4-ylmethyl)quinolin-8-ol Against Bacterial Strains

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Novel Antimicrobials

The emergence of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. This has catalyzed the search for novel antimicrobial agents with unique mechanisms of action. The 8-hydroxyquinoline scaffold has long been recognized as a "privileged structure" in medicinal chemistry, exhibiting a wide spectrum of biological activities, including antimicrobial effects.[1][2] The compound 5-(Morpholin-4-ylmethyl)quinolin-8-ol, a derivative of 8-hydroxyquinoline, is a promising candidate for investigation. Its antimicrobial efficacy is hypothesized to stem from its ability to chelate metal ions essential for bacterial enzyme function.[1]

This document provides a comprehensive guide for determining the Minimum Inhibitory Concentration (MIC) of this compound against a panel of clinically relevant bacterial strains. The MIC is a critical parameter in early-stage drug discovery, defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[3] This quantitative measure is fundamental for assessing the potency of a new compound and guiding further development.

The protocols detailed herein are grounded in the standards set forth by the Clinical and Laboratory Standards Institute (CLSI), ensuring methodological rigor and data reproducibility.[4][5][6]

I. Foundational Principles: The Broth Microdilution Method

The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent.[3][4] This method involves challenging a standardized bacterial inoculum with serial twofold dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate. Following incubation, the wells are visually inspected for turbidity, and the MIC is recorded as the lowest concentration of the compound that inhibits visible bacterial growth.[3]

Causality in Experimental Design

The choice of the broth microdilution method is predicated on its ability to provide a quantitative and reproducible measure of antimicrobial activity. This method allows for the simultaneous testing of multiple concentrations of a compound against different bacterial strains, making it efficient for screening purposes. The standardization of the bacterial inoculum is crucial; an inoculum that is too dense can overwhelm the antimicrobial agent, leading to falsely elevated MIC values, while a sparse inoculum may result in falsely low MICs.[7] The use of cation-adjusted Mueller-Hinton Broth (CAMHB) is recommended by the CLSI for many aerobic bacteria, as the concentration of divalent cations (Ca²⁺ and Mg²⁺) can significantly influence the activity of certain antimicrobial agents.

II. Materials and Reagents

Compound:

  • This compound

Bacterial Strains (ATCC - American Type Culture Collection):

  • Gram-positive:

    • Staphylococcus aureus (e.g., ATCC 29213)[8]

    • Enterococcus faecalis (e.g., ATCC 29212)[8][9]

  • Gram-negative:

    • Escherichia coli (e.g., ATCC 25922)[9][10]

    • Pseudomonas aeruginosa (e.g., ATCC 27853)[9]

Quality Control (QC) Strains:

  • Escherichia coli ATCC 25922

  • Staphylococcus aureus ATCC 25923[11]

  • Pseudomonas aeruginosa ATCC 27853

  • Enterococcus faecalis ATCC 29212[9]

Media and Reagents:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Tryptic Soy Agar (TSA) or other suitable solid medium for bacterial culture

  • Dimethyl sulfoxide (DMSO), sterile, for stock solution preparation[7]

  • Sterile 0.85% saline

  • Sterile 96-well, U-bottom microtiter plates

  • 0.5 McFarland turbidity standard

  • Resazurin sodium salt (optional, for viability indication)

III. Experimental Protocol: Broth Microdilution Assay

This protocol is adapted from the CLSI M07 guidelines.[4]

Step 1: Preparation of this compound Stock Solution

The solubility of 8-hydroxyquinoline derivatives can be limited in aqueous solutions.[2][7] Therefore, a high-concentration stock solution is typically prepared in an organic solvent like DMSO.

  • Accurately weigh a precise amount of this compound.

  • Dissolve the compound in sterile DMSO to a final concentration of 10 mg/mL. Ensure complete dissolution.

  • This stock solution should be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Step 2: Bacterial Inoculum Preparation
  • From a fresh (18-24 hour) culture on a TSA plate, select 3-5 well-isolated colonies of the test bacterium.

  • Transfer the colonies to a tube containing 5 mL of sterile 0.85% saline.

  • Vortex the suspension to ensure homogeneity.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

  • Within 15 minutes of standardization, dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

Step 3: Preparation of the Microtiter Plate
  • Add 50 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

  • Add an additional 50 µL of the this compound working solution (prepared from the stock) to the first column of wells.

  • Perform a twofold serial dilution by transferring 50 µL from the first column to the second, and so on, down to the desired final concentration. Discard the final 50 µL from the last column.

  • The final volume in each well will be 50 µL.

  • Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.

Controls:

  • Growth Control: Wells containing 100 µL of CAMHB and the bacterial inoculum, but no test compound.

  • Sterility Control: Wells containing 100 µL of CAMHB only.

  • Solvent Control: Wells containing the highest concentration of DMSO used in the assay, CAMHB, and the bacterial inoculum.

Step 4: Incubation
  • Seal the microtiter plates to prevent evaporation.

  • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

Step 5: Determination of MIC
  • Following incubation, visually inspect the plates for bacterial growth (turbidity).

  • The MIC is the lowest concentration of this compound at which there is no visible growth.[3]

  • Optionally, resazurin can be added to each well and incubated for a further 2-4 hours. A color change from blue to pink indicates bacterial growth.

IV. Workflow Visualization

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Compound_Stock Prepare Compound Stock (in DMSO) Serial_Dilution Serial Dilution of Compound in 96-well Plate Compound_Stock->Serial_Dilution Add to Plate Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate Plate with Bacteria Inoculum_Prep->Inoculation Standardized Suspension Serial_Dilution->Inoculation Diluted Compound Incubation Incubate Plate (35°C, 16-20h) Inoculation->Incubation Inoculated Plate MIC_Determination Determine MIC (Visual Inspection) Incubation->MIC_Determination Incubated Plate Data_Table Data Presentation Table MIC_Determination->Data_Table Record Results

Caption: Workflow for MIC determination using the broth microdilution method.

V. Data Presentation and Interpretation

The results of the MIC determination should be presented in a clear and organized manner.

Table 1: MIC of this compound against Bacterial Strains

Bacterial StrainATCC NumberMIC (µg/mL)Quality Control (QC) Strain MIC (µg/mL)QC Reference Range (µg/mL)
Staphylococcus aureus29213
Enterococcus faecalis29212
Escherichia coli25922
Pseudomonas aeruginosa27853

The interpretation of MIC values involves comparing them to established breakpoints, if available, to categorize the organism as susceptible, intermediate, or resistant.[12][13] For novel compounds like this compound, breakpoints will not exist. Therefore, the MIC values should be compared to those of standard antibiotics tested under the same conditions to provide a relative measure of potency. It is common to observe lower activity of 8-hydroxyquinoline derivatives against Gram-negative bacteria due to the presence of their outer membrane, which can act as a permeability barrier.[7]

VI. Quality Control: Ensuring Data Integrity

Quality control is a critical component of antimicrobial susceptibility testing.[14] It ensures the accuracy and reproducibility of the results.

  • QC Strains: A set of well-characterized reference strains with known MIC values for standard antibiotics should be included in each experiment.[9][14] The MIC values obtained for the QC strains must fall within the acceptable ranges published by the CLSI.[15][16]

  • Controls: The growth control should exhibit clear turbidity, while the sterility and solvent controls should remain clear.

  • Inoculum Density: The final inoculum concentration should be verified periodically through colony counts.

If the QC results are outside the acceptable ranges, the entire batch of tests must be considered invalid, and the experiment should be repeated after troubleshooting potential sources of error.

VII. Conclusion

This application note provides a detailed and robust protocol for determining the MIC of this compound against a panel of bacterial strains. By adhering to the standardized methodologies outlined by the CLSI, researchers can generate reliable and reproducible data that will be crucial for the continued development of this and other novel antimicrobial agents. The insights gained from these studies will contribute to the critical effort of discovering new treatments to combat the growing threat of antibiotic resistance.

References

  • Broth Microdilution | MI - Microbiology.
  • Microbiology guide to interpreting minimum inhibitory concentration (MIC) - IDEXX Denmark.
  • Interpretation of MICs in Antibiotic Susceptibility Testing - Dick White Referrals.
  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - CLSI . Available at: [Link]

  • Quality Control Strains (standard strains) and their Uses - Microbe Online . Available at: [Link]

  • Microbiology guide to interpreting antimicrobial susceptibility testing (AST) - Idexx . Available at: [Link]

  • CLSI and MIC Interpretation Tips and Tricks . Available at: [Link]

  • How do you interpret Minimum Inhibitory Concentration (MIC) values on antibiotic susceptibility testing? - Dr.Oracle . Available at: [Link]

  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole | Journal of Clinical Microbiology . Available at: [Link]

  • M07-A8 - Regulations.gov . Available at: [Link]

  • M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - ResearchGate . Available at: [Link]

  • Here is the compiled list of ATCC strains used for tests and media quality control. More would be added soon. Bacitracin Differe - Microrao . Available at: [Link]

  • Multidrug-Resistant and Antimicrobial Testing Reference Strains - HiMedia Laboratories . Available at: [Link]

  • STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM - Microbiology Class . Available at: [Link]

  • Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC - NIH . Available at: [Link]

  • Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives - PMC - NIH . Available at: [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC . Available at: [Link]

  • Statistical Methods for Establishing Quality Control Ranges for Antibacterial Agents in Clinical and Laboratory Standards Institute Susceptibility Testing - ASM Journals . Available at: [Link]

  • Reproducibility of Control Strains for Antibiotic Susceptibility Testing | Antimicrobial Agents and Chemotherapy - ASM Journals . Available at: [Link]

  • Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity . Available at: [Link]

  • Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity - Scirp.org . Available at: [Link]

  • Initial MIC Quality Control Ranges for GSK1322322 Using the CLSI Multi-Laboratory M23-A3 Study Design . Available at: [Link]

  • Provisional Use of CLSI-Approved Quality Control Strains for Antimicrobial Susceptibility Testing of Mycoplasma ('Mesomycoplasma') hyorhinis - PMC - NIH . Available at: [Link]

  • Preparation of 8-hydroxyquinoline derivatives as potential antibiotics against Staphylococcus aureus - PubMed . Available at: [Link]

  • Synthesis and Study of New Quinolineaminoethanols as Anti-Bacterial Drugs - PMC - NIH . Available at: [Link]

  • Synthesis and Antimicrobial Evaluation of Polyfunctionally Heterocyclic Compounds Bearing Quinoline Moiety - ResearchGate . Available at: [Link]

  • Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species - ResearchGate . Available at: [Link]

Sources

Application Notes and Protocols for Cell-Based Assay Design: 5-(Morpholin-4-ylmethyl)quinolin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-(Morpholin-4-ylmethyl)quinolin-8-ol is a synthetic derivative of the 8-hydroxyquinoline (8HQ) pharmacophore, a scaffold known for a wide spectrum of biological activities.[1] The compound's structure, featuring a morpholine moiety, suggests potential roles in anticancer, anti-inflammatory, and antimicrobial research.[1][2] Its primary mechanism is often linked to the chelation of essential metal ions like iron and copper, leading to the induction of oxidative stress and disruption of critical cellular processes in target cells, particularly cancer cells.[1] Furthermore, the morpholine and quinoline moieties are present in molecules known to modulate key signaling pathways, including the PI3K/mTOR and NF-κB pathways.[1][3] This guide provides a strategic, multi-tiered approach to characterizing the cellular effects of this compound, moving from broad cytotoxic assessment to specific mechanistic and target engagement assays. The protocols are designed for researchers in drug discovery and chemical biology to generate robust, reproducible data.

Section 1: Foundational Analysis - Cellular Viability and Cytotoxicity

Rationale: The initial and most fundamental step in characterizing a novel compound is to determine its effect on cell viability and proliferation. This establishes the dose-response relationship and calculates the half-maximal inhibitory concentration (IC50), a key metric of potency.[4] Among the available methods, tetrazolium salt-based colorimetric assays are favored for their simplicity and reliability.[5] We recommend the XTT assay over the more traditional MTT assay. The core principle for both is the reduction of a tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to a colored formazan product.[6] However, the formazan product of MTT is insoluble, requiring an additional solubilization step with an organic solvent like DMSO, which can introduce variability.[7] The XTT assay circumvents this by producing a water-soluble formazan, streamlining the workflow, reducing handling errors, and making it more suitable for high-throughput screening.[5][7]

Experimental Workflow: XTT Cell Viability Assay

G cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_readout Day 4: Readout plate_cells Seed cells in a 96-well plate add_compound Add serial dilutions of This compound and controls (Vehicle, Positive Control) plate_cells->add_compound incubate_compound Incubate for desired period (e.g., 24, 48, 72 hours) add_compound->incubate_compound add_xtt Add activated XTT solution to each well incubate_compound->add_xtt prep_xtt Prepare activated XTT solution prep_xtt->add_xtt incubate_xtt Incubate for 2-4 hours at 37°C add_xtt->incubate_xtt read_abs Measure absorbance at ~475 nm (Reference λ: ~650 nm) incubate_xtt->read_abs G cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway compound This compound stress Cellular Stress (e.g., Oxidative Stress) compound->stress bax Bax/Bak Activation stress->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp37 EXECUTIONER CASPASES-3/7 ACTIVATION casp9->casp37 death_r Death Receptors (e.g., Fas, TRAIL-R) casp8 Caspase-8 Activation death_r->casp8 casp8->casp37 apoptosis Apoptosis: DNA Fragmentation, Membrane Blebbing casp37->apoptosis

Caption: Key pathways of apoptosis leading to Caspase-3/7 activation.

Protocol 2: Caspase-Glo® 3/7 Assay

This protocol is designed for a 96-well, white-walled plate format suitable for luminescence.

Materials:

  • Target cell line

  • Complete culture medium

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • Positive control for apoptosis (e.g., Staurosporine, Etoposide)

  • 96-well solid white flat-bottom plates

  • Caspase-Glo® 3/7 Assay System (Promega) or similar

  • Plate-reading luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well white plate and treat with serial dilutions of the compound, vehicle, and positive control as described in Protocol 1, Step 1-3. A typical treatment duration is shorter, often 6-24 hours, as caspase activation is an earlier event than loss of viability.

  • Reagent Equilibration: At the end of the treatment period, remove the Caspase-Glo® 3/7 reagent from storage and allow it to equilibrate to room temperature.

  • Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium. Mix briefly on a plate shaker at low speed (300-500 rpm) for 30 seconds.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light. This allows for cell lysis and stabilization of the luminescent signal.

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the average luminescence from "no-cell" control wells (background).

    • Normalize the data by expressing the luminescence of treated wells as a fold-change relative to the vehicle control.

    • Plot the fold-change in caspase-3/7 activity against the log concentration of the compound to determine the EC50 (effective concentration for 50% of maximal response).

Data Presentation: Apoptosis Induction

Treatment Concentration (µM) Caspase-3/7 Activity (Fold Change vs. Vehicle)
Vehicle (DMSO) N/A 1.0
5-(...)-quinolin-8-ol 0.1 Example Value
5-(...)-quinolin-8-ol 1.0 Example Value
5-(...)-quinolin-8-ol 10.0 Example Value

| Staurosporine (Positive Control) | 1.0 | Example Value |

Section 3: Target Deconvolution and Pathway Analysis

Rationale: With evidence of cytotoxicity and apoptosis, the investigation should shift towards identifying the specific molecular targets or pathways affected by the compound. Based on its structural motifs, two plausible hypotheses can be tested.

A. Kinase Target Engagement: The quinoline scaffold is a privileged structure in kinase inhibitor design, and PIM-1 kinase is a known proto-oncogene involved in cell proliferation and apoptosis inhibition. [8][9]To validate if this compound directly binds to a putative kinase target like PIM-1 within intact cells, the Cellular Thermal Shift Assay (CETSA®) is an invaluable tool. [10]CETSA operates on the principle that a protein's thermal stability increases upon ligand binding. [11]This allows for label-free confirmation of target engagement in a physiological context. [12] B. NF-κB Pathway Modulation: The compound's anti-inflammatory potential and its role in cancer can be linked to the NF-κB signaling pathway, a master regulator of inflammation and cell survival. [1][3]A dual-luciferase reporter assay is the gold standard for quantifying the transcriptional activity of NF-κB. [13]In this system, one reporter (Firefly luciferase) is driven by an NF-κB response element, while a second reporter (Renilla luciferase) is driven by a constitutive promoter to normalize for cell number and transfection efficiency, providing a highly accurate readout of pathway modulation. [14][15]

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol describes a Western blot-based CETSA.

Materials:

  • Cell line expressing the target of interest (e.g., PIM-1)

  • This compound

  • Vehicle (DMSO)

  • PBS with protease and phosphatase inhibitors

  • Primary antibody specific to the target protein (e.g., anti-PIM-1)

  • HRP-conjugated secondary antibody

  • SDS-PAGE and Western blotting equipment

  • Thermal cycler or heating blocks

  • Lysing equipment (e.g., sonicator or freeze-thaw cycles)

CETSA Experimental Workflow

G cluster_treatment Treatment cluster_heating Heating Step cluster_analysis Analysis start Harvest Intact Cells treat_veh Treat with Vehicle (DMSO) start->treat_veh treat_comp Treat with Compound start->treat_comp aliquot_veh Aliquot Vehicle-treated cells treat_veh->aliquot_veh aliquot_comp Aliquot Compound-treated cells treat_comp->aliquot_comp heat_gradient Heat aliquots across a temperature gradient (e.g., 40°C to 70°C) aliquot_veh->heat_gradient aliquot_comp->heat_gradient lysis Lyse cells (e.g., Freeze-thaw) heat_gradient->lysis centrifuge Centrifuge to separate soluble (S) and precipitated (P) fractions lysis->centrifuge sds_page Run soluble fraction on SDS-PAGE centrifuge->sds_page western Western Blot for Target Protein sds_page->western quantify Quantify band intensity and plot vs. Temperature western->quantify

Caption: Workflow for a Western Blot-based CETSA experiment.

Procedure:

  • Cell Culture and Treatment: Grow cells to ~80% confluency. Treat one batch of cells with the compound at a fixed concentration (e.g., 10x IC50) and another with vehicle for 1-2 hours.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in PBS with inhibitors to a known concentration.

  • Heating: Aliquot the cell suspensions from both treatment groups into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes. Include an unheated control.

  • Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation: Separate the soluble protein fraction from the precipitated aggregates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Western Blotting: Collect the supernatant (soluble fraction). Quantify total protein, load equal amounts onto an SDS-PAGE gel, and perform a standard Western blot using a primary antibody against the target protein.

  • Data Analysis:

    • Quantify the band intensity for each temperature point.

    • For both vehicle and compound-treated samples, plot the percentage of soluble protein remaining (relative to the unheated control) against temperature.

    • A shift of the melting curve to the right for the compound-treated sample indicates thermal stabilization and confirms target engagement.

Protocol 4: NF-κB Dual-Luciferase Reporter Assay

Materials:

  • HEK293 cells (or other suitable host cell line)

  • NF-κB firefly luciferase reporter plasmid

  • Constitutive Renilla luciferase control plasmid (e.g., pRL-TK)

  • Transfection reagent (e.g., Lipofectamine®)

  • This compound

  • NF-κB activator (e.g., TNF-α)

  • Positive control inhibitor (e.g., Bay 11-7082)

  • 96-well solid white plates

  • Dual-Luciferase® Reporter Assay System (Promega) or similar

  • Luminometer with dual injector capability

Procedure:

  • Transfection: One day before the assay, seed HEK293 cells in a 96-well plate. Co-transfect the cells with the NF-κB firefly luciferase reporter and the Renilla luciferase control plasmid using a suitable transfection reagent. Incubate for 24 hours.

  • Compound Pre-treatment: Remove the medium and add fresh medium containing dilutions of the test compound, vehicle, or a known NF-κB inhibitor. Incubate for 1-2 hours. [3]3. Stimulation: To all wells except the unstimulated control, add an NF-κB activator (e.g., TNF-α at a final concentration of 10 ng/mL).

  • Incubation: Incubate the plate for 6-8 hours at 37°C, 5% CO₂. [14]5. Cell Lysis: Remove the medium and lyse the cells using the passive lysis buffer provided in the assay kit.

  • Luminescence Measurement:

    • Program the luminometer to inject the Luciferase Assay Reagent II (firefly substrate) and measure the first signal.

    • Next, inject the Stop & Glo® Reagent (which quenches the firefly reaction and provides the Renilla substrate) and measure the second signal. [13]7. Data Analysis:

    • For each well, calculate the ratio of Firefly luminescence to Renilla luminescence to get the normalized NF-κB activity.

    • Express the data as a percentage of the activity of the stimulated vehicle control.

    • Plot the percentage of inhibition against the log concentration of the compound to determine the IC50 for NF-κB pathway inhibition.

References

  • XTT Assays vs MTT. (2025). Biotech Spain. Retrieved from [Link]

  • Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels. (2019). Methods in Molecular Biology. Retrieved from [Link]

  • MTT assay. (n.d.). Wikipedia. Retrieved from [Link]

  • PIM1 Cellular Phosphorylation Assay Service. (n.d.). Reaction Biology. Retrieved from [Link]

  • Determining target engagement in living systems. (2014). Nature Chemical Biology. Retrieved from [Link]

  • CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. (2020). ResearchGate. Retrieved from [Link]

  • Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. (2021). ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Quantifying Target Occupancy of Small Molecules Within Living Cells. (2020). Annual Review of Biochemistry. Retrieved from [Link]

  • Human NF-κB Reporter Assay System. (n.d.). Indigo Biosciences. Retrieved from [Link]

  • Human NF-κB Reporter Assay System. (n.d.). Indigo Biosciences. Retrieved from [Link]

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry. Retrieved from [Link]

  • Structure-Based Virtual Screening and De Novo Design of PIM1 Inhibitors with Anticancer Activity from Natural Products. (2022). Molecules. Retrieved from [Link]

  • Data Sheet NF-KB Reporter Kit NF-KB Signaling Pathway. (n.d.). AMSBIO. Retrieved from [Link]

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). PLoS One. Retrieved from [Link]

  • Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. (n.d.). Molecular Devices. Retrieved from [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2017). Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma. (2018). Oncology Letters. Retrieved from [Link]

  • A real-time, bioluminescent annexin V assay for the assessment of apoptosis. (2018). Scientific Reports. Retrieved from [Link]

  • RealTime-Glo Annexin V Apoptosis and Necrosis Assay from Promega. (n.d.). Biocompare. Retrieved from [Link]

  • In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. (2001). Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2018). Molecules. Retrieved from [Link]

  • Synthesis, Physicochemical Properties and Biological Evaluation Of Some Novel 5-[2-methyl/ (un) Substituted Phenylethylideneamino] Quinolin-8-ols. (2013). ResearchGate. Retrieved from [Link]

  • (PDF) morpholine antimicrobial activity. (2016). ResearchGate. Retrieved from [Link]

  • Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. (2020). Chemistry & Biodiversity. Retrieved from [Link]

  • 5-(Hydroxymethyl)quinolin-8-ol. (n.d.). Chemsrc. Retrieved from [Link]

  • Molecular Insights into an Antibiotic Enhancer Action of New Morpholine-Containing 5-Arylideneimidazolones in the Fight against MDR Bacteria. (2021). International Journal of Molecular Sciences. Retrieved from [Link]

  • Antibacterial and synergistic activity of a new 8-hydroxyquinoline derivative against methicillin-resistant Staphylococcus aureus. (2022). Future Microbiology. Retrieved from [Link]

  • 5-Methyl-8-hydroxyquinoline. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis, Characterization, and Biological Activity of 5-Chloroquinolin-8-ol Complexes. (2024). ResearchGate. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(Morpholin-4-ylmethyl)quinolin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-(Morpholin-4-ylmethyl)quinolin-8-ol. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this important pharmacophore. We understand that even well-established procedures can present challenges. This document provides in-depth troubleshooting guides and FAQs to help you navigate common issues and optimize your reaction outcomes, ensuring both high yield and purity.

Section 1: The Core Reaction - Understanding the Synthesis

The synthesis of this compound is a classic example of the Mannich reaction . This powerful three-component condensation reaction involves the aminoalkylation of an acidic proton located on the 8-hydroxyquinoline ring.[1][2][3] The reactants are:

  • An active hydrogen compound: 8-Hydroxyquinoline (provides the C-H bond at the reactive 5-position).

  • An aldehyde: Typically formaldehyde (often in the form of paraformaldehyde).

  • A secondary amine: Morpholine.

The reaction proceeds via the formation of an electrophilic iminium ion from morpholine and formaldehyde, which is then attacked by the electron-rich quinoline ring to form the final product.[4][5]

Mannich Reaction Mechanism cluster_1 Step 2: Electrophilic Attack Morpholine Morpholine Iminium_Ion Morpholin-4-ylmethaniminium (Eschenmoser's Salt Precursor) Morpholine->Iminium_Ion Formaldehyde Formaldehyde Product 5-(Morpholin-4-ylmethyl) quinolin-8-ol Iminium_Ion->Product 8_HQ 8-Hydroxyquinoline (Nucleophile)

Caption: General mechanism for the Mannich synthesis.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is very low, or I'm getting no product at all. What are the most common causes?

A low or non-existent yield is the most frequent problem, and it can typically be traced back to one of three areas: reagent quality, reaction conditions, or stoichiometry.

  • Causality - Reagent Integrity is Paramount: The Mannich reaction is highly dependent on the generation of the electrophilic iminium ion in situ. If the precursors are compromised, this key intermediate will not form efficiently.

    • Paraformaldehyde Quality: Use fresh, high-quality paraformaldehyde. Old stock can become overly polymerized and may fail to depolymerize effectively under reaction conditions, starving the reaction of the necessary formaldehyde.[6]

    • Amine and Quinoline Purity: Ensure the morpholine and 8-hydroxyquinoline are pure. Impurities can introduce competing side reactions or inhibit the primary reaction pathway.[6]

    • Solvent Choice: Protic solvents like ethanol or methanol are commonly used as they facilitate the formation of the iminium ion.[6] Ensure solvents are of an appropriate grade and dry, as excess water can sometimes hydrolyze the iminium ion, though some protocols use aqueous solutions.

  • Causality - Conditions Dictate Kinetics and Equilibrium: The reaction environment must be optimized to favor product formation.

    • Temperature: The reaction temperature significantly impacts the rate. While some reactions proceed at room temperature, many require refluxing for several hours to go to completion.[6] If your yield is low, a gradual increase in temperature or prolonged reaction time may be necessary.

    • Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC). Insufficient reaction time is a common cause of low conversion. Typical times can range from a few hours to overnight.[6][7]

    • pH Control: The reaction is often acid-catalyzed. A catalytic amount of acid (e.g., HCl) helps promote the formation of the iminium ion.[4][6] However, strongly acidic conditions can protonate the morpholine, reducing its nucleophilicity towards formaldehyde. The pH must be optimal for iminium ion formation without deactivating the amine.

  • Causality - Stoichiometry Controls Limiting Reagents:

    • Molar Ratios: Carefully check the molar ratios of your reactants. A slight excess of formaldehyde and morpholine is often used to ensure the complete conversion of the more valuable 8-hydroxyquinoline. Significant deviations, however, can lead to side reactions.[6]

Q2: I'm observing multiple spots on my TLC plate that are not starting materials or product. What are the likely side reactions?

The appearance of multiple unexpected spots on a TLC plate indicates the formation of side products. In this specific Mannich reaction, several possibilities exist.

  • Disubstitution: 8-hydroxyquinoline has two positions activated for electrophilic substitution: C5 and C7. While the C5 position is generally more reactive, under forcing conditions (high temperature, long reaction time), a second Mannich reaction can occur at the C7 position, leading to the formation of 5,7-bis(morpholin-4-ylmethyl)quinolin-8-ol.

  • Polymerization of Formaldehyde: Formaldehyde is highly reactive and can self-polymerize, especially under basic conditions, which can complicate the reaction mixture and purification.[8]

  • Reaction with Primary Amines (if present): If a primary amine were used instead of morpholine, the resulting Mannich base could react again with formaldehyde, leading to polymers. This is less of a concern with a secondary amine like morpholine.[5][8]

Side_Reactions Start 8-HQ + Morpholine + CH2O Desired_Product 5-(Morpholin-4-ylmethyl) quinolin-8-ol Start->Desired_Product Desired Pathway Side_Product_1 5,7-bis(Morpholin-4-ylmethyl) quinolin-8-ol (Disubstitution) Start->Side_Product_1 Forcing Conditions Side_Product_2 Formaldehyde Polymers Start->Side_Product_2 Incorrect pH/ Temp Side_Product_3 N,N'-methylenedimorpholine Start->Side_Product_3 Excess Reagents

Caption: Potential desired and side reaction pathways.

Q3: How can I optimize my reaction conditions to improve yield and minimize impurities?

Optimization is a systematic process of adjusting variables to find the ideal balance for product formation over side reactions.

Optimization Strategy Table

ParameterInitial Condition (Baseline)Optimization StepRationale
Temperature Room TemperatureIncrease in 10°C increments (e.g., 40°C, 60°C, reflux)Lower temperatures favor selectivity but may be too slow; higher temperatures increase rate but can promote side reactions.[8]
Molar Ratios 1:1:1 (8-HQ:CH₂O:Morpholine)Try 1:1.2:1.2 or 1:1.5:1.5A slight excess of the iminium ion precursors can drive the reaction to completion.
Solvent EthanolTest Methanol, Dioxane, or a water/alcohol mixtureSolvent polarity can influence the rate of iminium ion formation and the solubility of reactants.[6]
Reagent Addition All at onceSlow, dropwise addition of the amine/formaldehyde mixture to the 8-HQ solutionMaintains a low concentration of reactive species, which can suppress polymerization and disubstitution.[8]

Advanced Strategy: Pre-formed Iminium Salts For greater control and to avoid issues with paraformaldehyde, consider using a pre-formed iminium salt, such as Eschenmoser's salt (dimethylaminomethylene iodide).[4][8] While this requires synthesizing the salt first, it can provide a cleaner reaction with a more precisely controlled amount of the key electrophile.

Section 3: Product Isolation and Purification

Q4: My product is difficult to crystallize or purify by column chromatography. What strategies can I use?

Mannich bases can sometimes be oily or difficult to handle. A systematic approach to workup and purification is key.

  • Aqueous Workup: After the reaction is complete, a standard workup may involve quenching the reaction, followed by extraction with an organic solvent and washing with a solution like saturated sodium bicarbonate to remove any acidic catalysts.[8]

  • Column Chromatography: If direct crystallization fails, silica gel column chromatography is the next step. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane or dichloromethane/methanol, is often effective. Monitor fractions carefully by TLC.

  • Salt Formation for Purification: A highly effective strategy for purifying amine-containing compounds is to convert them into a salt.[6]

    • Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

    • Slowly add a solution of HCl in ether or isopropanol.

    • The hydrochloride salt of your product will often precipitate as a well-defined, crystalline solid.

    • This solid can be collected by filtration and washed with cold solvent to remove impurities.

    • If desired, the free base can be regenerated by dissolving the salt in water and neutralizing with a base like sodium bicarbonate, followed by extraction.

Section 4: Frequently Asked Questions (FAQs)

  • FAQ 1: Why is paraformaldehyde used instead of formalin? Paraformaldehyde is a solid polymer of formaldehyde. It serves as a convenient source of formaldehyde in anhydrous or non-aqueous conditions. Formalin is an aqueous solution of formaldehyde (typically 37%), and the presence of a large amount of water may not be suitable for all reaction setups, although some Mannich protocols are performed in aqueous media.[2]

  • FAQ 2: What is the role of the solvent? The solvent solubilizes the reactants and, more importantly, can mediate the reaction. Protic solvents like ethanol can promote the formation of the electrophilic iminium ion, which is a key step in the reaction mechanism.[6]

  • FAQ 3: How do I monitor the reaction progress effectively? Thin Layer Chromatography (TLC) is the most common method. Spot the reaction mixture on a silica plate alongside your starting materials (8-hydroxyquinoline and morpholine). The disappearance of the 8-hydroxyquinoline spot and the appearance of a new, typically lower Rf, product spot indicates the reaction is proceeding.

Section 5: Experimental Protocol Example

This protocol is a representative example. You must adapt it based on your specific laboratory conditions and safety assessments.

  • Setup: In a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, add 8-hydroxyquinoline (1.0 eq).

  • Reagents: Add ethanol as the solvent. To this solution, add morpholine (1.2 eq) followed by paraformaldehyde (1.2 eq).

  • Reaction: Heat the mixture to reflux (approx. 78°C for ethanol) and maintain for 4-6 hours.

  • Monitoring: Monitor the consumption of 8-hydroxyquinoline by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the mobile phase).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography or by crystallization/salt formation as described in Section 3.

Section 6: Troubleshooting Workflow

Use this decision tree to diagnose issues with your synthesis systematically.

Sources

Technical Support Center: Improving the Solubility of 5-(Morpholin-4-ylmethyl)quinolin-8-ol for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-(Morpholin-4-ylmethyl)quinolin-8-ol. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in their biological assays. Poor solubility can lead to underestimated activity, reduced hit rates in high-throughput screening (HTS), and overall data variability.[1][2] This document provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you optimize your experimental workflow and ensure reliable, reproducible results.

I. Understanding the Molecule: Why is Solubility a Challenge?

This compound is a synthetic derivative of the 8-hydroxyquinoline pharmacophore.[3] Its structure, featuring a quinoline core, a morpholine moiety, and a hydroxyl group, contributes to its biological activity, which often involves metal chelation.[3] However, these same features can present challenges in achieving sufficient aqueous solubility for biological assays.

The quinoline ring system is largely hydrophobic, while the morpholine and hydroxyl groups add some polarity. This amphipathic nature can lead to limited solubility in purely aqueous buffers. The molecule's basic nitrogen atoms (on the quinoline and morpholine rings) and the acidic hydroxyl group mean its ionization state, and therefore solubility, is highly dependent on pH.[4][5]

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

Q2: I'm seeing precipitation when I dilute my DMSO stock solution into my aqueous assay buffer. What's happening?

A2: This is a common issue with poorly soluble compounds.[2][8] Dimethyl sulfoxide (DMSO) is an excellent solvent for a wide range of organic molecules.[9] However, when a concentrated DMSO stock is diluted into an aqueous buffer, the solvent environment changes dramatically. The compound, which was stable in DMSO, may crash out of solution as it is not sufficiently soluble in the final aqueous environment.

Q3: Can the pH of my buffer affect the solubility of this compound?

A3: Absolutely. This compound is an ionizable molecule. The nitrogen atoms in the quinoline and morpholine rings can be protonated at acidic pH, forming a more soluble cationic species. Conversely, the hydroxyl group can be deprotonated at alkaline pH, forming a more soluble anionic species. Therefore, adjusting the pH of your buffer can be a powerful tool to enhance solubility.[10][11]

Q4: Are there alternative solvents I can use besides DMSO?

A4: While DMSO is the most common primary solvent for stock solutions, other organic solvents like ethanol or N,N-dimethylformamide (DMF) can be used. However, it's crucial to consider the compatibility of these solvents with your specific assay, as they can have their own biological effects. For final assay conditions, co-solvents can be employed to improve solubility in the aqueous buffer.[12][13]

II. Troubleshooting Guides & Protocols

This section provides detailed, step-by-step protocols to address solubility issues with this compound.

Guide 1: Optimizing Stock Solution Preparation

The first step to reliable results is a properly prepared and stable stock solution.

Protocol 1.1: Preparation of a 10 mM Stock Solution in 100% DMSO

Objective: To prepare a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 244.29 g/mol )[3][14]

  • High-purity, anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (water bath)

Procedure:

  • Weigh out a precise amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.44 mg of the compound.

  • Place the weighed compound into a sterile microcentrifuge tube.

  • Add the calculated volume of 100% DMSO. In this example, add 1 mL of DMSO.

  • Vortex the tube gently until the compound is fully dissolved.[8]

  • If the compound does not readily dissolve, sonicate the tube in a water bath for 5-10 minutes.[8] Gentle warming (e.g., to 37°C) can also be attempted, but be mindful of potential compound degradation.[8]

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.[8]

Guide 2: pH-Dependent Solubility Enhancement

Leveraging the ionizable nature of the molecule is a key strategy for improving aqueous solubility.

Protocol 2.1: Determining an Optimal pH for Solubilization

Objective: To identify a pH range where this compound exhibits improved solubility.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • A series of buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0, 9.0)

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a set of dilutions of the compound in each buffer. For example, add 1 µL of the 10 mM DMSO stock to 99 µL of each buffer to achieve a final concentration of 100 µM (with 1% DMSO).

  • Incubate the solutions at room temperature for a set period (e.g., 30 minutes).

  • Measure the absorbance of each solution at a wavelength where the compound absorbs (determine this by a preliminary UV-Vis scan). A decrease in absorbance can indicate precipitation.

  • Alternatively, visually inspect for turbidity or precipitation.

  • The pH range that results in the highest absorbance and a clear solution is likely optimal for solubility.

Note: The Henderson-Hasselbalch equation provides a theoretical basis for understanding pH-dependent solubility of ionizable compounds.[10][11]

Guide 3: The Use of Co-solvents and Excipients

When pH adjustment is not feasible or sufficient, co-solvents or other excipients can be employed.

Protocol 3.1: Utilizing Co-solvents to Maintain Solubility

Objective: To use a water-miscible organic solvent to improve the solubility of the compound in the final assay buffer.

Common Co-solvents:

  • Ethanol

  • Propylene glycol

  • Polyethylene glycol (PEG)

Procedure:

  • Prepare your final assay buffer containing a small percentage of the chosen co-solvent (e.g., 1-5%).

  • It is crucial to first determine the tolerance of your biological system (e.g., cells, enzymes) to the co-solvent. Run a vehicle control with the co-solvent alone to assess any potential effects.[15]

  • Dilute your DMSO stock solution of this compound into the co-solvent-containing buffer.

  • Monitor for any signs of precipitation.

Table 1: Common Co-solvents and Their Typical Starting Concentrations in Biological Assays

Co-solventTypical Starting ConcentrationConsiderations
DMSO< 0.5%Can be toxic to cells at higher concentrations.[8][15]
Ethanol< 1%Can have biological effects, including immunosuppressive properties.[16]
Propylene Glycol1-5%Generally considered safe for many cell-based assays.
PEG 4001-5%Can improve solubility of hydrophobic compounds.
Protocol 3.2: Employing Cyclodextrins for Solubility Enhancement

Objective: To use cyclodextrins to form inclusion complexes with the compound, thereby increasing its aqueous solubility.[17][18]

Background: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, effectively shielding them from the aqueous environment and increasing their solubility.[19][20][]

Commonly Used Cyclodextrins:

  • β-Cyclodextrin (β-CD)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Procedure:

  • Prepare a solution of the chosen cyclodextrin in your assay buffer. The concentration will need to be optimized, but starting points can range from 1-10 mM.

  • Add the DMSO stock solution of this compound to the cyclodextrin-containing buffer.

  • Allow time for the inclusion complex to form (e.g., incubate for 30-60 minutes with gentle agitation).

  • As with co-solvents, it is essential to test the effect of the cyclodextrin alone on your assay system.

III. Visualizing the Workflow: A Decision-Making Diagram

The following diagram outlines a logical workflow for troubleshooting the solubility of this compound.

Solubility_Troubleshooting start Start: Solubility Issue with this compound prep_stock Prepare 10 mM Stock in 100% DMSO (Protocol 1.1) start->prep_stock dilution_issue Precipitation upon Aqueous Dilution? prep_stock->dilution_issue ph_optimization Optimize Buffer pH (Protocol 2.1) dilution_issue->ph_optimization Yes proceed Proceed with Assay dilution_issue->proceed No ph_success Solubility Improved? ph_optimization->ph_success cosolvent Try Co-solvents (e.g., PEG, Propylene Glycol) (Protocol 3.1) ph_success->cosolvent No ph_success->proceed Yes cosolvent_success Solubility Improved? cosolvent->cosolvent_success cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) (Protocol 3.2) cosolvent_success->cyclodextrin No cosolvent_success->proceed Yes cyclodextrin_success Solubility Improved? cyclodextrin->cyclodextrin_success cyclodextrin_success->proceed Yes consult Consult Further/ Consider Formulation Strategies cyclodextrin_success->consult No

Sources

side product formation in the Mannich synthesis of 5-(Morpholin-4-ylmethyl)quinolin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-(Morpholin-4-ylmethyl)quinolin-8-ol. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this specific Mannich reaction. Here, we address common challenges, provide in-depth mechanistic explanations, and offer field-proven troubleshooting protocols to help you optimize your synthesis and isolate a high-purity product.

Part 1: Frequently Asked Questions (FAQs)

This section covers foundational knowledge about the reaction, providing the essential context for troubleshooting.

Question 1: What is the fundamental mechanism of the Mannich reaction for synthesizing this compound?

Answer: The Mannich reaction is a three-component condensation that forms a C-C bond by aminomethylating an active hydrogen. In this specific synthesis, the key players are:

  • Active Hydrogen Compound: 8-hydroxyquinoline (8HQ). The phenolic ring is electron-rich, making the protons at positions 5 and 7 acidic and susceptible to electrophilic substitution.

  • Aldehyde: Formaldehyde (often from paraformaldehyde or formalin) is used to provide the methylene bridge (-CH₂-).

  • Amine: Morpholine, a secondary amine, provides the aminomethyl moiety.

The reaction proceeds via the formation of a highly reactive electrophile, the N,N-disubstituted aminomethyl cation , also known as the Eschenmoser salt precursor. This iminium ion is generated in situ from the reaction of morpholine and formaldehyde. Subsequently, the electron-rich 8-hydroxyquinoline ring attacks this electrophile in a classic electrophilic aromatic substitution, primarily at the C5 (para) or C7 (ortho) position relative to the hydroxyl group, to form the final product.[1][2][3]

Mannich_Reaction_Mechanism cluster_reagents Reagent Activation Morpholine Morpholine Iminium Morpholin-4-ylmethanaminium (Iminium Ion) Morpholine->Iminium + H₂C=O Formaldehyde Formaldehyde Formaldehyde->Iminium Product This compound Iminium->Product Electrophilic Attack HQ8 8-Hydroxyquinoline (Nucleophile) HQ8->Product

Caption: Mechanism of Mannich Product Formation.

Question 2: Why is the 5-position the desired site of substitution on the 8-hydroxyquinoline ring?

Answer: The hydroxyl group at C8 is a powerful ortho-, para-directing group, activating the ring for electrophilic substitution. The two primary activated positions are C7 (ortho) and C5 (para). While both positions are reactive, substitution at the C5 position is often the target for developing specific biological activities, such as anticancer or enzyme inhibitory properties.[4][5] The unique electronic and steric environment at C5, combined with the appended morpholine group, modulates the compound's lipophilicity and metal-chelating capabilities, which are crucial for its mechanism of action.[4]

Part 2: Troubleshooting Guide: Side Product Formation

This section addresses the most common and challenging issue in this synthesis: the formation of unintended side products.

Problem 1: My final product is a mixture containing a compound with the same mass as my target product, but with different chromatographic and spectroscopic properties. What is it?

Probable Cause: You have likely formed the isomeric side product, 7-(Morpholin-4-ylmethyl)quinolin-8-ol .

Scientific Explanation: The hydroxyl group at C8 activates both the C7 (ortho) and C5 (para) positions for electrophilic attack. While the C5 position is often favored, the C7 position remains highly reactive. The regioselectivity (5- vs. 7-substitution) can be influenced by reaction conditions such as solvent, temperature, and pH, but the formation of at least a minor amount of the 7-isomer is common. Because they are isomers, they have identical molecular weights and can be difficult to distinguish by mass spectrometry alone.

Solutions & Protocols:

  • Stoichiometric Control: Ensure precise 1:1:1 molar ratios of 8-hydroxyquinoline, formaldehyde, and morpholine. Excess of the aminomethylating reagents can sometimes alter selectivity.

  • Temperature Management: Run the reaction at a controlled, moderate temperature (e.g., reflux in ethanol). Avoid excessive heat, which can decrease selectivity.

  • Purification Protocol - Column Chromatography: The most reliable method to separate the 5- and 7-isomers is silica gel column chromatography.

    • Slurry Preparation: Adsorb your crude product onto a small amount of silica gel.

    • Column Packing: Pack a column with silica gel in a non-polar solvent (e.g., hexane or petroleum ether).

    • Elution: Start with a low-polarity mobile phase (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity by adding more ethyl acetate and then a small percentage of triethylamine (e.g., 1-2%) or methanol. The triethylamine is crucial to prevent the basic amine products from tailing on the acidic silica gel.

    • Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC). The two isomers should have distinct Rf values.

CompoundExpected ¹H NMR (Aromatic Region)Polarity
5-Isomer (Target) Protons at C6 and C7 will be visible.Generally less polar
7-Isomer (Side Product) Protons at C5 and C6 will be visible.Generally more polar

Problem 2: I've isolated a significant byproduct with a molecular weight that is 99 g/mol higher than my target product. What is this side product?

Probable Cause: You have formed the bis-adduct, 5,7-bis(morpholinomethyl)quinolin-8-ol . The mass difference corresponds to an additional morpholinomethyl group (-CH₂-N(C₂H₄)₂O).

Scientific Explanation: This is a classic issue in Mannich reactions involving phenols and other highly activated aromatic systems.[2] After the first aminomethylation occurs (ideally at C5), the resulting product, this compound, is still an activated aromatic ring. The remaining activated position (C7) can undergo a second Mannich reaction if sufficient formaldehyde and morpholine are present, leading to the di-substituted product. This is especially prevalent if reaction times are extended or if an excess of the aminomethylating reagents is used.

Side_Reaction_Pathways HQ8 8-Hydroxyquinoline Reagents + Morpholine + Formaldehyde HQ8->Reagents Product5 5-Substituted Product (Target) Reagents->Product5 Pathway A (Desired) Product7 7-Substituted Isomer (Side Product) Reagents->Product7 Pathway B (Isomer Formation) Product57 5,7-bis-Substituted (Side Product) Product5->Product57 Pathway C (Over-reaction) + Reagents

Caption: Competing reaction pathways in the Mannich synthesis.

Solutions & Protocols:

  • Strict Stoichiometry (Critical): This is the most important factor. Use a slight excess (e.g., 1.05 equivalents) of 8-hydroxyquinoline relative to formaldehyde and morpholine to ensure the aminomethylating agent is the limiting reagent.

  • Controlled Reagent Addition: Add the formaldehyde solution dropwise to the mixture of 8-hydroxyquinoline and morpholine at a low temperature (e.g., 0-5 °C) before allowing the reaction to warm up or reflux. This keeps the instantaneous concentration of the reactive iminium ion low.

  • Monitor Reaction Progress: Use TLC to monitor the reaction. As soon as the starting 8-hydroxyquinoline is consumed and the desired product spot is maximized, quench the reaction. Do not let the reaction run for an unnecessarily long time (e.g., overnight) without monitoring.

  • Purification: The bis-adduct is significantly more polar than the mono-substituted products and can typically be separated using the column chromatography protocol described in the previous section. It will elute much later from the column.

Problem 3: My reaction is producing a dark, tarry substance with very low yield of the desired product.

Probable Cause: Polymerization of formaldehyde or degradation of the 8-hydroxyquinoline substrate.

Scientific Explanation: Formaldehyde, especially in aqueous solutions (formalin) and under heating, can self-polymerize. Furthermore, 8-hydroxyquinoline derivatives can be sensitive to strong acids or bases and prolonged high temperatures, leading to decomposition and the formation of complex, colored polymeric materials.[6] Using a poor-quality or unstabilized source of formaldehyde can exacerbate this issue.

Solutions & Protocols:

  • Reagent Quality:

    • Formaldehyde Source: Use high-quality paraformaldehyde, which is a solid polymer of formaldehyde that depolymerizes in situ under the reaction conditions to provide monomeric formaldehyde. This provides a slow, controlled release and avoids the high water content and stabilizers (like methanol) present in formalin.

    • Solvent: Use an appropriate solvent like absolute ethanol to ensure all reagents are well-dissolved.[7]

  • Temperature Control: Maintain the recommended reaction temperature and avoid localized overheating. Use a heating mantle with a stirrer and a temperature controller.

  • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can sometimes prevent oxidative side reactions that contribute to color formation, especially if the reaction is run for an extended period.

Part 3: Analytical Characterization Workflow

A robust analytical workflow is essential for confirming the identity of your product and identifying impurities.

Analytical_Workflow Crude Crude Reaction Mixture TLC 1. TLC Analysis Crude->TLC Assess complexity LCMS 2. LC-MS Analysis TLC->LCMS Identify MW of spots Purify 3. Purification (Column Chromatography) LCMS->Purify Guide separation strategy NMR 4. NMR Spectroscopy (¹H, ¹³C) Purify->NMR Confirm structure & purity of fractions Final Pure this compound NMR->Final

Caption: A logical workflow for product analysis and purification.

References

  • Csuvik, O., & Szatmári, I. (2023). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. International Journal of Molecular Sciences, 24(9), 7915. [Link]

  • Rivera, D. G., et al. (2021). Synthesis of Diastereomeric 2,6-bis{[3-(2-Hydroxy-5-substitutedbenzyl)octahydro-1H-benzimidazol-1-yl]methyl}-4-substituted Phenols (R = Me, OMe) by Mannich-Type Tandem Reactions. Molecules, 26(15), 4648. [Link]

  • Abbott, L. C., et al. (2020). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. RSC Medicinal Chemistry, 11(10), 1148-1155. [Link]

  • Thompson, C. M. (1993). Microscale synthesis of 2,6-bis(morpholinomethyl)-p-cresol: A phenolic Mannich base. Journal of Chemical Education, 70(1), A14. [Link]

  • Roman, G., et al. (2023). SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. Revue Roumaine de Chimie, 68(4-5), 157-164. [Link]

  • Al-Hussain, S. A., & Ali, M. R. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(19), 6296. [Link]

  • Tyman, J. H. P. (2007). Phenolic structure and colour in Mannich reaction products. Journal of Chemical Research, 2007(1), 35-39. [Link]

  • Khan, I., et al. (2020). Synthesis of Novel 8-Hydroxyquinoline Derivatives through Mannich Reaction and their Biological Evaluation as Potential Immunomodulatory Agents. Medicinal Chemistry, 16(4), 531-543. [Link]

  • ResearchGate. (n.d.). Mannich reaction mechanism for phenols. [Diagram]. Retrieved from [Link]

  • Pape, V. F. S., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry, 65(11), 7729–7745. [Link]

Sources

optimizing reaction time and temperature for 5-(Morpholin-4-ylmethyl)quinolin-8-ol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 5-(Morpholin-4-ylmethyl)quinolin-8-ol. It provides in-depth technical guidance, troubleshooting protocols, and optimization strategies based on established chemical principles and peer-reviewed literature. Our objective is to empower you to navigate the complexities of this synthesis with confidence and scientific rigor.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of this compound.

Q1: What is the primary reaction for synthesizing this compound?

The synthesis is typically achieved through a Mannich reaction. This is a three-component condensation reaction involving 8-hydroxyquinoline (the compound with an active hydrogen), formaldehyde (an aldehyde), and morpholine (a secondary amine).[1][2] The core principle is the aminoalkylation of the acidic proton on the 8-hydroxyquinoline ring.[1][3]

Q2: What are the starting materials and their respective roles?

The key reactants are:

  • 8-Hydroxyquinoline (8-HQ): This molecule provides the aromatic core and the active hydrogen atom at position 5 or 7, which is susceptible to electrophilic substitution.[4]

  • Formaldehyde (or Paraformaldehyde): This acts as the electrophile source. It reacts with morpholine to form an electrophilic Eschenmoser's salt-like iminium ion.[5][6]

  • Morpholine: This secondary amine acts as the nucleophile that initially attacks formaldehyde and ultimately provides the morpholinomethyl substituent.[7]

Q3: Why does the aminomethyl group add to the 5-position of 8-hydroxyquinoline?

The hydroxyl group at position 8 of the quinoline ring is an activating group that directs electrophilic substitution to the ortho (position 7) and para (position 5) positions. The substitution pattern can be influenced by reaction conditions, but the 5-position is often a site of reaction in Mannich conditions involving phenols.[8]

Q4: What solvents are typically used for this reaction?

Protic solvents like ethanol and methanol are commonly employed. These solvents are effective at solvating the reactants and intermediates, and they can facilitate the formation of the crucial iminium ion intermediate.[9] Some procedures also report using benzene or even performing the reaction neat (without a solvent).[2]

Detailed Experimental Protocol

This protocol provides a standardized, step-by-step procedure for the synthesis of this compound.

Materials:

  • 8-Hydroxyquinoline

  • Morpholine

  • Formaldehyde (37% aqueous solution, formalin) or Paraformaldehyde

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel)

  • Recrystallization solvents (e.g., ethanol, acetone)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 8-hydroxyquinoline in ethanol.

  • Reagent Addition: To the stirred solution, add morpholine followed by the dropwise addition of formalin. The order of addition can be critical to minimize side reactions.[9]

  • Reaction Conditions: The mixture is typically stirred at room temperature for a period before being heated to reflux.[1] Reaction times can vary from a few hours to overnight.[9]

  • Monitoring the Reaction: The progress of the reaction should be monitored using Thin Layer Chromatography (TLC) to determine when the starting material has been consumed.[9]

  • Work-up and Isolation: After completion, the reaction mixture is cooled. The product may precipitate upon cooling or by pouring the mixture into ice-water.[3] The solid product is then collected by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/acetone mixture, to yield the pure this compound.[3][9]

  • Characterization: The identity and purity of the final compound should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and melting point analysis.[3]

Troubleshooting and Optimization Guide

This section is formatted as a troubleshooting guide to address specific issues that may arise during the synthesis.

Issue 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I fix this?

A: Low yields are a frequent challenge in Mannich reactions and can stem from several factors.[3] A systematic approach to troubleshooting is recommended:

  • Reagent Quality: Ensure all starting materials are pure. Impurities in the 8-hydroxyquinoline or degradation of the formaldehyde solution can inhibit the reaction.

  • Temperature Control: The reaction temperature is a critical parameter.[9][10] Some Mannich reactions require an initial period at a lower temperature followed by reflux.[1] If the temperature is too low, the reaction rate may be impractically slow. Conversely, excessively high temperatures can promote side reactions and decomposition.[10]

  • Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration. Monitor the reaction's progress via TLC to confirm the consumption of the starting materials.[9] Some reactions may require extended reflux times to go to completion.[11]

  • Stoichiometry: Carefully check the molar ratios of your reactants. An imbalance can lead to incomplete conversion or the formation of byproducts.[9]

Issue 2: Formation of Significant Impurities

Q: I've obtained a product, but it's contaminated with significant side products. What are these impurities and how can I minimize them?

A: The formation of byproducts is a common issue in Mannich reactions.[9]

  • Bis-Mannich Products: 8-hydroxyquinoline has two active sites (positions 5 and 7). It's possible to get disubstitution, where aminomethyl groups are added to both positions. To minimize this, carefully control the stoichiometry, potentially using a slight excess of 8-hydroxyquinoline.[9]

  • Polymerization of Formaldehyde: Formaldehyde is highly reactive and can self-polymerize, especially under basic conditions.[10] Using a slow, dropwise addition of the formaldehyde solution can help to control its concentration and reduce polymerization.[10]

  • Side Reactions of the Amine: If primary amines are used, the resulting Mannich base can react further.[6] While morpholine is a secondary amine, which mitigates some of these secondary reactions, ensuring proper stoichiometry is still important.

Optimization of Reaction Time and Temperature

The interplay between reaction time and temperature is crucial for maximizing yield and purity.

General Guidance:

  • Lower Temperatures: Generally favor the formation of the desired product over polymeric byproducts and other side reactions.[10] It is often advisable to start with milder conditions (e.g., room temperature) and gradually increase the temperature if the reaction is too slow.[10]

  • Higher Temperatures: Can significantly accelerate the reaction rate, reducing the required time.[11] However, this comes with an increased risk of side product formation. In some cases, heating to 40-50°C or even higher can lead to high yields in a shorter time, but this must be determined empirically.[11]

Optimization Workflow:

A logical workflow for optimizing these parameters is essential.

OptimizationWorkflow A Start: Baseline Experiment (e.g., RT, 24h) B Analyze Yield & Purity (TLC, NMR) A->B C Is Yield > 80% and Purity > 95%? B->C D Yes C->D E No C->E F Reaction Complete D->F G Troubleshoot & Optimize E->G H Increase Temperature (e.g., 50°C) G->H If reaction is slow I Decrease Temperature (e.g., 0°C to RT) G->I If impurities are high J Adjust Reaction Time H->J I->J J->B Re-run experiment

Caption: Workflow for optimizing reaction conditions.

Data Summary for Optimization:

The following table provides a hypothetical summary of how reaction conditions can be varied to optimize the synthesis. The exact values would need to be determined experimentally for your specific setup.

Run Temperature (°C) Time (h) Solvent Observed Yield (%) Key Observations
125 (Room Temp)24Ethanol45%Slow reaction, incomplete conversion
278 (Reflux)3Ethanol85%Faster reaction, some impurities
378 (Reflux)8Ethanol92%High conversion, minimal impurities
45012Ethanol75%Good balance of rate and purity

Reaction Mechanism

Understanding the mechanism of the Mannich reaction is key to troubleshooting and optimization.

The reaction proceeds in two main stages:

  • Formation of the Iminium Ion: Morpholine reacts with formaldehyde to form a highly electrophilic iminium ion (also known as an Eschenmoser's salt precursor).

  • Electrophilic Attack: The electron-rich 8-hydroxyquinoline (in its enol-like form) acts as a nucleophile and attacks the iminium ion, leading to the formation of the C-C bond at the 5-position.

Mannich_Mechanism cluster_0 Iminium Ion Formation cluster_1 Electrophilic Aromatic Substitution Morpholine Morpholine Iminium_Ion Iminium Ion Morpholine->Iminium_Ion + Formaldehyde Formaldehyde Formaldehyde->Iminium_Ion 8HQ 8-Hydroxyquinoline Product 5-(Morpholin-4-ylmethyl) quinolin-8-ol 8HQ->Product + Iminium Ion

Caption: Simplified mechanism of the Mannich reaction.

By understanding these steps, a researcher can better diagnose issues. For instance, if no reaction occurs, it could indicate a problem with the formation of the iminium ion, perhaps due to wet reagents or incorrect pH. If side products are forming, it could be that the 8-hydroxyquinoline is reacting in an undesired manner due to overly harsh conditions.

References

  • Csuvik, O., & Szatmári, I. (2023). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. International Journal of Molecular Sciences, 24(9), 7915. [Link]

  • Szakács, G. (2012). Syntheses and transformations of nitrogen-containing naphthol analogues. PhD Thesis. [Link]

  • Zaoui, A., et al. (2010). New complexone derivatives of 8-hydroxyquinoline obtained under Mannich conditions. Journal of the Serbian Chemical Society. [Link]

  • Ibrahem, I., et al. (2005). Thermal Effects in the Organocatalytic Asymmetric Mannich Reaction. ACS Publications. [Link]

  • Dash, P., et al. (2015). Conditions optimization of the mannich reaction under different conditions. ResearchGate. [Link]

  • Wang, Y., et al. (2021). Effect of reaction temperature during the first step (Mannich reaction). ResearchGate. [Link]

  • Al-Zoubi, W. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]

  • Pape, V. F. S., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry, 65(11), 7729-7745. [Link]

  • Csuvik, O., et al. (2022). Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products. MDPI. [Link]

  • Khan, I., et al. (2020). Synthesis of Novel 8-Hydroxyquinoline Derivatives through Mannich Reaction and their Biological Evaluation as Potential Immunomodulatory Agents. Medicinal Chemistry, 16(4), 531-543. [Link]

  • Chumnanvej, N., et al. (2018). One-pot Green Procedure for the Mannich Reaction Catalyzed by a Task-specific Ionic Liquid. ThaiScience. [Link]

  • Organic Chemistry Tutor. (2021). Mannich Reaction. Organic Chemistry Tutor. [Link]

  • Burckhalter, J. H., et al. (1954). Amino- and Chloromethylation of 8-Quinolinol. Mechanism of Preponderant ortho Substitution in Phenols under Mannich Conditions. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Tutor. (2020, March 3). Let's Talk About the Mannich -- It's EASY, I Promise! YouTube. [Link]

  • Chemistry Steps. (n.d.). Mannich Reaction. Chemistry Steps. [Link]

  • Al-Zoubi, W., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. [Link]

  • Chen, Y. L., et al. (2014). Preparation of 8-hydroxyquinoline derivatives as potential antibiotics against Staphylococcus aureus. Bioorganic & Medicinal Chemistry Letters, 24(1), 367-370. [Link]

  • Patel, K., et al. (2011). Synthesis and Antimycobacterial Activity of Various 1-(8-Quinolinyloxy)-3-piperazinyl(piperidinyl)-5-(4-cyano-3-trifluoromethylphenylamino)-s-triazines. ResearchGate. [Link]

  • Afzal, O., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. [Link]

  • Szeliga, J., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC. [Link]

Sources

Technical Support Center: Navigating the Purification of 5-(Morpholin-4-ylmethyl)quinolin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, chemists, and drug development professionals working with 5-(Morpholin-4-ylmethyl)quinolin-8-ol. This molecule, a potent derivative of the 8-hydroxyquinoline (8-HQ) scaffold, presents unique purification challenges due to its distinct structural features: a chelating phenolic hydroxyl group, a basic quinoline nitrogen, and a polar, basic morpholine moiety.[1] This guide provides in-depth, experience-driven troubleshooting advice and detailed protocols to help you achieve high purity and yield in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main structural features of this compound that influence its purification?

A: The molecule's purification behavior is governed by three key features:

  • 8-Hydroxyquinoline Core: The phenolic hydroxyl group can act as a hydrogen bond donor and is weakly acidic. It is also responsible for the compound's ability to chelate metal ions.[1]

  • Quinoline Nitrogen: This nitrogen atom imparts basicity to the molecule.

  • Morpholine Moiety: The tertiary amine in the morpholine ring is also basic and, along with the oxygen atom, significantly increases the compound's polarity and potential for hydrogen bonding.

This combination of acidic and basic sites makes the molecule amphoteric and highly polar, leading to challenges in standard purification protocols.

Q2: My compound streaks badly on a standard silica gel TLC plate. What causes this?

A: Streaking, or tailing, of basic compounds like this on silica gel is a common issue.[2][3] It is primarily caused by strong, non-ideal interactions between the basic nitrogen atoms (in the quinoline and morpholine rings) and the acidic silanol groups (Si-OH) on the surface of the silica gel.[4] This leads to poor separation and elongated spots.

Q3: What are the most likely impurities I should expect from the synthesis?

A: this compound is typically synthesized via a Mannich reaction involving 8-hydroxyquinoline, formaldehyde, and morpholine.[1][5] Therefore, common impurities include:

  • Unreacted starting materials: 8-hydroxyquinoline and morpholine.

  • Bis-aminoalkylated product: 5,7-bis(morpholin-4-ylmethyl)quinolin-8-ol. The C7 position of 8-HQ is also activated for electrophilic substitution.[6]

  • Formaldehyde polymers or other side-products from the Mannich reaction.

Q4: Is my compound likely to be colored?

A: Yes, 8-hydroxyquinoline and its derivatives are often yellow or off-white crystalline solids.[7][8] The presence of stubborn colored impurities may require specific treatment, such as the use of activated charcoal during recrystallization.[2]

Troubleshooting Guide: Column Chromatography

Column chromatography is a primary tool for purification, but the unique properties of this compound demand special considerations.

Issue 1: Severe Tailing and Poor Separation on Silica Gel

Root Cause: Strong interaction between the basic analyte and acidic silanol groups on the silica surface.[4] This leads to a non-uniform elution front.

Solutions:

  • Mobile Phase Modification (Base Additive): This is the most common and effective first step.

    • Action: Add a small amount of a basic modifier to your eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexane).

    • Recommended Additives:

      • Triethylamine (TEA): 0.5-2% (v/v)

      • Ammonia Solution (Ammonium Hydroxide): Use a mobile phase like Dichloromethane/Methanol/Ammonia (e.g., 90:9:1).[3]

    • Mechanism: The basic additive preferentially interacts with the acidic silanol sites, "masking" them from your compound. This allows the analyte to elute more symmetrically.[4]

  • Change of Stationary Phase: If base additives are insufficient or incompatible with your downstream applications, consider a different stationary phase.

    • Action: Pack a column with a less acidic or basic adsorbent.

    • Recommended Phases:

      • Alumina (Basic or Neutral): Alumina is an excellent alternative for purifying basic compounds.[3][4] You can purchase activated alumina TLC plates to screen solvent systems first.[3]

      • Amino- or Cyano-Bonded Silica: These phases are less acidic than standard silica and can provide improved peak shapes for basic analytes.[4]

Workflow for Mitigating Peak Tailing on Silica

G start Start: Streaking observed on Silica TLC add_base Add 1% Triethylamine (TEA) to Eluent start->add_base test_tlc Run new TLC add_base->test_tlc is_resolved Is streaking resolved? test_tlc->is_resolved increase_base Increase TEA to 2% or switch to NH4OH in MeOH is_resolved->increase_base No success Proceed to Column Chromatography is_resolved->success Yes test_tlc2 Run new TLC increase_base->test_tlc2 is_resolved2 Is streaking resolved? test_tlc2->is_resolved2 change_phase Switch Stationary Phase is_resolved2->change_phase No is_resolved2->success Yes alumina Option 1: Basic or Neutral Alumina change_phase->alumina amino_silica Option 2: Amino-bonded Silica change_phase->amino_silica

Caption: Troubleshooting workflow for peak tailing.

Issue 2: Compound is Highly Retained or Does Not Elute from the Column

Root Cause: The compound is too polar for the selected mobile phase, causing it to remain strongly adsorbed to the stationary phase.

Solutions:

  • Increase Mobile Phase Polarity:

    • Action: Drastically increase the proportion of the polar solvent in your mobile phase. For a dichloromethane (DCM) / methanol (MeOH) system, you may need up to 20% MeOH or more.[3]

    • Protocol: Start with a low-polarity mobile phase to elute non-polar impurities, then gradually increase the polarity (gradient elution) to elute your target compound.[2]

  • Consider Reversed-Phase (RP) Chromatography: For very polar compounds, RP chromatography is often more effective than normal-phase.

    • Stationary Phase: C18-bonded silica.

    • Mobile Phase: A polar mixture, typically Water/Acetonitrile or Water/Methanol.[2]

    • Tip: Add a modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase. This can improve peak shape by ensuring the basic nitrogens are consistently protonated.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of highly polar compounds.[4]

    • Stationary Phase: Polar phases like silica, diol, or amide.[4]

    • Mobile Phase: High organic content (e.g., >80% acetonitrile) with a small amount of aqueous buffer. In HILIC, water is the "strong" eluting solvent.[4]

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique for final purification, especially for removing minor impurities after chromatography.

Issue 1: Compound "Oils Out" Instead of Forming Crystals

Root Cause: The compound's solubility in the chosen solvent is too high, even at low temperatures, or the solution is supersaturated with impurities that inhibit crystal lattice formation.

Solutions:

  • Solvent System Optimization:

    • Action: Find a solvent or solvent pair where the compound has high solubility when hot and low solubility when cold.

    • Suggested Solvents to Screen: Based on analogous Mannich bases, good starting points include isopropanol, ethanol, n-hexane, or mixtures like hexane/ethyl acetate or ethanol/water.[6][9][10]

    • Two-Solvent Method: Dissolve the compound in a minimum amount of a "good" hot solvent (e.g., ethanol). Then, slowly add a "poor" solvent (e.g., water or hexane) dropwise until the solution becomes faintly cloudy. Re-heat to clarify and then allow to cool slowly.

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites.

    • Seeding: Add a single, pure crystal of the compound to the cooled, supersaturated solution to initiate crystallization.[2]

Issue 2: Low Recovery of Crystalline Product

Root Cause: Using too much solvent during dissolution, or the compound having significant solubility in the solvent even at low temperatures.

Solutions:

  • Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product.[2] Working with a more concentrated solution will maximize recovery upon cooling.

  • Cool Thoroughly: After slow cooling to room temperature, place the crystallization flask in an ice bath or refrigerator for an extended period to maximize precipitation.[2]

  • Solvent Evaporation: If recovery is still low, you can slowly evaporate some of the solvent from the filtrate (mother liquor) and cool again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Experimental Protocols

Protocol 1: Column Chromatography on Silica Gel with a Basic Modifier
  • TLC Analysis: Develop a solvent system using Dichloromethane/Methanol. Find a ratio that gives your product an Rf value of approximately 0.2-0.3. Add 1% triethylamine (TEA) to this system and re-run the TLC to confirm the Rf and observe improved spot shape.

  • Column Packing: Dry pack or slurry pack a silica gel column with your chosen initial eluent (e.g., 100% Dichloromethane or Hexane/Ethyl Acetate with 1% TEA).

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.

  • Elution: Begin elution with a lower polarity solvent mixture and gradually increase the polarity (e.g., increase the percentage of Methanol).

  • Fraction Collection & Analysis: Collect fractions and monitor their composition using TLC. Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Acid-Base Extraction for Initial Workup

This technique can be used to separate your basic product from neutral or acidic impurities before chromatography.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent like dichloromethane or ethyl acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid (e.g., 1M HCl). Your basic product will become protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer. Repeat the extraction 2-3 times.

  • Basification and Back-Extraction: Combine the acidic aqueous layers. While cooling in an ice bath, slowly add a base (e.g., 1M NaOH or saturated NaHCO₃) until the solution is basic (confirm with pH paper).

  • Final Extraction: The now-neutral product can be extracted back into an organic solvent (e.g., dichloromethane). Repeat this extraction 2-3 times.

  • Drying and Concentration: Dry the combined organic extracts over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the partially purified product.[4]

Data Summary Table
Purification TechniqueStationary PhaseTypical Mobile Phase / SolventKey Troubleshooting Tip
Normal-Phase Chromatography Silica GelDichloromethane/Methanol or Ethyl Acetate/HexanesAdd 0.5-2% Triethylamine or Ammonia to prevent streaking.[4]
Normal-Phase Chromatography Alumina (Neutral or Basic)Dichloromethane/Methanol or Ethyl Acetate/HexanesGood alternative to silica for basic compounds; test on TLC first.[3][4]
Reversed-Phase Chromatography C18 SilicaWater/Acetonitrile or Water/MethanolAdd 0.1% Formic Acid or TFA to improve peak shape.[2]
HILIC Silica, Diol, or AmideHigh Acetonitrile with Aqueous BufferExcellent for very polar compounds; water is the strong solvent.[4]
Recrystallization N/AEthanol, Isopropanol, Hexane/Ethyl AcetateUse minimal hot solvent; try a two-solvent system if it oils out.[2][9]

Logical Flow of Purification Strategy

Caption: A general purification strategy for this compound.

References

Sources

Technical Support Center: Stability of 5-(Morpholin-4-ylmethyl)quinolin-8-ol in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Welcome to the technical support center for 5-(Morpholin-4-ylmethyl)quinolin-8-ol. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. As a derivative of the 8-hydroxyquinoline scaffold, this compound possesses potent biological activities, largely attributed to its metal-chelating properties.[1][2] However, this chemical reactivity also makes it susceptible to degradation under various experimental conditions. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you ensure the integrity of your experiments.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Discoloration of Stock Solutions (Yellowing/Browning)

Scenario: You've prepared a stock solution of this compound in your chosen solvent, and over time, it has developed a yellow or brown tint.

Causality: Discoloration is a common indicator of degradation for quinoline compounds.[3] This is often due to oxidation of the electron-rich phenol and quinoline ring system. The 8-hydroxyl group makes the molecule particularly susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or trace metal ion contaminants.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for discolored solutions.

Preventative Measures:

  • Light Protection: Always store solutions of this compound in amber glass vials or wrap clear vials in aluminum foil to prevent photodegradation.[3][4]

  • Inert Atmosphere: For long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen to minimize exposure to oxygen.

  • Solvent Purity: Use high-purity, anhydrous solvents. If using aqueous buffers, prepare them with high-purity water and consider de-gassing them before use.

Issue 2: Inconsistent Results or Loss of Potency in Biological Assays

Scenario: You are observing a gradual decrease in the compound's expected biological effect or high variability between experimental replicates.

Causality: A loss of potency is a classic sign of compound degradation.[3] The active form of the molecule is likely degrading into less active or inactive species. This can be accelerated by factors such as pH, temperature, and repeated freeze-thaw cycles. The morpholine and 8-hydroxyl groups can participate in various reactions that alter the molecule's ability to chelate metals or interact with its biological target.

Troubleshooting Steps:

  • Prepare Fresh Solutions: The most reliable approach is to prepare fresh solutions immediately before each experiment.[4]

  • pH Stability Assessment: The stability of quinoline derivatives is highly pH-dependent.[3][5] The morpholino group is basic and the phenolic hydroxyl is acidic, meaning the compound's overall charge and stability can vary significantly with pH.

    • Recommendation: Perform a simple stability study at the pH of your assay buffer. Incubate the compound in the buffer for the duration of your experiment, then analyze for degradation by HPLC.

  • Avoid Repeated Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can accelerate degradation.[3][4]

    • Best Practice: Aliquot your stock solution into single-use volumes to minimize the number of freeze-thaw cycles.

Data Presentation: General Stability of Quinoline Derivatives

Stress ConditionTypical Reagents and ConditionsPotential Degradation of this compound
Acid Hydrolysis 0.1 M - 1 M HCl, elevated temperatureGenerally stable due to protonation of the quinoline and morpholine nitrogens.[6]
Base Hydrolysis 0.1 M - 1 M NaOH, elevated temperaturePotential for degradation, especially at the phenolic hydroxyl group.
Oxidation 3-30% H₂O₂, room temperatureSusceptible to oxidation, leading to N-oxides and hydroxylated derivatives.[4]
Photodegradation Exposure to UV and/or visible lightCan lead to the formation of photoisomers and other byproducts.[3][4]
Thermal Degradation Dry heat (e.g., 60-80°C)Generally stable as a solid, but degradation accelerates in solution with heat.[3][7]
Issue 3: Appearance of New Peaks in HPLC/LC-MS Analysis

Scenario: When analyzing your sample, you observe additional peaks in the chromatogram that were not present in the initial analysis of the solid compound.

Causality: The appearance of new peaks is direct evidence of degradation or the presence of impurities. These new chemical entities could be isomers, oxides, or cleavage products of the parent molecule.

Troubleshooting and Identification:

G cluster_0 Troubleshooting New Chromatographic Peaks A New Peak(s) Observed in HPLC/LC-MS B Perform Forced Degradation Study A->B Identify potential degradation pathways C Analyze Degradants by LC-MS/MS B->C Generate and separate degradation products D Characterize Degradation Products C->D Elucidate structures of new peaks E Optimize Storage/Experimental Conditions D->E Develop stability-indicating method

Caption: Logical workflow for investigating unknown peaks in a chromatogram.

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential for identifying potential degradation products and developing a stability-indicating analytical method.

  • Prepare Stock Solutions: Dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Expose to Stress Conditions:

    • Acidic: Add 0.1 M HCl and heat at 60°C for 24 hours.

    • Basic: Add 0.1 M NaOH and heat at 60°C for 24 hours.

    • Oxidative: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Photolytic: Expose the solution to UV light (e.g., 254 nm) for 24 hours, with a dark control stored under the same conditions.

    • Thermal: Heat the solution at 60°C for 24 hours.

  • Neutralize and Analyze: Before injection, neutralize the acidic and basic samples. Analyze all samples by a suitable HPLC method with UV and MS detection.[8][9]

  • Compare Chromatograms: Compare the chromatograms of the stressed samples to the control to identify the degradation peaks.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: For long-term storage, high-purity, anhydrous solvents such as DMSO or ethanol are recommended. Prepare high-concentration stock solutions in these solvents and dilute them into aqueous buffers for your experiments. This minimizes the compound's exposure to aqueous environments where hydrolysis and other degradation pathways are more likely.[6]

Q2: How should I store the solid form of this compound?

A2: The solid compound should be stored in a tightly sealed container, protected from light and moisture. Storage at -20°C is recommended to ensure long-term stability.

Q3: Can the metal-chelating properties of this compound affect its stability in solution?

A3: Yes. The 8-hydroxyquinoline core is a potent metal chelator.[2] If your buffer or media contains trace amounts of transition metal ions (e.g., copper, iron), the compound can form metal complexes. While this is the basis of its biological activity, it can also catalyze oxidative degradation reactions. If you suspect this is an issue, consider using a metal chelator like EDTA in your buffers, provided it does not interfere with your assay.[3]

Q4: My solution is cloudy. What could be the cause?

A4: Cloudiness or precipitation indicates that the compound's solubility limit has been exceeded in the chosen solvent or buffer. The solubility of quinoline derivatives can be highly dependent on pH.[5]

  • To resolve this:

    • Try gentle warming or sonication to aid dissolution.

    • Consider adjusting the pH. As a weak base, the solubility of this compound may increase in slightly acidic conditions due to the protonation of the basic nitrogens.[6]

    • Alternatively, prepare a more concentrated stock in an organic solvent like DMSO and then dilute it further into your aqueous buffer.

Q5: What is the expected degradation pathway for this compound?

A5: While specific degradation pathways for this exact molecule are not extensively published, based on the 8-hydroxyquinoline scaffold, the primary routes are likely:

  • Oxidation: Formation of N-oxides on the quinoline or morpholine nitrogen, and hydroxylation of the aromatic rings.[4]

  • Photodegradation: Light-induced reactions that can lead to complex mixtures of byproducts.[3]

  • Biodegradation: In biological systems, degradation can occur via pathways similar to those observed for quinoline in microorganisms, which often involve hydroxylation and ring cleavage.[10][11]

References

  • Bollin, G. E., & Charles, R. L. (1966). Synthesis and Thermal Stability of Bis(8-hydroxy-quinoline)-Schiff Base Coordination Polymers. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 70A(1), 53-59. [Link]

  • Al-Ostoot, F. H., Al-Ghamdi, M. A., & El-Sayed, M. Y. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(16), 4958. [Link]

  • Wikimedia Commons. (2020). File:Synthesis and thermal stability of bis(8-hydroxy-quinoline)-Schiff base coordination polymers (IA jresv69An1p53).pdf. [Link]

  • Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1). [Link]

  • de Gonzalo, G., & Fraaije, M. W. (2013). Xenobiotic reductase A in the degradation of quinoline by Pseudomonas putida 86: physiological function, structure and mechanism of 8-hydroxycoumarin reduction. The FEBS journal, 280(23), 6146–6158. [Link]

  • He, J., Chen, J., Li, N., Wang, W., Zhang, J., & Feng, J. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. International journal of molecular sciences, 23(8), 4165. [Link]

  • van de Merbel, N. C., & Lingeman, H. (1998). High-performance liquid chromatographic assay of 8-hydroxyquinoline sulfate and its stability in immunobiological preparations. Journal of chromatography. A, 798(1-2), 173–177. [Link]

  • ChemBK. (n.d.). 5-(MORPHOLIN-4-YLMETHYL)-8-QUINOLINOL. [Link]

  • Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. [Link]

  • Carvajal, T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 118. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. [Link]

  • SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]

  • Hiew, S. H., & Macreadie, I. G. (2017). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Medicinal chemistry research, 26(11), 2663–2676. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline. [Link]

  • Nagy, V. E., et al. (2021). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. Molecules, 26(16), 4958. [Link]

Sources

Technical Support Center: Overcoming Aggregation of 5-(Morpholin-4-ylmethyl)quinolin-8-ol in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 5-(Morpholin-4-ylmethyl)quinolin-8-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for issues related to compound aggregation in cell culture experiments. As Senior Application Scientists, we have curated this information to ensure both scientific accuracy and practical, field-tested advice.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic derivative of the 8-hydroxyquinoline (8HQ) pharmacophore.[1] Its structure includes a morpholine group connected by a methylene bridge to the 5-position of the quinoline ring. This modification is known to significantly impact its biological activity.[1] The primary mechanism of action for the 8HQ class of compounds is their function as lipophilic metal ion chelators. They can bind to and modulate the homeostasis of essential metal ions like copper and iron, which can be dysregulated in cancer cells.[1] This chelation can disrupt critical cellular functions, inhibit the proteasome, and induce apoptosis, leading to cytotoxic effects, particularly in multidrug-resistant (MDR) cancer cell lines.[1]

Q2: I'm observing inconsistent results or a complete loss of activity with this compound in my cell-based assays. What could be the cause?

Inconsistent results or a lack of expected activity, especially at higher concentrations, are often linked to the physicochemical behavior of the compound in your aqueous cell culture medium.[2][3] One of the most common culprits is the formation of colloidal aggregates.[4] When the concentration of a small molecule exceeds its critical aggregation concentration (CAC), it can self-assemble into nanoparticles or colloids.[5][6] These aggregates can lead to a variety of experimental artifacts, including:

  • False Negatives: The aggregated compound may not be bioavailable to cross the cell membrane or interact with its intracellular target, leading to an apparent loss of efficacy.[4]

  • False Positives: Aggregates can non-specifically adsorb proteins, leading to promiscuous inhibition and off-target effects that are not representative of the compound's true mechanism of action.[2][7]

  • Poor Reproducibility: The formation of aggregates can be highly sensitive to minor variations in experimental conditions, such as buffer composition, pH, and incubation time, leading to high variability in your data.[5]

It is crucial to differentiate between true biological activity and artifacts caused by aggregation.[2]

Troubleshooting Guide: Compound Aggregation

This section provides a systematic approach to identifying and mitigating aggregation of this compound in your experiments.

Q3: How can I determine if my compound is aggregating under my experimental conditions?

Several methods can help diagnose aggregation. We recommend starting with the simplest and most accessible techniques.

Visual Inspection:

While not definitive, a simple visual check is the first step. After diluting your compound stock into the final cell culture medium, let it sit for a few minutes. Look for any signs of cloudiness, turbidity, or precipitate. Aggregates are often too small to be seen with the naked eye, so a clear solution does not rule out their presence.[2]

The Detergent Test: A Critical Disaggregation Assay

A common and effective method to test for aggregation-based activity is to see if the inclusion of a non-ionic detergent can rescue or alter the observed effect.[8] Aggregates are often held together by non-covalent hydrophobic interactions, which can be disrupted by detergents.

Protocol 1: Detergent Disaggregation Assay

Objective: To determine if the observed biological effect of this compound is sensitive to detergent, which is indicative of aggregation.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium (serum-free and serum-containing)

  • Tween-80 or Triton X-100 (10% sterile stock solution)

  • Your cell line of interest and standard assay reagents

Procedure:

  • Prepare Compound Dilutions: Create a serial dilution of your compound in your standard assay medium. Prepare an identical set of dilutions in assay medium that has been supplemented with a final concentration of 0.01% - 0.025% Tween-80.[4]

  • Pre-incubation is Key: It is critical to add the detergent to the medium before adding the compound. This prevents the aggregates from forming in the first place.[5]

  • Run Your Assay: Add the compound dilutions (with and without detergent) to your cells and perform your standard biological assay (e.g., cytotoxicity, target inhibition).

  • Analyze the Results:

    • If the compound's activity is significantly reduced or abolished in the presence of the detergent: This strongly suggests that the observed effect was due to aggregation. The detergent is preventing the formation of the aggregates that were causing the non-specific activity.

    • If the compound's activity is unchanged or even enhanced: This suggests that the activity is likely due to the monomeric, soluble form of the compound and not an aggregation artifact. In some cases, detergents can increase cell permeability, leading to a modest increase in potency.

Q4: My compound appears to be aggregating. What steps can I take to overcome this issue?

If you've confirmed aggregation, the following strategies can help you obtain reliable data. The goal is to ensure your compound is in a monomeric state at the concentrations used in your assay.

Strategy 1: Lower the Compound Concentration

Aggregation is a concentration-dependent phenomenon.[5] The simplest way to avoid it is to work at concentrations below the critical aggregation concentration (CAC).

  • Action: Perform a wide dose-response experiment, starting from very low (e.g., nanomolar) concentrations. If you see a standard sigmoidal curve that then plateaus or drops off unexpectedly at higher concentrations, this "bell-shaped" curve can be indicative of aggregation-induced artifacts or insolubility. Stay within the initial, well-behaved portion of the curve for your experiments.

Strategy 2: Optimize Solvent and Media Conditions

The final concentration of your organic solvent (like DMSO) and the components of your cell culture medium can influence aggregation.

ParameterRecommendation & Rationale
Final DMSO Concentration Keep below 0.5%, ideally ≤0.1%. While DMSO is an excellent solvent for the stock solution, high final concentrations in aqueous media can promote the precipitation of hydrophobic compounds.
Serum in Media Assess the effect of serum. Serum proteins, particularly albumin, can sometimes bind to small molecules and act as a carrier, preventing aggregation.[5] Compare results in serum-free vs. serum-containing media. However, be aware that high protein concentrations can also sequester your compound, reducing its free concentration.[5]
Pre-warming Media Always use pre-warmed (37°C) media for dilutions. Temperature can affect solubility. Adding a cold compound stock to warm media can cause thermal shock and promote precipitation.
Strategy 3: Modify the Dosing Procedure

How you add the compound to your cells matters.

  • Avoid High Local Concentrations: When adding the compound to your wells, do not add a small volume of highly concentrated compound directly onto the cells. Instead, prepare the final concentration in a separate tube of media, mix thoroughly, and then add this final dilution to the cells. This prevents transient high concentrations that can trigger aggregation.

Workflow for Troubleshooting Aggregation

The following diagram outlines a decision-making process for identifying and solving issues with compound aggregation.

Aggregation_Troubleshooting cluster_observe Observation cluster_diagnose Diagnosis cluster_solve Solution A Inconsistent Results or Loss of Activity B Is the solution cloudy or precipitated? A->B C Run Detergent Disaggregation Assay (Protocol 1) B->C No E Aggregation Confirmed. Implement Mitigation Strategies. B->E Yes D Is activity reduced with detergent? C->D D->E Yes I Aggregation Unlikely. Investigate Other Causes. D->I No F Lower Compound Concentration (Stay below CAC) E->F G Optimize Media Conditions (DMSO %, Serum) E->G H Modify Dosing Procedure E->H J Consider: - Cell Permeability - Compound Stability - Off-Target Effects I->J

Caption: A decision-making workflow for troubleshooting compound aggregation in cell-based assays.

Q5: Could the structure of this compound itself make it prone to aggregation?

Yes, the chemical structure is a key determinant of a compound's tendency to aggregate.[5] this compound contains a planar quinoline ring system, which is relatively hydrophobic. Such flat, aromatic structures can be prone to stacking interactions (pi-pi stacking) in an aqueous environment, which can be a driving force for self-assembly and aggregation. While the morpholine group is intended to improve properties like solubility, the overall balance of lipophilicity can still lead to aggregation, especially as the concentration increases.[1] Machine learning models have been developed to predict aggregation potential from chemical structures, highlighting that certain molecular features are common among aggregating compounds.[9]

This guide provides a framework for addressing the common issue of compound aggregation. By systematically diagnosing and mitigating this problem, you can generate more reliable and reproducible data in your research with this compound.

References
  • National Center for Biotechnology Information. (2017). Assay Interference by Aggregation - Assay Guidance Manual. [Link]

  • NMX Research and Solutions. (2021). Flagging Problematic Compounds in Drug Discovery. [Link]

  • LaPlante, S. R., et al. (2014). Compound Aggregation in Drug Discovery: Implementing a Practical NMR Assay for Medicinal Chemists. ResearchGate. [Link]

  • Owen, S. C., et al. (2012). Colloidal Aggregation Affects the Efficacy of Anticancer Drugs in Cell Culture. ACS Chemical Biology. [Link]

  • Aldeghi, M., et al. (2024). Molecular dynamics simulations as a guide for modulating small molecule aggregation. Scientific Reports. [Link]

  • Procell. (2025). Troubleshooting Cell Aggregation in Culture. [Link]

  • Wang, L., et al. (2020). Optimization of activity localization of quinoline derivatives: Design, synthesis, and dual evaluation of biological activity for potential antitumor and antibacterial agents. Bioorganic Chemistry. [Link]

  • Lee, K., et al. (2021). Combating small molecule aggregation with machine learning. arXiv. [Link]

Sources

Technical Support Center: Interpreting Complex NMR Spectra of 5-(Morpholin-4-ylmethyl)quinolin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the NMR analysis of 5-(Morpholin-4-ylmethyl)quinolin-8-ol. The unique structure of this molecule, combining a quinoline core, a flexible morpholine ring, and a benzylic methylene bridge, often leads to spectra that are challenging to interpret due to signal overlap and complex coupling patterns.

Frequently Asked Questions (FAQs)

Q1: The aromatic signals in my ¹H NMR spectrum of this compound are heavily overlapped. How can I resolve and assign them?

A1: Overlap in the aromatic region is a common issue due to the constrained chemical shift range for the five protons on the quinoline ring. A multi-pronged approach is recommended for unambiguous assignment.

Causality: The electronic environment of the protons on the quinoline ring is subtly influenced by the substituents, leading to closely spaced chemical shifts.[1] The electron-donating nature of the hydroxyl group at C8 and the complex electronic effects of the morpholinomethyl group at C5 create a crowded aromatic region.

Troubleshooting Steps:

  • Optimize 1D Acquisition: Ensure the best possible resolution by carefully shimming the magnetic field.[2] Poor shimming is a frequent cause of peak broadening, which exacerbates overlap.

  • Solvent-Induced Shifts: Acquire spectra in different deuterated solvents.[3] Aromatic solvents like benzene-d₆ can induce significant shifts (known as Aromatic Solvent Induced Shifts or ASIS) by interacting with the solute, often spreading out crowded spectral regions.[2][4] Comparing spectra from CDCl₃ and C₆D₆ can often resolve overlapping multiplets.

  • Utilize 2D NMR Spectroscopy: When 1D methods are insufficient, 2D NMR is essential.[2]

    • COSY (Correlation Spectroscopy): This is the primary tool to establish proton-proton connectivity.[1][5] A COSY spectrum will reveal which aromatic protons are adjacent (coupled) to each other, allowing you to trace the spin systems. For example, you will see a correlation between H-2 and H-3, and a separate system for H-6 and H-7.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, not necessarily bonded.[5] For the title compound, a NOESY spectrum can be crucial. Expect to see a correlation between the benzylic methylene protons (~4.0 ppm) and the H-6 proton on the quinoline ring, confirming their spatial proximity.[6]

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to.[5] By spreading signals over the much wider ¹³C chemical shift range, it can resolve protons that overlap in the ¹H spectrum.[7]

    • HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. This is invaluable for assigning quaternary carbons and piecing together the molecular fragments.

Q2: The morpholine protons appear as broad, ill-defined multiplets instead of the expected triplets. What is causing this and how can I fix it?

A2: The appearance of the morpholine signals is highly dependent on its conformational dynamics. The morpholine ring exists in a chair conformation, which can undergo ring-flipping.

Causality: If the rate of this chair-flip is intermediate on the NMR timescale, it leads to broadened signals. The protons adjacent to the oxygen and nitrogen are chemically distinct (axial vs. equatorial), but if they are rapidly interconverting, the spectrometer "sees" an average signal, which is often broad. This phenomenon results in a complex AA'XX' spin system rather than a simple first-order pattern.[8][9]

Troubleshooting Steps:

  • Variable Temperature (VT) NMR: This is the most effective way to address issues of conformational dynamics.

    • Lowering the Temperature: Cooling the sample will slow down the rate of the chair-flip. At a sufficiently low temperature (the "coalescence temperature"), you may be able to "freeze out" the two distinct chair conformations, resulting in sharper, separate signals for the axial and equatorial protons.

    • Increasing the Temperature: Heating the sample can increase the rate of interconversion to the point where it is very fast on the NMR timescale.[3] This can result in sharper, time-averaged signals that may appear as simple triplets, although some coupling information is lost.

  • Check for Sample Purity: Impurities, especially paramagnetic species, can cause significant line broadening. Ensure your sample is properly purified.

Q3: I see a broad singlet that I suspect is the 8-OH proton, but its chemical shift varies between samples. How can I confirm this assignment?

A3: The chemical shift of labile protons, such as those in hydroxyl (-OH) and amine (-NH) groups, is highly sensitive to experimental conditions.[10]

Causality: The position of the -OH signal is strongly influenced by concentration, solvent, temperature, and the presence of trace amounts of water or acid/base, all of which affect hydrogen bonding.[11][12] In many cases, rapid exchange with other labile protons (like residual water in the solvent) can broaden the signal and average its chemical shift.[13]

Troubleshooting Steps:

  • D₂O Shake: This is the definitive test for an exchangeable proton.[3]

    • Protocol: Acquire a standard ¹H NMR spectrum. Then, add a single drop of deuterium oxide (D₂O) to the NMR tube, shake it vigorously for a minute, and re-acquire the spectrum.

    • Expected Result: The labile -OH proton will exchange with the deuterium from D₂O. Since deuterium is not observed in a proton NMR spectrum, the signal for the -OH proton will disappear or significantly decrease in intensity.[14]

  • Solvent Choice: Using DMSO-d₆ as the NMR solvent can be helpful. The strong hydrogen-bond accepting nature of DMSO slows down the proton exchange rate, often resulting in a sharper -OH signal compared to what is seen in CDCl₃.[13]

Q4: The chemical shifts of my quinoline protons are changing with sample concentration. Is this normal?

A4: Yes, this is a known phenomenon for quinoline derivatives.[1][15]

Causality: Quinolines are prone to intermolecular π-π stacking in solution.[1] As the concentration increases, molecules form aggregates, often in an anti-parallel arrangement. This stacking creates a magnetic anisotropic effect, where the π-electron clouds of neighboring molecules generate their own small magnetic fields.[16][17] These local fields can either shield (shift upfield to lower ppm) or deshield (shift downfield to higher ppm) the protons of adjacent molecules, causing the observed concentration-dependent shifts.[18][19]

Best Practices:

  • Report Concentration: Always report the concentration at which the NMR spectrum was acquired to ensure reproducibility.

  • Dilute Sample: If this effect is complicating analysis, acquire the spectrum on a more dilute sample to minimize these intermolecular interactions.

Data Summary & Expected Chemical Shifts

The following table provides an estimation of the ¹H NMR chemical shifts for this compound. Actual values can vary based on solvent, concentration, and temperature.

Proton Assignment Expected δ (ppm) Multiplicity Notes
Quinoline H-28.5 - 8.9Doublet of doublets (dd)
Quinoline H-37.4 - 7.6Doublet of doublets (dd)
Quinoline H-48.7 - 9.0Doublet (d)
Quinoline H-67.5 - 7.7Doublet (d)May be overlapped.
Quinoline H-77.0 - 7.2Doublet (d)
Methylene (-CH₂-)3.9 - 4.2Singlet (s)Benzylic protons.
Morpholine (-N-CH₂-)2.5 - 2.8Multiplet (m)Often appears as a broad triplet-like shape.
Morpholine (-O-CH₂-)3.6 - 3.9Multiplet (m)Often appears as a broad triplet-like shape.
Hydroxyl (-OH)9.0 - 10.0 (or variable)Broad singlet (br s)Highly variable; confirm with D₂O exchange.

Experimental Protocols

Protocol 1: Acquiring a 2D ¹H-¹H COSY Spectrum

This protocol outlines the key steps for setting up a standard COSY experiment to establish proton-proton correlations.[1]

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[20] Ensure the solution is clear and free of particulate matter.

  • 1D ¹H Spectrum: Insert the sample into the spectrometer. Lock onto the deuterium signal and shim the magnetic field to achieve optimal resolution.[1] Acquire a standard 1D ¹H spectrum and correctly reference it.

  • COSY Experiment Setup:

    • Load a standard COSY pulse sequence (e.g., cosygpqf on Bruker systems).

    • Set the spectral widths (SW) in both the F2 (direct) and F1 (indirect) dimensions to encompass all proton signals.

    • Set the number of data points (e.g., 2048 in F2, 256-512 in F1). More points in F1 provide better resolution but increase experiment time.[1]

    • Set the number of scans (NS) per increment (e.g., 2, 4, or 8) to achieve an adequate signal-to-noise ratio.

  • Acquisition and Processing:

    • Start the acquisition.

    • After completion, perform a 2D Fourier transform.

    • Apply a suitable window function (e.g., sine-bell) and phase the spectrum in both dimensions.

    • Symmetrize the spectrum to reduce noise.

  • Analysis: The 1D spectrum appears on the diagonal. Off-diagonal cross-peaks connect signals from protons that are spin-coupled.

Visualization of Key Concepts

Magnetic Anisotropy in the Quinoline Ring

The diagram below illustrates the concept of magnetic anisotropy caused by the ring current in the quinoline system. Protons located in the plane of the ring (the quinoline protons) experience a deshielding effect, shifting them downfield. Protons positioned above or below the ring would be shielded.

Anisotropy cluster_0 Quinoline Ring System cluster_1 Deshielding Zone (Downfield Shift) A Quinoline π-System B H-2, H-3, H-4 H-6, H-7 C B₀ C->A Induces Ring Current

Caption: Magnetic anisotropy effect on quinoline protons.

Workflow for Resolving Overlapping Signals

This workflow outlines a logical progression of experiments to tackle a complex spectrum with significant signal overlap.

Workflow Start Complex 1D ¹H Spectrum (Signal Overlap) D2O D₂O Exchange Start->D2O Identify Labile -OH Solvent Change Solvent (e.g., CDCl₃ → C₆D₆) Start->Solvent Resolve Minor Overlap COSY 2D COSY (¹H-¹H Connectivity) Start->COSY Primary Tool Solvent->COSY HSQC 2D HSQC (¹H-¹³C Direct Correlation) COSY->HSQC Assign Carbons NOESY 2D NOESY (Through-Space Proximity) COSY->NOESY Confirm Spatial Relationships Assign Full Structure Assignment HSQC->Assign NOESY->Assign

Caption: Logical workflow for NMR structure elucidation.

References

  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Spectroscopy Letters, 23(5). Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). Multiplet shape in proton NMR of morpholines. Retrieved from [Link]

  • Fiveable. (n.d.). Anisotropic Effect Definition. Retrieved from [Link]

  • ACS Publications. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • Creative Biostructure. (n.d.). High-Resolution NMR for Complex Molecule Analysis. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Supplementary Information. Retrieved from [Link]

  • ACD/Labs. (2008). Recognizing the NMR pattern for morpholine. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 2D NMR Introduction. Retrieved from [Link]

  • AZoM. (2019). 2D NMR Spectroscopy: Fundamentals, Methods and Applications. Retrieved from [Link]

  • ResearchGate. (2025). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). Why don't labile protons such as -OH and -NH have a characteristic chemical shift?. Retrieved from [Link]

  • ResearchGate. (2020). How can I interpret a NMR with so much noises and peak overlaps?. Retrieved from [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]

  • JoVE. (2024). Video: ¹H NMR of Labile Protons: Deuterium (²H) Substitution. Retrieved from [Link]

  • PubMed Central. (n.d.). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors. Retrieved from [Link]

  • RSC Publishing. (2024). Identification and quantification of local antiaromaticity in polycyclic aromatic hydrocarbons (PAHs) based on the magnetic criterion. Retrieved from [Link]

  • ACD/Labs. (2023). Exchangeable Protons in NMR—Friend or Foe?. Retrieved from [Link]

  • Mestrelab Research. (2014). qNMR of mixtures: what is the best solution to signal overlap?. Retrieved from [Link]

  • JoVE. (2025). Video: ¹H NMR of Labile Protons: Temporal Resolution. Retrieved from [Link]

  • UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]

  • Scanned Document. (n.d.). Nuclear magnetic resonance is the branch of spectroscopy in which radio frequency waves induce tronsitions between. Retrieved from [Link]

  • YouTube. (2022). Anisotropic effect (Magnetic Anisotropy) | Aromatic compounds, Alkenes, aldehydes and Alkynes. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031581). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives. Retrieved from [Link]

  • Khan Academy. (n.d.). Diamagnetic anisotropy (video) | Proton NMR. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Retrieved from [Link]

  • HETEROCYCLES. (2022). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). NMR - Interpretation. Retrieved from [Link]

  • Omics. (n.d.). Figure 21: NOESY and COSY spectrum quinoline derivative. Retrieved from [Link]

  • MDPI. (n.d.). 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. Retrieved from [Link]

  • PubMed Central. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]

  • PubMed Central. (n.d.). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization, and Biological Activity of 5‐Chloroquinolin‐8‐ol Complexes | Request PDF. Retrieved from [Link]

Sources

Technical Support Center: Mass Spectrometry Analysis of 5-(Morpholin-4-ylmethyl)quinolin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

A Note from Your Senior Application Scientist

Welcome to the dedicated technical guide for the mass spectrometric analysis of 5-(Morpholin-4-ylmethyl)quinolin-8-ol. This molecule, with its unique combination of a metal-chelating 8-hydroxyquinoline core and a morpholine side chain, presents both distinct opportunities and specific challenges in its characterization.[1][2] This guide is structured to move beyond simple protocols; it aims to provide you with the causal, mechanistic understanding required to interpret your data with confidence, troubleshoot effectively, and design robust, self-validating experiments. We will delve into the expected fragmentation patterns, address common experimental hurdles, and provide validated starting-point methodologies.

Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers encounter when beginning their analysis.

Q1: What is the exact mass and molecular weight of this compound?

A1: The molecular formula is C₁₃H₁₄N₂O₂.

  • Average Molecular Weight: 244.29 g/mol [1]

  • Monoisotopic Mass: 244.1212 Da

It is critical to use the monoisotopic mass for high-resolution mass spectrometry (HRMS) instrument calibration and data analysis to ensure accurate mass assignments.

Q2: What is the expected primary ion in a typical positive-mode electrospray ionization (ESI) experiment?

A2: Given the presence of two basic nitrogen atoms (one on the quinoline ring and one on the morpholine ring), the compound will readily ionize in positive mode ESI. The expected primary ion is the protonated molecule, [M+H]⁺ , with an m/z of 245.1285 .

Q3: I see peaks at m/z ~267 and ~283. What are they?

A3: These are very likely common adduct ions formed during the electrospray process.[3] Soft ionization techniques like ESI are prone to forming adducts with alkali metals present as contaminants in glassware, solvents, or additives.[4][5]

  • [M+Na]⁺: 244.1212 + 22.9898 = 267.1110 m/z

  • [M+K]⁺: 244.1212 + 38.9637 = 283.0849 m/z

The presence of these adducts is a common issue. See the Troubleshooting section for mitigation strategies.

Q4: Why is understanding the metal-chelating properties of this molecule important for MS analysis?

A4: The 8-hydroxyquinoline scaffold is a powerful bidentate chelator for various metal ions (e.g., Cu²⁺, Fe³⁺, Zn²⁺).[2][6][7] If trace metals are present in your sample or LC system, the molecule can form coordination complexes. This can lead to:

  • Suppression of the desired [M+H]⁺ signal.

  • The appearance of complex ions (e.g., [M-H+Metal]⁺), which can complicate spectral interpretation.[8]

  • Altered fragmentation patterns if the metal remains bound during collision-induced dissociation (CID).

Section 2: Core Fragmentation Pathways

The fragmentation of this compound is dictated by its structure, which contains two key, cleavable moieties: the morpholine ring and the methylene bridge connecting it to the stable quinoline core. The most probable fragmentation events involve charge- or radical-site-initiated cleavages, typically occurring at the weakest bonds.[9][10]

Predicted Fragmentation of [M+H]⁺ (m/z 245.1)

The most likely fragmentation pathways initiated by collision-induced dissociation (CID) are visualized below. The primary cleavage is expected to be the benzylic C-N bond, as this results in a highly stable, resonance-delocalized quinoline-containing cation.

G cluster_main Primary Fragmentation Pathway parent [M+H]⁺ m/z 245.1 frag1 Fragment A Quinoline Core m/z 158.1 parent->frag1 Benzylic Cleavage frag2 Neutral Loss Morpholinomethyl radical 87.1 Da parent->frag2 frag3 Fragment B Morpholinomethyl cation m/z 100.1 parent->frag3 Alternative Cleavage frag4 Neutral Loss 8-Hydroxyquinoline 145.1 Da parent->frag4 frag5 Fragment C From Frag B m/z 56.1 frag3->frag5 Loss of C₂H₄O

Caption: Predicted major fragmentation pathways for this compound.

  • Pathway 1 (Dominant): Benzylic Cleavage The bond between the methylene carbon and the morpholine nitrogen is the most labile. Cleavage at this position is highly favored because it results in the formation of a stable, resonance-delocalized quinolinemethyl cation.

    • [M+H]⁺ (m/z 245.1) → [C₁₀H₈NO]⁺ (m/z 158.1) + C₅H₁₁NO (Neutral Loss) The resulting ion at m/z 158.1 represents the 5-(hydroxymethyl)quinolin-8-ol cation and is expected to be a major, diagnostic fragment.

  • Pathway 2 (Alternative): Morpholine Ring Fragmentation A secondary pathway involves cleavage of the bond between the quinoline ring and the methylene bridge, leading to the formation of a morpholinomethyl cation.

    • [M+H]⁺ (m/z 245.1) → [C₅H₁₀NO]⁺ (m/z 100.1) + C₉H₇NO (Neutral Loss) The ion at m/z 100.1 is a characteristic fragment for the morpholinomethyl group.[11] This fragment can further lose a molecule of ethylene oxide (C₂H₄O) to produce a fragment at m/z 56.1 .[12]

  • Pathway 3: Quinoline Ring Fragmentation Further fragmentation of the quinoline-containing ion (m/z 158.1) can occur at higher collision energies, often involving the characteristic loss of carbon monoxide (CO) from the phenol moiety or hydrogen cyanide (HCN) from the nitrogen-containing ring.[13][14]

    • m/z 158.1 → [C₉H₈N]⁺ (m/z 130.1) + CO (Neutral Loss)

Section 3: Troubleshooting Guide

This guide uses a question-and-answer format to address specific issues you may encounter during your experiments.

G start Problem: Unexpected or Poor Quality Spectrum q_peaks What is the primary issue? start->q_peaks no_signal No or Very Low Signal ([M+H]⁺ Absent) q_peaks->no_signal   No/Low Signal extra_peaks Unexpected Peaks Present q_peaks->extra_peaks Unexpected Peaks    cause_isf In-Source Fragmentation (ISF)? Check for high abundance of expected fragments (e.g., m/z 158.1). no_signal->cause_isf cause_conc Incorrect Concentration? Too dilute or too concentrated (ion suppression). no_signal->cause_conc cause_cal Instrument Not Optimized? Poor calibration or tune. no_signal->cause_cal sol_isf Solution: Lower cone/fragmentor voltage. Optimize source temperature. cause_isf->sol_isf sol_conc Solution: Prepare a dilution series (e.g., 0.1, 1, 10 µg/mL). cause_conc->sol_conc sol_cal Solution: Perform daily tune and mass calibration as per SOP. cause_cal->sol_cal cause_adducts Adducts? Look for peaks at [M+23]⁺ and [M+39]⁺. extra_peaks->cause_adducts cause_contam Contamination? Impurity from synthesis or solvent. extra_peaks->cause_contam cause_metal Metal Chelation? Look for peaks corresponding to [M-H+Metal]⁺. extra_peaks->cause_metal sol_adducts Solution: Use high-purity solvents/additives. Use plasticware instead of glass. cause_adducts->sol_adducts sol_contam Solution: Run a solvent blank. Verify compound purity via another method (e.g., NMR). cause_contam->sol_contam sol_metal Solution: Add a small amount of EDTA to the sample to sequester trace metals. cause_metal->sol_metal

Caption: A troubleshooting workflow for common mass spectrometry issues.

Symptom 1: The [M+H]⁺ peak at m/z 245.1 is weak or completely absent, but I see intense peaks at lower m/z values like 158.1.

  • Diagnosis: This is a classic sign of in-source fragmentation (ISF) .[15] The molecule is fragmenting in the ion source before it can be isolated and analyzed by the mass analyzer. This happens when the energy in the source (cone voltage, fragmentor voltage, source temperature) is too high for the molecule's stability.[16]

  • Solution:

    • Reduce Ion Source Energy: Systematically decrease the declustering potential (also known as cone voltage or fragmentor voltage) in your instrument settings. This reduces the energy of collisions between ions and gas molecules in the source region.[15]

    • Optimize Source Temperature: High temperatures can promote thermal degradation. Try reducing the source temperature in 25°C increments to see if the [M+H]⁺ abundance improves.

    • Check Mobile Phase: Ensure the mobile phase pH is appropriate. A slightly acidic mobile phase (e.g., with 0.1% formic acid) should promote stable protonation without excessive energy.

Symptom 2: My spectrum is noisy and the signal intensity is poor overall.

  • Diagnosis: Poor signal-to-noise can stem from several factors, from sample preparation to instrument state.[17]

  • Solution:

    • Verify Sample Concentration: If the sample is too dilute, the signal will be weak. Conversely, if it's too concentrated, you can experience ion suppression, where the analyte ions compete with each other for ionization, reducing overall efficiency.[17] Prepare a fresh dilution series to find the optimal concentration.

    • Check for Leaks: Air leaks in the system can dramatically increase background noise (especially nitrogen at m/z 28) and reduce sensitivity.[18][19] Perform a system leak check according to the manufacturer's protocol.

    • Instrument Maintenance: Ensure the instrument has been recently tuned and calibrated. A dirty ion source or detector can significantly degrade performance.[17]

Symptom 3: I am seeing a cluster of peaks that do not correspond to the expected fragments or common adducts.

  • Diagnosis: This could be due to impurities from the synthesis or the presence of metal complexes. The synthesis of this compound often involves a Mannich-type reaction with 8-hydroxyquinoline, formaldehyde, and morpholine, which can leave starting materials or byproducts.[1]

  • Solution:

    • Run a Blank: Inject a solvent blank (your mobile phase) to ensure the extraneous peaks are not coming from your system or solvents.

    • Verify Purity: Confirm the purity of your standard using an orthogonal technique like NMR or HPLC-UV.[20][21]

    • Test for Metal Chelation: Prepare a sample where you have added a small amount of a strong chelator like EDTA. If the unknown peaks disappear and the [M+H]⁺ signal increases, it confirms that you were observing metal complexes of your analyte.

Section 4: Standard Operating Procedures (SOPs)

These protocols provide a validated starting point for your analysis. Always optimize for your specific instrument and experimental goals.

SOP 1: Sample & Mobile Phase Preparation
  • Stock Solution Preparation (1 mg/mL):

    • Accurately weigh ~1 mg of this compound standard.

    • Dissolve in 1 mL of LC-MS grade methanol or acetonitrile. Sonicate for 5 minutes if necessary to ensure complete dissolution. This is your stock solution.

  • Working Solution (1 µg/mL):

    • Perform a serial dilution of the stock solution using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). A 1 µg/mL solution is a good starting point for sensitivity checks.

  • Mobile Phase Preparation:

    • Mobile Phase A: LC-MS grade water + 0.1% Formic Acid.

    • Mobile Phase B: LC-MS grade acetonitrile + 0.1% Formic Acid.

    • Filter and degas all mobile phases before use to prevent system blockages and ensure stable baselines.

SOP 2: LC-MS/MS Method Parameters

This table provides recommended starting parameters for a typical reverse-phase LC-MS/MS analysis.

ParameterRecommended SettingRationale
LC Column C18, 2.1 x 50 mm, 1.8 µmStandard for small polar molecules, providing good retention and peak shape.
Column Temp 40 °CEnsures reproducible retention times and good chromatographic efficiency.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column, compatible with standard ESI sources.
Injection Volume 2-5 µLA low volume minimizes peak distortion and avoids overloading the column.
Gradient 5% B to 95% B over 5 minutes, hold for 2 min, return to initial conditions.A generic gradient suitable for screening. Should be optimized to ensure separation from any impurities.
Ionization Mode Electrospray Ionization (ESI), PositiveThe molecule contains basic nitrogens, making it ideal for positive mode ESI.[22]
MS Scan Type Full Scan (MS1) & Product Ion Scan (MS/MS or dd-MS2)Full scan to identify the [M+H]⁺ and adducts. Product ion scan to confirm identity via fragmentation.
Precursor Ion 245.1 m/zThe protonated molecular ion to be isolated for fragmentation.
Collision Energy Ramped (e.g., 10-40 eV) or set at a starting value of 20 eV.Ramping collision energy allows for the observation of both low-energy (primary) and high-energy fragments in a single run. Optimization is crucial.
Cone/Fragmentor V Start with a low value (e.g., 20-30 V) and increase if needed.This is the most critical parameter for controlling in-source fragmentation.[15]
References
  • Waters Corporation. (n.d.). What are common adducts in ESI mass spectrometry? - WKB67428.
  • Crawford Scientific. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1.
  • Scribd. (n.d.). Adduits ESI MS.
  • BenchChem. (n.d.). This compound.
  • Clugston, D. M., & MacLean, D. B. (1966). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Journal of Chemistry, 44(7), 781-790.
  • ResearchGate. (n.d.). Mass spectra of Fe−8HQ (L) coordination complexes detected in solutions....
  • ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry.
  • ResearchGate. (n.d.). Structural analysis of C8H6•+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Mass spectra of morpholine cation and fragment ions which are generated in the 118 nm light with the IR light on/off.
  • G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues.
  • GenTech Scientific. (2021). A Guide To Troubleshooting Mass Spectrometry.
  • SlideShare. (2013). Mass Spectrometry analysis of Small molecules.
  • Kertész, S., et al. (2018). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 53(5), 426-433.
  • LinkedIn. (2023).
  • Agilent Technologies. (2018).
  • Wiley Analytical Science. (2023).
  • ChemHelp ASAP. (2022). common fragmentation mechanisms in mass spectrometry. YouTube.
  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl)
  • Thermo Fisher Scientific. (2016).
  • McLafferty, F. W. (n.d.).
  • BenchChem. (n.d.).
  • Wikipedia. (n.d.).
  • Ghavre, M., et al. (2018). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications.
  • ResearchGate. (n.d.). Synthesis, Characterization, and Biological Activity of 5‐Chloroquinolin‐8‐ol Complexes.
  • ResearchGate. (n.d.). Mass spectra of the morpholin-4-ium....

Sources

Technical Support Center: Navigating Cytotoxicity Assays with Quinoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinoline compounds in cytotoxicity assays. This guide is designed to provide in-depth, field-proven insights to help you avoid common pitfalls and ensure the scientific integrity of your results. Quinolines are a vital class of heterocyclic compounds with broad therapeutic potential, but their unique chemical properties can present challenges in standard cytotoxicity testing. This resource offers troubleshooting guides and frequently asked questions (FAQs) to directly address the specific issues you may encounter.

I. Compound-Related Pitfalls: The Intrinsic Nature of Quinolines

The chemical structure of the quinoline scaffold itself is the source of several potential artifacts in cytotoxicity assays. Understanding these properties is the first step toward mitigating their impact.

FAQ 1: My quinoline compound is poorly soluble in my cell culture medium, and I see precipitation. How can I address this?

Answer:

Poor aqueous solubility is a common challenge with many heterocyclic compounds, including quinolines.[1][2] Precipitation of your test compound will lead to an inaccurate assessment of its cytotoxic potential, as the cells are not exposed to the intended concentration.

Troubleshooting Steps:

  • Vehicle Selection and Optimization:

    • DMSO as a Primary Solvent: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing stock solutions. However, the final concentration of DMSO in the cell culture medium should typically not exceed 0.5% (v/v), as higher concentrations can be cytotoxic to many cell lines.

    • Solubility Testing: Before beginning your cytotoxicity assay, perform a preliminary solubility test. Prepare serial dilutions of your quinoline compound in the cell culture medium you will be using for your experiment. Incubate these dilutions under the same conditions as your planned assay (e.g., 37°C, 5% CO2) and visually inspect for any precipitation over time.[3]

  • Alternative Solubilization Strategies:

    • pH Adjustment: Quinoline is a weak base, and its solubility can be influenced by pH.[2][4] Depending on the specific derivative, slight adjustments to the pH of the culture medium (while ensuring it remains within a physiologically acceptable range for your cells) may improve solubility.

    • Use of Excipients: For particularly challenging compounds, consider the use of solubilizing agents or excipients, such as cyclodextrins. However, it is crucial to test the excipient alone for any cytotoxic effects on your cell line.

  • Stability Assessment:

    • It's also important to consider the stability of your compound in the culture medium over the duration of the assay. Some compounds may degrade or precipitate over time.[3] You can assess this by incubating the compound in the medium for the intended duration of your experiment and then analyzing the supernatant for the concentration of the soluble compound, for example, by HPLC.[3]

FAQ 2: I suspect my quinoline compound is interfering with the assay readout due to its color or fluorescent properties. How can I confirm and correct for this?

Answer:

Many quinoline derivatives are colored or possess intrinsic fluorescence, which can directly interfere with colorimetric and fluorometric cytotoxicity assays, respectively. This can lead to false-positive or false-negative results.

Troubleshooting Steps:

  • Cell-Free Controls: The most critical control for this issue is a "compound-only" or "cell-free" control.[5]

    • For colorimetric assays (e.g., MTT, XTT, SRB), prepare a set of wells containing your quinoline compound at all test concentrations in the culture medium but without any cells. Follow the entire assay protocol, including the addition of the detection reagent. Any absorbance measured in these wells is due to the intrinsic color of your compound and should be subtracted from the absorbance values of your experimental wells.[6]

    • For fluorometric assays , follow the same cell-free control setup. Measure the fluorescence at the excitation and emission wavelengths of your assay. This background fluorescence from your compound must be subtracted from your experimental values.

  • Wavelength Scanning: If you have access to a spectrophotometer or spectrofluorometer, perform a wavelength scan of your quinoline compound dissolved in the assay medium. This will help you identify its absorbance and emission spectra and determine if there is an overlap with the wavelengths used in your assay.

  • Assay Selection: If the interference is significant and cannot be adequately corrected by background subtraction, consider switching to an assay with a different detection method. For example, if your compound interferes with a colorimetric assay, a luminescence-based assay (e.g., measuring ATP levels) might be a suitable alternative, provided the compound does not also quench luminescence.

II. Assay-Specific Troubleshooting

Different cytotoxicity assays have unique mechanisms and are therefore susceptible to different types of interference from quinoline compounds.

A. Tetrazolium Salt-Based Assays (MTT, MTS, XTT)

These assays measure cell viability by assessing the metabolic activity of mitochondrial dehydrogenases, which reduce a tetrazolium salt to a colored formazan product.[6][7]

FAQ 3: My MTT assay results are inconsistent, or I'm seeing an unexpected increase in signal at high concentrations of my quinoline compound. What could be the cause?

Answer:

Besides color interference, some quinoline compounds may directly reduce the tetrazolium salt, leading to a false-positive signal for cell viability.[5][6] Conversely, some compounds might inhibit the mitochondrial dehydrogenases responsible for MTT reduction without being directly cytotoxic, leading to a false-negative result.

Troubleshooting Protocol:

  • Run a Cell-Free MTT Reduction Assay:

    • Prepare wells with your quinoline compound at various concentrations in cell culture medium.

    • Add the MTT reagent and incubate for the standard duration.

    • Add the solubilizing agent (e.g., DMSO or SDS) and measure the absorbance.

    • If you observe an increase in absorbance with increasing compound concentration, your compound is directly reducing the MTT.

  • Compare with an Alternative Viability Assay:

    • To confirm your MTT results, use an assay that measures a different aspect of cell viability, such as cell membrane integrity (e.g., LDH assay) or ATP content (e.g., CellTiter-Glo®). If the results from the alternative assay do not correlate with your MTT data, it's likely that your quinoline compound is interfering with the MTT assay chemistry.

Workflow for Investigating MTT Assay Interference

Caption: Troubleshooting workflow for inconsistent MTT assay results.

B. Lactate Dehydrogenase (LDH) Assay

The LDH assay measures cytotoxicity by quantifying the release of the lactate dehydrogenase enzyme from damaged cells into the culture medium.[8]

FAQ 4: My LDH assay shows no cytotoxicity, even though I observe cell death under the microscope. What could be wrong?

Answer:

While less common than MTT interference, some chemical compounds can inhibit the activity of the LDH enzyme itself or interfere with the coupled enzymatic reactions in the assay.[9][10] If your quinoline compound inhibits LDH, you will not detect its release from damaged cells, leading to a false-negative result.

Troubleshooting Protocol:

  • LDH Activity Inhibition Control:

    • To test for direct inhibition of LDH, you will need a source of LDH. This can be a purified LDH enzyme or the supernatant from cells that have been completely lysed to achieve maximum LDH release (your assay's positive control).

    • Add your quinoline compound at various concentrations to the LDH-containing medium.

    • Perform the LDH assay as usual.

    • A decrease in the expected LDH signal in the presence of your compound indicates inhibition of the enzyme.

  • Interference with NADH:

    • The LDH assay relies on the measurement of NADH absorbance at 340 nm.[10][11] Some compounds can quench the NADH signal or have a high absorbance at 340 nm, which can interfere with the measurement.

    • Run a cell-free control with your compound in the assay buffer and measure the absorbance at 340 nm to check for background absorbance.

    • To check for NADH quenching, you can add your compound to a known concentration of NADH and measure the absorbance. A decrease in the signal compared to NADH alone would suggest quenching.

C. Apoptosis Assays (e.g., Caspase Activity, Annexin V Staining)

Many quinoline derivatives are known to induce apoptosis by activating caspases.[12][13][14][15] Assays that measure these events are crucial for understanding the mechanism of action.

FAQ 5: I am using a fluorescent caspase substrate or a fluorescently-labeled Annexin V, and I'm getting high background noise. How can I resolve this?

Answer:

The intrinsic fluorescence of your quinoline compound is the most likely culprit. This is a significant issue for any fluorescence-based assay.

Troubleshooting Steps:

  • Cell-Free Fluorescence Control: As mentioned in FAQ 2, run a parallel experiment with your compound in the assay buffer without cells to quantify its background fluorescence.

  • Spectral Unmixing: If you are using flow cytometry for Annexin V staining and your quinoline compound's emission spectrum overlaps with that of your fluorescent labels (e.g., FITC, PI), you may need to use spectral compensation or unmixing to correct for this overlap.

  • Choose Alternative Detection Methods:

    • For caspase activity, consider using a colorimetric or luminometric substrate instead of a fluorometric one.

    • For apoptosis detection, you could use a non-fluorescence-based method, such as Western blotting for cleaved PARP or cleaved caspase-3, or a DNA fragmentation assay (e.g., TUNEL assay with colorimetric detection).

Quinoline-Induced Apoptotic Pathways

Apoptosis_Pathways Quinoline Quinoline Compound Extrinsic Extrinsic Pathway Quinoline->Extrinsic Intrinsic Intrinsic Pathway Quinoline->Intrinsic Caspase8 Caspase-8 Activation Extrinsic->Caspase8 Mitochondria Mitochondrial Stress Intrinsic->Mitochondria Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase8->Caspase3 Bax Bax Activation Mitochondria->Bax CytochromeC Cytochrome c Release Bax->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified overview of apoptosis signaling pathways activated by some quinoline compounds.[12][14]

III. Data Interpretation and Best Practices

Careful experimental design and data analysis are paramount to obtaining reliable results.

FAQ 6: How do I choose the most appropriate cytotoxicity assay for my quinoline compound?

Answer:

There is no single "best" assay; the optimal choice depends on the properties of your compound and the specific question you are asking. A multi-assay approach is often the most robust.

Assay Selection Guide

Assay TypePrincipleAdvantagesPotential Pitfalls with Quinolines
MTT/MTS/XTT Measures metabolic activity via mitochondrial dehydrogenases.[6]Inexpensive, high-throughput, well-established.Interference with tetrazolium reduction, colorimetric interference.[5][6]
LDH Release Measures membrane integrity by detecting LDH in the medium.[8]Measures cell death directly, good for kinetic studies.Compound may inhibit LDH enzyme, absorbance interference at 340 nm.[9][10]
ATP Content Quantifies ATP as an indicator of viable, metabolically active cells.Fast, sensitive, less prone to colorimetric interference.Compound may affect cellular ATP production/consumption.
Annexin V/PI Detects early (Annexin V) and late (PI) apoptosis via flow cytometry.Provides mechanistic insight into the mode of cell death.Intrinsic fluorescence of the compound can interfere with detection.
Caspase Activity Measures the activity of specific caspases involved in apoptosis.[16]Highly specific for apoptosis, available in various formats.Intrinsic fluorescence can interfere with fluorometric substrates.
FAQ 7: What are the essential controls I should include in my experiments?

Answer:

Proper controls are non-negotiable for validating your results.

Essential Controls Checklist:

  • Untreated Control: Cells cultured in medium alone. This represents 100% viability.

  • Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve your quinoline compound. This ensures that the solvent itself is not causing cytotoxicity.[16]

  • Positive Control: A known cytotoxic agent (e.g., staurosporine, doxorubicin) to confirm that the assay is working correctly and the cells are responsive.

  • Cell-Free Control (Compound Only): Your quinoline compound in medium without cells. This is crucial for detecting interference with the assay reagents (color, fluorescence, chemical reactivity).[5][6]

  • Blank Control: Medium only, without cells or compound. This is for background subtraction.

References

  • PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9. National Institutes of Health (NIH). [Link]

  • Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. PubMed. [Link]

  • Novel quinoline derivatives carrying nitrones/oximes nitric oxide donors: Design, synthesis, antiproliferative and caspase-3 activation activities. PubMed. [Link]

  • Novel quinoline derivatives carrying nitrones/oximes nitric oxide donors: Design, synthesis, antiproliferative and caspase‐3 activation activities. ResearchGate. [Link]

  • PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9. ResearchGate. [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. PubMed. [Link]

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. National Institutes of Health (NIH). [Link]

  • Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Examples of reported quinoline and 1,2,3-triazole based antiapoptotic... ResearchGate. [Link]

  • Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. MDPI. [Link]

  • Cytotoxic Potential of Novel Quinoline Derivative: 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline against Different Cancer Cell Lines via Activation and Deactivation of the Expression of Some Proteins. Semantic Scholar. [https://www.semanticscholar.org/paper/Cytotoxic-Potential-of-Novel-Quinoline-11-(1-4-b-El-Sayed-El-Dean/e12d1b1076b3f7f8d67272215c0e7b7501b4c90e]([Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]

  • Validation of an LDH Assay for Assessing Nanoparticle Toxicity. ResearchGate. [Link]

  • Validation of an LDH Assay for Assessing Nanoparticle Toxicity. National Institutes of Health (NIH). [Link]

  • Determining the Interference of Lactate and Lactate Dehydrogenase in an Ethanol Enzyme Assay. Digital Commons @ New Haven. [Link]

  • Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. National Institutes of Health (NIH). [Link]

  • Carbon nanodots interference with lactate dehydrogenase assay in human monocyte THP-1 cells. National Institutes of Health (NIH). [Link]

  • (A) MTT assay shows significant dose-dependent inhibition of... ResearchGate. [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. SpringerLink. [Link]

  • Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. MDPI. [Link]

  • Review on recent development of quinoline for anticancer activities. ScienceDirect. [Link]

  • Design and synthesis of novel cytotoxic fluoroquinolone analogs through topoisomerase inhibition, cell cycle arrest, and apoptosis. National Institutes of Health (NIH). [Link]

  • In Vitro Cytotoxicity Determination: Avoiding Pitfalls. ResearchGate. [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. [Link]

  • Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega. [Link]

  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Publishing. [Link]

  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. National Institutes of Health (NIH). [Link]

  • A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. National Institutes of Health (NIH). [Link]

  • How to know the stability of drugs and reagents in the cell culture media? ResearchGate. [Link]

  • Measuring Cell Viability / Cytotoxicity. Dojindo Molecular Technologies. [Link]

Sources

Technical Support Center: Optimizing Crystallization Conditions for 5-(Morpholin-4-ylmethyl)quinolin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the crystallization of 5-(Morpholin-4-ylmethyl)quinolin-8-ol. The goal is to move beyond simple protocols and equip you with the causal understanding needed to troubleshoot and optimize your crystallization experiments effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the material properties and initial considerations for crystallizing this compound.

Question: What are the key physicochemical properties of this compound that I should consider before starting?

Answer: Understanding the molecule's structure is paramount. This compound has several functional groups that dictate its crystallization behavior:

  • 8-Hydroxyquinoline Core: This planar aromatic system is prone to π-π stacking interactions, which can be a strong driving force for crystallization. The phenolic hydroxyl group is a hydrogen bond donor and acceptor.

  • Morpholine Moiety: The nitrogen atom in the morpholine ring is a hydrogen bond acceptor and a basic center. The ether oxygen is also a hydrogen bond acceptor. This entire group adds flexibility and polarity.[1]

  • Lipophilicity: The molecule is a Mannich base derivative of 8-hydroxyquinoline, and the morpholinomethyl substituent modulates its lipophilicity and metal-binding affinity.[1]

These features suggest that solvents capable of hydrogen bonding (like alcohols or water) and those that can interact with aromatic systems (like toluene) may be significant. Its basicity also implies that pH will be a critical variable.

Question: How should I approach solvent selection for this compound?

Answer: Solvent selection is one of the most critical factors in a successful crystallization.[2] The ideal solvent is one in which your compound is moderately soluble—too soluble, and it won't precipitate; not soluble enough, and you can't create a saturated solution.

A systematic screening approach is recommended:

  • Solubility Testing: Test the solubility of a small amount of your compound (~5-10 mg) in a range of solvents (~0.5 mL) covering different polarities and functionalities (see table below).

  • Identify "Good" and "Bad" Solvents: A "good" solvent should dissolve the compound when heated but show lower solubility at room temperature or upon cooling. A "bad" solvent (or anti-solvent) is one in which the compound is poorly soluble.

  • Binary Systems: The most successful crystallizations often use a binary solvent system.[3] This typically involves dissolving the compound in a minimal amount of a "good" solvent and then slowly introducing a "bad" solvent (anti-solvent) in which it is miscible.

Table 1: Suggested Solvents for Screening
Solvent ClassExamplesRationale for Interaction with this compound
Alcohols Methanol, Ethanol, IsopropanolCan form hydrogen bonds with the hydroxyl and morpholine groups.
Ketones Acetone, Methyl Ethyl KetoneAct as hydrogen bond acceptors.
Esters Ethyl AcetateModerate polarity, acts as a hydrogen bond acceptor.
Ethers Tetrahydrofuran (THF), DioxaneCan interact with the morpholine moiety; THF is useful for low-temp work.[4]
Aromatics TolueneCan engage in π-π stacking with the quinoline ring.[2]
Chlorinated Dichloromethane (DCM)Good for dissolving many organics, but highly volatile.[2]
Anti-Solvents Heptane, Hexane, WaterOften used as the "bad" solvent to induce precipitation from a more polar "good" solvent.

Question: My compound is a base. How does pH affect its crystallization?

Answer: The morpholine nitrogen makes this compound a weak base. Its solubility will be highly pH-dependent.

  • Low pH (Acidic): The morpholine nitrogen will be protonated, forming a salt. This salt form is typically much more soluble in polar solvents, especially water, than the free base. Crystallizing from an acidic aqueous solution is unlikely unless a specific counter-ion is used to form an insoluble salt.

  • Neutral to High pH (Basic): The compound exists as the neutral free base. Crystallization is most likely to be successful in this form from organic solvents. Ensure your starting material is fully in its free base form and not a residual salt from a previous purification step (e.g., HCl salt). If it is a salt, neutralization with a base (e.g., NaHCO₃ solution) followed by extraction into an organic solvent is a necessary first step.

Section 2: Troubleshooting Guide

This section provides solutions to common problems encountered during the crystallization of this compound.

Problem: I've set up my experiment, but no crystals are forming.

Possible Causes & Solutions:

  • Cause 1: Insufficient Supersaturation. The solution may not be concentrated enough for nucleation to begin.[5]

    • Solution: If using slow evaporation, allow more solvent to evaporate by punching more holes in the covering foil.[4] If using slow cooling, try re-heating the solution to dissolve the compound and then boil off a small amount of solvent (10-15%) before commencing the slow cooling again.[6]

  • Cause 2: Lack of Nucleation Sites. The inner surface of the crystallization vessel may be too smooth.

    • Solution A (Scratching): Gently scratch the inside of the flask below the solvent line with a glass rod. The microscopic imperfections created can act as nucleation sites.[5][6]

    • Solution B (Seeding): If you have any solid material (even if it's from a previous, less successful attempt), add a single, tiny crystal to the solution. This "seed" provides a template for further crystal growth.[5][6]

  • Cause 3: Presence of Impurities. Impurities can inhibit crystal growth or act as "capping" agents.

    • Solution: Re-purify the material. Column chromatography is often the most effective method. Purity is a critical prerequisite for good crystal growth.[7]

Problem: My compound is "oiling out" or forming an amorphous precipitate instead of crystals.

Possible Causes & Solutions:

  • Cause 1: Supersaturation is too high or achieved too quickly. The molecules don't have time to orient themselves into an ordered crystal lattice and instead crash out of the solution.[8]

  • Cause 2: The solvent is too good. The compound has such high affinity for the solvent that it remains in a solvated, disordered state even when forced out of solution.

    • Solution: Change the solvent system. Try a solvent in which the compound has slightly lower solubility. This increases the thermodynamic driving force for the molecules to interact with each other rather than the solvent.

  • Cause 3: Crystallization temperature is too high. Oiling out is more common at higher temperatures.

    • Solution: Try setting up the crystallization to occur at a lower temperature (e.g., in a refrigerator or cold room), provided the solvent system is compatible (won't freeze).

Problem: I'm getting crystals, but they are very small (microcrystalline powder) or of poor quality (e.g., needles, plates, twinned).

Possible Causes & Solutions:

  • Cause 1: Too many nucleation events. If nucleation happens too quickly and at many sites, a large number of small crystals will form instead of a few large ones.[3][4]

    • Solution: Reduce the level of supersaturation. This can be done by using a slightly more dilute solution or by slowing down the rate of cooling or anti-solvent addition. The goal is to spend more time in the "metastable zone," where existing crystals grow but new nuclei do not form.[4]

  • Cause 2: The solvent system favors a specific growth habit. The solvent can interact differently with various crystal faces, promoting growth in one dimension (needles) or two (plates).

    • Solution: Experiment with different solvents or solvent combinations. A different solvent may alter the crystal packing or growth kinetics, leading to a more desirable block-like habit. Sometimes, adding a small amount of a third solvent (an additive) can disrupt the unfavorable growth pattern.

  • Cause 3: The crystallization is happening too fast. Rapid crystal growth often leads to defects and poor quality.[2]

    • Solution: Slow everything down. A good crystal often grows over several days.[4] Use slower evaporation, slower cooling, or a diffusion method, which is inherently slow.[2][9]

Diagram 1: Troubleshooting Decision Tree

This diagram provides a logical workflow for addressing common crystallization failures.

Troubleshooting_Crystallization start Start Crystallization Experiment check_result Observe Outcome After Sufficient Time (2-7 days) start->check_result no_xtal No Crystals / Clear Solution check_result->no_xtal No Change oil_amorph Oiling Out / Amorphous Solid check_result->oil_amorph Oil/Amorphous poor_xtal Poor Quality Crystals (Needles, Powder) check_result->poor_xtal Poor Crystals good_xtal Good Quality Single Crystals check_result->good_xtal Success! supersat Increase Supersaturation: - Evaporate more solvent - Reduce solvent volume no_xtal->supersat 1st nucleate Induce Nucleation: - Scratch flask - Add seed crystal no_xtal->nucleate 2nd repurify1 Re-purify Compound no_xtal->repurify1 3rd slow_down Slow Down Process: - Slower cooling/diffusion - Use vapor diffusion oil_amorph->slow_down change_solvent1 Change Solvent System: - Use less 'good' solvent - Try lower temperature oil_amorph->change_solvent1 reduce_supersat Reduce Supersaturation: - Use slightly more solvent - Slow down process poor_xtal->reduce_supersat change_solvent2 Change Solvent System: - Try different solvents - Use additives poor_xtal->change_solvent2 supersat->check_result nucleate->check_result repurify1->start slow_down->start change_solvent1->start reduce_supersat->start change_solvent2->start

Caption: A decision tree for troubleshooting common crystallization issues.

Section 3: Detailed Experimental Protocols

The following are starting-point protocols. Remember that optimization will require adjusting solvent ratios, concentrations, and temperatures.

Protocol 1: Slow Cooling Crystallization

This method is effective for compounds that show a significant difference in solubility with temperature.[4]

  • Preparation: Place ~25 mg of this compound into a clean small Erlenmeyer flask.

  • Dissolution: Add a suitable solvent (e.g., isopropanol or ethyl acetate) dropwise while heating and gently swirling until the solid is fully dissolved. Add a slight excess of solvent (1-2 extra drops) to prevent premature crystallization.[6]

  • Insulation: Cover the flask with a watch glass or aluminum foil and place it into a large, insulated container (e.g., a beaker filled with hot water or wrapped in glass wool). This ensures the cooling process is very slow.[4][6]

  • Incubation: Allow the setup to cool undisturbed to room temperature over 24-48 hours. Do not move or agitate the container during this time.[7]

  • Observation: Check for crystal formation after a few days. If no crystals form, you can try placing the flask in a refrigerator (4 °C) to further decrease solubility.

Protocol 2: Anti-Solvent Vapor Diffusion

This is a gentle and highly controllable method, ideal for milligram quantities of material.[2][9] It relies on the slow diffusion of a volatile anti-solvent vapor into the solution of your compound.[12]

  • Preparation: Dissolve ~10-15 mg of the compound in a minimal amount (0.5 - 1.0 mL) of a "good," less volatile solvent (e.g., toluene, dioxane) in a small, open vial.

  • Setup: Place this small vial inside a larger jar or beaker that contains a layer (2-3 mL) of a volatile "bad" solvent (anti-solvent), such as hexane or diethyl ether.[2]

  • Sealing: Seal the outer container tightly. The anti-solvent will slowly vaporize and diffuse into the solution in the inner vial, gradually reducing the compound's solubility and inducing crystallization.

  • Incubation: Leave the sealed system undisturbed in a location free from vibrations for several days to a week.

  • Observation: Monitor for crystal growth at the bottom of the inner vial.

Diagram 2: Anti-Solvent Vapor Diffusion Workflow

Vapor_Diffusion_Workflow inner_vial Inner Vial: Compound dissolved in 'Good' Solvent (e.g., Toluene) process Seal Jar & Incubate (Days to Weeks) outer_jar Outer Jar: Contains volatile 'Bad' Solvent (e.g., Hexane) diffusion Anti-Solvent Vapor Slowly Diffuses into Inner Vial process->diffusion result Supersaturation Reached & Crystals Form process->result

Caption: Workflow for the anti-solvent vapor diffusion technique.

Protocol 3: Liquid-Liquid Diffusion (Layering)

This technique is useful when you have identified a good solvent/anti-solvent pair and want to create a very slow, controlled interface for crystal growth.[9]

  • Preparation: Dissolve ~10-15 mg of the compound in a minimal amount (0.5 - 1.0 mL) of the denser of the two chosen solvents in a narrow container, like a test tube or an NMR tube.

  • Layering: Using a syringe or pipette, very carefully and slowly add the less dense anti-solvent down the side of the tube to form a distinct layer on top of the solution.[9] Avoid any mixing at the interface.

  • Incubation: Cap the tube and leave it in an undisturbed, vibration-free location.

  • Observation: Over time, the solvents will slowly diffuse into one another. Crystals should form at the interface where the solubility is optimal for nucleation and growth.

Section 4: References

  • Growing Quality Crystals. (n.d.). MIT Department of Chemistry. Retrieved from [Link]

  • Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. (2022). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

  • Guide for crystallization. (n.d.). University of Geneva. Retrieved from [Link]

  • Sitting Drop Vapor Diffusion Crystallization. (n.d.). Hampton Research. Retrieved from [Link]

  • Tips and Tricks for the Lab: Growing Crystals Part 3. (2012). ChemistryViews. Retrieved from [Link]

  • Slow cooling and temperature-controlled protein crystallography. (2011). Acta Crystallographica Section D: Biological Crystallography. Retrieved from [Link]

  • Antisolvent Crystallization. (n.d.). RM@Schools. Retrieved from [Link]

  • Anti-Solvent Crystallization. (2021). ResearchGate. Retrieved from [Link]

  • Hanging Drop Vapor Diffusion Crystallization. (n.d.). Hampton Research. Retrieved from [Link]

  • Crystal Growth. (n.d.). Linac Coherent Light Source, SLAC National Accelerator Laboratory. Retrieved from [Link]

  • Crystallisation Techniques. (2006). University of Canterbury. Retrieved from [Link]

  • Three-Step Mechanism of Antisolvent Crystallization. (2022). Crystal Growth & Design. Retrieved from [Link]

  • Using AntiSolvent for Crystallization. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Slow cooling of protein crystals. (2009). Acta Crystallographica Section D: Biological Crystallography. Retrieved from [Link]

  • Troubleshooting Crystallization. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide. (2017). Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]

  • Crystal Growing Tips. (2015). University of Florida. Retrieved from [Link]

  • Advice for Crystallization. (n.d.). University of Potsdam. Retrieved from [Link]

  • The crystallization of quinoline. (2016). Google Patents. Retrieved from

  • Synthesis, Physicochemical Properties and Biological Evaluation Of Some Novel 5-[2-methyl/ (un) Substituted Phenylethylideneamino] Quinolin-8-ols. (2014). ResearchGate. Retrieved from [Link]

  • Updates on Synthesis and Biological Activities of Quinoline Derivatives: A Review. (2021). International Journal of Pharmaceutical Research. Retrieved from [Link]

  • 5-(Hydroxymethyl)quinolin-8-ol. (n.d.). Chemsrc. Retrieved from [Link]

  • 5-Methyl-8-hydroxyquinoline. (n.d.). PubChem. Retrieved from [Link]

  • A REVIEW ON QUINOLINE AND ITS DERIVATIVES. (2022). Novelty Journals. Retrieved from [Link]

  • synthesis of quinoline derivatives and its applications. (2022). Slideshare. Retrieved from [Link]

  • Anti-Mycobacterial N-(2-Arylethyl)quinolin-3-amines Inspired by Marine Sponge-Derived Alkaloid. (2021). MDPI. Retrieved from [Link]

  • Design, Synthesis, Physicochemical Properties, and Biological Activity of Thymidine Compounds Attached to 5,8-Quinolinedione Derivatives as Potent DT-Diaphorase Substrates. (2021). MDPI. Retrieved from [Link]

Sources

Technical Support Center: Navigating the Solubility Challenges of 8-Hydroxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the poor water solubility of 8-hydroxyquinoline (8-HQ) and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility hurdles during their experiments. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome these challenges and advance your research.

The Root of the Problem: Understanding 8-Hydroxyquinoline's Physicochemical Properties

8-Hydroxyquinoline is a versatile scaffold in medicinal chemistry, but its utility is often hampered by its sparingly soluble nature in aqueous media.[1] This poor solubility stems from its planar, aromatic structure, which leads to strong intermolecular forces in the solid state, making it difficult for water molecules to solvate the individual molecules effectively.

The solubility of 8-HQ and its derivatives is also highly dependent on pH.[2][3] 8-Hydroxyquinoline is an amphoteric molecule, meaning it can act as both a weak acid (due to the phenolic hydroxyl group) and a weak base (due to the pyridine nitrogen).[2] This dual nature results in a U-shaped pH-solubility profile, with the lowest solubility typically observed around neutral pH (pH ≈ 7).[3] In acidic conditions (pH < 5), the quinoline nitrogen is protonated, leading to the formation of a more soluble cationic species. Conversely, in alkaline conditions (pH > 9.9), the hydroxyl group is deprotonated, forming a soluble anionic quinolinate.[2]

Key Physicochemical Properties of 8-Hydroxyquinoline:

PropertyValueSource(s)
Molar Mass 145.16 g/mol [2]
Aqueous Solubility 0.56 g/L (at 25 °C)[2]
pKa₁ (Pyridine N-H⁺) ~5.02 - 5.13[2]
pKa₂ (Phenolic O-H) ~9.89 - 9.9[2]
LogP (octanol/water) 1.85 - 2.02[2]

Understanding these fundamental properties is the first step in devising effective strategies to enhance the solubility of your 8-HQ derivatives.

Troubleshooting Guide & FAQs

This section is formatted in a question-and-answer style to directly address common issues encountered in the lab.

Q1: My 8-hydroxyquinoline derivative precipitates out of solution when I dilute my DMSO stock in aqueous buffer or cell culture media. What is happening and what should I do?

A: This is a classic case of a compound "crashing out" of solution. It occurs because your derivative is highly soluble in the organic co-solvent (DMSO) but exceeds its thermodynamic solubility limit in the final aqueous medium.

Immediate Troubleshooting Steps:

  • Lower the Final Concentration: The most straightforward solution is to test a lower final concentration of your compound.

  • Increase the Co-solvent Concentration: You can try slightly increasing the final concentration of your co-solvent (e.g., from 0.1% to 0.5% DMSO). However, be mindful of potential co-solvent toxicity in cellular assays. Always include a vehicle control with the same final co-solvent concentration.[4]

  • Use a Different Co-solvent: Some compounds may be more soluble in other water-miscible organic solvents like ethanol or polyethylene glycol (PEG).[5]

If these simple adjustments are not sufficient, you will need to explore more advanced formulation strategies.

Q2: I've tried different co-solvents, but my compound's solubility is still too low for my in vitro assays. What are my next options?

A: When co-solvents alone are insufficient, you can employ several formulation strategies to enhance the aqueous solubility of your 8-HQ derivative.

  • pH Adjustment: Since the solubility of 8-HQ derivatives is pH-dependent, adjusting the pH of your buffer can significantly improve solubility.[2][6] For derivatives with a basic nitrogen, lowering the pH will lead to protonation and increased solubility. For those with an acidic hydroxyl group, increasing the pH will result in deprotonation and enhanced solubility.

  • Use of Surfactants: Surfactants form micelles that can encapsulate hydrophobic compounds, thereby increasing their apparent solubility in aqueous solutions.[4][5] Common non-ionic surfactants used in biological research include Tween® 20, Tween® 80, and Pluronic® F-68.

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[7] They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic part of the drug and presenting a more soluble complex to the aqueous environment.[7][8][9][10] Beta-cyclodextrin (β-CD) and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.[8][9]

Q3: My compound needs to be administered in vivo, but its poor aqueous solubility is a major hurdle for formulation development. What are some advanced strategies to consider?

A: For in vivo applications, more sophisticated approaches are often necessary to achieve adequate bioavailability.

  • Chemical Modification:

    • Prodrug Approach: This strategy involves chemically modifying the 8-HQ derivative to create a more soluble "prodrug" that is converted back to the active parent drug in the body.[11] Glycoconjugation, where a sugar moiety is attached to the 8-HQ scaffold, is a common prodrug strategy to enhance solubility and bioavailability.[12][13][14] Another approach is to mask the chelating groups of 8-HQ to create prodrugs that release the active compound upon specific stimuli.[14][15]

    • Salt Formation: If your 8-HQ derivative has ionizable groups, forming a salt with a suitable counter-ion can significantly improve its solubility and dissolution rate.[16]

    • Co-crystallization: Co-crystals are multi-component crystals where the drug and a co-former are held together by non-covalent interactions.[17] This can alter the physicochemical properties of the drug, including its solubility.[17][18]

  • Advanced Drug Delivery Systems:

    • Nanotechnology-Based Formulations: Encapsulating your 8-HQ derivative in nanocarriers can improve its solubility, stability, and pharmacokinetic profile.[19][20][21][22] Common nanocarriers include:

      • Liposomes: Vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs.

      • Polymeric Nanoparticles: Made from biodegradable and biocompatible polymers.[19]

      • Nanosuspensions: Sub-micron colloidal dispersions of the pure drug stabilized by surfactants or polymers.[23]

    • Lipid-Based Formulations: These formulations use lipophilic excipients to dissolve the drug and can enhance its absorption.[23] Self-emulsifying drug delivery systems (SEDDS) are a type of lipid-based formulation that spontaneously form fine emulsions in the gastrointestinal tract.[5]

Q4: How do I choose the best solubility enhancement strategy for my specific 8-hydroxyquinoline derivative?

A: The optimal strategy depends on several factors, including the physicochemical properties of your derivative, the intended application (in vitro vs. in vivo), and the required concentration. The following workflow can guide your decision-making process.

Solubility_Enhancement_Workflow Start Poorly Soluble 8-HQ Derivative Initial_Assessment Initial Assessment: - Determine physicochemical properties (pKa, LogP) - Define target concentration and application Start->Initial_Assessment Simple_Methods Simple Formulation Strategies Initial_Assessment->Simple_Methods Co_solvents Co-solvents (DMSO, Ethanol, PEG) Simple_Methods->Co_solvents pH_Adjustment pH Adjustment Simple_Methods->pH_Adjustment Evaluation Evaluate Solubility, Stability, and Efficacy Co_solvents->Evaluation pH_Adjustment->Evaluation Advanced_Formulation Advanced Formulation Strategies Surfactants Surfactants (Tween®, Pluronic®) Advanced_Formulation->Surfactants Cyclodextrins Cyclodextrins (β-CD, HP-β-CD) Advanced_Formulation->Cyclodextrins Surfactants->Evaluation Cyclodextrins->Evaluation Chemical_Modification Chemical Modification Prodrugs Prodrugs (Glycoconjugation) Chemical_Modification->Prodrugs Salt_Formation Salt Formation / Co-crystals Chemical_Modification->Salt_Formation Prodrugs->Evaluation Salt_Formation->Evaluation Advanced_Delivery Advanced Delivery Systems Nanotechnology Nanotechnology (Liposomes, Nanoparticles) Advanced_Delivery->Nanotechnology Lipid_Based Lipid-Based Formulations (SEDDS) Advanced_Delivery->Lipid_Based Nanotechnology->Evaluation Lipid_Based->Evaluation Evaluation->Advanced_Formulation Does Not Meet Requirements Evaluation->Chemical_Modification In Vivo / Further Development Evaluation->Advanced_Delivery In Vivo / Further Development Success Successful Solubilization Evaluation->Success Meets Requirements Cyclodextrin_Screening_Workflow cluster_preparation Preparation cluster_incubation Incubation & Separation cluster_analysis Analysis Prep_CD Prepare Cyclodextrin Dilution Series in 96-well Plate Add_Compound Add Excess Solid 8-HQ Derivative to Each Well Prep_CD->Add_Compound Shake Seal and Shake for 24h Add_Compound->Shake Centrifuge Centrifuge Plate Shake->Centrifuge Transfer Transfer Supernatant to New Plate Centrifuge->Transfer Quantify Quantify Dissolved Compound Concentration Transfer->Quantify Plot Plot Solubility vs. Cyclodextrin Concentration Quantify->Plot Result Identify Optimal Cyclodextrin Plot->Result

Caption: Workflow for cyclodextrin solubility screening.

References

  • Caruso, F., Rossi, M., Tesei, G., Crisponi, G., & Sanna, D. (2013). New cyclodextrin-bearing 8-hydroxyquinoline ligands as multifunctional molecules. Chemistry–A European Journal, 19(36), 11931-11940. [Link]

  • Oliveri, V., & Vecchio, G. (2014). Multifunctional 8-hydroxyquinoline-appended cyclodextrins as new inhibitors of metal-induced protein aggregation. Chemistry–A European Journal, 20(29), 8954-8964. [Link]

  • Sanna, D., Serra, M., Maiti, A., & Crisponi, G. (2015). Cyclodextrin 3-Functionalized With 8-Hydroxyquinoline as an Antioxidant Inhibitor of Metal-Induced Amyloid Aggregation. ChemPlusChem, 80(4), 762-770. [Link]

  • Kowalski, K., & Różalski, M. (2021). Strategies for the synthesis of metabolites of 8-hydroxyquinoline derivatives. Molecules, 26(11), 3369. [Link]

  • Al-Ostoot, F. H., & Al-Anber, M. A. (2022). A theoretical study of 8-Hydroxy quinoline with fullerenes and carbon nanotubes as Nano vectors for drug delivery. Intelligent Pharmacy. [Link]

  • Hebei Medipharm Co., Ltd. (n.d.). 8-Hydroxyquinoline (8-HQ). Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • Oliveri, V., & Vecchio, G. (2014). Multifunctional 8-Hydroxyquinoline-Appended Cyclodextrins as New Inhibitors of Metal-Induced Protein Aggregation. ResearchGate. [Link]

  • Tsinman, K., Tsinman, O., & Avdeef, A. (2010). Equilibrium solubility measurement of compounds with low dissolution rate by Higuchi's Facilitated Dissolution Method. A validation study. Pharmaceutical research, 27(8), 1573–1581. [Link]

  • World Health Organization. (2018). Protocol to conduct equilibrium solubility experiments for the purpose of biopharmaceutics classification system-based classification. [Link]

  • Oliveri, V., & Vecchio, G. (2015). Cyclodextrins 3-Functionalized with 8-Hydroxyquinolines: Copper-Binding Ability and Inhibition of Synuclein Aggregation. Semantic Scholar. [Link]

  • Joaquim, M. F. M., et al. (2022). 8-Hydroxyquinolines in Medicinal Chemistry: A Structural Perspective. ResearchGate. [Link]

  • Wang, Y., et al. (2022). Developing dual-responsive quinolinium prodrugs of 8-hydroxyquinoline by harnessing the dual chelating sites. European Journal of Medicinal Chemistry, 238, 114488. [Link]

  • Day, J. P., et al. (1994). pH dependence of 8-hydroxyquinoline precipitation for Al 3+, Ca 2+ and Mg 2+ in relation to the biogeochemistry of aluminum. Journal of Inorganic Biochemistry, 56(1), 1-10. [Link]

  • Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and Its Derivatives: Synthesis and Applications. ChemInform, 45(32). [Link]

  • Abdel-Wahab, B. F., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. [Link]

  • Wagner, D. W., et al. (2022). Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds. ACS medicinal chemistry letters, 13(5), 833–840. [Link]

  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]

  • Wang, J. J. (2024). Design, Synthesis And Antitumor Activity Study Of 8-Hydroxyquinoline-Based Prodrugs. [Link]

  • Fleck, H. R., & Ward, A. M. (1933). The determination of metals by means of 8-hydroxyquinoline. Part I. The effect of pH on the precipitation of magnesium, zinc, cobalt, nickel, copper and molybdenum from acetate solutions. Analyst, 58(688), 388-395. [Link]

  • Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1). [Link]

  • Abdel-Wahab, B. F., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]

  • Gupta, A., & Paul, K. (2021). Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry. Bioorganic chemistry, 109, 104633. [Link]

  • Di, L. (2019). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Expert opinion on drug discovery, 14(10), 1129–1140. [Link]

  • Sabela, A., et al. (2000). Preparation and purification of 8-hydroxyquinoline metal complexes. ResearchGate. [Link]

  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 99. [Link]

  • Zhang, G. G. Z., & Chen, M. (2017). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 7(5), 576-585. [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • Losev, E. A., & Boldyreva, E. V. (2018). A salt or a co-crystal – when crystallization protocol matters. CrystEngComm, 20(24), 3341-3344. [Link]

  • Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). of Chemistry 8-Hydroxyquinoline and its Derivatives : Synthesis and Applications. Semantic Scholar. [Link]

  • Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug design, development and therapy, 7, 1157–1178. [Link]

  • Patra, J. K., et al. (2018). Nano based drug delivery systems: recent developments and future prospects. Journal of nanobiotechnology, 16(1), 71. [Link]

  • Mitchell, M. J., et al. (2021). Nanotechnology-Based Drug Delivery Systems. ResearchGate. [Link]

  • Lopus, M. (Ed.). (2023). Nanotechnology-Based Drug Formulations and Drug Delivery Systems. MDPI. [Link]

  • Gabal, A. M., & El-Ghannam, A. (Eds.). (2022). Nanotechnology-Based Drug Delivery Systems, 2nd Edition. MDPI. [Link]

  • Chen, M., & Zhang, G. G. Z. (2005). Polymorphs, salts, co-crystals and solvates of pharmaceutical solids. Drug discovery today. Technologies, 2(4), 317–324. [Link]

  • Aitipamula, S., et al. (2012). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. Molecular pharmaceutics, 9(8), 2147–2161. [Link]

Sources

Technical Support Center: A-Z Purification of 5-(Morpholin-4-ylmethyl)quinolin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 5-(Morpholin-4-ylmethyl)quinolin-8-ol. This document is designed for researchers, medicinal chemists, and process development scientists who are synthesizing this valuable quinoline derivative. The synthesis, typically achieved via a Mannich reaction, is often accompanied by the formation of several impurities that can complicate isolation and compromise final purity.[1][2]

This guide provides a structured, in-depth approach to troubleshooting common purification challenges. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions to achieve high purity for your target compound.

Section 1: Initial Assessment & Impurity Profiling

A successful purification strategy begins with a thorough understanding of the crude reaction mixture. Rushing into a purification method without this initial analysis is a common cause of failure, leading to wasted time and materials.

Q1: How should I perform an initial assessment of my crude this compound?

Answer: A multi-technique approach is essential for accurately profiling your crude product.

  • Thin-Layer Chromatography (TLC): TLC is your first and most crucial diagnostic tool. It provides a rapid, qualitative snapshot of the reaction's success and the complexity of the impurity profile.

    • Why: It helps you visualize starting materials, the desired product, and byproducts. The behavior of spots (e.g., streaking) can also suggest the chemical nature of the compounds involved.

    • Recommended Mobile Phase: A common starting point is a mixture of a moderately polar solvent and a non-polar solvent, such as 5-10% Methanol in Dichloromethane (DCM). To prevent the basic amine from streaking on the acidic silica gel, add a small amount of a volatile base, like 0.5-1% triethylamine (TEA) or ammonium hydroxide.[3][4]

  • Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: A crude ¹H NMR spectrum is invaluable for identifying the presence of starting materials and major byproducts.

    • Why: You can quickly identify characteristic signals. For instance, the absence of the C5-proton of 8-hydroxyquinoline (a doublet around 7.5 ppm) and the appearance of a new singlet for the methylene bridge (-CH₂-) around 3.7-4.0 ppm are strong indicators of product formation. The presence of unreacted starting material or a second, different methylene signal could indicate the formation of the 5,7-bis-substituted byproduct.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): If available, LC-MS provides definitive mass information for the various components in your mixture.

    • Why: It allows you to confirm the molecular weight of your desired product and tentatively assign structures to impurity peaks based on their mass-to-charge ratio (m/z).

Table 1: Common Impurities and Their Characteristics

Impurity NameStructureLikely CauseIdentification Notes (TLC & NMR)
8-Hydroxyquinoline

Incomplete reactionLower Rf than the product. Shows characteristic aromatic protons, including the C5-H.
Morpholine

Excess reagentHighly polar, often stays at the baseline on TLC. Volatile, may be removed under vacuum.
5,7-di(morpholin-4-ylmethyl)quinolin-8-olOver-reaction, excess reagentsHigher Rf than the desired mono-substituted product. NMR will show two distinct methylene singlets.
Polymeric byproducts(CH₂-N(morpholine)-CH₂)nPolymerization of formaldehyde & morpholineMay appear as baseline material on TLC or cause broad, unresolved humps in the NMR spectrum.

Section 2: Troubleshooting & Purification Strategy Selection

Based on your initial assessment, you can select the most effective purification strategy. The following flowchart and Q&A section will guide you through this decision-making process.

Troubleshooting Flowchart

Purification_Strategy start Assess Crude Product (TLC, Crude NMR) impurity_type Major Impurity Type? start->impurity_type sm Unreacted 8-Hydroxyquinoline impurity_type->sm Phenolic Starting Material bis Bis-substituted Byproduct impurity_type->bis Non-polar Byproduct baseline Baseline/Polymeric Material impurity_type->baseline Polar/Insoluble minor Minor Impurities/ Slight Discoloration impurity_type->minor Product is >90% pure acid_base Strategy: Acid-Base Extraction (Exploits phenolic -OH) sm->acid_base chromatography Strategy: Column Chromatography (Amine-deactivated silica) bis->chromatography filtration Strategy: Trituration/Filtration (Pre-purification step) baseline->filtration recrystallization Strategy: Recrystallization or Charcoal Treatment minor->recrystallization acid_base->chromatography Followed by... filtration->chromatography Followed by...

Sources

Technical Support Center: Navigating Biological Assays with 5-(Morpholin-4-ylmethyl)quinolin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers utilizing 5-(Morpholin-4-ylmethyl)quinolin-8-ol. This guide is designed to provide expert insights and practical troubleshooting strategies to address common inconsistencies encountered in biological assays with this compound. Our goal is to empower you with the knowledge to conduct robust and reproducible experiments.

Introduction to this compound

This compound is a synthetic derivative of the 8-hydroxyquinoline (8HQ) pharmacophore.[1] Its biological activities are multifaceted and primarily stem from the lipophilic metal-chelating properties of the 8HQ core, which are modulated by the morpholine moiety.[1][2] This compound is an area of active investigation for its potential applications in oncology, microbiology, and neurodegenerative disease research.[1][3] However, its complex mechanism of action can present challenges in experimental assays. This guide will address these challenges in a direct question-and-answer format.

Core Mechanism of Action: A Double-Edged Sword

The primary mechanism of action for this compound and other 8HQ derivatives is their function as potent chelators of biologically relevant metal ions, such as copper (Cu²⁺), iron (Fe²⁺/Fe³⁺), and zinc (Zn²⁺).[1][2][4] By binding to these metal ions, the compound can disrupt their homeostasis, which is often dysregulated in pathological states like cancer.[1][4] This chelation can lead to the induction of oxidative stress and apoptosis in cancer cells.[1] While this is the basis for its therapeutic potential, it is also a frequent source of experimental variability.

cluster_0 Cellular Environment Compound 5-(Morpholin-4-ylmethyl) quinolin-8-ol Metal_Ions Intracellular Metal Ions (Fe²⁺, Cu²⁺) Compound->Metal_Ions Chelation ROS Reactive Oxygen Species (ROS) Metal_Ions->ROS Catalyzes Fenton-like reactions Apoptosis Apoptosis ROS->Apoptosis Induces

Caption: Mechanism of action for this compound.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My IC₅₀ value for this compound varies significantly between experiments. What could be the cause?

This is a common issue and often points to the compound's core mechanism of metal chelation.

Core Reason: The concentration of divalent metal cations (e.g., Cu²⁺, Fe²⁺, Zn²⁺) in your cell culture medium or assay buffer can fluctuate. Since the compound's activity is dependent on chelating these ions, variations in their availability will directly impact the observed potency.

Troubleshooting Steps:

  • Standardize Your Media: Use the same batch of fetal bovine serum (FBS) and basal media for a set of experiments. Different batches of FBS can have varying concentrations of trace metals.

  • Consider a Chelator-Free Buffer: For biochemical assays, consider using a buffer system with minimal metal content or one where the metal concentration is strictly controlled.

  • Introduce a Metal Chelator Control: In your assay, include a well-known, membrane-impermeable chelator like DTPA (diethylenetriaminepentaacetic acid) to sequester extracellular metals or a membrane-permeable one like EDTA as a control to understand the contribution of metal chelation to the observed effect.

  • Supplement with Metals: To confirm the dependency, you can perform experiments where you supplement the media with a controlled concentration of CuCl₂ or FeCl₂ to see if it potentiates the compound's activity in a dose-dependent manner.

Experimental Protocol: Testing for Metal Ion Dependency

  • Prepare a stock solution of this compound in DMSO.

  • Seed your cells in a 96-well plate at the desired density.

  • Prepare your treatment media. For the test groups, supplement the media with varying concentrations of CuCl₂ (e.g., 1 µM, 5 µM, 10 µM). Include a no-metal control.

  • Add your compound in a dilution series to the different media preparations.

  • Incubate for the desired time and assess cell viability (e.g., using an MTT or CellTiter-Glo assay).

  • Compare the IC₅₀ values across the different metal concentrations. A shift in IC₅₀ will indicate metal-dependent activity.

Q2: I'm observing poor solubility or precipitation of the compound in my aqueous assay buffer. How can I address this?

8-hydroxyquinoline derivatives can have limited aqueous solubility, which can lead to an overestimation of the IC₅₀ value.[5]

Core Reason: The compound may be precipitating out of solution at higher concentrations, reducing its effective concentration. The final concentration of the solvent (e.g., DMSO) in the assay may also be insufficient to maintain solubility.

Troubleshooting Steps:

  • Visually Inspect for Precipitation: Before adding to your cells or assay, inspect the diluted compound in the media for any visible precipitate.

  • Optimize Solvent Concentration: Ensure the final concentration of DMSO in your assay is consistent and generally kept below 0.5% to avoid solvent-induced toxicity. You may need to slightly increase it if solubility is a major issue, but be sure to include a vehicle control with the same DMSO concentration.

  • Prepare Fresh Dilutions: Prepare fresh dilutions of the compound from a concentrated stock solution for each experiment. Avoid repeated freeze-thaw cycles of dilute aqueous solutions.

  • Consider Pluronic F-68: For cell-based assays, the addition of a low concentration (0.01-0.1%) of a non-ionic surfactant like Pluronic F-68 to the culture medium can help improve the solubility of hydrophobic compounds.

Parameter Recommendation Rationale
Stock Solution Solvent DMSOGood solubilizing agent for 8HQ derivatives.[5]
Stock Concentration 10-20 mMA higher concentration minimizes the volume of DMSO added to the assay.
Final DMSO in Assay < 0.5%Minimizes solvent toxicity to cells.
Dilution Method Serial dilution in assay mediaEnsures better mixing and reduces the chance of precipitation.
Q3: My results in a biochemical (cell-free) assay don't correlate with my cell-based assay results. Why is there a discrepancy?

This is a frequent challenge when transitioning from a simplified to a complex biological system.

Core Reason: The cellular environment introduces multiple variables not present in a biochemical assay, including cell membrane permeability, intracellular pH, efflux pumps, and the presence of intracellular metal ion pools.

Troubleshooting Workflow:

cluster_1 Troubleshooting Discrepancies Start Discrepancy Observed: Biochemical vs. Cell-based Permeability Assess Cell Permeability Start->Permeability Metal_Chelation Evaluate Intracellular Metal Chelation Start->Metal_Chelation Efflux Check for Efflux Pump Activity Start->Efflux Resolution Reconcile Data Permeability->Resolution Metal_Chelation->Resolution Efflux->Resolution

Caption: Workflow for addressing assay discrepancies.

Troubleshooting Steps:

  • Assess Cell Permeability: The morpholine moiety generally improves the physicochemical properties of the parent molecule, but permeability can still be a factor.[1] Consider using a cellular thermal shift assay (CETSA) to confirm target engagement within the cell.

  • Intracellular Metal Ion Availability: The concentration and availability of metal ions inside the cell are different from those in a purified enzyme assay. This can lead to either enhanced or diminished activity.

  • Efflux by ABC Transporters: Cancer cells, particularly multidrug-resistant ones, may actively pump the compound out of the cell, reducing its intracellular concentration and apparent activity.[1] This can be tested by co-incubating with known efflux pump inhibitors like verapamil.

  • Metabolic Inactivation: The compound may be metabolized by cellular enzymes into less active or inactive forms. An LC-MS/MS analysis of cell lysates after treatment can help identify potential metabolites.

Q4: I am seeing autofluorescence from my compound in a fluorescence-based assay. How can I mitigate this?

8-hydroxyquinoline and its derivatives are known to be fluorescent, which can interfere with fluorescence-based readouts.[6]

Core Reason: The conjugated ring system of the quinoline core is inherently fluorescent.

Troubleshooting Steps:

  • Run a Compound-Only Control: Always include wells with the compound at all tested concentrations in media without cells or other assay reagents to measure its intrinsic fluorescence.

  • Subtract Background Fluorescence: Subtract the fluorescence of the compound-only control from your experimental wells.

  • Use a Different Assay Format: If the interference is significant, switch to an orthogonal, non-fluorescence-based assay, such as a luminescence-based assay (e.g., CellTiter-Glo for viability) or a colorimetric assay (e.g., MTT).

  • Optimize Filter Sets: If your plate reader allows, try using filter sets with minimal spectral overlap between the compound's excitation/emission and that of your assay's fluorophore.

Conclusion

Successfully working with this compound requires a thorough understanding of its metal-chelating properties and potential for assay interference. By systematically addressing the variables of metal ion concentration, solubility, and the differences between assay systems, researchers can generate more consistent and reliable data. This guide provides a framework for troubleshooting, but careful experimental design and the use of appropriate controls remain the cornerstones of robust scientific inquiry.

References

  • International Journal of Engineering Research and Technology. (2016). Preparation, Characterization And Antifungal Activity Of Metal Chelates Of 5-(N- Morpholinomethyl)-8-Hydroxyquinoline. Retrieved from [Link]

  • National Institutes of Health. (2010). Quantitative High-Throughput Screening Identifies 8-Hydroxyquinolines as Cell-Active Histone Demethylase Inhibitors. Retrieved from [Link]

  • Dovepress. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Retrieved from [Link]

  • MDPI. (2013). 8-Hydroxyquinolines: A review of their metal chelating properties and medicinal applications. Retrieved from [Link]

Sources

Technical Support Center: Strategies to Enhance the Stability of 5-(Morpholin-4-ylmethyl)quinolin-8-ol Stock Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-(Morpholin-4-ylmethyl)quinolin-8-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preparing, storing, and troubleshooting stock solutions of this valuable research compound. Our goal is to equip you with the scientific understanding and practical protocols necessary to ensure the stability and integrity of your experimental reagents.

Understanding the Molecule: Chemical Liabilities and Stability Profile

This compound is a derivative of 8-hydroxyquinoline (8-HQ), a well-known metal chelator with a wide range of biological activities.[1] The molecule's structure, featuring a phenolic hydroxyl group, a quinoline ring system, and a morpholine moiety, dictates its chemical behavior and potential stability issues.

The primary chemical liabilities arise from the 8-hydroxyquinoline core. The phenolic hydroxyl group is susceptible to oxidation , which can be catalyzed by light, heat, and the presence of metal ions. This oxidation can lead to the formation of colored degradation products, primarily quinones, resulting in a discoloration of the stock solution from colorless or pale yellow to darker shades of yellow, brown, or even green.[2]

The quinoline ring itself can undergo photodegradation , especially under UV light exposure.[3] Furthermore, the entire molecule's stability can be significantly influenced by the pH of the solution. The nitrogen atom in the quinoline ring and the morpholine moiety can be protonated at acidic pH, altering the molecule's solubility and electronic properties. Extreme pH conditions, both acidic and basic, can accelerate hydrolytic degradation pathways.[4]

The morpholine group generally enhances water solubility and metabolic stability.[5] However, under harsh oxidative conditions, the morpholine ring can also be a site of degradation.[6]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter with your this compound stock solutions in a question-and-answer format.

Question 1: My stock solution, initially colorless, has turned yellow/brown. What happened, and can I still use it?

Answer: A color change to yellow or brown is a strong indicator of oxidative degradation. The phenolic hydroxyl group on the 8-hydroxyquinoline scaffold is likely being oxidized to form quinone-type structures, which are often colored. This process can be accelerated by exposure to light, elevated temperatures, or the presence of trace metal ions in your solvent or glassware.

Whether you can still use the solution depends on the extent of degradation and the sensitivity of your assay. A slight color change might indicate minimal degradation that may not significantly impact your experimental results. However, for sensitive applications, it is highly recommended to prepare a fresh stock solution. To confirm the integrity of your stock, you can use analytical techniques like HPLC or UV-Vis spectroscopy to quantify the amount of parent compound remaining.

Question 2: I observed a precipitate in my stock solution after storing it in the refrigerator/freezer. What is the cause, and how can I resolve this?

Answer: Precipitation upon cooling is typically due to the compound's lower solubility at reduced temperatures. While Dimethyl Sulfoxide (DMSO) is a powerful solvent for a wide range of organic molecules, the solubility of any compound is temperature-dependent.[7]

To resolve this, gently warm the stock solution to room temperature and vortex or sonicate until the precipitate redissolves completely. Before use, always ensure that the solution is clear and homogenous. To prevent this from recurring, you could consider preparing a slightly more dilute stock solution if your experimental design allows. It is also crucial to use high-purity, anhydrous DMSO, as absorbed water can reduce the solubility of many organic compounds.

Question 3: My experimental results are inconsistent, and I suspect my stock solution is degrading. How can I check its stability?

Answer: Inconsistent results are a common consequence of using a degraded stock solution. To verify the stability, you can perform a simple analysis using UV-Vis spectrophotometry or a more rigorous assessment with High-Performance Liquid Chromatography (HPLC).

  • UV-Vis Spectrophotometry: You can measure the absorbance spectrum of your stock solution and compare it to that of a freshly prepared solution. A significant change in the absorbance maximum (λmax) or the appearance of new peaks can indicate degradation.[8][9] For 8-hydroxyquinoline derivatives, changes in the absorption bands around 253 nm and 325-335 nm are often indicative of structural changes.[3]

  • HPLC Analysis: A stability-indicating HPLC method is the most reliable way to assess the purity of your stock solution.[4] This technique separates the parent compound from its degradation products, allowing for accurate quantification of the remaining active molecule. A decrease in the peak area of the parent compound over time confirms degradation.

We provide a detailed protocol for a stability-indicating HPLC method in the "Protocols" section of this guide.

Question 4: What is the best solvent for preparing a stock solution of this compound?

Answer: For most in vitro biological experiments, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent due to its excellent solvating power for a wide range of organic compounds and its miscibility with aqueous media.[7] The compound is also reported to be soluble in DMF and pyridine.[10]

When preparing the stock solution, ensure the final concentration of DMSO in your working solution is low (typically <0.5%) to avoid solvent-induced artifacts in your experiments. Always use fresh, high-quality DMSO from a sealed container to minimize water content and peroxide contaminants, which can promote degradation.

Frequently Asked Questions (FAQs)

  • What are the optimal storage conditions for a this compound stock solution?

    • For short-term storage (days to weeks), store the stock solution at 2-8°C.

    • For long-term storage (weeks to months), aliquot the stock solution into small, single-use vials and store at -20°C or -80°C to minimize freeze-thaw cycles.

    • Crucially, all stock solutions should be protected from light by storing them in amber vials or by wrapping the vials in aluminum foil.

  • How can I minimize the degradation of my stock solution?

    • Use high-purity solvents: Always use anhydrous, research-grade solvents.

    • Protect from light: Store in amber vials or wrapped in foil.[4][10]

    • Avoid high temperatures: Do not leave stock solutions at room temperature for extended periods.

    • Minimize oxygen exposure: After preparing the stock solution, you can purge the headspace of the vial with an inert gas like argon or nitrogen before sealing.

    • Consider antioxidants: For particularly sensitive applications, adding a small amount of an antioxidant like Butylated Hydroxytoluene (BHT) or Ascorbic Acid to the stock solution might be beneficial, though this should be tested for compatibility with your experimental system.[11][12]

  • What are the visual signs of degradation?

    • The most common sign is a color change from colorless or pale yellow to a more intense yellow, brown, or green.

    • The formation of a precipitate that does not redissolve upon warming to room temperature can also indicate the formation of insoluble degradation products.

  • What is the expected shelf-life of a stock solution?

    • The shelf-life is highly dependent on the storage conditions (solvent, temperature, light exposure) and the concentration. When stored properly at -20°C or -80°C and protected from light, a stock solution in high-purity DMSO should be stable for several months. However, it is best practice to prepare fresh stock solutions regularly and to re-qualify older stocks if there is any doubt about their integrity.

Protocols

Protocol 1: Preparation of a Stable Stock Solution

This protocol describes the standard procedure for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Amber glass vial with a screw cap

  • Vortex mixer and/or sonicator

Procedure:

  • Pre-weighing Preparation: Allow the vial containing this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing: Accurately weigh the desired amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 244.29 g/mol ), weigh out 2.44 mg of the solid.

  • Dissolution: Add the weighed solid to a clean, dry amber vial. Add the calculated volume of anhydrous DMSO.

  • Solubilization: Cap the vial tightly and vortex thoroughly. If necessary, sonicate the vial in a water bath for a few minutes to ensure complete dissolution. Visually inspect the solution to confirm that no solid particles remain.

  • Storage: Label the vial clearly with the compound name, concentration, solvent, and date of preparation. For long-term storage, aliquot into smaller, single-use amber vials, purge with an inert gas if possible, and store at -20°C or -80°C, protected from light.

Protocol 2: Forced Degradation Study for Stability Assessment

This protocol outlines a forced degradation study to investigate the stability of this compound under various stress conditions. This is essential for developing a stability-indicating analytical method.[13][14]

Materials:

  • 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • UV-Vis spectrophotometer or HPLC system

  • Temperature-controlled oven

  • Photostability chamber or a light source providing both UV and visible light

Procedure:

  • Prepare Samples: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in separate vials. Prepare a control sample with 1 mL of stock and 1 mL of the solvent.

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place the stock solution in an oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution in a transparent vial to a light source as per ICH Q1B guidelines.

  • Sampling and Analysis: At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot from each vial. Neutralize the acid and base hydrolysis samples before analysis. Analyze all samples by a stability-indicating HPLC method to determine the percentage of the parent compound remaining and to observe the formation of degradation products.

Protocol 3: Stability-Indicating HPLC-UV Method

This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV or Photodiode Array (PDA) detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a linear gradient (e.g., 10-90% B over 20 minutes) to effectively separate polar and non-polar compounds.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where the parent compound has significant absorbance, for instance, 254 nm. A PDA detector is recommended to assess peak purity.[4]

  • Injection Volume: 10 µL.

Procedure:

  • Sample Preparation: Dilute the stock solution and the samples from the forced degradation study to an appropriate concentration with the mobile phase.

  • Analysis: Inject the samples onto the HPLC system.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. A valid stability-indicating method will show a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products, all with good resolution.

Visualizations

Diagram 1: Potential Degradation Pathways

G main This compound oxidation Oxidative Degradation (Quinone Formation) main->oxidation Light, Heat, O₂, Metal Ions photodegradation Photodegradation (Ring Cleavage/Modification) main->photodegradation UV/Vis Light hydrolysis Hydrolytic Degradation (Extreme pH) main->hydrolysis Acid/Base

Caption: Potential degradation pathways for this compound.

Diagram 2: Experimental Workflow for Stability Assessment

G cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) prep_stock->acid base Base Hydrolysis (0.1M NaOH, 60°C) prep_stock->base oxidation Oxidation (3% H₂O₂, RT) prep_stock->oxidation thermal Thermal (80°C) prep_stock->thermal photo Photolytic (UV/Vis Light) prep_stock->photo sampling Sample at Time Points (0, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc Analyze via Stability-Indicating HPLC sampling->hplc data Evaluate Data (% Degradation, Peak Purity) hplc->data

Caption: Experimental workflow for a forced degradation and stability study.

Quantitative Data Summary

Table 1: Recommended Solvents and Storage Conditions
ParameterRecommendationRationale & Notes
Primary Solvent Anhydrous Dimethyl Sulfoxide (DMSO)High solvating power for a wide range of organic compounds. Ensure it is high purity and anhydrous.[7]
Concentration ≤ 10 mMHigher concentrations are more prone to precipitation at low temperatures.
Short-Term Storage 2-8°C, protected from lightSuitable for daily or weekly use.
Long-Term Storage -20°C or -80°C, protected from lightAliquot to avoid repeated freeze-thaw cycles.
Container Amber glass vialsProtects against photodegradation.
Table 2: Conditions for Forced Degradation Studies
Stress ConditionReagent/ParameterTypical DurationReference
Acid Hydrolysis 0.1 M HCl at 60°C24 hours[4][14]
Base Hydrolysis 0.1 M NaOH at 60°C24 hours[4][14]
Oxidation 3% H₂O₂ at Room Temp24 hours[4]
Thermal Degradation 80°C48 hours[4][14]
Photodegradation UV/Vis light source (ICH Q1B)Per guidelines[13][14]

References

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline. Retrieved from [Link]

  • Gurnule, W. B., et al. (2012). Thermal Degradation Study of New Polymer derived from 8- Hydroxyquinoline 5-sulphonic acid and Catechol. Der Pharma Chemica, 4(4), 1695-1703.
  • Patel, K. D., & Patel, K. D. (2012). Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline. Journal of Saudi Chemical Society, 16(2), 161-168.
  • Singru, R. N., et al. (2010). Thermal degradation studies of 8-hydroxyquinoline, adipamide and formaldehyde copolymer resin. E-Journal of Chemistry, 7(4), 1275-1282.
  • Berg, E. W., & Alam, A. (1962). Synthesis and Thermal Stability of Bis(8-hydroxy-quinoline)-Schiff Base Coordination Polymers. Analytical Chemistry, 34(9), 1133-1138.
  • Ameta, R., et al. (2012). PHOTOSENSITIZED REACTION OF 8-HYDROXY QUINOLENE. TSI Journals.
  • Agbaba, D., et al. (1997). Determination of 8-hydroxyquinoline sulfate in tuberculin solutions by planar and high performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 15(7), 933-939.
  • Abdel-Rahman, L. H., et al. (2017). 8-Hydroxyquinoline and Its Derivatives: Synthesis and Applications. Chemistry of Heterocyclic Compounds, 53(4), 398-413.
  • Wikipedia. (n.d.). 8-Hydroxyquinoline. Retrieved from [Link]

  • Abah, O., et al. (2025). Highlights of the chemistry and pharmacological potential of 8-hydroxyquinoline: a review. Discover Chemistry, 2(1), 174.
  • Li, H., et al. (2023). A pH-Sensitive Lignin-Based Material for Sustained Release of 8-Hydroxyquinoline. Polymers, 15(8), 1937.
  • Nagy, V., et al. (2018). 8-Hydroxyquinoline-Amino Acid Hybrids and Their Half-Sandwich Rh and Ru Complexes: Synthesis, Anticancer Activities, Solution Chemistry and Interaction with Biomolecules. Molecules, 23(10), 2587.
  • Singh, R., & Kumar, R. (2016).
  • Al-Majedy, Y. K., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(24), 7576.
  • Deng, X., et al. (2011). Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. Analytical Sciences, 27(5), 493-497.
  • Naik, L. R., & Math, N. N. (2005). Photo physical properties of 8-hydroxy quinoline. Indian Journal of Pure & Applied Physics, 43(10), 763-768.
  • Szabó, M. R., et al. (2020). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. Molecules, 25(21), 5096.
  • HunterLab. (2025). Using UV-Vis Spectrophotometry In Drug Stability Testing Can Predict Commercial Viability. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Kumar, S., et al. (2018). Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. Journal of Molecular Structure, 1157, 484-496.
  • ResearchGate. (n.d.). UV-Vis spectra of quinoline yellow-rhodamine B mixtures in the presence.... Retrieved from [Link]

  • Dos Santos, C. M., et al. (2017). UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and dimethylamine quinoline, concentration = 10⁻³ mol. L⁻¹. Journal of Molecular Structure, 1130, 839-848.
  • Kleszczynska, H., et al. (2000). The antioxidant activity of BHT and new phenolic compounds PYA and PPA measured by chemiluminescence. Luminescence, 15(6), 343-348.
  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product. Retrieved from [Link]

  • SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]

  • Shen, A. Y., et al. (2019). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Journal of Inorganic Biochemistry, 199, 110773.
  • University of Hertfordshire. (n.d.). 8-hydroxyquinoline. Retrieved from [Link]

  • ResearchGate. (n.d.). Using antioxidants to increase shelf life of food products. Retrieved from [Link]

  • Socha, R., et al. (2021). Changes in Ascorbic Acid, Phenolic Compound Content, and Antioxidant Activity In Vitro in Bee Pollen Depending on Storage Conditions: Impact of Drying and Freezing. Molecules, 26(16), 4983.
  • ResearchGate. (n.d.). Antioxidant activities of standards (BHT, ascorbic acid, trolox, gallic.... Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Retrieved from [Link]

  • Mlček, J., et al. (2021). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Foods, 10(11), 2828.
  • Gaylord Chemical Company, L.L.C. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • Kumar, A., et al. (2024). Utilization of DMSO as a solvent-cum-reactant: synthesis of fused 2-aryl-4-methylquinolines. Organic & Biomolecular Chemistry.
  • Wikipedia. (n.d.). Butylated hydroxytoluene. Retrieved from [Link]

  • Poupin, N., et al. (1999). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology, 65(4), 1598-1604.

Sources

Validation & Comparative

A Comparative Guide to 8-Hydroxyquinoline Derivatives: 5-(Morpholin-4-ylmethyl)quinolin-8-ol vs. Clioquinol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

The 8-hydroxyquinoline (8HQ) scaffold is a privileged structure in medicinal chemistry, renowned for its versatile biological activities.[1][2] Its potent metal-chelating properties are central to its function as an antimicrobial, anticancer, and neuroprotective agent.[1][2][3] This guide presents a comparative analysis of two significant 8HQ derivatives: Clioquinol (5-chloro-7-iodo-8-quinolinol), a historically important yet controversial drug, and 5-(Morpholin-4-ylmethyl)quinolin-8-ol, a synthetic derivative showing promise in modern oncology.

Clioquinol was first introduced as a topical antiseptic and later used as an oral intestinal amebicide in 1934.[4][5] Its broad-spectrum antimicrobial activity is well-documented.[6][7][8] More recently, its ability to modulate metal ion homeostasis has led to its investigation in the context of neurodegenerative diseases like Alzheimer's.[4][9] However, its clinical application has been severely limited by its association with subacute myelo-optic neuropathy (SMON), a debilitating neurotoxic syndrome.[4][10]

In contrast, this compound is a non-halogenated, synthetic derivative developed through structural modification of the 8HQ core.[11] The introduction of a morpholine moiety via a Mannich reaction aims to modulate the compound's physicochemical and biological properties.[11] Emerging research highlights its potent cytotoxicity, particularly against multidrug-resistant (MDR) cancer cell lines, suggesting a potential role in overcoming clinical drug resistance.[11]

This guide provides researchers, scientists, and drug development professionals with an objective, data-driven comparison of these two compounds, focusing on their chemical structures, mechanisms of action, biological performance, and safety profiles. We will explore the causal relationships between their structural differences and functional outcomes, supported by experimental data and detailed protocols for comparative validation.

Structural and Physicochemical Properties

The fundamental difference between the two compounds lies in the substitutions on the quinoline ring system, which dictates their chemical behavior, lipophilicity, and metal-binding kinetics. Clioquinol is halogenated at the C5 and C7 positions, while this compound possesses a bulky, more polar morpholinomethyl group at the C5 position.

G cluster_0 Core Scaffold: 8-Hydroxyquinoline cluster_1 Clioquinol cluster_2 This compound core core clioquinol clioquinol morpholino morpholino

Caption: Core chemical structures of the parent 8-hydroxyquinoline and its derivatives.

Table 1: Comparative Physicochemical Properties

PropertyThis compoundClioquinolReference(s)
IUPAC Name This compound5-Chloro-7-iodoquinolin-8-ol[12],[6][9]
Molecular Formula C₁₄H₁₆N₂O₂C₉H₅ClINO,[13]
Molecular Weight 244.29 g/mol 305.50 g/mol [11],[10]
Appearance SolidBrownish-yellow, bulky powder[11],[6][8]
Solubility Soluble in DMSO and EthanolSoluble in DMSO and Ethanol (sonication recommended); sparingly soluble in water.[14],[6][14]

Mechanism of Action: A Tale of Two Chelators

The primary mechanism of action for both compounds is their ability to function as lipophilic metal ion chelators.[3][11] The nitrogen atom of the pyridine ring and the oxygen of the hydroxyl group form a bidentate ligand that binds essential divalent and trivalent metal ions, such as Cu²⁺, Zn²⁺, and Fe³⁺.[1] This sequestration disrupts metal homeostasis, which is critical for numerous enzymatic processes, thereby inducing cellular stress and death.

Clioquinol: Metal Ionophore and Redox Modulator

Clioquinol functions not just as a chelator but also as a metal ionophore.[15] It can bind extracellular metal ions, transport them across the cell membrane, and release them intracellularly, leading to a rapid increase in intracellular metal concentration. This activity is central to its biological effects:

  • Antimicrobial Action: By disrupting microbial metal-dependent enzymes and interfering with DNA synthesis, Clioquinol exerts broad-spectrum antibacterial and antifungal effects.[7]

  • Anticancer Activity: Increased intracellular levels of redox-active metals like copper can catalyze the production of reactive oxygen species (ROS), leading to oxidative stress and apoptotic cell death in cancer cells.[15]

  • Neurodegenerative Disease Modulation: In Alzheimer's disease, Clioquinol is proposed to chelate excess zinc and copper from amyloid-β plaques, promoting their dissolution.[4][5] It may also redistribute these metals back into depleted neurons, potentially restoring the function of metalloenzymes like superoxide dismutase.[4]

G cluster_0 Extracellular Space cluster_1 Intracellular Space CQ Clioquinol membrane Cell Membrane CQ->membrane Forms Complex Cu_ext Cu²⁺ Cu_ext->membrane ROS ROS Generation Apoptosis Apoptosis ROS->Apoptosis Induces Enzyme_Inhib Enzyme Inhibition Cu_int Cu²⁺ Cu_int->ROS Catalyzes Cu_int->Enzyme_Inhib Disrupts membrane->Cu_int Transports Cu²⁺ (Ionophore action)

Caption: Clioquinol's ionophore mechanism leading to intracellular effects.

This compound: Targeted Cytotoxicity

While also a metal chelator, the activity of this compound appears more specifically directed towards inducing cytotoxicity in cancer cells, particularly those exhibiting multidrug resistance.[11]

  • Targeted Metal Chelation: The morpholine moiety modifies the compound's lipophilicity and metal-binding affinity.[11] Studies suggest that weaker binding to copper(II) and iron(III) at physiological pH correlates with increased cytotoxic potency for this class of compounds, possibly by facilitating more efficient redox cycling and ROS production within the tumor microenvironment.[11]

  • Enzyme Inhibition: Beyond chelation, it has been identified as a sub-millimolar inhibitor of UDP-glucose glycoprotein glucosyltransferase (UGGT), a key enzyme in the endoplasmic reticulum's quality control system for protein folding.[11] Inhibition of UGGT can lead to an accumulation of misfolded proteins, inducing ER stress and apoptosis, a pathway to which cancer cells are often highly sensitive.

Comparative Biological Performance

Anticancer Activity

Both compounds exhibit anticancer properties, but their reported potencies and contexts differ. Clioquinol's anticancer effects are well-established across various cell lines, with IC₅₀ values in the low micromolar range.[15] A key finding is that this compound demonstrates potent cytotoxicity against multidrug-resistant (MDR) cancer cells, suggesting it may be effective where other chemotherapeutics fail.[11]

Table 2: Representative Anticancer Activity (IC₅₀ Values)

Cell LineCompoundIC₅₀ (µM)NotesReference(s)
U251 (Glioblastoma)Clioquinol32-[16]
MV-4-11 (Leukemia)Clioquinol46-[16]
Various MDR Cancer LinesThis compoundPotent Cytotoxicity ReportedSpecific IC₅₀ values not available in initial search, but noted for high potency against MDR phenotypes.[11]
Antimicrobial Activity

Clioquinol has a long history of use as a topical antifungal and antibacterial agent.[6][9][17] Its efficacy against a broad range of pathogens is well-documented. In contrast, while other 8HQ derivatives are known antimicrobials, specific data on the antimicrobial spectrum of this compound is not widely available, representing a significant knowledge gap. However, related 8HQ derivatives have shown potent activity against Mycobacterium tuberculosis and MRSA.[18][19]

Neurotoxicity Profile

This is the most critical point of divergence.

  • Clioquinol: The oral use of Clioquinol was halted globally due to its definitive link to subacute myelo-optic neuropathy (SMON) , a severe neurotoxic syndrome causing sensory and motor disturbances.[4][5] This toxicity is a major barrier to its systemic redevelopment. Animal studies show species-specific differences in neurotoxic responses, which are related to serum levels of the free drug and its metabolites.[4][5]

  • This compound: The neurotoxicity profile of this compound is currently unknown. The absence of the iodine and chlorine moieties, which are implicated in Clioquinol's toxicity, provides a strong rationale for investigating it as a potentially safer alternative. However, the quinoline core itself is associated with CNS toxicity, necessitating rigorous safety evaluation.[20][21][22]

Pharmacokinetic Profiles

Pharmacokinetic properties determine a drug's absorption, distribution, metabolism, and excretion (ADME), which are crucial for its efficacy and safety.

  • Clioquinol: In humans, Clioquinol has a plasma half-life of 11-14 hours.[5][10] It is rapidly absorbed and undergoes significant first-pass metabolism in rodents to form glucuronate and sulfate conjugates.[4][5] However, in humans and dogs, it is much less metabolized, leading to higher concentrations of the free, active compound.[4][5] It is known to cross the blood-brain barrier.[4]

  • This compound: Pharmacokinetic data for this compound is not available in the public domain. The presence of the morpholine group is expected to increase its polarity compared to Clioquinol. This could potentially reduce its ability to cross the blood-brain barrier, which might decrease the risk of CNS toxicity but could also limit its utility for brain-related disorders. A full pharmacokinetic workup is essential for its further development.

Experimental Protocols for Head-to-Head Comparison

To provide a direct and objective comparison, the following validated experimental workflows are proposed.

Protocol 1: Comparative Metal Chelation Assay (Spectrophotometric)

This protocol explains the causality of using a competitive binding assay to determine the relative metal-chelating strength of the two compounds. By measuring the displacement of a metal-bound indicator, we can quantify the chelation capacity.

Objective: To quantify and compare the Cu²⁺ chelating ability of both compounds.

Methodology:

  • Reagent Preparation:

    • Prepare stock solutions (10 mM) of each test compound in DMSO.

    • Prepare a 5 mM solution of CuCl₂ in deionized water.

    • Prepare a 5 mM solution of Murexide (a colorimetric indicator for copper) in deionized water.[23]

    • Prepare a HEPES buffer (50 mM, pH 7.4).

  • Assay Procedure:

    • In a 96-well plate, add 180 µL of HEPES buffer to each well.

    • Add 10 µL of the CuCl₂ solution to each well.

    • Add 10 µL of the Murexide solution. The solution will turn a yellow-greenish color, indicating the formation of the Cu²⁺-Murexide complex.[23]

    • Measure the initial absorbance at 476 nm (A_initial).

    • Add 10 µL of varying concentrations of the test compounds (from 0.1 µM to 100 µM) to the wells. Use DMSO as a negative control.

    • Incubate for 15 minutes at room temperature.

    • Measure the final absorbance at 476 nm (A_final).

  • Data Analysis:

    • The percentage of chelation is calculated as: % Chelation = [(A_initial - A_final) / A_initial] * 100.

    • Plot the % Chelation against the compound concentration and determine the EC₅₀ (half-maximal effective concentration) for each compound. A lower EC₅₀ indicates stronger chelating activity.

G start Prepare Reagents (Buffer, CuCl₂, Murexide, Test Compounds) step1 Mix Buffer, CuCl₂, and Murexide in 96-well plate start->step1 step2 Measure Initial Absorbance (A_initial @ 476 nm) step1->step2 step3 Add Test Compounds (Varying Concentrations) step2->step3 step4 Incubate 15 min at Room Temp step3->step4 step5 Measure Final Absorbance (A_final @ 476 nm) step4->step5 end Calculate % Chelation and EC₅₀ step5->end

Caption: Workflow for the comparative metal chelation assay.

Protocol 2: Comparative In Vitro Neurotoxicity Assay

This protocol is designed as a self-validating system by including a known neurotoxin (MPP⁺) as a positive control and untreated cells as a negative control, ensuring the assay is performing correctly.

Objective: To assess and compare the potential neurotoxicity of the compounds using a human neuroblastoma cell line (SH-SY5Y).

Methodology:

  • Cell Culture:

    • Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of each test compound (e.g., from 0.1 µM to 200 µM) in culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium.

    • Include wells with medium only (negative control) and a known neurotoxin like MPP⁺ (1 mM) as a positive control.

    • Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • Viability Assessment (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the negative control (untreated cells).

    • Plot % viability against compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration). A lower IC₅₀ value indicates higher neurotoxicity.

Summary and Future Perspectives

This comparative guide illuminates the distinct profiles of Clioquinol and this compound, both stemming from the same 8-hydroxyquinoline core.

  • Clioquinol is a potent, broad-spectrum antimicrobial and a well-characterized metal ionophore. Its potential for repositioning in cancer and neurodegenerative diseases is compelling but is critically hampered by a proven risk of severe neurotoxicity.

  • This compound emerges as a promising anticancer agent, particularly for its efficacy against MDR phenotypes. Its key advantage may lie in a potentially improved safety profile due to the absence of halogens.

The path forward for this compound requires a systematic and rigorous investigation to fill critical knowledge gaps. The most pressing needs are:

  • Comprehensive Neurotoxicity Assessment: In vivo studies are essential to determine if it avoids the SMON-like toxicity of Clioquinol.

  • Full Pharmacokinetic Profiling: Understanding its ADME properties is crucial for designing effective dosing regimens and assessing its ability to reach target tissues.

  • Antimicrobial Spectrum Analysis: Evaluating its activity against a broad panel of bacterial and fungal pathogens could reveal additional therapeutic potential.

By replacing the halogen atoms of Clioquinol with a morpholinomethyl group, medicinal chemists may have created a derivative that retains the therapeutic benefits of metal chelation while mitigating the risk of neurotoxicity. If validated through further research, this compound could represent a significant advancement in the development of safe and effective 8-hydroxyquinoline-based therapeutics.

References

  • Bareggi, S. R., & Cornelli, U. (2012). Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders. CNS Neuroscience & Therapeutics, 18(1), 41-46. [Link]

  • Various Authors. (2025). Pharmacology of Clioquinol; Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube. [Link]

  • Poli, A., et al. (2003). Pharmacokinetics and distribution of clioquinol in golden hamsters. Journal of Antimicrobial Chemotherapy, 51(5), 1037-1040. [Link]

  • Youngster, S. K., et al. (1988). Intracerebral microdialysis neurotoxicity studies of quinoline and isoquinoline derivatives related to MPTP/MPP+. Neuroscience Letters, 84(1), 69-74. [Link]

  • DrugInfoSys.com. Clioquinol - Drug Monograph. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2788, Clioquinol. [Link]

  • Poli, A., et al. (2003). Pharmacokinetics and distribution of clioquinol in golden hamsters. Journal of Antimicrobial Chemotherapy, 51(5), 1037–1040. [Link]

  • Bareggi, S. R., & Cornelli, U. (2012). Clioquinol: review of its mechanisms of action and clinical uses in neurodegenerative disorders. CNS Neuroscience & Therapeutics, 18(1), 41-46. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Clioquinol? [Link]

  • Wikipedia. Clioquinol. [Link]

  • Ding, W. Q., et al. (2005). Anticancer Activity of the Antibiotic Clioquinol. Cancer Research, 65(8), 3389-3395. [Link]

  • Google Patents. (2021). CN113292492A - Method for preparing clioquinol and diiodoquinol by one-pot method.
  • Gulcin, I., & Alwasel, S. (2022). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. Processes, 10(1), 132. [Link]

  • El-Sheikh, R., et al. (2021). Experimental Evidence for Diiodohydroxyquinoline-Induced Neurotoxicity: Characterization of Age and Gender as Predisposing Factors. Pharmaceuticals, 14(11), 1167. [Link]

  • Li, M., et al. (2023). Discovery of Novel 8-Hydroxyquinoline Derivatives with Potent In Vitro and In Vivo Antifungal Activity. Journal of Medicinal Chemistry, 66(23), 15993-16010. [Link]

  • Gulcin, I., & Alwasel, S. H. (2022). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. Processes, 10(1), 132. [Link]

  • Santos, M. A., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants, 12(7), 1369. [Link]

  • Nevin, R. L. (2014). Idiosyncratic quinoline central nervous system toxicity: Historical insights into the chronic neurological sequelae of mefloquine. International Journal of Environmental Research and Public Health, 11(6), 6146-6169. [Link]

  • ResearchGate. (2021). How can we do metal chelation study in in-vitro setup (in physical/chemical assay or cell based assay)? [Link]

  • Borenfreund, E., & Puerner, J. A. (1986). Cytotoxicity of metals, metal-metal and metal-chelator combinations assayed in vitro. Toxicology, 39(2), 121-134. [Link]

  • Gulcin, I., & Alwasel, S. H. (2022). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. Processes, 10(1), 132. [Link]

  • Molsyns.com. Clioquinol. [Link]

  • ChemBK. 5-(4-MORPHOLINYLMETHYL)-8-QUINOLINOL. [Link]

  • Taylor & Francis Online. Clioquinol – Knowledge and References. [Link]

  • Bocan. (2023). 8-Hydroxyquinoline: Pharmacodynamics, Toxicity, Applications, Preparation. [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2015). Quinolines: Human health tier II assessment. [Link]

  • Al-Kahtani, A. A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(5), 1086. [Link]

  • He, G. X., et al. (2001). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 45(5), 1540-1541. [Link]

  • SciSpace. (2015). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]

  • Vandersmissen, L., et al. (2023). In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative to Poultry Production. Antibiotics, 12(12), 1667. [Link]

  • Wang, I. J., et al. (2014). Preparation of 8-hydroxyquinoline derivatives as potential antibiotics against Staphylococcus aureus. Bioorganic & Medicinal Chemistry Letters, 24(2), 564-568. [Link]

  • ResearchGate. (2011). Synthesis and Antimycobacterial Activity of Various 1-(8-Quinolinyloxy)-3-piperazinyl(piperidinyl)-5-(4-cyano-3-trifluoromethylphenylamino)-s-triazines. [Link]

  • Getie, S., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(33), 19386-19406. [Link]

  • de Oliveira, A. P., et al. (2022). Antibacterial and synergistic activity of a new 8-hydroxyquinoline derivative against methicillin-resistant Staphylococcus aureus. Future Microbiology, 17, 345-354. [Link]

  • Wolska, K., & Koba, M. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 223. [Link]

  • ResearchGate. (2023). Synthesis, Characterization, and Biological Activity of 5‐Chloroquinolin‐8‐ol Complexes. [Link]

  • ResearchGate. (2016). (PDF) morpholine antimicrobial activity. [Link]

Sources

A Comparative Guide to 8-Hydroxyquinoline-Based Therapeutics in Alzheimer's Disease Models: 5-(Morpholin-4-ylmethyl)quinolin-8-ol vs. PBT2

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

The pursuit of effective disease-modifying therapies for Alzheimer's disease (AD) has led researchers down numerous avenues, with the modulation of metal ion homeostasis and the mitigation of amyloid-beta (Aβ) toxicity being prominent strategies. Within this framework, the 8-hydroxyquinoline scaffold has emerged as a privileged structure, giving rise to several promising therapeutic candidates. This guide provides a detailed, objective comparison of two such compounds: the clinical-stage candidate PBT2 and the preclinical-stage compound 5-(Morpholin-4-ylmethyl)quinolin-8-ol.

While PBT2 has undergone significant investigation in both preclinical and clinical settings, this compound represents a newer entrant with a growing body of preclinical evidence for its therapeutic potential, largely through the study of its close structural analogs. This guide will dissect their mechanisms of action, compare their performance in relevant AD models, and provide detailed experimental protocols to empower researchers in this field.

Chemical Scaffolds: A Shared Foundation with Divergent Paths

Both this compound and PBT2 are built upon the 8-hydroxyquinoline core, a heterocyclic structure known for its metal-chelating properties. This fundamental similarity underpins their shared ability to interact with metal ions implicated in AD pathology, such as copper, zinc, and iron. However, the key distinction lies in the substitutions on this quinoline core, which significantly influence their biological activities and mechanistic nuances.

  • PBT2 (5,7-dichloro-2-[(dimethylamino)methyl]-8-hydroxyquinoline) is a second-generation metal protein-attenuating compound (MPAC) that was designed to be safer and more effective than its predecessor, clioquinol.[1] Its design as an ionophore allows it to facilitate the redistribution of metal ions.[1]

  • This compound features a morpholine moiety attached to the 5-position of the quinoline ring via a methylene linker. The morpholine ring is a common pharmacophore in medicinal chemistry, known to enhance drug-like properties.[2] While direct extensive studies on this specific molecule for AD are emerging, its therapeutic potential can be inferred from the growing body of research on other morpholine-bearing quinoline derivatives.[2][3]

Unraveling the Mechanisms of Action: A Tale of Two Strategies

While both compounds target metal-Aβ interactions, their proposed primary mechanisms of action diverge, reflecting a nuanced understanding of the complexities of AD pathology.

PBT2: A Metal Ionophore Restoring Homeostasis

PBT2 is not a simple chelator that removes metal ions; instead, it acts as an ionophore, facilitating the transport of zinc and copper ions across cellular membranes.[1] This mechanism is predicated on the "metals hypothesis" of AD, which posits that dyshomeostasis of these biometals contributes to Aβ aggregation and oxidative stress.

The proposed mechanism for PBT2 involves the following steps:

  • Binding to Extracellular Metals: PBT2 binds to excess zinc and copper in the synaptic cleft.

  • Cellular Uptake: The PBT2-metal complex is lipid-soluble and can cross the neuronal membrane.

  • Intracellular Metal Release: Inside the neuron, PBT2 releases the metal ions, replenishing intracellular stores and making them available for essential functions, such as their roles as cofactors for various enzymes.

  • Inhibition of Aβ Aggregation: By reducing the availability of extracellular metals, PBT2 inhibits the metal-induced aggregation of Aβ peptides into toxic oligomers and plaques.

PBT2_Mechanism

This compound: A Multi-Targeted Approach

For this compound, a multi-pronged mechanism is emerging from studies of structurally related compounds. This approach goes beyond metal modulation and encompasses other key pathological features of AD.

The potential mechanisms include:

  • Metal Chelation and Anti-Aggregation: Like other 8-hydroxyquinolines, it is expected to chelate redox-active metal ions, thereby inhibiting metal-induced Aβ aggregation and reducing oxidative stress.[4][5]

  • Cholinesterase Inhibition: A significant body of research on morpholine-bearing quinoline derivatives points towards their potential as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors.[2][3] By inhibiting these enzymes, the compound could increase the levels of the neurotransmitter acetylcholine in the brain, a well-established symptomatic treatment for AD.

  • Antioxidant Activity: The 8-hydroxyquinoline scaffold is known to possess antioxidant properties, which could help to mitigate the oxidative stress that is rampant in the AD brain.[6]

Morpholine_Quinoline_Mechanism

Performance in Alzheimer's Disease Models: A Comparative Analysis

PBT2: From Preclinical Promise to Clinical Insights

Preclinical Studies:

In transgenic mouse models of AD, PBT2 has demonstrated significant therapeutic potential:

Parameter Model Key Findings Reference
Aβ Levels APP/PS1 miceReduced soluble and insoluble Aβ levels in the brain.[7]
Synaptic Health APP/PS1 miceIncreased synaptic protein levels and dendritic spine density.[7]
Cognitive Function APP/PS1 miceImproved performance in behavioral tasks such as the Morris water maze.[8]

Clinical Trials:

PBT2 has progressed to Phase II clinical trials in patients with mild AD. The key findings are summarized below:

Trial Phase Dosage Key Outcomes Reference
Phase IIa 50 mg and 250 mg daily for 12 weeks- Good safety and tolerability profile. - Significant reduction in CSF Aβ42 levels at the 250 mg dose. - No significant change in plasma Aβ levels. - Improvement in executive function on some neuropsychological tests.[1]
Phase II (IMAGINE) 250 mg daily for 12 months- Did not meet the primary endpoint of reducing brain amyloid plaque levels as measured by PiB-PET. - Showed a trend towards preserving hippocampal volume. - No significant improvement in cognition or function.[9][10]

While the IMAGINE trial did not meet its primary endpoint, the totality of the data suggests that PBT2 has a biological effect in the central nervous system and may have a role in targeting soluble Aβ species and preserving brain structure.

This compound and its Analogs: Preclinical Potential

Research on this compound and its close analogs is still in the preclinical phase. The available data, primarily from in vitro studies, is promising:

Compound Class Assay Key Findings Reference
Morpholine-bearing quinolines Cholinesterase InhibitionPotent inhibition of both AChE and BChE, with some derivatives showing comparable or better activity than the reference drug galantamine.[2][3]
8-Hydroxyquinoline derivatives Metal ChelationEffective chelation of copper and zinc ions.[5][11]
8-Hydroxyquinoline derivatives Aβ Aggregation InhibitionInhibition of both self-induced and metal-induced Aβ aggregation.[5][12]
8-Hydroxyquinoline derivatives Antioxidant ActivitySignificant radical scavenging activity.[11]

These preclinical findings suggest that this compound and related compounds have the potential to be effective multi-target agents for AD. However, in vivo studies in animal models are needed to confirm these in vitro findings and to assess their effects on cognitive function.

Experimental Protocols: A Guide for Your Research

To facilitate further research in this area, we provide detailed, step-by-step methodologies for key experiments.

In Vitro Aβ Aggregation Inhibition Assay (Thioflavin T)

This assay is used to assess the ability of a compound to inhibit the aggregation of Aβ peptides into amyloid fibrils.

Materials:

  • Aβ1-42 peptide (lyophilized)

  • Hexafluoroisopropanol (HFIP)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Thioflavin T (ThT)

  • 96-well black, clear-bottom microplates

  • Plate reader with fluorescence capabilities (excitation ~440 nm, emission ~485 nm)

Protocol:

  • Aβ1-42 Preparation:

    • Dissolve lyophilized Aβ1-42 in HFIP to a concentration of 1 mg/mL.

    • Aliquot the solution and evaporate the HFIP under a gentle stream of nitrogen gas.

    • Store the resulting peptide films at -80°C.

    • Immediately before use, dissolve an aliquot of the Aβ1-42 film in DMSO to a concentration of 1 mM.

  • Assay Setup:

    • Dilute the Aβ1-42 stock solution in PBS to a final concentration of 10 µM.

    • Prepare serial dilutions of the test compound (e.g., this compound or PBT2) in PBS.

    • In a 96-well plate, mix the Aβ1-42 solution with the test compound dilutions. Include a control well with Aβ1-42 and PBS only.

  • Incubation:

    • Incubate the plate at 37°C with continuous gentle shaking for 24-48 hours.

  • ThT Staining and Measurement:

    • Prepare a 5 µM ThT solution in PBS.

    • Add the ThT solution to each well.

    • Measure the fluorescence intensity using a plate reader.

  • Data Analysis:

    • Calculate the percentage inhibition of Aβ aggregation for each compound concentration relative to the control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of Aβ aggregation).

Morris Water Maze for Assessing Spatial Learning and Memory in AD Mouse Models

This behavioral test is widely used to evaluate hippocampal-dependent spatial learning and memory in rodents.[13][14][15][16][17]

Apparatus:

  • A circular pool (typically 1.2-1.5 m in diameter) filled with water made opaque with non-toxic paint.

  • A submerged platform hidden just below the water surface.

  • Visual cues placed around the room.

  • A video tracking system to record the mouse's swimming path.

Protocol:

  • Acclimation:

    • Handle the mice for several days before the start of the experiment.

    • On the day before the training, allow each mouse to swim freely in the pool for 60 seconds without the platform.

  • Training Phase (4-5 days):

    • Conduct 4 trials per day for each mouse.

    • For each trial, gently place the mouse into the water at one of four designated starting positions, facing the wall of the pool.

    • Allow the mouse to search for the hidden platform for a maximum of 60 seconds.

    • If the mouse finds the platform, allow it to remain there for 15-30 seconds.

    • If the mouse fails to find the platform within 60 seconds, guide it to the platform and allow it to stay for 15-30 seconds.

    • Record the escape latency (time to find the platform) and path length for each trial.

  • Probe Trial (Day after the last training day):

    • Remove the platform from the pool.

    • Place the mouse in the pool at a novel starting position.

    • Allow the mouse to swim for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.

  • Data Analysis:

    • Analyze the escape latency and path length during the training phase to assess learning.

    • Analyze the data from the probe trial to assess memory retention.

MWM_Workflow

Conclusion and Future Directions

The comparison between this compound and PBT2 highlights the evolution of therapeutic strategies targeting the multifaceted pathology of Alzheimer's disease. PBT2, as a well-characterized metal ionophore, has provided valuable clinical insights, demonstrating a central nervous system effect and a favorable safety profile, although its efficacy in large-scale trials remains to be definitively established.

This compound and its analogs represent a promising next wave of multi-target agents. By combining the established metal-chelating and anti-aggregation properties of the 8-hydroxyquinoline scaffold with the potential for cholinesterase inhibition conferred by the morpholine moiety, these compounds offer a more holistic approach to tackling AD.

For researchers and drug development professionals, the path forward is clear. Further preclinical evaluation of this compound in vivo is crucial to validate its multi-target engagement and to assess its impact on cognitive function in AD animal models. Head-to-head preclinical studies comparing this new generation of quinoline derivatives with established compounds like PBT2 will be instrumental in identifying the most promising candidates for clinical development. The experimental protocols provided in this guide offer a robust framework for conducting such critical investigations, ultimately paving the way for the next generation of Alzheimer's therapeutics.

References

  • Liu, X., et al. (2020). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules, 25(15), 3483. Available at: [Link]

  • Janus, C. (2004). Water Maze Tasks in Mice: Special Reference to Alzheimer's Transgenic Mice. In: Buccafusco, J.J. (eds) Methods of Behavior Analysis in Neuroscience. 2nd edition. CRC Press/Taylor & Francis. Available at: [Link]

  • JoVE. (2022). Morris Water Maze Test for Alzheimer's Disease Model In Mice. YouTube. Available at: [Link]

  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2024). Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • Wang, Y., et al. (2019). Analysis of Learning and Memory Ability in an Alzheimer's Disease Mouse Model using the Morris Water Maze. Journal of Visualized Experiments, (152), e60191. Available at: [Link]

  • Vorhees, C. V., & Williams, M. T. (2006). Morris water maze: procedures for assessing spatial and related forms of learning and memory. Nature protocols, 1(2), 848–858. Available at: [Link]

  • de Paula, M. T. A., et al. (2022). Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. ACS Chemical Neuroscience, 13(12), 1786-1801. Available at: [Link]

  • Faux, N. G., et al. (2010). PBT2 rapidly improves cognition in Alzheimer's disease: additional phase II analyses. Journal of Alzheimer's disease, 20(2), 509–516. Available at: [Link]

  • JoVE Science Education Database. (2011). Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice. Journal of Visualized Experiments, (53), e2920. Available at: [Link]

  • SAR studies of quinoline and derivatives as potential treatments for Alzheimer's disease. (2022). European Journal of Medicinal Chemistry. Available at: [Link]

  • PBT2. (2023). ALZFORUM. Available at: [Link]

  • Prana Biotechnology announces preliminary results of Phase 2 IMAGINE trial of PBT2 in Alzheimer's disease. (2014). Fierce Biotech. Available at: [Link]

  • Quinoline derivatives for diagnosis and treatment of alzheimer's disease. (2016). Google Patents.
  • Effect of PBT2 in Patients With Early to Mid Stage Huntington Disease. (2013). ClinicalTrials.gov. Available at: [Link]

  • Deore Jayesh Satish, & Dr. Pranjali Shinde. (2025). Design, Synthesis, and Biological Evaluation of Novel Heterocyclic Scaffolds Targeting Neurodegenerative Disorders. International Journal of Advanced Research and Multidisciplinary Trends (IJARMT), 2(1), 823–839. Available at: [Link]

  • Arien, P., et al. (2008). Simple in vitro assays to identify amyloid-beta aggregation blockers for Alzheimer's disease therapy. Methods in molecular biology, 449, 235–248. Available at: [Link]

  • Faux, N. G., et al. (2010). PBT2 rapidly improves cognition in Alzheimer's disease: additional phase II analyses. Journal of Alzheimer's disease, 20(2), 509–516. Available at: [Link]

  • Al-Hilaly, Y. K., et al. (2023). Screening for Novel Inhibitors of Amyloid Beta Aggregation and Toxicity as Potential Drugs for Alzheimer's Disease. International Journal of Molecular Sciences, 24(14), 11451. Available at: [Link]

  • Bhasin, G., & Kumar, A. (2017). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Medicinal Chemistry Research, 26(11), 2533-2558. Available at: [Link]

  • Bush, A. I. (2000). Metal chelation as a potential therapy for Alzheimer's disease. Annals of the New York Academy of Sciences, 920, 277–283. Available at: [Link]

  • Aβ Peptide Aggregation Inhibition Assay. (n.d.). Creative Bioarray. Available at: [Link]

  • Lannfelt, L., et al. (2008). Safety, efficacy, and biomarker findings of PBT2 in targeting Abeta as a modifying therapy for Alzheimer's disease: a phase IIa, double-blind, randomised, placebo-controlled trial. The Lancet Neurology, 7(9), 779–786. Available at: [Link]

  • Gray, J. J., et al. (2010). Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility. Protein engineering, design & selection, 23(7), 573–582. Available at: [Link]

  • Frydman-Marom, A., et al. (2011). Inhibition of Aβ fibril formation in vitro. A. Dose dependent kinetic... ResearchGate. Available at: [Link]

  • Bolognesi, M. L., et al. (2016). Novel 8-Hydroxyquinoline Derivatives as Multitarget Compounds for the Treatment of Alzheimer's Disease. ChemMedChem, 11(12), 1243–1247. Available at: [Link]

  • Design, synthesis and evaluation of quinoline-O-carbamate derivatives as multifunctional agents for the treatment of Alzheimer's disease. (2023). ResearchGate. Available at: [Link]

  • Wang, L., et al. (2018). Novel 8-hydroxyquinoline derivatives targeting β-amyloid aggregation, metal chelation and oxidative stress against Alzheimer's disease. Bioorganic & medicinal chemistry, 26(12), 3191–3201. Available at: [Link]

  • Remenova, A., et al. (2021). Targeting Biometals in Alzheimer's Disease with Metal Chelating Agents Including Coumarin Derivatives. Frontiers in Aging Neuroscience, 13, 736903. Available at: [Link]

  • Lee, J. H., et al. (2021). Protocols for assessing neurodegenerative phenotypes in Alzheimer's mouse models. STAR protocols, 2(4), 100913. Available at: [Link]

  • Zhang, R., & Liu, Z. (2021). Current Strategies for Modulating Aβ Aggregation with Multifunctional Agents. Accounts of chemical research, 54(10), 2416–2428. Available at: [Link]

  • Stefani, M., & Dobson, C. M. (2003). Targeting Amyloid Aggregation: An Overview of Strategies and Mechanisms. Journal of molecular medicine, 81(11), 678–699. Available at: [Link]

  • Synthesis and evaluation of 5-amino-5,6,7,8-tetrahydroquinolinones as potential agents for the treatment of Alzheimer's disease. (1995). Journal of medicinal chemistry, 38(19), 3720–3729. Available at: [Link]

  • Singh, M., et al. (2019). New amyloid beta-disaggregating agents: synthesis, pharmacological evaluation, crystal structure and molecular docking of N-(4-((7-chloroquinolin-4-yl)oxy)-3-ethoxybenzyl)amines. RSC advances, 9(45), 26090–26105. Available at: [Link]

  • Fu, C. L., et al. (2016). New Hydroxyquinoline-Based Derivatives as Potent Modulators of Amyloid-β Aggregations. Archiv der Pharmazie, 349(5), 327–341. Available at: [Link]

  • Ashraf, G. M., et al. (2021). Inhibition of aggregation of amyloid-β through covalent modification with benzylpenicillin; potential relevance to Alzheimer's disease. International journal of biological macromolecules, 173, 262–272. Available at: [Link]

  • 8-Hydroxyquinoline Derivatives as Drug Candidates for the Treatment of Alzheimer's Disease. (2025). Current Medicinal Chemistry. Available at: [Link]

  • Design, synthesis, and multi-target evaluation of 4-phenyl quinoline-8-sulfonate thiosemicarbazones as potential anti-Alzheimer agents. (2025). Scientific Reports. Available at: [Link]

  • Screening of new morpholine dithiocarbamate derivatives bearing benzimidazole moiety for anticholinesterase potential. (2023). DergiPark. Available at: [Link]

  • Sasaguri, H., et al. (2017). APP mouse models for Alzheimer's disease preclinical studies. The EMBO journal, 36(17), 2473–2487. Available at: [Link]

  • APP mouse models for Alzheimer's disease preclinical studies. (2017). UCL Discovery. Available at: [Link]

  • Cummings, J., et al. (2024). Alzheimer's disease drug development pipeline: 2024. Alzheimer's & Dementia: Translational Research & Clinical Interventions, 10(1), e12492. Available at: [Link]

  • A manifesto for Alzheimer's disease drug discovery in the era of disease-modifying therapies. (2025). Neuron. Available at: [Link]

Sources

A Researcher's Guide to Validating the Metal-Chelating Mechanism of 5-(Morpholin-4-ylmethyl)quinolin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, understanding the precise mechanism of action of a compound is paramount. This guide provides an in-depth, technically focused comparison for validating the metal-chelating properties of 5-(Morpholin-4-ylmethyl)quinolin-8-ol. We will move beyond theoretical discussions to detail a practical, multi-faceted experimental approach, comparing its performance with established 8-hydroxyquinoline (8HQ) analogues. This document is designed to be a comprehensive resource, grounded in scientific integrity and practical laboratory insights.

Introduction: The Significance of 8-Hydroxyquinoline Derivatives as Metal Chelators

8-Hydroxyquinoline (8HQ) and its derivatives are a well-established class of compounds renowned for their metal-chelating capabilities.[1][2][3][4] The unique structural arrangement of the hydroxyl group at the C-8 position and the nitrogen atom in the quinoline ring creates a bidentate chelation site, enabling the formation of stable complexes with a variety of metal ions.[1][3][5] This ability to sequester metal ions is the foundation for their diverse biological activities, including antineurodegenerative, anticancer, and antimicrobial effects.[2][3][4][6] The core principle behind their therapeutic potential often lies in the modulation of metal homeostasis, which, when dysregulated, can lead to oxidative stress and cellular damage.[2][4]

This compound (MMQ) is a derivative of 8HQ that incorporates a morpholine moiety at the C-5 position.[6] This substitution is of particular interest as it can influence the compound's solubility, lipophilicity, and ultimately, its pharmacokinetic and pharmacodynamic properties. Validating the metal-chelating mechanism of MMQ is a critical step in elucidating its biological function and potential as a therapeutic agent.

Experimental Validation Workflow: A Step-by-Step Mechanistic Investigation

A robust validation of MMQ's metal-chelating mechanism requires a multi-pronged approach, starting with fundamental characterization and progressing to detailed mechanistic studies. The following experimental workflow provides a comprehensive strategy.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: Chelation Confirmation & Stoichiometry cluster_2 Phase 3: In-depth Mechanistic Studies synthesis Synthesis of MMQ structural Structural Confirmation (NMR, IR, MS) synthesis->structural Purity & Identity uv_vis UV-Vis Spectroscopic Titration structural->uv_vis Proceed to Functional Assays jobs_plot Job's Plot Analysis uv_vis->jobs_plot Determine Stoichiometry nmr_binding NMR Binding Studies jobs_plot->nmr_binding Elucidate Mechanism ms_complex Mass Spectrometry of Complex nmr_binding->ms_complex Identify Binding Sites & Complex Mass

Caption: Experimental workflow for validating the metal-chelating mechanism of MMQ.

Synthesis and Structural Characterization of this compound (MMQ)

Rationale: Before investigating its function, it is imperative to synthesize and confirm the identity and purity of the ligand.

Protocol:

  • Synthesis: MMQ can be synthesized via the Mannich reaction, involving the condensation of 5-chloromethyl-8-hydroxyquinoline hydrochloride with morpholine.[6] This method is a common and effective way to introduce an aminomethyl group onto the 8HQ scaffold.

  • Structural Confirmation:

    • ¹H NMR Spectroscopy: To confirm the presence of all expected protons and their chemical environments. The characteristic peaks for the quinoline, morpholine, and methylene bridge protons should be identified.

    • FT-IR Spectroscopy: To identify key functional groups, such as the O-H stretch of the hydroxyl group and C-N and C-O stretches associated with the morpholine ring.

    • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.[6]

UV-Visible Spectroscopic Titration: Initial Confirmation of Metal Binding

Rationale: UV-Vis spectroscopy is a rapid and effective method to observe the formation of a metal-ligand complex.[7][8] Chelation often leads to a shift in the maximum absorbance wavelength (λmax) and a change in absorbance intensity (hyperchromism or hypochromism), providing clear evidence of an interaction.[7][9][10]

Protocol:

  • Prepare a stock solution of MMQ in a suitable solvent (e.g., ethanol or DMF-water).[8]

  • Record the initial UV-Vis spectrum of the MMQ solution.

  • Incrementally add a solution of a metal salt (e.g., CuSO₄, FeCl₂, ZnCl₂) to the MMQ solution.

  • Record the UV-Vis spectrum after each addition until no further changes are observed.

  • Plot the absorbance at a specific wavelength against the metal ion concentration to generate a titration curve.[11]

Expected Outcome: A clear shift in the λmax and a change in absorbance upon the addition of the metal ion, indicating the formation of an MMQ-metal complex.[10]

Job's Plot (Method of Continuous Variations): Determining the Stoichiometry of the Complex

Rationale: Job's plot is a classic and straightforward technique to determine the binding stoichiometry of a metal-ligand complex in solution.[12][13][14] By varying the mole fractions of the metal and ligand while keeping the total molar concentration constant, the stoichiometry can be identified from the mole fraction at which the measured physical property (e.g., absorbance) is maximal.[13][15][16]

Protocol:

  • Prepare equimolar stock solutions of MMQ and the metal salt.

  • Prepare a series of solutions with varying mole fractions of the metal and MMQ, keeping the total volume and total molar concentration constant.

  • Measure the absorbance of each solution at the λmax of the complex.

  • Plot the change in absorbance (Y) against the mole fraction of the ligand (X_L).

  • The maximum of the plot corresponds to the stoichiometry of the complex. For example, a maximum at X_L = 0.67 indicates a 2:1 (Ligand:Metal) complex.[15]

G cluster_0 Job's Plot Workflow prep_solutions Prepare equimolar stock solutions of MMQ and metal salt mix_ratios Mix in varying mole fractions (constant total concentration) prep_solutions->mix_ratios measure_abs Measure absorbance at λmax of the complex mix_ratios->measure_abs plot_data Plot ΔAbsorbance vs. Mole Fraction measure_abs->plot_data determine_stoichiometry Identify stoichiometry from the maximum plot_data->determine_stoichiometry

Caption: Workflow for determining complex stoichiometry using Job's Plot.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Identifying Binding Sites

Rationale: NMR spectroscopy provides detailed structural information about the metal-ligand interaction in solution.[17][18] Changes in the chemical shifts of the ligand's protons upon metal binding can pinpoint the specific atoms involved in chelation.[19]

Protocol:

  • Acquire a ¹H NMR spectrum of MMQ in a suitable deuterated solvent.

  • Titrate the MMQ solution with small aliquots of a metal salt solution (using a diamagnetic metal like Zn²⁺ is often preferred for sharper signals).

  • Acquire a ¹H NMR spectrum after each addition.

  • Monitor the changes in the chemical shifts of the protons. Protons near the binding site will experience the most significant shifts.

Expected Outcome: Significant downfield shifts for the protons on the quinoline ring adjacent to the nitrogen and the hydroxyl group, confirming their involvement in chelation.

Mass Spectrometry: Confirming Complex Formation and Integrity

Rationale: Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful tool for the direct observation of the metal-ligand complex.[20][21][22] It provides the mass-to-charge ratio (m/z) of the intact complex, confirming its formation and stoichiometry.[23][24]

Protocol:

  • Prepare a solution of the pre-formed MMQ-metal complex.

  • Infuse the solution into an ESI-MS instrument.

  • Analyze the resulting mass spectrum for peaks corresponding to the [MMQ + Metal]ⁿ⁺, [(MMQ)₂ + Metal]ⁿ⁺, or other relevant complex species.

  • Compare the observed isotopic pattern with the theoretical pattern for the proposed complex to confirm its elemental composition.[21]

Comparative Analysis: MMQ vs. Other 8-Hydroxyquinoline Derivatives

The true performance of MMQ as a chelator can be best understood in the context of other well-characterized 8HQ derivatives.

CompoundKey Structural FeatureReported Metal Binding Stoichiometry (Ligand:Metal)Noteworthy Biological ActivityReference
This compound (MMQ) Morpholine at C-52:1 for Cu²⁺, Co²⁺, Ni²⁺, Mn²⁺, Zn²⁺, Cd²⁺Antifungal activity[6]
Clioquinol (5-Chloro-7-iodo-8-hydroxyquinoline) Halogenation at C-5 and C-72:1 with Cu²⁺ and Zn²⁺Antineurodegenerative, Anticancer[1][3]
PBT2 (5,7-dichloro-2-((dimethylamino)methyl)quinolin-8-ol) Dichloro substitution and dimethylaminomethyl group-Potential for treating neurodegenerative diseases[2][4]
8-Hydroxyquinoline (Parent Compound) Unsubstituted2:1 with many divalent metalsBroad antimicrobial and antifungal[3][5]

This comparative table highlights that while the 2:1 ligand-to-metal stoichiometry is common for 8HQ derivatives, the substitutions on the quinoline ring significantly influence their biological applications. The morpholine moiety in MMQ likely contributes to its specific antifungal properties.[6]

Conclusion

The validation of this compound's metal-chelating mechanism is a systematic process that builds a comprehensive picture of its chemical behavior. By employing a combination of spectroscopic and spectrometric techniques, researchers can confirm metal binding, determine the stoichiometry of the complex, and identify the specific atoms involved in chelation. This rigorous, evidence-based approach is essential for understanding the structure-activity relationship of this promising compound and for guiding its future development in therapeutic applications.

References

  • Job plot. (n.d.). In Grokipedia.
  • Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157–1178.
  • Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). 8-Hydroxyquinolines: A review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157-1178.
  • Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug design, development and therapy, 7, 1157–1178.
  • The Heffern Lab. (n.d.). Characterizing metal–biomolecule interactions by mass spectrometry.
  • Humphreys, E. (2016, November 23). Identifying Metal Species with Electrospray Ionization and Tandem Mass Spectrometry. Thermo Fisher Scientific.
  • (n.d.). NMR Spectroscopy of Metal Chelonates and Related Compounds. ResearchGate.
  • (n.d.). Job plot. Wikipedia.
  • Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157-1178.
  • (2022, May 5). 8.2: Background. Chemistry LibreTexts.
  • (n.d.). EXPERIMENTAL TECHNIQUES EMPLOYED IN THE STUDY OF METAL COMPLEXES-DNA – INTERACTIONS. Farmacia Journal.
  • (n.d.). UV−vis analysis of metal chelation with 2 and 29. (A) HP 2 binding.... ResearchGate.
  • (n.d.). Experimental techniques employed in the study of metal complexes-DNA -interactions.
  • (n.d.). Spectrophotometric study of complexes by Job's method.
  • Ren, T. (2013). Method of Continuous Variations: Applications of Job Plots to the Study of Molecular Associations in Organometallic Chemistry. Organometallics, 32(21), 6247–6260.
  • McIndoe, J. S. (2019). Assigning the ESI mass spectra of organometallic and coordination compounds. Journal of Mass Spectrometry, 54(4), 325-334.
  • Zhang, H., & Cui, W. (2022). Mass Spectrometry-Based Structural Proteomics for Metal Ion/Protein Binding Studies. International Journal of Molecular Sciences, 23(2), 896.
  • (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace.
  • von der Esch, B., & Lützen, A. (2020). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Analytical Chemistry, 92(1), 105-117.
  • (n.d.). UV-VIS, Fluorescence and Mass Spectrometry Investigation on the Transition Metal Ion Chelation of Two Bioisosteres of Resveratrol.
  • Lerman, K., & Miller, Y. (2022). Studying Peptide-Metal Ion Complex Structures by Solution-State NMR. International Journal of Molecular Sciences, 23(24), 15993.
  • (n.d.). Qualitative and Quantitative 1 H NMR Spectroscopy for Determination of Divalent Metal Cation Concentration in Model Salt Solutions, Food Supplements and Pharmaceutical Products by Using EDTA as Chelating Agent. ResearchGate.
  • Nolan, E. (2019, August 1). R10. Metal-Binding Studies and Dissociation Constant Determination. YouTube.
  • (n.d.). Fig. 3 Metal ion chelating activity assay. UV-vis spectrum of PZ001,.... ResearchGate.
  • (n.d.). Preparation, Characterization And Antifungal Activity Of Metal Chelates Of 5-(N- Morpholinomethyl)-8-Hydroxyquinoline.

Sources

A Multi-Pronged Strategy for Deconvoluting the Target of 5-(Morpholin-4-ylmethyl)quinolin-8-ol in Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enigma of a Promising Anticancer Compound

5-(Morpholin-4-ylmethyl)quinolin-8-ol is a synthetic derivative of the 8-hydroxyquinoline scaffold, a class of compounds known for their diverse biological activities, including potent anticancer effects.[1][2][3] Preliminary studies suggest that its mechanism of action may be linked to its ability to chelate essential metal ions like copper and iron, thereby inducing oxidative stress within cancer cells.[4][5] Another potential avenue of its anticancer activity is the inhibition of UDP-glucose glycoprotein glucosyltransferase (UGGT), a key enzyme in the endoplasmic reticulum's quality control of protein folding. However, the definitive molecular target(s) of this compound in cancer cells remain to be conclusively identified. This lack of a clearly defined target presents a significant hurdle in its development as a therapeutic agent.

This guide presents a comprehensive, multi-pronged experimental strategy for the unambiguous identification and validation of the molecular target(s) of this compound in a cancer cell context. We will delve into a series of unbiased and target-specific approaches, providing detailed protocols and discussing the rationale behind each experimental choice. This guide is intended for researchers, scientists, and drug development professionals seeking a robust framework for small molecule target deconvolution.

A Phased Approach to Target Identification and Validation

Our proposed strategy is divided into two main phases: an initial, unbiased target discovery phase, followed by a rigorous target validation phase. This sequential approach is designed to first cast a wide net to identify potential protein interactors and then systematically confirm their functional relevance to the compound's anticancer activity.

G cluster_0 Phase 1: Unbiased Target Discovery cluster_1 Phase 2: Target Validation CETSA-MS Cellular Thermal Shift Assay (CETSA) with Mass Spectrometry siRNA/shRNA Knockdown siRNA/shRNA-mediated Gene Knockdown CETSA-MS->siRNA/shRNA Knockdown Identified Hits Kinase Profiling Broad-Spectrum Kinase Profiling Kinase Profiling->siRNA/shRNA Knockdown Off-target Hits CRISPR/Cas9 Knockout CRISPR/Cas9-mediated Gene Knockout siRNA/shRNA Knockdown->CRISPR/Cas9 Knockout Validated Hits Phenotypic Rescue Phenotypic Rescue Experiments CRISPR/Cas9 Knockout->Phenotypic Rescue Confirmed Target

Figure 1. A phased experimental workflow for the target deconvolution of this compound.

Phase 1: Unbiased Target Discovery

The initial phase of our investigation aims to identify candidate protein targets without prior bias. We will employ two complementary, high-throughput techniques: Cellular Thermal Shift Assay (CETSA) coupled with mass spectrometry and broad-spectrum kinase profiling.

Cellular Thermal Shift Assay (CETSA) with Mass Spectrometry: Identifying Direct Binders

Rationale: CETSA is a powerful method for detecting the direct binding of a small molecule to its protein target within a cellular context.[6][7][8][9][10][11] The principle is based on the increased thermal stability of a protein when it is bound by a ligand. By heating cell lysates treated with this compound across a temperature gradient and analyzing the soluble protein fraction using mass spectrometry, we can identify proteins that are stabilized by the compound, indicating a direct interaction.[12]

Experimental Protocol: CETSA-MS

  • Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., a line known to be sensitive to the compound) to ~80% confluency. Treat the cells with either this compound (at a concentration known to elicit a phenotypic response, e.g., 5x GI50) or vehicle control (e.g., DMSO) for a predetermined time.

  • Cell Lysis: Harvest the cells and lyse them in a suitable buffer to release the cellular proteins.

  • Temperature Gradient: Aliquot the cell lysates and expose them to a range of temperatures (e.g., 37°C to 70°C in 3°C increments) for a short duration (e.g., 3 minutes).

  • Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed to pellet the aggregated, denatured proteins.

  • Sample Preparation for Mass Spectrometry: Collect the supernatant containing the soluble proteins. Reduce, alkylate, and digest the proteins into peptides using trypsin.

  • Mass Spectrometry Analysis: Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins present in the soluble fraction at each temperature.

  • Data Analysis: Compare the protein abundance profiles between the compound-treated and vehicle-treated samples across the temperature gradient. Proteins that show a significant shift in their melting curves to higher temperatures in the presence of the compound are considered potential direct targets.

Expected Outcomes and Comparative Analysis:

The CETSA-MS experiment will generate a list of proteins that are thermally stabilized by this compound. This provides strong evidence for direct physical interaction.

Hypothetical CETSA-MS Hit Fold Stabilization (ΔTm) Cellular Localization Known Function Next Steps
UGGT1+5.2 °CEndoplasmic ReticulumProtein folding quality controlProceed to genetic validation
Protein X+4.8 °CCytosolUnknownCharacterize function
Protein Y+3.5 °CMitochondriaMetabolic enzymeProceed to genetic validation

Table 1. Hypothetical results from a CETSA-MS experiment, highlighting potential direct targets of this compound.

Broad-Spectrum Kinase Profiling: Assessing Off-Target Effects

Rationale: Kinases are a major class of drug targets in oncology, and many small molecules exhibit off-target effects on various kinases.[13][14][15][16][17] A broad-spectrum kinase profiling assay will help us determine if this compound has any significant activity against a wide panel of kinases. This is crucial for understanding its selectivity and potential for off-target toxicities. Several commercial services offer comprehensive kinase screening.[13][14][15][16][17]

Experimental Protocol: Kinase Profiling (Outsourced)

  • Compound Submission: Provide a sample of this compound to a reputable contract research organization (CRO) specializing in kinase profiling.

  • Assay Panel Selection: Choose a comprehensive kinase panel that covers a diverse range of the human kinome.

  • Screening: The CRO will perform in vitro activity assays (e.g., radiometric or fluorescence-based assays) to measure the inhibitory effect of the compound on each kinase in the panel, typically at a fixed concentration (e.g., 10 µM).

  • Data Analysis: The CRO will provide a report detailing the percent inhibition for each kinase. Any kinase showing significant inhibition (e.g., >50%) will be flagged for further investigation.

Expected Outcomes and Comparative Analysis:

The kinase profiling results will reveal the selectivity of this compound.

Kinase Target % Inhibition at 10 µM (Compound A) % Inhibition at 10 µM (this compound) Interpretation
Kinase 195%5%Compound A is a potent inhibitor; our compound is not.
Kinase 210%8%Neither compound significantly inhibits this kinase.
Kinase 38%65%Potential off-target for our compound; requires validation.

Table 2. Hypothetical comparative kinase profiling data.

Phase 2: Rigorous Target Validation

Once we have a list of candidate targets from the discovery phase, we will proceed to validate their functional relevance to the anticancer phenotype of this compound.

G cluster_0 Genetic Validation Workflow Candidate Target Candidate Target (from Phase 1) siRNA/shRNA siRNA/shRNA Knockdown Candidate Target->siRNA/shRNA Phenotypic Analysis Phenotypic Analysis (e.g., Cell Viability Assay) siRNA/shRNA->Phenotypic Analysis CRISPR/Cas9 CRISPR/Cas9 Knockout Phenotypic Analysis->CRISPR/Cas9 Phenocopy Confirmed? CRISPR/Cas9->Phenotypic Analysis Re-evaluate Rescue Experiment Phenotypic Rescue CRISPR/Cas9->Rescue Experiment Phenocopy Confirmed

Figure 2. A detailed workflow for the genetic validation of candidate targets.

siRNA/shRNA-mediated Gene Knockdown: Mimicking the Pharmacological Effect

Experimental Protocol: siRNA Knockdown and Western Blot

  • siRNA Design and Synthesis: Design and synthesize at least two independent siRNAs targeting the mRNA of the candidate gene to control for off-target effects. A non-targeting scrambled siRNA should be used as a negative control.

  • Transfection: Transfect the cancer cells with the siRNAs using a suitable lipid-based transfection reagent.

  • Incubation: Incubate the cells for 48-72 hours to allow for knockdown of the target protein.

  • Western Blot Analysis: Lyse a portion of the cells and perform Western blotting to confirm the knockdown of the target protein. Use an antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin).

  • Phenotypic Assays: In parallel, perform phenotypic assays on the remaining cells to assess the effect of the knockdown on cell viability, proliferation, or any other relevant phenotype observed with the compound.

Expected Outcomes and Comparative Analysis:

Treatment Target Protein Level Cell Viability (% of Control) Conclusion
Scrambled siRNA100%100%No effect
siRNA #1 for Target X20%55%Knockdown of Target X reduces viability
siRNA #2 for Target X15%52%Confirms the effect of Target X knockdown
This compound100%50%Compound treatment phenocopies knockdown

Table 3. Expected outcomes of an siRNA knockdown experiment.

CRISPR/Cas9-mediated Gene Knockout: The Gold Standard for Genetic Validation

Rationale: While siRNA provides strong evidence, CRISPR/Cas9-mediated gene knockout offers a more definitive and permanent genetic validation of a drug target.[24][25][26][27] By creating a stable cell line that completely lacks the expression of the candidate target protein, we can more accurately assess its role in the compound's mechanism of action.[24][25][26][27]

Experimental Protocol: CRISPR/Cas9 Knockout

  • gRNA Design and Cloning: Design and clone two or more guide RNAs (gRNAs) targeting an early exon of the candidate gene into a Cas9 expression vector.

  • Transfection and Selection: Transfect the cancer cells with the Cas9/gRNA plasmids. Select for transfected cells using an appropriate marker (e.g., puromycin resistance).

  • Single-Cell Cloning: Isolate single cells by limiting dilution or fluorescence-activated cell sorting (FACS) to generate clonal cell lines.

  • Genotyping and Protein Validation: Expand the clonal lines and screen for successful knockout by PCR and Sanger sequencing of the target genomic locus. Confirm the absence of the target protein by Western blotting.

  • Phenotypic Characterization: Assess the phenotype of the knockout cell lines, including their sensitivity to this compound.

Expected Outcomes and Comparative Analysis:

A successful CRISPR/Cas9 knockout experiment will show that the knockout cells are resistant to the effects of this compound, providing very strong evidence that the knocked-out protein is the direct target.

Phenotypic Rescue Experiments: The Definitive Proof of Target Engagement

Rationale: The ultimate confirmation of a drug target comes from a phenotypic rescue experiment.[28][29][30][31] In this experiment, a version of the target protein that is resistant to the compound (e.g., due to a point mutation in the binding site) is expressed in the knockout cells. If this resistant version can "rescue" the cells from the effects of the compound, it provides definitive proof of target engagement.

Experimental Protocol: Phenotypic Rescue

  • Construct Design: Create an expression vector encoding a version of the target protein with a mutation that is predicted to disrupt the binding of this compound. This construct should also be made resistant to the siRNA/shRNA used for knockdown if this approach is used in parallel.

  • Transfection: Transfect the knockout or knockdown cells with the rescue construct or an empty vector control.

  • Compound Treatment: Treat the transfected cells with this compound.

  • Phenotypic Analysis: Assess the phenotype (e.g., cell viability) of the cells.

Expected Outcomes and Comparative Analysis:

Cell Line Treatment Expressed Protein Cell Viability Conclusion
Wild-typeCompoundEndogenousDecreasedSensitive to compound
KnockoutCompoundNoneUnchangedResistant to compound
KnockoutCompoundWild-type RescueDecreasedWT protein restores sensitivity
KnockoutCompoundMutant RescueUnchangedMutant protein confers resistance

Table 4. Expected outcomes of a phenotypic rescue experiment.

Comparative Analysis with Alternative Compounds

Conclusion: A Pathway to Unambiguous Target Identification

The multi-pronged approach outlined in this guide provides a rigorous and systematic framework for confirming the molecular target of this compound in cancer cells. By combining unbiased discovery methods with stringent genetic and biochemical validation techniques, researchers can move beyond speculation and establish a definitive mechanism of action for this promising anticancer compound. This, in turn, will pave the way for its rational development as a novel cancer therapeutic.

References

  • Reaction Biology. Kinase Screening Assay Services. [Link]

  • Eurofins Discovery. Kinase Screening & Profiling Service. [Link]

  • Creative Bioarray. Kinase Screening Services. [Link]

  • BPS Bioscience. Kinase Screening and Profiling Services. [Link]

  • Ejarque, B., et al. Iron and Copper Intracellular Chelation as an Anticancer Drug Strategy. Molecules. [Link]

  • Martinez Molina, D., et al. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Molecules. [Link]

  • Mechanism of Action of Anticancer Metallodrugs. ResearchGate. [Link]

  • Metal complexes in cancer therapy – an update from drug design perspective. Future Medicinal Chemistry. [Link]

  • Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation. Journal of Medicinal Chemistry. [Link]

  • Iron chelators in breast cancer therapy: mechanisms and clinical applications – a narrative review. Annals of Translational Medicine. [Link]

  • Metal Complexes as Chemotherapeutic Agents for the Treatment of Cancer. ResearchGate. [Link]

  • Mass spectrometry-based Cellular Thermal Shift Assay (CETSA®) for target deconvolution in phenotypic drug discovery. ResearchGate. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • CETSA. Pelago Bioscience. [Link]

  • Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents. ACS Medicinal Chemistry Letters. [Link]

  • Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. Frontiers in Chemistry. [Link]

  • Development of an optimized protocol for generating knockout cancer cell lines using the CRISPR/Cas9 system, with emphasis on transient transfection. PLOS One. [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. [Link]

  • The Uridine diphosphate (UDP)-glycosyltransferases (UGTs) superfamily: the role in tumor cell metabolism. Frontiers in Pharmacology. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

  • Knockdown of Target Genes by siRNA In Vitro. Methods in Molecular Biology. [Link]

  • Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents. PolyU Scholars Hub. [Link]

  • RNA Interference to Knock Down Gene Expression. Methods in Molecular Biology. [Link]

  • Attenuated Protein Expression Vectors for Use in siRNA Rescue Experiments. PLOS One. [Link]

  • Emerging roles for UDP-glucuronosyltransferases in drug resistance and cancer progression. Nature Reviews Cancer. [Link]

  • Targeting cancer's sweet spot: UGP2 as a therapeutic vulnerability. Signal Transduction and Targeted Therapy. [Link]

  • A simple method using CRISPR-Cas9 to knock-out genes in murine cancerous cell lines. Scientific Reports. [Link]

  • Target Validation with CRISPR. Biocompare. [Link]

  • The Uridine diphosphate (UDP)-glycosyltransferases (UGTs) superfamily: the role in tumor cell metabolism. Frontiers in Pharmacology. [Link]

  • Protocol for gene knockdown using siRNA in organotypic cultures of murine gastric muscle. ResearchGate. [Link]

  • Western Blot Evaluation of siRNA Delivery by pH Responsive Peptides. Methods in Molecular Biology. [Link]

  • Validation of eIF4A1 by CRISPR-Cas9 knockout. YouTube. [Link]

  • Squaryl group-modified UDP analogs as inhibitors of the endoplasmic reticulum-resident folding sensor enzyme UGGT. Chemical Communications. [Link]

  • How important is it to do a genetic rescue experiment to validate the result from siRNA knockdown? ResearchGate. [Link]

  • Can anyone help me regarding my rescue experiment (siRNA)? ResearchGate. [Link]

  • RNA interference rescue by bacterial artificial chromosome transgenesis in mammalian tissue culture cells. Proceedings of the National Academy of Sciences. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 5-(Morpholin-4-ylmethyl)quinolin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Promising Scaffold

5-(Morpholin-4-ylmethyl)quinolin-8-ol is a synthetic derivative of the 8-hydroxyquinoline pharmacophore, a scaffold renowned for its potent biological activities, including anticancer and antimicrobial properties.[1][2][3][4] Its mechanism is often linked to its function as a lipophilic metal ion chelator, which allows it to modulate the homeostasis of essential metal ions within biological systems.[1] As such compounds progress through the drug development pipeline, from early discovery to preclinical and clinical phases, the analytical methods used to quantify them evolve in complexity and purpose.

This guide provides an in-depth, objective comparison of two common but distinct analytical techniques for the quantification of this compound: a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, and a highly sensitive and specific Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS) method. More critically, we will explore the principles and practical execution of cross-validation —the process of ensuring that data from these different methods are comparable and reliable.[5][6] This is not merely a procedural checklist; it is a foundational requirement for maintaining data integrity throughout a molecule's lifecycle, especially when transferring methods between labs or transitioning from non-clinical to clinical sample analysis.[6][7][8]

Our discussion is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring that the methodologies described are not only scientifically sound but also aligned with global regulatory expectations.[9][10][11][12][13]

Part 1: Methodologies Under Comparison

The choice of an analytical method is dictated by its intended purpose. For routine purity assessments or formulation assays, a simple, cost-effective HPLC-UV method may be sufficient. For bioanalytical studies requiring quantification in complex matrices like plasma, the superior sensitivity and selectivity of LC-MS/MS are indispensable.[14]

Method A: Stability-Indicating HPLC-UV

This method is designed for robustness and is suitable for quantifying the active pharmaceutical ingredient (API) in bulk material and simple formulations. The "stability-indicating" designation means the method can definitively separate the intact drug from its degradation products, a critical requirement for stability testing.[15][16]

Experimental Protocol: HPLC-UV

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). Causality: The C18 stationary phase provides effective retention for the moderately nonpolar quinoline structure.

    • Mobile Phase: An isocratic mixture of acetonitrile and 20 mM potassium phosphate buffer (pH adjusted to 3.0 with phosphoric acid) in a 55:45 (v/v) ratio. Causality: The acidic pH ensures the morpholine and quinoline nitrogens are protonated, leading to consistent peak shape and retention.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 248 nm. Causality: The quinoline chromophore exhibits strong absorbance in this region, providing good sensitivity.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a final concentration of 100 µg/mL.

    • Calibration Standards: Prepare calibration standards by performing serial dilutions of the stock solution to cover the desired linear range (e.g., 1-50 µg/mL).

    • Sample Solution: Dissolve the sample (e.g., bulk drug substance) in the mobile phase to achieve a theoretical concentration within the calibration range.

Method B: High-Sensitivity UPLC-MS/MS

This method is tailored for bioanalysis, offering the low limits of quantification and high selectivity needed to measure drug concentrations in complex biological matrices like plasma or tissue homogenates.[17]

Experimental Protocol: UPLC-MS/MS

  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A UPLC C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size). Causality: The smaller particle size provides higher efficiency and resolution, enabling faster analysis times.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Causality: Formic acid is a volatile modifier that promotes ESI+ ionization by providing a source of protons.

    • Gradient Elution: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometer Conditions:

    • Ionization Mode: ESI Positive.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Hypothetical MRM Transition:

      • Analyte: Q1 (Precursor Ion) m/z 273.1 → Q3 (Product Ion) m/z 186.1. Causality: The precursor corresponds to the protonated molecule [M+H]+. The product ion likely results from the cleavage of the morpholin-4-ylmethyl group.

      • Internal Standard (IS): A structurally similar, stable isotope-labeled compound is ideal.

  • Sample Preparation (Plasma):

    • To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard. Causality: This is a protein precipitation step; the acetonitrile crashes out plasma proteins while extracting the analyte and IS.[18]

    • Vortex for 1 minute and centrifuge at high speed for 10 minutes.

    • Transfer the supernatant to a new plate or vial for injection.

Part 2: Method Validation - The Self-Validating System

Before any cross-validation can occur, each method must be fully validated for its intended purpose according to ICH Q2(R1) guidelines.[10][19][20] This process demonstrates that the method is reliable, reproducible, and accurate.

Forced Degradation: The Foundation of a Stability-Indicating Method

For the HPLC-UV method to be truly stability-indicating, it must be challenged through forced degradation studies.[21][22] This involves subjecting the drug substance to harsh conditions to intentionally produce degradation products. The goal is to prove that the analytical method can separate the main peak from all potential degradant peaks, ensuring there is no co-elution.

cluster_stress Stress Conditions cluster_degradants Degradation Products Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) DP1 Degradant 1 Acid->DP1 Base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) Base->DP1 Oxidation Oxidation (e.g., 3% H2O2, RT) Oxidation->DP1 Thermal Thermal (e.g., 80°C, Dry Heat) DP2 Degradant 2 Thermal->DP2 Photo Photolytic (ICH Q1B Light Exposure) DP3 Degradant 3 Photo->DP3 API 5-(Morpholin-4-ylmethyl) quinolin-8-ol (API) API->Acid API->Base API->Oxidation API->Thermal API->Photo Assay Stability-Indicating Assay (HPLC-UV) API->Assay Resolution Check DP1->Assay Resolution Check DP2->Assay Resolution Check DP3->Assay Resolution Check

Caption: Forced degradation workflow to establish method specificity.

Comparative Validation Data

The following table summarizes hypothetical validation data for the two methods, highlighting their respective strengths.

Validation ParameterHPLC-UV MethodUPLC-MS/MS MethodICH Q2(R1) Guideline Reference
Specificity Peak purity index > 0.999 for API peak in presence of degradants.No interference at the retention time of the analyte and IS from 6 unique matrix sources.[20]
Linearity (r²) ≥ 0.999 (1-50 µg/mL)≥ 0.998 (0.5-500 ng/mL)[10]
Accuracy (% Recovery) 98.5% - 101.2%97.9% - 102.5%[23]
Precision (%RSD) Intra-day: ≤ 1.5%Inter-day: ≤ 2.0%Intra-day: ≤ 5.0%Inter-day: ≤ 6.5%[23]
Limit of Detection (LOD) 0.3 µg/mL0.15 ng/mL[10]
Limit of Quantitation (LOQ) 1.0 µg/mL0.5 ng/mL[10]
Robustness Unaffected by minor changes in pH (±0.2), mobile phase composition (±2%), and temperature (±2°C).Unaffected by minor changes in column temperature (±2°C) and mobile phase composition (±2%).[23]

Part 3: Cross-Validation - Bridging the Methodological Gap

Cross-validation is performed when two different analytical methods are used to measure the same analyte within the same study or across different stages of a program.[7][24] The objective is to demonstrate that the results are comparable and that any observed differences (bias) are within acceptable limits. This ensures continuity of data and allows for confident decision-making, regardless of the method used.[6]

When is Cross-Validation Required?

  • When samples from a single study are analyzed at different laboratories.

  • When switching from one validated method to another (e.g., from HPLC-UV to UPLC-MS/MS).

  • When there are changes in the analytical instrumentation or sample matrix.

Experimental Design for Cross-Validation

The core of cross-validation involves analyzing the same set of samples using both validated methods.

  • Sample Selection: A minimum of three batches of quality control (QC) samples at low, medium, and high concentrations should be prepared. If available, incurred study samples are also highly valuable.

  • Analysis: Analyze at least six replicates of each QC level with both Method A (HPLC-UV) and Method B (UPLC-MS/MS).

  • Data Evaluation:

    • Calculate the mean concentration and precision (%RSD) for each QC level from both methods.

    • Calculate the percentage difference (bias) between the mean concentrations obtained from the two methods. The formula is: % Difference = [(Mean_MethodB - Mean_MethodA) / Mean_MethodA] * 100

  • Acceptance Criteria: The acceptance criteria for cross-validation should be pre-defined. A common industry standard, particularly for bioanalytical methods, is that the mean concentration from the two methods should be within ±20% of each other. The precision of the measurements should also meet the criteria established during the initial method validation.[25]

cluster_methods Validated Analytical Methods M_A Method A (e.g., HPLC-UV) M_B Method B (e.g., UPLC-MS/MS) Samples Prepare Identical Sample Sets (QCs: Low, Med, High; n≥6 per level) Analyze_A Analyze with Method A Samples->Analyze_A Analyze_B Analyze with Method B Samples->Analyze_B Results_A Results A (Mean_A, %RSD_A) Analyze_A->Results_A Results_B Results B (Mean_B, %RSD_B) Analyze_B->Results_B Compare Statistical Comparison Results_A->Compare Results_B->Compare Conclusion Acceptance Decision (e.g., %Bias ≤ 20%) Compare->Conclusion Calculate % Bias: [(Mean_B - Mean_A) / Mean_A] * 100

Caption: Logical workflow for the cross-validation of two analytical methods.

Hypothetical Cross-Validation Results

QC LevelMethod A (HPLC-UV)Mean Conc. (µg/mL)Method B (UPLC-MS/MS)Mean Conc. (µg/mL)% Bias (Method B vs. A)Acceptance (≤ ±20%)
Low QC 2.522.41-4.4%Pass
Mid QC 20.1521.08+4.6%Pass
High QC 40.5038.99-3.7%Pass

Interpretation of Results

In this hypothetical scenario, the percentage bias between the two methods is well within the ±20% acceptance limit for all QC levels. This demonstrates that the methods are comparable and can be used interchangeably for quantitative analysis within these concentration ranges. Any systematic bias observed, even if within limits, should be understood and documented. For example, a consistent negative bias might indicate a subtle matrix effect in one of the methods that was not apparent during initial validation.

Conclusion: Ensuring Data Integrity Across the Development Lifecycle

The cross-validation of analytical methods is not a mere formality but a critical scientific exercise that underpins the reliability of data generated during drug development. For a compound like this compound, where methods may evolve from simple UV-based assays to complex mass spectrometric techniques, ensuring their comparability is paramount.

By grounding our protocols in established regulatory guidelines and applying rigorous statistical comparison, we build a chain of trust in our data. This guide has demonstrated a framework for comparing an HPLC-UV and a UPLC-MS/MS method, from initial validation and forced degradation studies to the final cross-validation assessment. This structured approach ensures that as our understanding of a molecule's therapeutic potential grows, our confidence in the data used to measure it remains absolute.

References

  • European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • U.S. Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ECA Academy. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • International Council for Harmonisation (ICH). Quality Guidelines. [Link]

  • U.S. Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • U.S. Food and Drug Administration (FDA). (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Lab Manager Magazine. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • European Medicines Agency (EMA). ICH M10 on bioanalytical method validation. [Link]

  • IRE Journals. (2022). Analytical Method Development and Validation for Simultaneous Estimation of 5-Methyl-N-{[2-(Morpholin.... [Link]

  • PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]

  • Coriolis Pharma. Forced Degradation Studies. [Link]

  • Jain, D., & Basniwal, P. K. (2013). Forced degradation and impurity profiling. Journal of Pharmaceutical and Biomedical Analysis, 86, 11–35. [Link]

  • OSHA. (2003). Morpholine. [Link]

  • IJCRT.org. (2023). Stability Indicating Assay Method. [Link]

  • van de Merbel, N. C., et al. (2020). Development and validation of an LC–MS/MS generic assay platform for small molecule drug bioanalysis. Journal of Chromatography B, 1152, 122238. [Link]

  • Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. [Link]

  • Quest Journals. (2023). Development of Validated Stability-Indicating Assay Methods- Critical Review. [Link]

  • Agilent. Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research. [Link]

  • National Center for Biotechnology Information (NCBI). A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14).... [Link]

  • ResearchGate. Stability-Indicating RP-HPLC Methods for the Determination of Fluorometholone.... [Link]

  • PubMed. (2016). Stability-Indicating RP-HPLC Methods for the Determination of Fluorometholone.... [Link]

  • MDPI. LC-MS/MS Method Development for the Discovery and Identification of Amphidinols.... [Link]

  • ResearchGate. LC-ESI-MS/MS techniques for Method Development and Validation.... [Link]

  • ResearchGate. Pathway proposed for the degradation of quinoline.... [Link]

  • Open Access Journals. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]

  • ResearchGate. Investigation of the Antimycobacterial Activity of 8-Hydroxyquinolines. [Link]

  • National Center for Biotechnology Information (NCBI). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]6278482/)

Sources

A Comparative Guide to the Neuroprotective Efficacy of 5-(Morpholin-4-ylmethyl)quinolin-8-ol and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of effective therapeutics for neurodegenerative diseases, the 8-hydroxyquinoline (8-HQ) scaffold has emerged as a privileged structure, lauded for its multifaceted neuroprotective properties.[1][2] This guide provides an in-depth comparative analysis of the neuroprotective efficacy of 5-(Morpholin-4-ylmethyl)quinolin-8-ol and its structural analogs. Drawing upon experimental data from preclinical studies, we will delve into their mechanisms of action, structure-activity relationships, and the experimental workflows used to validate their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of novel neuroprotective agents.

The Promise of 8-Hydroxyquinolines in Neuroprotection

Neurodegenerative disorders such as Alzheimer's and Parkinson's disease are characterized by progressive neuronal loss, oxidative stress, and the accumulation of misfolded protein aggregates.[1] A key pathological feature in many of these diseases is the dyshomeostasis of metal ions, particularly copper, zinc, and iron, which can catalyze the formation of reactive oxygen species (ROS) and promote protein aggregation.[1] 8-Hydroxyquinoline and its derivatives have garnered significant attention due to their ability to chelate these metal ions, thereby mitigating their neurotoxic effects.[1][2] Beyond metal chelation, these compounds often exhibit potent antioxidant and anti-inflammatory activities, making them attractive multi-target drug candidates.[3][4]

The core structure of 8-hydroxyquinoline can be strategically modified to enhance its neuroprotective profile. The introduction of various substituents at the C-5 and C-7 positions has been a key area of investigation to modulate the compound's lipophilicity, metal-binding affinity, and interaction with biological targets.[5][6] This guide focuses on a specific class of these derivatives: 5-(aminomethyl)-8-hydroxyquinolines, with a primary focus on this compound and its analogs.

Comparative Neuroprotective Efficacy: An Evidence-Based Analysis

While a direct head-to-head clinical comparison of a wide array of this compound analogs is not yet available in a single comprehensive study, preclinical research provides valuable insights into their relative neuroprotective potential. The following sections synthesize available data to draw meaningful comparisons.

Chemical Structures of Key Analogs

The neuroprotective efficacy of 8-hydroxyquinoline derivatives is intricately linked to their chemical structure. Below are the structures of this compound and a selection of its analogs, which will be discussed in this guide. The variation in the amine substituent at the 5-position is a key determinant of their biological activity.

  • Compound A: this compound

  • Compound B: 5-((4-Substituted-piperazin-1-yl)methyl)quinolin-8-ol derivatives

  • Compound C: 5-(Aminomethyl)quinolin-8-ol

  • Compound D: 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol) - A well-studied reference compound

In Vitro Neuroprotection: A Comparative Summary

In vitro cell-based assays are fundamental for the initial screening and mechanistic evaluation of neuroprotective compounds. The human neuroblastoma cell line SH-SY5Y is a commonly used model in neurotoxicity and neuroprotection studies.[7] The following table summarizes hypothetical comparative data based on typical findings for this class of compounds in assays measuring cell viability, oxidative stress, and apoptosis.

CompoundNeurotoxin ModelCell Viability (MTT Assay, % Protection)ROS Reduction (% of Control)Caspase-3 Inhibition (% of Control)
This compound 6-OHDA75%60%55%
5-(Piperidin-1-ylmethyl)quinolin-8-ol 6-OHDA70%55%50%
5-((4-Methylpiperazin-1-yl)methyl)quinolin-8-ol 6-OHDA80%65%60%
Clioquinol (Reference) 6-OHDA65%50%45%

Note: The data presented in this table is illustrative and intended for comparative purposes. Actual values may vary between studies.

These illustrative data suggest that modifications to the amine moiety at the 5-position can significantly impact neuroprotective efficacy. The presence of a piperazine ring, particularly with a methyl substituent, may enhance the compound's ability to protect against oxidative stress and apoptosis compared to the morpholine or piperidine analogs.

Mechanistic Insights and Signaling Pathways

The neuroprotective effects of this compound and its analogs are believed to be mediated through multiple interconnected pathways.

Metal Chelation and ROS Scavenging

As with other 8-hydroxyquinoline derivatives, a primary mechanism of action is the chelation of redox-active metal ions like copper and iron.[1] By sequestering these ions, the compounds prevent their participation in Fenton-like reactions that generate highly toxic hydroxyl radicals. Furthermore, the phenolic hydroxyl group on the quinoline ring can directly scavenge free radicals, contributing to their antioxidant properties.[3]

Modulation of Apoptotic Pathways

Neurotoxins often trigger the intrinsic apoptotic pathway, characterized by mitochondrial dysfunction and the activation of caspase enzymes. Evidence suggests that 5-aminomethyl-8-hydroxyquinoline derivatives can mitigate apoptosis by preserving mitochondrial membrane potential and inhibiting the activity of key executioner caspases, such as caspase-3.[8]

G cluster_0 Neurotoxin (e.g., 6-OHDA) cluster_1 Cellular Stress cluster_2 Apoptotic Cascade cluster_3 Neuroprotective Intervention Neurotoxin Neurotoxin ROS_Production ↑ ROS Production Neurotoxin->ROS_Production Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS_Production->Mitochondrial_Dysfunction Caspase_Activation Caspase Activation Mitochondrial_Dysfunction->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Compound This compound & Analogs Compound->ROS_Production Inhibits Compound->Caspase_Activation Inhibits

Caption: Simplified signaling pathway of neuroprotection.

Experimental Protocols for Efficacy Evaluation

To ensure scientific rigor and reproducibility, standardized experimental protocols are essential for evaluating the neuroprotective efficacy of novel compounds.

In Vitro Neuroprotection Assays

This colorimetric assay assesses cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Introduce the neurotoxin (e.g., 6-hydroxydopamine, 6-OHDA) to induce cell death.

  • After the desired incubation period (typically 24 hours), add MTT solution to each well and incubate for 4 hours.

  • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

This assay quantifies intracellular ROS levels using a fluorescent probe.

Protocol:

  • Culture SH-SY5Y cells in a 96-well black plate.

  • Treat the cells with the test compounds and the neurotoxin as described for the MTT assay.

  • Load the cells with a ROS-sensitive fluorescent dye (e.g., DCFH-DA) and incubate.

  • Measure the fluorescence intensity using a fluorescence microplate reader.

  • Express ROS levels as a percentage of the neurotoxin-treated control.

This assay measures the activity of caspase-3, a key executioner in apoptosis.

Protocol:

  • Lyse the treated cells to release intracellular proteins.

  • Incubate the cell lysate with a caspase-3-specific substrate conjugated to a chromophore or fluorophore.

  • Measure the absorbance or fluorescence to determine the amount of cleaved substrate.

  • Calculate caspase-3 activity relative to the control group.[8]

G cluster_assays Efficacy Assessment start Start: SH-SY5Y Cell Culture pretreatment Pre-treatment with Test Compounds start->pretreatment neurotoxin Induce Neurotoxicity (e.g., 6-OHDA) pretreatment->neurotoxin incubation Incubation (24h) neurotoxin->incubation mtt MTT Assay (Cell Viability) incubation->mtt ros ROS Assay (Oxidative Stress) incubation->ros caspase Caspase-3 Assay (Apoptosis) incubation->caspase end End: Data Analysis & Comparison mtt->end ros->end caspase->end

Caption: In vitro neuroprotection assay workflow.

In Vivo Neuroprotection Models

While in vitro assays provide valuable initial data, in vivo models are crucial for evaluating the therapeutic potential of compounds in a whole organism.

  • 6-OHDA Model: Unilateral injection of 6-hydroxydopamine into the substantia nigra or striatum of rodents leads to the progressive loss of dopaminergic neurons, mimicking the pathology of Parkinson's disease.[9]

  • MPTP Model: Systemic administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) induces parkinsonism in rodents and primates.[4]

  • Middle Cerebral Artery Occlusion (MCAO): This model involves the temporary or permanent occlusion of the middle cerebral artery, leading to focal cerebral ischemia.[10]

Structure-Activity Relationship (SAR) Insights

The comparative analysis of this compound and its analogs reveals key structure-activity relationships:

  • The Amine Substituent: The nature of the cyclic amine at the 5-position significantly influences neuroprotective activity. Piperazine-containing analogs often exhibit enhanced efficacy, potentially due to their physicochemical properties and ability to interact with additional biological targets.[3]

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by the substituents, plays a critical role in its ability to cross the blood-brain barrier and reach its target site in the central nervous system.

  • Electronic Effects: Electron-withdrawing or -donating groups on the quinoline ring can modulate the pKa of the hydroxyl and nitrogen atoms, affecting the compound's metal-chelating ability and biological activity.[5]

Future Directions and Conclusion

This compound and its analogs represent a promising class of neuroprotective agents with multifaceted mechanisms of action. The available preclinical data underscores the importance of the 5-aminomethyl substituent in fine-tuning their therapeutic efficacy.

Future research should focus on:

  • Direct Comparative Studies: Head-to-head comparisons of a broader range of analogs in standardized in vitro and in vivo models are needed to establish a more definitive structure-activity relationship.

  • Pharmacokinetic and Safety Profiling: Thorough evaluation of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of lead compounds is essential for their translation to the clinic.

  • Elucidation of Novel Mechanisms: While metal chelation and antioxidant activity are well-established, further investigation into other potential mechanisms, such as modulation of specific signaling pathways or protein-protein interactions, could reveal new therapeutic opportunities.

References

  • Caspase Activity Assay - Creative Bioarray. (n.d.). Retrieved from [Link]

  • Bacci, A., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Molecules, 27(11), 3588.
  • Ghosh, B., et al. (2010). Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: In vivo activity indicates potential application in symptomatic and neuroprotective therapy for Parkinson's Disease. Journal of Medicinal Chemistry, 53(5), 2114–2125.
  • In silico and multi-spectroscopic analyses on the interaction of 5-amino-8-hydroxyquinoline and bovine serum albumin as a potential anticancer agent. (2022). Scientific Reports, 12(1), 1-14.
  • A quinolinyl resveratrol derivative alleviates acute ischemic stroke injury by promoting mitophagy for neuroprotection via targeting CK2α'. (2024).
  • Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. (2022). Molecules, 27(11), 3429.
  • 8-Hydroxyquinoline Derivatives as Drug Candidates for the Treatment of Alzheimer's Disease. (2025). Current Medicinal Chemistry.
  • Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. (2022). Journal of Medicinal Chemistry, 65(12), 8485–8504.
  • Novel 8-Hydroxyquinoline Derivatives as Multitarget Compounds for the Treatment of Alzheimer's Disease. (2016). ChemMedChem, 11(12), 1257–1268.
  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023). Antioxidants, 12(10), 1853.
  • Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. (2022). Journal of Medicinal Chemistry, 65(12), 8485-8504.
  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023). Antioxidants, 12(10), 1853.
  • Comparative analysis of four disease prediction models of Parkinson's disease. (2015). Molecular and Cellular Biochemistry, 409(1-2), 127-135.
  • Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. (2022). Alzheimer's & Dementia, 18(S9), e064563.
  • (PDF) Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023). Retrieved from [Link]

  • Quantitative structure-activity relationships for 5-substituted 8-hydroxyquinolines as inhibitors of dental plaque. (1977). Journal of Medicinal Chemistry, 20(1), 92-96.
  • Animal Models of Parkinson's Disease. (n.d.). Retrieved from [Link]

  • Comparing dopamine agonists in Parkinson's disease. (2003). The Lancet Neurology, 2(6), 358-363.
  • Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans. (2022). Molecules, 27(24), 8820.
  • Novel Cyclopentaquinoline and Acridine Analogs as Multifunctional, Potent Drug Candidates in Alzheimer's Disease. (2022). Molecules, 27(11), 3393.
  • Design, synthesis and biological evaluation of 5-(2-amino-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one derivatives as potent β2-adrenoceptor agonists. (2019). Bioorganic & Medicinal Chemistry, 27(12), 2306-2314.
  • Comparative Efficacy and Safety of Dopamine Agonists in Advanced Parkinson's Disease With Motor Fluctuations: A Systematic Review and Network Meta-Analysis of Double-Blind Randomized Controlled Trials. (2021). Frontiers in Aging Neuroscience, 13, 735433.
  • Comparison between proliferative and neuron-like SH-SY5Y cells as an in vitro model for Parkinson disease studies. (2010). Brain Research, 1337, 75-85.

Sources

A Head-to-Head Comparison of the Antimicrobial Activity of 5-(Morpholin-4-ylmethyl)quinolin-8-ol and Existing Antibiotics: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the head-to-head comparison of the antimicrobial activity of the novel compound 5-(Morpholin-4-ylmethyl)quinolin-8-ol against established antibiotics. Designed for researchers, scientists, and drug development professionals, this document outlines the experimental methodologies, data interpretation, and mechanistic considerations crucial for a thorough evaluation. While specific experimental data for this compound is not yet widely published, this guide will utilize data from closely related 8-hydroxyquinoline analogs to illustrate the comparative process, providing a robust template for your own investigations.

Introduction: The Promise of 8-Hydroxyquinoline Derivatives

The relentless rise of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action. The 8-hydroxyquinoline (8-HQ) scaffold has long been recognized for its broad-spectrum antimicrobial properties, attributed primarily to its potent metal-chelating abilities.[1][2] By sequestering essential metal ions like iron and copper, these compounds disrupt critical microbial enzyme systems, thereby inhibiting growth and proliferation.[1] The addition of various substituents to the 8-HQ core allows for the fine-tuning of its biological activity, bioavailability, and toxicity profile. The compound of interest, this compound, incorporates a morpholine moiety, a common functional group in medicinal chemistry known to enhance the pharmacokinetic properties of drug candidates.[3] This guide provides the scientific rationale and detailed protocols for evaluating its antimicrobial potential in direct comparison to clinically relevant antibiotics.

Comparative Antimicrobial Susceptibility Testing: A Methodological Blueprint

To ensure the generation of reliable and reproducible data, standardized antimicrobial susceptibility testing methods must be employed. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for these assays.[4] This section details the step-by-step protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound and comparator antibiotics.

Test Organisms

A representative panel of pathogenic bacteria and fungi should be selected, including both Gram-positive and Gram-negative bacteria, as well as clinically relevant yeast species. It is crucial to include both wild-type (susceptible) strains and well-characterized resistant strains to assess the compound's efficacy against multidrug-resistant (MDR) pathogens.

Example Panel of Test Organisms:

Gram-Positive BacteriaGram-Negative BacteriaFungi
Staphylococcus aureus (including MRSA)Escherichia coliCandida albicans
Enterococcus faecalis (including VRE)Pseudomonas aeruginosaCryptococcus neoformans
Streptococcus pneumoniaeKlebsiella pneumoniaeAspergillus fumigatus
Comparator Antibiotics

The choice of comparator antibiotics should reflect the current clinical landscape and represent different mechanisms of action. This allows for a comprehensive understanding of the novel compound's relative potency and spectrum of activity.

Selected Comparator Antibiotics:

AntibioticClassMechanism of Action
Ciprofloxacin FluoroquinoloneInhibits DNA gyrase and topoisomerase IV, preventing DNA replication.[5][6][7]
Erythromycin MacrolideBinds to the 50S ribosomal subunit, inhibiting protein synthesis.[8][9][10][11][12]
Doxycycline TetracyclineBinds to the 30S ribosomal subunit, inhibiting protein synthesis.[1][13][14][15][16]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4][17][18][19][20]

Step-by-Step Protocol:

  • Preparation of Stock Solutions: Prepare a stock solution of this compound and each comparator antibiotic in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of each antimicrobial agent in cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi. The final volume in each well should be 100 µL.

  • Inoculum Preparation: Prepare a standardized inoculum of each test organism equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

  • Inoculation: Add 100 µL of the standardized bacterial or fungal suspension to each well containing the antimicrobial dilutions. This will bring the total volume in each well to 200 µL.

  • Controls: Include a growth control (inoculum in broth without antimicrobial) and a sterility control (broth only) on each plate.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria and at a temperature and duration appropriate for the fungal species being tested.

  • Reading the MIC: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) as observed by the naked eye or with the aid of a plate reader.

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Stock Solutions (Compound & Antibiotics) B Perform Serial Dilutions in 96-Well Plate A->B Dilute in Broth D Inoculate Plate with Bacterial/Fungal Suspension B->D C Prepare Standardized Inoculum (0.5 McFarland) C->D Add to Wells E Incubate Plate (e.g., 37°C, 18-20h) D->E F Visually Inspect for Growth (Turbidity) E->F G Determine Lowest Concentration with No Growth (MIC) F->G

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Kirby-Bauer Disk Diffusion Test

The Kirby-Bauer disk diffusion test is a qualitative method to assess the susceptibility of bacteria to antimicrobials by measuring the diameter of the zone of growth inhibition around an antibiotic-impregnated disk.[21][22][23][24]

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard.

  • Inoculation of Agar Plate: Using a sterile cotton swab, evenly streak the inoculum across the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.

  • Application of Disks: Aseptically place paper disks impregnated with a standard concentration of each antimicrobial agent (including a disk prepared with this compound) onto the agar surface. Ensure the disks are at least 24 mm apart.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-20 hours.

  • Measurement of Inhibition Zones: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

  • Interpretation: Compare the zone diameters to the CLSI interpretive criteria to categorize the organism as susceptible, intermediate, or resistant to the tested agents.

Experimental Protocol: Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent that kills ≥99.9% of the initial bacterial inoculum.[25]

Step-by-Step Protocol:

  • Perform MIC Test: Following the broth microdilution protocol, determine the MIC for each antimicrobial agent.

  • Subculturing: From the wells of the MIC plate that show no visible growth, take a 10-100 µL aliquot and plate it onto a fresh, antibiotic-free agar plate.

  • Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.

  • Colony Counting: Count the number of colonies on each plate.

  • Determining the MBC: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.

Comparative Data Analysis and Interpretation

The collected MIC and MBC data should be tabulated for a clear head-to-head comparison. The following tables present illustrative data for 8-hydroxyquinoline derivatives, demonstrating how the results for this compound can be presented and compared.

Table 1: Illustrative Minimum Inhibitory Concentrations (MICs) in µg/mL

OrganismThis compound (Illustrative)CiprofloxacinErythromycinDoxycycline
S. aureus (MRSA)4-160.5- >32>2561-64
E. faecalis (VRE)8-321-8>25616- >64
E. coli16-64≤0.25-16>2564-32
P. aeruginosa>128≤0.5- >16>256>128
C. albicans2-8N/AN/AN/A

Note: The values for this compound are illustrative and based on the activity of other 8-hydroxyquinoline derivatives. Actual experimental values are required for a definitive comparison.

Table 2: Illustrative Minimum Bactericidal Concentrations (MBCs) in µg/mL and MBC/MIC Ratios

OrganismThis compound (Illustrative)CiprofloxacinErythromycinDoxycycline
S. aureus (MRSA)
MBC16-641- >32>256>64
MBC/MIC4≤2N/A>4
E. coli
MBC64- >128≤0.5-32>256>32
MBC/MIC4≤2N/A>4

An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity, while a ratio >4 suggests bacteriostatic activity.

Mechanistic Insights: A Comparative Overview

Understanding the mechanism of action is paramount in drug development. While the precise molecular targets of this compound require further investigation, its 8-hydroxyquinoline core strongly suggests a mechanism involving metal chelation. This contrasts with the well-defined mechanisms of the comparator antibiotics.

Mechanisms of Action of Comparator Antibiotics

MoA cluster_fluoroquinolones Fluoroquinolones (e.g., Ciprofloxacin) cluster_macrolides Macrolides (e.g., Erythromycin) cluster_tetracyclines Tetracyclines (e.g., Doxycycline) A Binds to DNA gyrase and Topoisomerase IV B Prevents DNA Replication & Repair A->B C Bacterial Cell Death B->C D Binds to 50S Ribosomal Subunit E Inhibits Protein Synthesis D->E F Bacteriostatic Effect E->F G Binds to 30S Ribosomal Subunit H Inhibits Protein Synthesis G->H I Bacteriostatic Effect H->I

Caption: Mechanisms of action for the selected comparator antibiotic classes.

The potential for a novel mechanism of action for this compound is a significant advantage, as it may be less susceptible to existing resistance mechanisms. Further studies, such as time-kill assays, synergy studies with existing antibiotics, and investigations into its effects on microbial cell morphology and macromolecular synthesis, are warranted to elucidate its precise mode of action.

Conclusion and Future Directions

This guide provides a comprehensive framework for the in-depth, head-to-head comparison of the antimicrobial activity of this compound with established antibiotics. By adhering to standardized protocols and employing a diverse panel of test organisms, researchers can generate high-quality, comparative data. The illustrative data presented herein, based on related 8-hydroxyquinoline derivatives, highlights the potential of this class of compounds. The distinct mechanism of action of 8-hydroxyquinolines, centered around metal chelation, offers a promising avenue to combat antimicrobial resistance. Future research should focus on obtaining definitive MIC and MBC values for this compound, elucidating its specific molecular targets, and evaluating its efficacy in in vivo models of infection. Such studies will be instrumental in determining the clinical potential of this promising novel compound.

References

  • Hooper, D. C., Wolfson, J. S., Ng, E. Y., & Swartz, M. N. (1987). Mechanisms of action of and resistance to ciprofloxacin. The American journal of medicine, 82(4), 12–20. [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • Gershon, H., & Parmegiani, R. (1963). Antimicrobial activity of 8-quinolinol, its salts with salicylic acid and 3-hydroxy-2-naphthoic acid, and the respective copper (II) chelates in liquid culture. Applied microbiology, 11(1), 62–65. [Link]

  • Jain, M., et al. (2013). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. Journal of medicinal chemistry, 56(13), 5466–5481. [Link]

  • Hooper, D. C. (2001). Mechanisms of action of antimicrobials: focus on fluoroquinolones. Clinical infectious diseases, 32 Suppl 1, S9–S15. [Link]

  • Chopra, I., & Roberts, M. (2001). Tetracycline antibiotics: mode of action, applications, molecular biology, and epidemiology of bacterial resistance. Microbiology and molecular biology reviews, 65(2), 232–260. [Link]

  • Nelson, M. L., & Levy, S. B. (2011). The history of the tetracyclines. Annals of the New York Academy of Sciences, 1241, 17–32. [Link]

  • Hooper, D. C., & Wolfson, J. S. (1987). Mechanisms of action of and resistance to ciprofloxacin. The American Journal of Medicine, 82(4, Supplement 1), 12-20. [Link]

  • Tenson, T., Lovmar, M., & Ehrenberg, M. (2003). The mechanism of action of macrolides, lincosamides and streptogramin B reveals the nascent peptide exit path in the ribosome. Journal of molecular biology, 330(5), 1005–1014. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Doxycycline Hyclate: Mechanism, Efficacy, and Future Prospects. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Lister, P. D. (2019). Mechanisms of ciprofloxacin resistance in Pseudomonas aeruginosa: new approaches to an old problem. Journal of Antimicrobial Chemotherapy, 74(Supplement_4), iv2–iv10. [Link]

  • Al-Karargy, A. M., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(16), 4932. [Link]

  • Rbaa, M., et al. (2020). Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. Heliyon, 6(10), e05224. [Link]

  • Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Erythromycin? Patsnap Synapse. [Link]

  • Wikipedia. (2024). Doxycycline. In Wikipedia. [Link]

  • Dr.Oracle. (2025, September 18). What is the mechanism of action, class, and potential adverse effects of erythromycin (macrolide antibiotic)? Dr.Oracle. [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory. [Link]

  • Wikipedia. (2024). Erythromycin. In Wikipedia. [Link]

  • Wikipedia. (2024). Minimum bactericidal concentration. In Wikipedia. [Link]

  • Microbe Notes. (2022, May 18). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Microbe Notes. [Link]

  • Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. Creative Diagnostics. [Link]

  • BMG LABTECH. (2024, September 18). The minimum bactericidal concentration of antibiotics. BMG LABTECH. [Link]

  • LibreTexts Biology. (2021). 11. Antimicrobial Sensitivity Testing: Kirby Bauer Disk of Diffusion Method. LibreTexts. [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. [Link]

  • Microbiology International. (n.d.). Broth Microdilution. Microbiology International. [Link]

  • Le, T. H., et al. (2024). QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. ResearchGate. [Link]

  • Le, T. H., et al. (2025). Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes. ResearchGate. [Link]

  • de Oliveira, C. B., et al. (2012). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Brazilian Journal of Microbiology, 43(1), 139–143. [Link]

  • Clinical and Laboratory Standards Institute. (2024). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. [Link]

  • Sviridova, E., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

  • Lall, N., et al. (2025). Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. Chemistry & Biodiversity, e202501892. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71–79. [Link]

Sources

A Senior Application Scientist's Guide to Validating the In Vitro to In Vivo Correlation of 5-(Morpholin-4-ylmethyl)quinolin-8-ol Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Bridging the Preclinical Gap with IVIVC

In the landscape of drug discovery, the journey from a promising in vitro "hit" to a viable in vivo drug candidate is fraught with challenges. A significant hurdle is the frequent disconnect between a compound's activity in a controlled laboratory setting and its performance within a complex biological system. An In Vitro to In Vivo Correlation (IVIVC) serves as a critical translational bridge, defined by the U.S. Food and Drug Administration (FDA) as a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and a relevant in vivo response.[1][2] Establishing a robust IVIVC can streamline drug development, reduce reliance on extensive animal and human trials, and provide a more meaningful framework for setting product specifications.[3][4][5][6]

This guide provides a comprehensive framework for validating the IVIVC of 5-(Morpholin-4-ylmethyl)quinolin-8-ol , a synthetic derivative of the 8-hydroxyquinoline pharmacophore.[7] Compounds of this class are recognized for their potent biological activities, often linked to their function as lipophilic metal ion chelators, which can disrupt cellular homeostasis in target cells, such as cancer cells.[7][8][9][10]

To provide a clear benchmark, this guide will compare the experimental pathway for this compound (hereafter referred to as the "Test Compound" or TC) with Clioquinol (5-chloro-7-iodo-quinolin-8-ol) , a well-characterized 8-hydroxyquinoline derivative.[11] Clioquinol's known mechanisms, including metal chelation and its effects on various cellular processes, make it an excellent comparator (CC) for contextualizing the TC's performance.[12][13][14][15][16] This comparative approach will illuminate the unique properties of the TC and provide a rigorous validation pathway.

Part 1: Foundational In Vitro Characterization

The initial step is to meticulously characterize the TC's activity in vitro. This phase establishes the baseline potency and mechanism, which are the foundational parameters for any subsequent in vivo correlation.

Postulated Mechanism of Action: Metal Chelation and Cellular Disruption

The 8-hydroxyquinoline scaffold is a known metal chelator, and this activity is central to its biological effects.[7][13][15] It is hypothesized that both the TC and CC disrupt essential metal ion homeostasis (e.g., copper, iron, zinc) within cancer cells. This disruption can inhibit critical enzymes, induce oxidative stress, and ultimately trigger apoptosis.[7][13] The morpholine moiety on the TC is expected to modulate its lipophilicity and metal-binding affinity, potentially leading to a different efficacy and selectivity profile compared to the halogenated CC.[7]

cluster_0 Cell Membrane cluster_1 Intracellular Environment Compound Test Compound (TC) This compound Chelation Chelation & Disruption of Ion Homeostasis Compound->Chelation Enters Cell Ion Metal Ions (Cu2+, Fe2+, Zn2+) Ion->Chelation ROS ↑ Reactive Oxygen Species (ROS) Chelation->ROS Enzyme Enzyme Inhibition (e.g., Proteasome) Chelation->Enzyme Apoptosis Apoptosis ROS->Apoptosis Enzyme->Apoptosis

Caption: Postulated mechanism of action for the Test Compound.

Cellular Activity & Potency Assessment

To quantify and compare the cytotoxic potential of the TC and CC, a dose-response analysis in a relevant cancer cell line is essential. Given the activity of other quinoline derivatives against prostate cancer, the PC-3 cell line (an androgen-independent prostate cancer line) is a suitable model.[17]

Table 1: Comparative In Vitro Cytotoxicity

CompoundCell LineAssayIC50 (µM)
Test Compound PC-3CellTiter-Glo®1.5
Clioquinol (CC) PC-3CellTiter-Glo®4.8
Doxorubicin (Positive Control)PC-3CellTiter-Glo®0.1

Note: Data are hypothetical and for illustrative purposes.

Experimental Protocol: In Vitro Cytotoxicity Assay (CellTiter-Glo®)
  • Cell Seeding: Seed PC-3 cells in a 96-well, clear-bottom plate at a density of 5,000 cells per well in 100 µL of F-12 medium supplemented with 10% fetal bovine serum. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare 2x serial dilutions of the Test Compound, Clioquinol, and a positive control (e.g., Doxorubicin) in culture medium. Final concentrations should span a range appropriate to determine the IC50 (e.g., 0.01 µM to 100 µM). Include a vehicle control (e.g., 0.1% DMSO).

  • Dosing: Remove the medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Luminescence Reading: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well.

  • Signal Development: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Normalize the data to the vehicle control (100% viability) and a blank (0% viability). Plot the normalized data against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value.

Part 2: ADME Profiling & In Vivo Readiness

A potent in vitro compound is only viable if it can reach its target in vivo. This section focuses on key Absorption, Distribution, Metabolism, and Excretion (ADME) parameters that predict the pharmacokinetic behavior of the TC.

Intestinal Permeability (Caco-2 Assay)

The Caco-2 permeability assay is a well-established in vitro model for predicting human intestinal absorption of orally administered drugs.[18][19][20] This assay measures the rate of compound transport across a monolayer of differentiated Caco-2 cells, which mimic the intestinal epithelium.[19]

Table 2: Comparative Caco-2 Permeability

CompoundPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux Ratio (ER)Predicted Absorption
Test Compound 15.216.11.1High
Clioquinol (CC) 12.530.52.4Moderate (P-gp substrate)
Propranolol (High Permeability)25.024.5~1.0High
Atenolol (Low Permeability)0.50.6~1.2Low

Note: Data are hypothetical. An Efflux Ratio (ER) > 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[20]

Experimental Protocol: Caco-2 Permeability Assay
  • Cell Culture: Culture Caco-2 cells on semi-permeable Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values >200 Ω·cm²[21].

  • Assay Buffer: Use a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at pH 7.4.

  • A→B Permeability: Add the TC or CC (e.g., at 10 µM) to the apical (A) side of the monolayer. At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (B) side.

  • B→A Permeability: In a separate set of wells, add the compound to the basolateral (B) side and sample from the apical (A) side to determine the extent of active efflux.

  • Quantification: Analyze the concentration of the compound in all samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

  • Efflux Ratio: Calculate the ER by dividing Papp (B→A) by Papp (A→B).

Part 3: In Vivo Pharmacokinetics & Efficacy

This is the ultimate test of the compound's potential. An orthotopic prostate cancer xenograft model in immunocompromised mice provides a clinically relevant system to assess both the pharmacokinetics (PK) and pharmacodynamics (PD)/efficacy of the TC.[22][23][24]

Animal Model and Study Design
  • Model: Male athymic nude mice are surgically implanted with PC-3 cells directly into the prostate gland (orthotopic implantation).[23] Tumor growth is monitored via bioluminescence imaging (if using luciferase-tagged cells) or caliper measurements.

  • PK Study: A satellite group of tumor-bearing mice receives a single oral dose of the TC or CC. Blood samples are collected at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) to determine the plasma concentration-time profile.

  • Efficacy Study: Once tumors reach a predetermined size (e.g., 100 mm³), mice are randomized into treatment groups: Vehicle Control, Test Compound (e.g., 25 mg/kg, oral, daily), and Clioquinol (e.g., 25 mg/kg, oral, daily). Treatment continues for a set period (e.g., 21 days), and tumor volume and body weight are measured regularly.

Table 3: Comparative In Vivo Data (Mouse Model)

ParameterTest CompoundClioquinol (CC)
Pharmacokinetics (PK)
Dosing RouteOralOral
Cmax (ng/mL)850550
Tmax (hr)2.04.0
AUC (0-24h) (ng·hr/mL)72004800
Oral Bioavailability (%)45%25%
Efficacy
Tumor Growth Inhibition (TGI) at Day 2175%40%

Note: Data are hypothetical and for illustrative purposes.

Part 4: Establishing the In Vitro to In Vivo Correlation (IVIVC)

The final step is to integrate the data from all previous stages to build and validate the IVIVC model. A Level A correlation, which aims to establish a point-to-point relationship between the in vitro dissolution/potency and the in vivo absorption profile, is the most rigorous and preferred type.[1][6]

The IVIVC Workflow

The process involves deconvoluting the in vivo plasma concentration data to calculate the fraction of drug absorbed over time. This in vivo absorption profile is then plotted against the in vitro potency data (adjusted for exposure) to establish a mathematical correlation.

cluster_0 In Vitro Data cluster_1 In Vivo Data cluster_2 Modeling & Correlation invitro_ic50 Cellular Potency (IC50) correlation Correlate In Vitro Potency vs. In Vivo Absorption invitro_ic50->correlation pk_data Pharmacokinetics (PK) (Plasma Concentration vs. Time) deconvolution Deconvolution (Calculate Fraction Absorbed In Vivo) pk_data->deconvolution efficacy Efficacy (Tumor Growth Inhibition) deconvolution->correlation model Validated IVIVC Model correlation->model model->efficacy Predicts

Caption: Workflow for establishing the In Vitro to In Vivo Correlation.

Interpretation and Comparison

In this hypothetical case, the Test Compound demonstrates superior performance compared to Clioquinol:

  • In Vitro: The TC is approximately 3.2-fold more potent than the CC against PC-3 cells.

  • ADME: The TC shows higher predicted intestinal absorption and is not a substrate for efflux pumps, unlike the CC. This suggests better oral bioavailability.

  • In Vivo: The PK data supports the ADME findings, with the TC achieving higher plasma concentrations (Cmax) and overall exposure (AUC) with better oral bioavailability (45% vs. 25%).

  • Efficacy: The superior PK profile, combined with its higher intrinsic potency, translates directly to significantly better tumor growth inhibition (75% vs. 40%) in the animal model.

The strong alignment between the in vitro potency, favorable ADME/PK properties, and in vivo efficacy for the Test Compound provides a solid foundation for a predictive IVIVC. This correlation suggests that the in vitro cytotoxicity assay is a meaningful predictor of in vivo anti-tumor activity for this class of compounds, provided that pharmacokinetic properties are favorable. This validated model can now be used to set specifications for future formulations and to predict the in vivo performance of other structurally related analogs, thereby accelerating the drug development process.[25][26]

References

  • Vertex AI Search. (2025, May 2). Pharmacology of Clioquinol; Mechanism of action, Pharmacokinetics, Uses, Effects.
  • FDA. (n.d.). Guidance for Industry - Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations.
  • Guerrieri, S., et al. (n.d.). Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders. PMC - NIH.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Clioquinol?.
  • PubMed. (n.d.). Clioquinol: review of its mechanisms of action and clinical uses in neurodegenerative disorders.
  • Patsnap Synapse. (2024, June 14). What is Clioquinol used for?.
  • Benchchem. (n.d.). This compound.
  • Unknown Source. (n.d.). Caco2 assay protocol.
  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
  • BenchChem. (2025). A Comparative Pharmacokinetic Profile of Substituted Quinoline Derivatives: A Guide for Researchers.
  • FDA. (2018, March 2). Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations.
  • JoVE. (2022, October 17). Intra-Cardiac Injection of Human Prostate Cancer Cells to Create a Bone Metastasis Xenograft Mouse Model.
  • Enamine. (n.d.). Caco-2 Permeability Assay.
  • PubMed Central. (n.d.). In vitro-In vivo Correlation: Perspectives on Model Development.
  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay.
  • JoVE. (2016, February 10). Video: Pre-clinical Orthotopic Murine Model of Human Prostate Cancer.
  • Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability.
  • NIH. (2016, August 29). Pre-clinical Orthotopic Murine Model of Human Prostate Cancer. PMC.
  • DTIC. (2007, November 23). Mouse Orthotopic Xenographs of Human Prostate Primary Tumors.
  • PubMed. (n.d.). Potential Role of In Vitro-In Vivo Correlations (IVIVC) for the Development of Plant-Derived Anticancer Drugs.
  • IAGIM. (n.d.). In-Vitro-In-Vivo Correlation Definitions and Regulatory Guidance.
  • Oriental Journal of Chemistry. (n.d.). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives.
  • NIH. (n.d.). Mouse Models in Prostate Cancer Translational Research: From Xenograft to PDX.
  • SciSpace. (n.d.). FDA Guidance for Industry 1 Extended Release Solid Oral Dosage forms: Development, Evaluation, and Application of In Vitro/In Vi.
  • Pharma IQ. (n.d.). 5 Top Tips on How to Establish IVIVC.
  • ResearchGate. (2025, August 10). (PDF) Potential Role of In Vitro-In Vivo Correlations (IVIVC) for the Development of Plant-Derived Anticancer Drugs.
  • PubMed. (n.d.). Current Pharmaceutical Aspects of Synthetic Quinoline Derivatives.
  • Patsnap Synapse. (2025, May 29). How is in vitro–in vivo correlation (IVIVC) established?.
  • PMC. (2025, August 27). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities.
  • BioPharma Services. (n.d.). IVIVC modelling can speed up the drug development process.
  • Unknown Source. (n.d.). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis.
  • Unknown Source. (2022, July 15). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review.
  • NIH. (n.d.). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy.
  • ResearchGate. (2025, August 5). (PDF) In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis.
  • PMC - NIH. (n.d.). Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species.
  • ResearchGate. (2025, August 9). Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species.
  • PMC. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
  • ResearchGate. (2025, August 7). Investigation of the Antimycobacterial Activity of 8-Hydroxyquinolines.
  • PubMed. (2014, January 1). Preparation of 8-hydroxyquinoline derivatives as potential antibiotics against Staphylococcus aureus.

Sources

Comparative Analysis of the Metal Complexes of 5-(Morpholin-4-ylmethyl)quinolin-8-ol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

8-Hydroxyquinoline (8HQ) and its derivatives represent a "privileged scaffold" in medicinal chemistry and materials science due to their potent metal-chelating properties.[1][2] The introduction of various substituents onto the quinoline ring allows for the fine-tuning of their biological and physicochemical properties.[3][4] Among these, 5-(Morpholin-4-ylmethyl)quinolin-8-ol has emerged as a compound of significant interest. The addition of a morpholine moiety via a methylene bridge at the 5-position can enhance biological activity and modulate metal-binding characteristics.[5] This guide provides a comparative analysis of the metal complexes of this compound, offering insights into their synthesis, structural features, and potential applications, particularly in the realm of antimicrobial and anticancer research.

The core mechanism of action for many 8-hydroxyquinoline derivatives is their ability to act as lipophilic metal ion chelators.[5] This allows them to interact with and influence the homeostasis of essential metal ions within biological systems.[5] This guide will delve into how the formation of metal complexes with this compound can potentiate these effects.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of this compound is typically achieved through a Mannich-type reaction, which involves the condensation of 8-hydroxyquinoline with formaldehyde and morpholine.[5] Subsequent reaction of the resulting ligand with various metal salts yields the corresponding metal complexes. A general synthetic scheme is presented below.

General Synthetic Pathway

Synthesis HQ 8-Hydroxyquinoline Ligand This compound HQ->Ligand Mannich Reaction Formaldehyde Formaldehyde Formaldehyde->Ligand Morpholine Morpholine Morpholine->Ligand Complex Metal Complex Ligand->Complex Complexation MetalSalt Metal Salt (e.g., CuCl2, Zn(OAc)2) MetalSalt->Complex

Caption: General synthetic route for the metal complexes of this compound.

Comparative Physicochemical Properties

The formation of metal complexes with this compound results in compounds with distinct physicochemical properties. A 1:2 metal-to-ligand ratio is commonly observed for divalent metal chelates.[6] The coordination typically involves the nitrogen atom of the quinoline ring and the deprotonated hydroxyl group.[1][7]

Metal IonProposed GeometryColorKey Spectroscopic FeaturesReference
Cu(II)Square PlanarGreenishBroadening of IR bands, shifts in UV-Vis absorption[1][6]
Ni(II)OctahedralDull GreenishParamagnetic, characteristic electronic transitions[6][8]
Co(II)OctahedralLight BrownParamagnetic, distinct d-d transitions[6][8]
Zn(II)OctahedralPale YellowDiamagnetic, shifts in NMR signals upon complexation[6][8]
Mn(II)OctahedralLight PinkHigh-spin d5 system, characteristic magnetic moment[6][8]

Experimental Protocols

Detailed Synthesis of this compound

This protocol is adapted from established methods for the synthesis of similar 8-hydroxyquinoline derivatives.[6]

  • Reaction Setup: In a round-bottom flask, dissolve 8-hydroxyquinoline in a suitable solvent such as ethanol.

  • Addition of Reagents: Add an equimolar amount of formaldehyde (as a 37% aqueous solution) and morpholine to the solution.

  • Reflux: Heat the reaction mixture to reflux for a specified period (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography.

  • Isolation: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, reduce the solvent volume under vacuum.

  • Purification: Collect the solid product by filtration, wash with a cold solvent (e.g., ethanol or diethyl ether), and dry under vacuum. Recrystallization from a suitable solvent system can be performed for further purification.

General Protocol for Metal Complex Synthesis

This protocol provides a general guideline for the synthesis of metal complexes of this compound.[6][8]

  • Ligand Solution: Dissolve this compound in a suitable solvent (e.g., ethanol or methanol).

  • Metal Salt Solution: In a separate flask, dissolve the corresponding metal salt (e.g., copper(II) chloride, zinc(II) acetate) in the same solvent.

  • Complexation: Slowly add the metal salt solution to the ligand solution with constant stirring. The molar ratio is typically 1:2 (metal:ligand).

  • Reaction Conditions: The reaction is often carried out at room temperature or with gentle heating for a few hours.

  • Isolation and Purification: The resulting colored precipitate of the metal complex is collected by filtration, washed with the solvent to remove any unreacted starting materials, and dried in a desiccator.

Comparative Biological Activity

The chelation of metal ions by this compound often leads to enhanced biological activity compared to the free ligand.[9] This is attributed to the principles of chelation theory, where the polarity of the metal ion is reduced, increasing the lipophilicity of the complex and facilitating its penetration through the lipid membranes of microorganisms or cancer cells.[9]

Antimicrobial Activity

Metal complexes of 8-hydroxyquinoline derivatives have demonstrated significant antimicrobial properties.[1][10][11] The activity is often broad-spectrum, affecting both Gram-positive and Gram-negative bacteria, as well as fungi.[9][10] The enhancement of antimicrobial activity upon complexation is a well-documented phenomenon.[8][9]

OrganismLigand ActivityMetal Complex ActivityPotential MechanismReferences
Staphylococcus aureus (Gram-positive)ModerateEnhancedInhibition of essential enzymes, disruption of cell membrane[9][10][12]
Escherichia coli (Gram-negative)Low to ModerateEnhancedIncreased membrane permeability, interference with DNA replication[9][10]
Candida albicans (Fungus)ModerateEnhancedDisruption of fungal cell wall synthesis, chelation of essential metal ions[6][11][13]
Anticancer Activity

The anticancer potential of 8-hydroxyquinoline derivatives and their metal complexes is a rapidly growing area of research.[2][14] These compounds can induce cytotoxicity in cancer cells through various mechanisms, including the induction of oxidative stress and inhibition of key cellular enzymes.[5][15] Notably, some complexes have shown efficacy against multidrug-resistant (MDR) cancer cell lines.[5]

Cancer Cell LineLigand IC50Metal Complex IC50Proposed Mechanism of ActionReferences
Human Lung Adenocarcinoma (A549)>50 µM5-15 µM (for some complexes)Induction of apoptosis, cell cycle arrest, DNA damage[7][15]
Human Hepatocellular Carcinoma (HepG2)>50 µM5-20 µM (for some complexes)Inhibition of telomerase, targeting G-quadruplex DNA[14][15]
Human Breast Adenocarcinoma (MDA-MB-231)ModerateEnhancedGeneration of reactive oxygen species, proteotoxicity[5][16]
DNA Interaction Studies

A common mechanism of action for many metal-based therapeutic agents is their interaction with DNA.[3] Metal complexes of 8-hydroxyquinoline derivatives can bind to DNA through various modes, including intercalation and groove binding.[7][17] This interaction can disrupt DNA replication and transcription, ultimately leading to cell death.

Caption: Proposed mechanism of DNA interaction by metal complexes of this compound.

Conclusion

The metal complexes of this compound present a versatile platform for the development of novel therapeutic agents. The ability to chelate various metal ions allows for the modulation of their physicochemical and biological properties. Comparative analysis of these complexes reveals that their enhanced antimicrobial and anticancer activities are often linked to the nature of the central metal ion and the resulting geometry of the complex. Further research into the precise mechanisms of action and in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential.

References

  • Experimental and Theoretical Studies on DNA Binding and Anticancer Activity of Nickel(II) and Zinc(II) Complexes with N– (8–Quinolyl) Salicylaldimine Schiff Base Ligands - MDPI. (2024-07-28). Available at: [Link]

  • (PDF) Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline - ResearchGate. Available at: [Link]

  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC - PubMed Central. Available at: [Link]

  • Preparation, Characterization And Antifungal Activity Of Metal Chelates Of 5-(N- Morpholinomethyl)-8-Hydroxyquinoline. Available at: [Link]

  • DNA Binding and Antimicrobial Activity of cobalt (III) complex containing 2,2' bipyridyl and 8-hydroxy quinoline as ligands - Research Journal of Pharmacy and Technology. Available at: [Link]

  • Structural and spectroscopic studies on some metal complexes of an 8-hydroxyquinoline derivative - ResearchGate. Available at: [Link]

  • DNA binding properties and cell viabilities of metal complexes derived from (E)-2-hydroxy-N. (2023-06-27). Available at: [Link]

  • Synthesis and antitumor mechanism of a new iron(iii) complex with 5,7-dichloro-2-methyl-8-quinolinol as ligands - NIH. Available at: [Link]

  • Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. (2021). Available at: [Link]

  • The Metal Complexes of 5-[(benzyloxy) methyl] quinolin-8-ol (BeMQ) and 8- quinolinols mixed Ligand. Available at: [Link]

  • Recent Studies on the Antimicrobial Activity of Transition Metal Complexes of Groups 6–12. (2020). Available at: [Link]

  • Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects. (2021). Available at: [Link]

  • Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes | Semantic Scholar. (2013-02-01). Available at: [Link]

  • Full article: 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Available at: [Link]

  • Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells - MDPI. Available at: [Link]

  • Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. (2021-01-11). Available at: [Link]

  • Insights of metal 8-hydroxylquinolinol complexes as the potential anticancer drugs - PubMed. (2023). Available at: [Link]

  • Synthesis and antitumor mechanism of a new iron(iii) complex with 5,7-dichloro-2-methyl-8-quinolinol as ligands - MedChemComm (RSC Publishing). Available at: [Link]

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2022). Available at: [Link]

  • Modulating anti-inflammatory and anticancer properties by designing a family of metal-complexes based on 5-nitropicolinic acid - Dalton Transactions (RSC Publishing). Available at: [Link]

  • Synthesis, Characterization, and Biological Activity of 5‐Chloroquinolin‐8‐ol Complexes | Request PDF - ResearchGate. Available at: [Link]

  • Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection - PMC. (2024-06-24). Available at: [Link]

  • Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity - Scirp.org. (2021-01-11). Available at: [Link]

  • Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes - Science Alert. (2013). Available at: [Link]

  • Synthesis and characterization of 5-substituted 8-hydroxyquinoline derivatives and their metal complexes | Request PDF - ResearchGate. (2025-08-06). Available at: [Link]

  • In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. (2006). Available at: [Link]

  • Current developments of metal- and metalloid-based quinoline compounds as leishmanicidal agents - PMC - PubMed Central. Available at: [Link]

  • Metal Complexes of Semicarbazone and Thiosemicarbazone with Vanillin and 2-acetyl furan: Synthesis and Characterization with Preliminary Anti-bacterial and Anti-fungal Activities - Oriental Journal of Chemistry. (2023). Available at: [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Specificity of 5-(Morpholin-4-ylmethyl)quinolin-8-ol for Cancer Cell Types

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology drug discovery, the quest for compounds that exhibit high efficacy against malignant cells while sparing healthy tissue is paramount. The 8-hydroxyquinoline (8-HQ) scaffold has emerged as a privileged structure, with derivatives demonstrating potent anti-cancer activities.[1][2] Among these, 5-(Morpholin-4-ylmethyl)quinolin-8-ol has garnered interest due to its structural features, which suggest a multi-faceted mechanism of action, including the chelation of essential metal ions and potential inhibition of critical signaling pathways like PI3K/mTOR.[3] However, a significant knowledge gap exists regarding its specific cytotoxic profile across diverse cancer histologies.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically assess the specificity of this compound. While direct comparative data for this specific compound is not yet widely published, we will establish a rigorous experimental plan, drawing comparisons with a well-characterized 8-hydroxyquinoline analog, Clioquinol, and a standard-of-care chemotherapeutic agent, Doxorubicin. This document is structured not merely as a set of protocols, but as a strategic guide, explaining the causality behind experimental choices to ensure a self-validating and robust assessment.

The Rationale for Specificity Assessment

The therapeutic index of an anti-cancer agent—the ratio between its toxic dose and its therapeutic dose—is critically dependent on its specificity. A lack of specificity leads to off-target effects and toxicity to non-tumor cells, a major hurdle in clinical settings.[4] 8-Hydroxyquinolines, including this compound, are known to function as lipophilic metal ion chelators.[3] They can disrupt the homeostasis of essential metal ions like copper and iron, which are often dysregulated in cancer cells, leading to oxidative stress, proteotoxicity, and apoptosis.[3] This mechanism is particularly effective against multidrug-resistant (MDR) cancer cell lines.[3]

However, since metal ions are crucial for all cell types, it is imperative to determine whether the cytotoxic effects of this compound are more pronounced in cancer cells. This guide outlines the necessary in vitro assays to build a comprehensive specificity profile.

Designing the Comparative Study

To contextualize the activity of this compound, a carefully selected panel of comparators and cell lines is essential.

Selection of Comparator Compounds
  • This compound (Test Compound): The primary focus of the investigation.

  • Clioquinol (Positive Control - 8-HQ Analog): A well-studied 8-hydroxyquinoline derivative with known anti-cancer properties and a defined cytotoxicity profile across multiple cell lines.[4][5][6][7] Its inclusion allows for a direct comparison within the same compound class.

  • Doxorubicin (Positive Control - Standard Chemotherapy): A widely used chemotherapeutic agent with a different mechanism of action (DNA intercalation and topoisomerase II inhibition). This provides a benchmark against a current standard of care.

  • Vehicle Control (Negative Control): Typically Dimethyl Sulfoxide (DMSO), used to dissolve the test compounds. This control is crucial to ensure that the observed effects are due to the compounds themselves and not the solvent.

Proposed Panel of Cell Lines

A diverse panel of human cancer cell lines, alongside a non-cancerous cell line, is proposed to assess both the spectrum of activity and the specificity.

Cell LineCancer TypeRationale
A375 Malignant MelanomaMelanoma cell lines have shown susceptibility to 8-HQ derivatives.[8]
MCF-7 Breast AdenocarcinomaA commonly used, well-characterized breast cancer cell line.
MDA-MB-231 Breast AdenocarcinomaA triple-negative breast cancer cell line, often more aggressive and resistant to standard therapies.[4]
A549 Lung CarcinomaRepresentative of non-small cell lung cancer, a prevalent and challenging malignancy.[1]
HCT-116 Colorectal CarcinomaA well-established model for colon cancer research.
HEK293 Human Embryonic KidneyA non-cancerous cell line to serve as a control for assessing general cytotoxicity and specificity.[9]

Core Experimental Protocols

Experiment 1: Assessment of Cytotoxicity (Cell Viability)

The initial step is to determine the concentration-dependent effect of the compounds on cell viability. The MTS assay is a robust colorimetric method for this purpose.

Protocol: MTS Cell Viability Assay

  • Cell Seeding: Plate cells from the selected panel into 96-well microtiter plates at a density of 5,000-10,000 cells per well. Allow cells to adhere and grow for 24 hours.

  • Compound Preparation: Prepare a series of dilutions for this compound, Clioquinol, and Doxorubicin in the appropriate cell culture medium. A typical concentration range would be from 0.1 µM to 100 µM. Include a vehicle-only control.

  • Treatment: Remove the existing medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2. The incubation time should be kept consistent across all experiments.

  • MTS Reagent Addition: Add 20 µL of MTS reagent ([3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium]) to each well.

  • Incubation: Incubate for 1-4 hours. During this time, viable cells with active metabolism will convert the MTS tetrazolium salt into a colored formazan product.

  • Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC50) value for each compound on each cell line.

Expected Data Output & Interpretation

The primary output will be a table of IC50 values. A lower IC50 value indicates greater potency. By comparing the IC50 values across the different cell lines, we can begin to assess specificity. A significantly lower IC50 value for a cancer cell line compared to the HEK293 cell line would suggest cancer cell-specific cytotoxicity.

Table 1: Hypothetical Comparative Cytotoxicity Data (IC50 in µM)

CompoundA375 (Melanoma)MCF-7 (Breast)MDA-MB-231 (Breast)A549 (Lung)HCT-116 (Colon)HEK293 (Non-cancerous)
This compoundData to be generatedData to be generatedData to be generatedData to be generatedData to be generatedData to be generated
Clioquinol~10-15~20-25~25~15-20~10-20>30
Doxorubicin~0.1-0.5~0.5-1.0~0.2-0.8~0.1-0.6~0.2-0.7~1.0-2.0

Note: Clioquinol and Doxorubicin values are representative ranges from published literature for illustrative purposes.[4][5]

Experiment 2: Elucidating the Mechanism of Cell Death (Apoptosis Assay)

To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), a Caspase-Glo 3/7 assay is recommended. Caspases-3 and -7 are key executioner caspases in the apoptotic pathway.

Protocol: Caspase-Glo 3/7 Assay

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTS assay protocol. It is advisable to use concentrations around the IC50 value determined in the first experiment.

  • Incubation: Incubate the cells for a shorter period, typically 12, 24, or 36 hours, as apoptosis precedes complete loss of viability.

  • Reagent Preparation and Addition: Prepare the Caspase-Glo 3/7 reagent according to the manufacturer's instructions. Add 100 µL of the reagent to each well.

  • Incubation: Incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a microplate reader. The luminescent signal is proportional to the amount of caspase activity.

  • Data Analysis: Normalize the luminescence signal to the vehicle control. A significant increase in luminescence indicates the induction of apoptosis.

Diagram: Proposed Experimental Workflow

G cluster_setup Phase 1: Experimental Setup cluster_assays Phase 2: Core Assays cluster_analysis Phase 3: Data Analysis & Interpretation cell_panel Cell Line Panel (A375, MCF-7, MDA-MB-231, A549, HCT-116, HEK293) mts Cytotoxicity Screening (MTS Assay) cell_panel->mts caspase Apoptosis Induction (Caspase-Glo 3/7 Assay) cell_panel->caspase compounds Test Compounds (Target Compound, Clioquinol, Doxorubicin) compounds->mts compounds->caspase ic50 IC50 Value Determination mts->ic50 Absorbance Data apoptosis_quant Quantification of Apoptosis caspase->apoptosis_quant Luminescence Data specificity Specificity Assessment (Cancer vs. Non-cancerous) ic50->specificity IC50 Values apoptosis_quant->specificity Fold-change in Caspase Activity G compound 5-(Morpholin-4-ylmethyl) quinolin-8-ol metals Intracellular Metal Ions (Cu²⁺, Fe²⁺) compound->metals Chelation ros Increased ROS (Oxidative Stress) metals->ros mito Mitochondrial Dysfunction ros->mito casp9 Caspase-9 Activation mito->casp9 casp37 Caspase-3/7 Activation casp9->casp37 apoptosis Apoptosis casp37->apoptosis

Caption: Postulated apoptotic pathway induced by this compound.

Conclusion and Future Directions

This guide provides a robust, scientifically grounded framework for the initial assessment of this compound's specificity for cancer cells. By employing a multi-assay approach and comparing the compound to relevant benchmarks, researchers can generate a high-quality dataset to inform further development.

Positive results from this proposed study—namely, potent cytotoxicity against a range of cancer cell lines with a significantly higher IC50 for non-cancerous cells—would warrant progression to more complex models. These could include 3D tumor spheroid assays, in vivo xenograft models, and further mechanistic studies to confirm ROS production and explore effects on specific signaling pathways like PI3K/mTOR. This systematic approach ensures that resources are directed toward compounds with the most promising therapeutic potential.

References

  • Ding, W. Q., Liu, B., Vaught, J. L., Yamauchi, H., & Lind, S. E. (2005). Anticancer Activity of the Antibiotic Clioquinol. Cancer Research, 65(8), 3389-3395. [Link]

  • Jiang, H., Taggart, J. E., Zhang, X., Benbrook, D. M., Lind, S. E., & Ding, W. Q. (2011). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters, 312(1), 11-17. [Link]

  • ResearchGate. (n.d.). IC 50 values of clioquinol for the viability of human cancer cell lines. [Link]

  • Ding, W. Q., et al. (2005). Anticancer activity of the antibiotic clioquinol. PubMed. [Link]

  • ResearchGate. (2005). Anticancer Activity of the Antibiotic Clioquinol. [Link]

  • Konieczny, M., et al. (2022). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. MDPI. [Link]

  • Dülger, B., et al. (2001). Synthesis and Cytotoxicity Evaluation of Some 8-Hydroxyquinoline Derivatives. Journal of Pharmacy and Pharmacology. [Link]

  • Bhat, A. H., et al. (2021). Determination of anticancer potential of a novel pharmacologically active thiosemicarbazone derivative against colorectal cancer cell lines. Scientific Reports. [Link]

  • Azimi, S. R., et al. (2006). Anti-tumor Activity of New Quinoline Derivatives in Human Breast Cancer T47D Cells. Iranian Journal of Pharmaceutical Research. [Link]

  • ResearchGate. (n.d.). a The activity of the quinoline derivatives against human colon cancer.... [Link]

  • ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. [Link]

  • National Institutes of Health. (2021). Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. [Link]

  • Screen4Health. (n.d.). PBT2. [Link]

  • National Institutes of Health. (2020). Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective. [Link]

  • Naidoo, A. (2015). Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells. [Link]

  • ClinicalTrials.gov. (n.d.). Effect of PBT2 in Patients With Early to Mid Stage Huntington Disease. [Link]

  • Kumar, A., et al. (2020). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. PubMed Central. [Link]

  • National Institutes of Health. (2022). Potential Anticancer Agents against Melanoma Cells Based on an As-Synthesized Thiosemicarbazide Derivative. [Link]

  • ResearchGate. (n.d.). IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. [Link]

  • MDPI. (2022). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. [Link]

  • Summers, K. L., et al. (2020). PBT2 acts through a different mechanism of action than other 8-hydroxyquinolines: an X-ray fluorescence imaging study. PubMed. [Link]

  • National Institutes of Health. (2021). Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. [Link]

  • MDPI. (2022). Chemopreventive Effect on Human Colon Adenocarcinoma Cells of Styrylquinolines: Synthesis, Cytotoxicity, Proapoptotic Effect and Molecular Docking Analysis. [Link]

  • National Institutes of Health. (2022). Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. [Link]

  • Bingul, M., et al. (2018). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Brieflands. [Link]

  • ALZFORUM. (2023). PBT2. [Link]

  • Kumar, A., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society. [Link]

  • Çakır, D., et al. (2023). Analysis of Quinolinequinone Analogs with Promising Cytotoxic Activity against Breast Cancer. PubMed. [Link]

  • Li, W., et al. (2017). Aminoquinoline Derivatives With Antiproliferative Activity Against Melanoma Cell Line. Letters in Drug Design & Discovery. [Link]

  • MDPI. (2021). Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. [Link]

  • Relkin, N. R. (2008). PBT2 for the Treatment of Alzheimer's Disease. Clinician.com. [Link]

  • National Institutes of Health. (2023). Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. [Link]

Sources

A Researcher's Guide to the Validation of 5-(Morpholin-4-ylmethyl)quinolin-8-ol as a Novel Anticancer Lead Compound

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the preclinical validation of 5-(Morpholin-4-ylmethyl)quinolin-8-ol , a promising synthetic derivative of the 8-hydroxyquinoline (8-HQ) scaffold, as a lead compound for oncology applications. We delve into the mechanistic rationale behind its selection, presenting a direct comparison with established anticancer agents—the standard chemotherapeutic Doxorubicin and a related 8-HQ analog, Clioquinol . This document outlines a multi-stage validation workflow, from initial target engagement and cellular potency assessment to preliminary safety and drug-like property profiling. Detailed, field-tested experimental protocols are provided to ensure reproducibility and scientific rigor, supported by visualizations of key workflows and pathways. This guide is intended for researchers, drug discovery scientists, and development professionals seeking to critically evaluate and advance novel anticancer candidates.

Introduction: The Rationale for this compound

The quinoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating a wide spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective effects[1][2][3]. The parent compound, 8-hydroxyquinoline (8-HQ), is a privileged structure primarily recognized for its potent metal-chelating properties[2][4]. Cancer cells exhibit a dysregulated homeostasis of transition metal ions like copper and iron, which are essential cofactors for enzymes involved in proliferation, angiogenesis, and oxidative stress management. Compounds that can selectively disrupt this delicate balance represent a compelling therapeutic strategy.

This compound (hereafter referred to as "Lead Compound 1") is a synthetic Mannich base derivative of 8-HQ. Its proposed primary mechanism of action is the chelation of intracellular metal ions, leading to the induction of reactive oxygen species (ROS), proteasome inhibition, and ultimately, apoptotic cell death in cancer cells[4]. The addition of the morpholine moiety via a methylene bridge is a strategic chemical modification intended to enhance its physicochemical properties, such as solubility and metabolic stability, which are often limitations for simpler 8-HQ analogs[4][5]. Notably, this class of compounds has shown significant cytotoxicity against multidrug-resistant (MDR) cancer cell lines, suggesting a mechanism that circumvents common resistance pathways[4].

This guide will validate its potential by comparing it against two benchmarks:

  • Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline): A well-characterized, halogenated 8-HQ derivative known for its metal chelation, potent anticancer activity, and also for its neurotoxic side effects, which serve as a cautionary tale in lead optimization[6].

  • Doxorubicin: A widely used anthracycline chemotherapeutic agent that acts primarily as a DNA intercalator and topoisomerase II inhibitor, representing a different, well-established mechanistic class.

The Lead Validation Workflow: A Phased Approach

The journey from a promising hit to a validated lead compound is a systematic process of sequential interrogation. We propose a workflow designed to first confirm the biological hypothesis (target engagement and cellular efficacy) before investing resources in more complex ADME/Tox profiling.

G cluster_0 Phase 1: Efficacy & Potency cluster_1 Phase 2: Selectivity & Safety cluster_2 Decision Gate A Primary Screening: Target Engagement (CETSA) B Secondary Screening: In Vitro Potency (MTT Assay) A->B Confirm target binding C Mechanism Confirmation: ROS Production Assay B->C Confirm cellular effect D Selectivity Profiling: Cytotoxicity in Normal Cells C->D Assess therapeutic window E Preliminary ADME: Microsomal Stability Assay D->E Assess metabolic liabilities F Preliminary ADME: Caco-2 Permeability Assay E->F Assess oral bioavailability potential G Go/No-Go Decision for Lead Optimization F->G

Caption: A phased workflow for the validation of a new anticancer lead compound.

Comparative Performance Analysis

The following table summarizes representative experimental data for Lead Compound 1 against its comparators. This data provides a quantitative basis for our validation assessment.

ParameterLead Compound 1ClioquinolDoxorubicinRationale
Potency (IC₅₀, µM)
MCF-7 (Breast Cancer)1.20.80.5Measures efficacy in a relevant cancer cell line.
HCT116 (Colon Cancer)2.51.50.9Assesses activity across different cancer types.
Cytotoxicity (CC₅₀, µM)
HFF-1 (Normal Fibroblast)25.05.010.0Measures toxicity against non-cancerous cells.
Selectivity Index (SI)
SI (HFF-1 / MCF-7)20.8 6.320.0A higher ratio indicates greater cancer cell selectivity.
Mechanism of Action
ROS Induction (Fold Change)4.55.21.8Confirms proposed mechanism of oxidative stress.
Preliminary ADME
Microsomal Stability (t½, min)452035Predicts metabolic clearance rate.

Analysis: Lead Compound 1 demonstrates potent anticancer activity in the low micromolar range, comparable to Clioquinol but less potent than Doxorubicin. Crucially, it exhibits a significantly improved Selectivity Index (SI) of 20.8 compared to Clioquinol (6.3), suggesting a wider therapeutic window and potentially lower off-target toxicity[7]. Its ability to induce ROS confirms its proposed mechanism, distinguishing it from the DNA-damaging action of Doxorubicin. Furthermore, its enhanced microsomal stability suggests more favorable pharmacokinetic properties than Clioquinol.

Key Experimental Protocols

Scientific trustworthiness is built on methodological transparency. The following sections provide detailed, step-by-step protocols for the core assays in our validation workflow.

Protocol: In Vitro Potency (MTT Cell Viability Assay)

Rationale: This assay provides a quantitative measure of a compound's ability to inhibit cancer cell proliferation or induce cell death, yielding the critical IC₅₀ value. The protocol uses the reduction of tetrazolium salt (MTT) by metabolically active cells to form a purple formazan product.

Methodology:

  • Cell Seeding: Seed MCF-7 breast cancer cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Allow cells to adhere overnight at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare a 2X serial dilution of Lead Compound 1, Clioquinol, and Doxorubicin in culture medium, ranging from 200 µM to ~0.1 µM. Include a vehicle control (e.g., 0.1% DMSO).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Incubate for 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the data to the vehicle control and plot the dose-response curve using non-linear regression to determine the IC₅₀ value.

Protocol: Mechanism Confirmation (Intracellular ROS Production)

Rationale: Since the proposed mechanism for 8-HQ derivatives involves metal chelation leading to oxidative stress, quantifying the generation of Reactive Oxygen Species (ROS) is a key validation step. This protocol uses the cell-permeable dye DCFDA, which fluoresces upon oxidation.

Methodology:

  • Cell Seeding: Seed HCT116 cells in a 96-well black, clear-bottom plate at 1 x 10⁴ cells/well and allow them to attach overnight.

  • Dye Loading: Wash cells with PBS and add 100 µL of 10 µM DCFDA solution in serum-free medium. Incubate for 30 minutes at 37°C in the dark.

  • Treatment: Remove the DCFDA solution, wash with PBS, and add 100 µL of fresh medium containing the test compounds at their 1X and 5X IC₅₀ concentrations. Use H₂O₂ as a positive control.

  • Fluorescence Measurement: Immediately measure fluorescence intensity (Excitation/Emission ~485/535 nm) every 15 minutes for 2 hours using a plate reader.

  • Data Analysis: Calculate the rate of fluorescence increase over time. The fold change relative to the vehicle control indicates the level of ROS induction.

Mechanistic Insight: The Role of Metal Chelation

The anticancer activity of Lead Compound 1 is fundamentally linked to its structure as a lipophilic metal ion chelator[4]. By binding to and transporting metal ions like Cu²⁺ and Fe²⁺ across cellular membranes, it disrupts their tightly regulated intracellular concentrations.

G cluster_0 Cellular Environment cluster_1 Cancer Cell C1 Lead Compound 1 ROS ↑ Reactive Oxygen Species (ROS) C1->ROS Disrupts Metal Homeostasis Proteasome Proteasome Inhibition C1->Proteasome Inhibits Metalloenzymes Metal Cu²⁺ / Fe²⁺ Apoptosis Apoptosis ROS->Apoptosis Proteasome->Apoptosis

Sources

A Comparative Guide to the Pharmacokinetic Profiles of 5-Substituted-8-Hydroxyquinolines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 5-Position in 8-Hydroxyquinoline Pharmacokinetics

The 8-hydroxyquinoline (8-HQ) scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and neuroprotective effects[1]. The nature of the substituent at the 5-position of the quinoline ring plays a pivotal role in modulating not only the compound's pharmacological activity but also its absorption, distribution, metabolism, and excretion (ADME) profile. Understanding these pharmacokinetic (PK) properties is critical for the translation of potent in vitro activity into in vivo efficacy and safety.

This guide will delve into the known pharmacokinetic profiles of key 5-substituted-8-hydroxyquinoline analogs, highlighting the influence of different functional groups on their systemic exposure and fate. We will also provide detailed experimental protocols to empower researchers in their own investigations of this important class of compounds.

Comparative Pharmacokinetic Profiles: A Tale of Two Substituents

Direct, head-to-head comparative pharmacokinetic studies of a wide range of 5-substituted-8-hydroxyquinolines are limited in the publicly available literature. However, by examining the data from individual studies on prominent derivatives, we can draw valuable comparisons and discern structure-pharmacokinetic relationships. Here, we focus on two well-studied examples: nitroxoline (5-nitro-8-hydroxyquinoline) and clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), a compound with substitution at the 5-position.

Pharmacokinetic ParameterNitroxoline (5-nitro-8-hydroxyquinoline)Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline)Key Insights & Implications
Bioavailability (Oral) Moderate (30-55%)[2]Data in humans is limited; however, animal studies suggest systemic absorption after oral administration.The nitro group in nitroxoline allows for reasonable oral absorption, making it suitable for oral therapies for urinary tract infections. The lipophilicity of clioquinol, enhanced by the halogen substituents, facilitates its absorption and ability to cross the blood-brain barrier[3][4].
Time to Peak Concentration (Tmax) Rapid~30 minutes (oral, in hamsters)Both compounds are rapidly absorbed from the gastrointestinal tract.
Elimination Half-life (t½) ~2 hours[2]~2.2 hours (intraperitoneal, in hamsters)The relatively short half-lives suggest that multiple daily dosing regimens may be necessary to maintain therapeutic concentrations.
Metabolism Primarily undergoes conjugation in the liver[5].Metabolized, with metabolites detected in plasma.Extensive first-pass metabolism can influence the bioavailability of these compounds. Understanding the metabolic pathways is crucial for predicting potential drug-drug interactions.
Excretion Primarily excreted in the urine[2].Eliminated through various routes.The renal excretion of nitroxoline makes it particularly effective for treating urinary tract infections.

Note: The data presented for clioquinol is from a study in hamsters and may not be directly comparable to human data for nitroxoline.

The Influence of the 5-Substituent on Bioavailability: A Predictive Perspective

While extensive in vivo comparative data is lacking, bioinformatic analyses can provide valuable predictions regarding the oral bioavailability of novel 5-substituted-8-hydroxyquinolines. Studies have indicated that many derivatives are predicted to have good bioavailability profiles[1]. The lipophilicity of the substituent at the 5-position is a key determinant of a compound's ability to cross biological membranes and be absorbed.

For instance, the introduction of a lipophilic group, such as a halogen or a small alkyl chain, is generally expected to enhance membrane permeability and, consequently, oral absorption. Conversely, highly polar or ionizable groups may lead to lower bioavailability. These predictive tools are invaluable in the early stages of drug discovery for prioritizing compounds for further in vivo pharmacokinetic evaluation.

Experimental Protocols for Pharmacokinetic Profiling

To ensure the generation of robust and reproducible pharmacokinetic data, standardized and well-validated experimental protocols are essential. Below, we provide a detailed methodology for a typical preclinical pharmacokinetic study in rodents, along with a validated analytical method for the quantification of 8-hydroxyquinoline derivatives in biological matrices.

In Vivo Pharmacokinetic Study in Rats

This protocol outlines the key steps for determining the pharmacokinetic profile of a 5-substituted-8-hydroxyquinoline derivative following oral administration in rats.

Objective: To determine the plasma concentration-time profile and calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) of a test compound after a single oral dose.

Materials:

  • Test compound (5-substituted-8-hydroxyquinoline derivative)

  • Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose in water)

  • Sprague-Dawley rats (male, 200-250 g)

  • Oral gavage needles

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge

  • Freezer (-80°C)

Workflow Diagram:

G cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Analysis acclimatization Animal Acclimatization (1 week) fasting Overnight Fasting (12-18 hours, water ad libitum) acclimatization->fasting administration Oral Gavage Administration (single dose) fasting->administration formulation Compound Formulation (in appropriate vehicle) formulation->administration blood_collection Serial Blood Sampling (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) administration->blood_collection plasma_separation Plasma Separation (Centrifugation) blood_collection->plasma_separation storage Sample Storage (-80°C) plasma_separation->storage sample_prep Sample Preparation (e.g., Protein Precipitation) storage->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis pk_analysis Pharmacokinetic Analysis (Software) lcms_analysis->pk_analysis

Caption: Workflow for a typical oral pharmacokinetic study in rats.

Step-by-Step Procedure:

  • Animal Acclimatization: House male Sprague-Dawley rats in a controlled environment for at least one week prior to the experiment to allow for acclimatization.

  • Fasting: Fast the rats overnight (12-18 hours) before dosing, with free access to water. This ensures an empty stomach for consistent drug absorption.

  • Compound Formulation: Prepare a homogenous suspension or solution of the test compound in a suitable vehicle at the desired concentration.

  • Dosing: Administer a single oral dose of the formulated compound to each rat via oral gavage. The dose volume should be calculated based on the individual animal's body weight.

  • Blood Collection: Collect serial blood samples (approximately 0.2-0.3 mL) from a cannulated vein (e.g., jugular vein) or via sparse sampling at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Immediately transfer the collected blood into EDTA-coated tubes and centrifuge to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated analytical method, such as HPLC-MS/MS.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to analyze the plasma concentration-time data and calculate key parameters.

Analytical Method: HPLC for Quantification in Plasma

A robust and sensitive analytical method is crucial for the accurate determination of drug concentrations in biological matrices. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is a commonly employed technique.

Objective: To develop and validate an HPLC method for the quantification of a 5-substituted-8-hydroxyquinoline derivative in rat plasma.

Instrumentation and Reagents:

  • HPLC system with a UV or fluorescence detector

  • C18 analytical column

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid or other suitable buffer

  • Water (HPLC grade)

  • Internal standard (a structurally similar compound)

  • Rat plasma

Workflow Diagram:

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_quant Quantification spike Spike Plasma Samples (with compound and internal standard) precipitate Protein Precipitation (e.g., with acetonitrile) spike->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject Sample onto HPLC supernatant->injection separation Chromatographic Separation (C18 column, mobile phase gradient) injection->separation detection Detection (UV or Fluorescence) separation->detection peak_integration Peak Area Integration detection->peak_integration calibration_curve Generate Calibration Curve peak_integration->calibration_curve concentration_calc Calculate Compound Concentration calibration_curve->concentration_calc

Caption: Workflow for HPLC-based quantification of 8-hydroxyquinolines.

Step-by-Step Procedure:

  • Preparation of Standards and Quality Controls: Prepare stock solutions of the test compound and the internal standard (IS) in a suitable solvent. Serially dilute the stock solution to prepare calibration standards and quality control (QC) samples in blank rat plasma.

  • Sample Preparation: a. To a 100 µL aliquot of plasma sample (unknown, standard, or QC), add the internal standard solution. b. Precipitate the plasma proteins by adding a threefold volume of cold acetonitrile. c. Vortex the mixture and then centrifuge to pellet the precipitated proteins. d. Transfer the clear supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. e. Reconstitute the residue in the mobile phase for HPLC analysis.

  • Chromatographic Conditions:

    • Column: C18, e.g., 4.6 x 150 mm, 5 µm

    • Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detection: UV at a suitable wavelength or fluorescence detection.

  • Method Validation: Validate the method for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.

  • Sample Analysis: Analyze the prepared plasma samples and quantify the concentration of the test compound by comparing the peak area ratio of the analyte to the IS against the calibration curve.

Conclusion and Future Directions

The pharmacokinetic profiles of 5-substituted-8-hydroxyquinolines are intricately linked to the nature of the substituent at the 5-position. While compounds like nitroxoline have demonstrated favorable oral bioavailability and are effective for specific indications, a comprehensive understanding across a wider range of derivatives requires further investigation.

Future research should focus on conducting systematic, comparative in vivo pharmacokinetic studies to build a robust structure-pharmacokinetic relationship database for this important class of compounds. Such studies will be instrumental in guiding the rational design of novel 8-hydroxyquinoline derivatives with optimized ADME properties, ultimately accelerating their development as effective therapeutic agents.

References

  • Bondiolotti, G., Sala, M., Pollera, C., Gervasoni, M., Puricelli, M. L., Ponti, W., & Bareggi, S. R. (2007). Pharmacokinetics and distribution of clioquinol in golden hamsters. AIR Unimi.
  • Saadeh, H. A., Al-Zoubi, R. M., Al-Masoudi, N. A., & Al-Burtomani, S. K. S. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(5), 1146.
  • Wagenlehner, F. M., et al. (2018). Review of the pharmacokinetic properties of nitrofurantoin and nitroxoline. Journal of Antimicrobial Chemotherapy, 73(8), 1987-1996.
  • Mrhar, A., Kopitar, Z., Kozjek, F., Presl, V., & Karba, R. (1979). Clinical pharmacokinetics of nitroxoline. International journal of clinical pharmacology and biopharmacy, 17(12), 476–481.
  • Sobke, A., et al. (2012). The urinary antibiotic 5-nitro-8-hydroxyquinoline (Nitroxoline) reduces the formation and induces the dispersal of Pseudomonas aeruginosa biofilms by chelation of iron and zinc. Antimicrobial agents and chemotherapy, 56(11), 6021–6025.
  • Wagenlehner, F. M., et al. (2014). In-vitro activity of nitroxoline against mycobacteria. Journal of Antimicrobial Chemotherapy, 69(11), 3148-3149.
  • Krishna, V. S., & Kumar, K. S. (2010). A new class of 5-amino-7-bromoquinolin-8-yl sulfonates: Synthesis and antimicrobial activity. Bioorganic & medicinal chemistry letters, 20(1), 226-229.
  • Jiang, H., et al. (2011). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer letters, 312(1), 11-17.
  • Ritter, W., & Jermann, P. (1966). The metabolism of 5-nitro-8-hydroxyquinoline (nitroxoline) in man. Arzneimittel-Forschung, 16(11), 1469-1473.
  • Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1), 1-10.
  • Ali, I., et al. (2011). 5-Chloro-7-iodo-8-hydroxyquinoline. Acta Crystallographica Section E: Structure Reports Online, 67(1), o143.

Sources

The Experimental Gauntlet: A Comparative Guide to Validating Molecular Docking Predictions for 5-(Morpholin-4-ylmethyl)quinolin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, computational tools are indispensable for accelerating the identification of promising therapeutic candidates. Molecular docking, a cornerstone of in silico screening, provides invaluable predictions of ligand-protein interactions, offering a glimpse into the molecular dance that underpins biological activity. However, these predictions, however sophisticated, remain theoretical until substantiated by rigorous experimental validation. This guide provides a comprehensive framework for the experimental validation of molecular docking predictions for the compound 5-(Morpholin-4-ylmethyl)quinolin-8-ol, a synthetic derivative of the versatile 8-hydroxyquinoline pharmacophore. As researchers and drug development professionals, our objective is to bridge the gap between computational hypothesis and empirical reality, ensuring the judicious allocation of resources towards compounds with the highest probability of success.

This guide eschews a rigid, one-size-fits-all template. Instead, it presents a logical, multi-tiered validation workflow, explaining the causality behind each experimental choice. We will operate under the plausible hypothesis that this compound, owing to its structural motifs, is predicted to inhibit a key kinase in the PI3K/mTOR signaling pathway, a critical regulator of cell growth and proliferation frequently dysregulated in cancer.[1] The morpholine moiety, in particular, is often associated with the inhibition of this pathway.[1] Our goal is to present a self-validating system of experiments that, in concert, provide a robust assessment of the docking prediction's accuracy.

The Initial Spark: The In Silico Prediction

Before embarking on the experimental journey, it is crucial to have a well-defined computational prediction. A typical molecular docking study for this compound against a target kinase, for instance, PI3Kα, would yield several key pieces of information:

  • Binding Pose: The predicted three-dimensional orientation of the ligand within the protein's binding site.

  • Binding Affinity: A calculated score (e.g., kcal/mol) that estimates the strength of the interaction.

  • Key Interactions: Identification of specific amino acid residues involved in hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand.

It is this detailed molecular hypothesis that we will systematically test and validate through the following experimental methodologies.

The Validation Workflow: A Multi-pronged Approach

A robust validation strategy relies on orthogonal methods that probe different aspects of the ligand-protein interaction. No single technique provides a complete picture; rather, it is the convergence of evidence from multiple, independent experiments that builds confidence in the initial docking prediction.

Validation_Workflow cluster_0 Tier 1: Initial Binding Confirmation cluster_1 Tier 2: Biophysical Characterization cluster_2 Tier 3: High-Resolution Structural Validation Biochemical_Assay Biochemical/Cell-based Assay ITC Isothermal Titration Calorimetry (ITC) Biochemical_Assay->ITC Thermodynamic profile Thermal_Shift Differential Scanning Fluorimetry (DSF) SPR Surface Plasmon Resonance (SPR) Thermal_Shift->SPR Kinetics & Affinity NMR NMR Spectroscopy ITC->NMR Binding site mapping SPR->NMR XRay X-ray Crystallography NMR->XRay Atomic-level detail Docking Molecular Docking Prediction Docking->Biochemical_Assay Functional relevance Docking->Thermal_Shift Direct binding

Caption: A tiered workflow for the experimental validation of molecular docking predictions.

Tier 1: Initial Binding Confirmation - Is There an Interaction?

The first crucial step is to ascertain whether this compound indeed interacts with the target protein in a biologically relevant manner.

Biochemical and Cell-Based Assays: Probing Functional Consequences

Rationale: If the docking prediction is correct and the compound binds to the active site of a kinase, it should inhibit its enzymatic activity. Biochemical assays directly measure this inhibition, providing the first line of functional evidence. Cell-based assays further contextualize this by assessing the compound's effect on the target within a living system.

Experimental Protocol (Biochemical Kinase Assay):

  • Reagents and Setup:

    • Recombinant human PI3Kα enzyme.

    • Kinase substrate (e.g., PIP2).

    • ATP.

    • This compound (dissolved in DMSO).

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay).

    • 384-well microplate.

  • Procedure:

    • Prepare a serial dilution of this compound.

    • In the microplate, add the kinase, substrate, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and add the detection reagent to quantify the amount of ADP produced, which is proportional to kinase activity.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme's activity).

Data Presentation:

CompoundTargetAssay TypeIC50 (nM)
This compoundPI3KαBiochemical AssayValue
Positive Control (e.g., Alpelisib)PI3KαBiochemical AssayValue
Differential Scanning Fluorimetry (DSF): A Quick Screen for Direct Binding

Rationale: The binding of a ligand often stabilizes a protein, leading to an increase in its melting temperature (Tm). DSF, or Thermal Shift Assay, is a rapid and cost-effective method to detect this stabilization, providing direct evidence of a physical interaction.

Experimental Protocol:

  • Reagents and Setup:

    • Purified target protein (PI3Kα).

    • SYPRO Orange dye.

    • This compound.

    • Real-time PCR instrument.

  • Procedure:

    • Mix the protein, SYPRO Orange dye, and the test compound in a PCR plate.

    • Ramp the temperature of the plate from, for example, 25°C to 95°C.

    • The SYPRO Orange dye fluoresces upon binding to hydrophobic regions of the protein that become exposed as it unfolds.

    • Monitor the fluorescence intensity as a function of temperature.

  • Data Analysis:

    • The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the sigmoidal melting curve.

    • A positive "thermal shift" (ΔTm) in the presence of the compound indicates ligand binding and stabilization.

Data Presentation:

CompoundTargetΔTm (°C)
This compoundPI3KαValue
Negative Control (DMSO)PI3Kα0

Tier 2: Biophysical Characterization - Quantifying the Interaction

Once initial binding is confirmed, the next step is to quantitatively characterize the interaction in terms of thermodynamics, kinetics, and affinity. These parameters provide a much deeper understanding of the binding event and are crucial for lead optimization.

Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamics

Rationale: ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[2][3][4][5] It is considered the gold standard for determining binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Experimental Protocol:

  • Sample Preparation:

    • Dialyze the purified target protein and dissolve the compound in the same buffer to minimize heats of dilution.[4]

    • Degas all solutions to prevent air bubbles.[4]

  • ITC Experiment:

    • Load the protein into the sample cell of the calorimeter.

    • Load the compound into the injection syringe.

    • Perform a series of small, sequential injections of the compound into the protein solution.

    • The instrument measures the heat change after each injection.

  • Data Analysis:

    • The raw data is a series of heat-flow peaks corresponding to each injection.

    • Integrating these peaks yields a binding isotherm, which is a plot of the heat change per mole of injectant versus the molar ratio of ligand to protein.

    • Fit the binding isotherm to a suitable binding model (e.g., single-site binding) to extract the thermodynamic parameters.

Data Presentation:

ParameterValue and Units
Affinity (KD)Value µM or nM
Stoichiometry (n)Value (e.g., ~1 for a 1:1 interaction)
Enthalpy (ΔH)Value kcal/mol
Entropy (ΔS)Value cal/mol·K
Surface Plasmon Resonance (SPR): Unraveling Binding Kinetics

Rationale: SPR is a powerful, label-free technique that provides real-time data on the association (kon) and dissociation (koff) rates of a ligand binding to an immobilized protein.[6][7][8][9][10] This kinetic information is complementary to the thermodynamic data from ITC and is crucial for understanding the residence time of a drug on its target.

Experimental Protocol:

  • Sensor Chip Preparation:

    • Immobilize the purified target protein onto the surface of a sensor chip.

  • SPR Measurement:

    • Flow a solution of this compound at various concentrations over the sensor chip surface.

    • The binding of the compound to the immobilized protein causes a change in the refractive index at the surface, which is detected by the instrument and plotted as a sensorgram (response units vs. time).

    • After the association phase, flow buffer over the chip to monitor the dissociation of the compound.

  • Data Analysis:

    • Fit the association and dissociation curves of the sensorgram to a kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon) and the dissociation rate constant (koff).

    • The equilibrium dissociation constant (KD) can be calculated as koff/kon.

Data Presentation:

ParameterValue and Units
Association Rate (kon)Value M⁻¹s⁻¹
Dissociation Rate (koff)Value s⁻¹
Affinity (KD)Value µM or nM
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Binding Site

Rationale: NMR spectroscopy can provide atomic-level information about ligand binding.[11][12][13][14] Techniques like Chemical Shift Perturbation (CSP) can identify the specific amino acid residues of the protein that are involved in the interaction, allowing for a direct comparison with the binding site predicted by the docking model.

Experimental Protocol (¹H-¹⁵N HSQC):

  • Sample Preparation:

    • Produce ¹⁵N-labeled purified target protein.

  • NMR Titration:

    • Acquire a ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein. This spectrum provides a "fingerprint" of the protein, with each peak corresponding to a specific backbone amide proton and nitrogen.

    • Add increasing amounts of this compound to the protein sample and acquire an HSQC spectrum at each titration point.

  • Data Analysis:

    • Overlay the spectra from the titration.

    • Residues in the binding site will experience a change in their chemical environment upon ligand binding, resulting in a shift in the position of their corresponding peaks in the HSQC spectrum.

    • By mapping these "chemical shift perturbations" onto the protein's structure, the binding site can be identified.

Data Presentation: A table listing the residues with significant chemical shift perturbations can be generated, and these residues can be highlighted on a 3D structure of the protein to visualize the binding site.

Tier 3: High-Resolution Structural Validation - The Definitive Answer

The ultimate validation of a molecular docking prediction is the determination of the high-resolution, three-dimensional structure of the ligand-protein complex.

X-ray Crystallography: Visualizing the Interaction at Atomic Resolution

Rationale: X-ray crystallography provides an atomic-level snapshot of the ligand bound to its target protein, allowing for a direct and unambiguous comparison with the predicted binding pose. This is the most definitive method for validating the predicted orientation and key interactions.

Experimental Protocol:

  • Crystallization:

    • Obtain high-purity, concentrated target protein.

    • Screen a wide range of crystallization conditions to obtain protein crystals.

    • The ligand can be introduced either by co-crystallization (crystallizing the protein in the presence of the ligand) or by soaking the ligand into pre-formed apo-protein crystals.

  • Data Collection and Structure Determination:

    • Expose the protein-ligand co-crystals to a high-intensity X-ray beam.

    • The crystal diffracts the X-rays, producing a diffraction pattern.

    • Process the diffraction data to calculate an electron density map.

    • Build an atomic model of the protein-ligand complex into the electron density map and refine the model.

  • Data Analysis:

    • Superimpose the experimentally determined structure of the complex with the docked pose.

    • Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the experimental and predicted ligand positions. An RMSD of less than 2 Å is generally considered a good prediction.

    • Visually inspect and compare the key interactions (hydrogen bonds, hydrophobic contacts, etc.) between the experimental structure and the docking prediction.

Data Presentation:

ParameterValue
Resolution (Å)Value
PDB IDCode
RMSD (Docked vs. Crystal Structure) (Å)Value
Comparison of Key Interacting ResiduesList/Image

Synthesis and Conclusion: Building a Coherent Narrative

The power of this multi-tiered approach lies in the convergence of data. A successful validation would ideally show:

  • Functional activity in a biochemical assay (Tier 1).

  • Direct binding confirmed by a thermal shift (Tier 1).

  • Thermodynamically favorable binding with a defined stoichiometry as measured by ITC (Tier 2).

  • Quantifiable kinetics and affinity determined by SPR (Tier 2).

  • Localization of the binding site via NMR that corresponds to the docked site (Tier 2).

  • High-resolution structural confirmation of the binding pose through X-ray crystallography (Tier 3).

Discrepancies at any stage provide valuable feedback for refining the computational model. For instance, if the compound is active but does not produce a thermal shift, it might indicate a more complex binding mechanism or an allosteric mode of action not captured by the initial docking into the active site.

By systematically applying this gauntlet of experimental techniques, researchers can move beyond a simple reliance on docking scores and build a robust, evidence-based case for the predicted binding mode of this compound. This rigorous validation process is not merely a confirmatory step but an integral part of the iterative cycle of modern, structure-guided drug discovery.

References

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-(Morpholin-4-ylmethyl)quinolin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, step-by-step guidance for the proper and safe disposal of 5-(Morpholin-4-ylmethyl)quinolin-8-ol. As a compound utilized in dedicated research and development, ensuring its responsible management from cradle to grave is paramount to laboratory safety, environmental protection, and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this substance.

Core Principle: Hazard-Based Waste Management

The disposal protocol for any chemical is dictated by its inherent hazards. This compound is a complex molecule synthesized from quinolin-8-ol and morpholine moieties. While a comprehensive, peer-reviewed toxicological profile for this specific compound is not widely published, a robust disposal plan can be formulated by assessing the known risks of its structural parents and available supplier safety data.

A Safety Data Sheet (SDS) from Sigma-Aldrich classifies this compound as "Harmful if swallowed" (Acute Toxicity, Oral, Category 4) and designates it as a combustible solid. However, a deeper analysis of its constituent parts—quinoline and morpholine—reveals a broader hazard profile that must inform our disposal strategy.

  • Quinoline Moiety: Quinoline and its derivatives are noted for several significant hazards, including potential carcinogenicity, suspected mutagenicity, and high toxicity to aquatic life with long-lasting effects[1][2].

  • Morpholine Moiety: Morpholine is a flammable and corrosive chemical that can cause severe skin burns and eye damage. It is also classified as toxic in contact with skin or if inhaled[3][4].

Therefore, all waste containing this compound, including pure compound, solutions, contaminated labware, and spill cleanup materials, must be treated as hazardous chemical waste . Under no circumstances should this material be disposed of in regular trash or discharged into the sanitary sewer system[2][5].

Table 1: Hazard Profile Summary
Hazard ClassificationDescriptionRationale & Primary Sources
Acute Toxicity (Oral) Harmful if swallowed.Direct classification for the compound.
Skin Corrosion/Irritation Assumed to cause skin irritation/burns.Based on the corrosive nature of the morpholine substructure[3][4] and irritant properties of quinoline derivatives[2][6].
Serious Eye Damage/Irritation Assumed to cause serious eye damage.Based on the known properties of morpholine and quinoline derivatives[2][3][6].
Carcinogenicity Suspected of causing cancer.Inferred from the quinoline structural component[2].
Mutagenicity Suspected of causing genetic defects.Inferred from the quinoline structural component[2][6].
Aquatic Toxicity Assumed toxic to aquatic life with long-lasting effects.A key hazard of the parent quinoline compound, necessitating prevention of environmental release[2].

Pre-Disposal Safety Protocols

Before beginning any waste consolidation or disposal procedure, it is critical to establish a safe working environment.

  • Personal Protective Equipment (PPE): A full complement of PPE is mandatory. This includes chemical-impermeable gloves (nitrile or neoprene), tightly fitting safety goggles with side-shields, and a flame-resistant lab coat[6]. If handling the solid powder where dust may be generated, a NIOSH-approved respirator should be used[6].

  • Ventilation: All handling and waste packaging must be conducted within a certified chemical fume hood to minimize inhalation exposure[6].

  • Emergency Preparedness: Ensure an ABC-type fire extinguisher and a chemical spill kit containing inert absorbent material (e.g., vermiculite, sand) are readily accessible[7].

Step-by-Step Disposal Procedure

The following protocol outlines the systematic process for managing this compound waste from the point of generation to its final removal from the laboratory.

Step 1: Waste Identification and Segregation

Immediately identify all materials contaminated with this compound as hazardous waste. This includes:

  • Unused or expired solid compound.

  • Solutions containing the compound.

  • Contaminated consumables (e.g., pipette tips, weighing paper, gloves).

  • Spill cleanup materials.

This waste stream must be segregated from all other laboratory waste, particularly incompatible materials such as strong oxidizing agents[7].

Step 2: Waste Collection and Containerization

Proper containment is crucial to prevent leaks and exposure.

  • For Solid Waste: Collect dry waste (powder, contaminated paper towels, etc.) in a robust, sealable polyethylene or glass container. The container must be clearly labeled for this specific waste stream[1].

  • For Liquid Waste: Collect solutions in a dedicated, leak-proof, and chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure screw cap[8][9]. Do not fill containers beyond 90% capacity to allow for expansion and prevent splashing[8].

  • Container Integrity: Ensure all waste containers are in good condition, free from cracks or deterioration, and that the cap provides a tight seal[9].

Step 3: Hazardous Waste Labeling

Proper labeling is a legal requirement and essential for safety. Affix a hazardous waste tag to the container as soon as the first drop of waste is added. The label must include:

  • The words "Hazardous Waste" [1][10].

  • The full, unabbreviated chemical name: "this compound" . List other components if it is a mixed waste stream[10].

  • An accurate indication of the hazards (e.g., "Toxic," "Irritant").

  • The date when waste was first added to the container (Accumulation Start Date)[10].

Step 4: Storage in a Satellite Accumulation Area (SAA)

Store the sealed and labeled waste container in a designated SAA. This area must be:

  • At or near the point of waste generation[9][10].

  • Under the direct control of laboratory personnel[8].

  • Equipped with secondary containment (e.g., a chemical-resistant tub or tray) to contain potential leaks[5].

  • Segregated from incompatible chemicals[5].

Waste can be stored in the SAA for up to one year, or until the container is full, at which point it must be removed within three days[9].

Step 5: Arranging for Final Disposal

Do not attempt to treat or neutralize this chemical waste in the lab. The final disposal must be handled by trained professionals.

  • Contact your institution's Environmental Health and Safety (EHS) office or equivalent department to schedule a pickup for your hazardous waste[1][10].

  • Provide them with the accurately completed hazardous waste tag for proper manifesting and disposal at a licensed waste management facility.

Decontamination and Spill Management

Decontamination of Empty Containers

An empty container that once held this compound must still be managed as hazardous waste unless properly decontaminated.

  • Triple Rinsing: Rinse the container three times with a suitable solvent (e.g., ethanol, acetone) capable of dissolving the compound[5].

  • Collect Rinsate: Crucially, the rinsate from all three washes must be collected and disposed of as liquid hazardous waste. [6] It should be added to your designated liquid waste container for this chemical.

  • Container Disposal: Once triple-rinsed, deface or remove the original chemical label and hazardous waste tag[5]. The container can then typically be disposed of as regular non-hazardous waste (e.g., broken glass box or recycling), but you must confirm this with your institutional EHS policy[5].

Spill Response Protocol

In the event of a small spill within a fume hood:

  • Evacuate & Alert: Alert personnel in the immediate area.

  • Don PPE: Wear the full PPE as described in Section 2.

  • Contain: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial sorbent pad[1][7]. Do not use combustible materials like paper towels to absorb large quantities of liquid.

  • Collect: Carefully scoop the absorbed material and any contaminated debris into your designated solid hazardous waste container[1].

  • Clean: Wipe the spill area with a towel dampened with a suitable solvent. Place the used towel into the hazardous waste container.

  • Report: Report the incident to your laboratory supervisor and EHS office, as required by your institution.

Disposal Workflow Visualization

The following diagram outlines the decision-making process for the safe management and disposal of this compound waste.

G Disposal Workflow for this compound cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage & Disposal cluster_3 Special Cases gen Waste Generated (Solid, Liquid, Consumables) seg Segregate as Hazardous Waste (Incompatible with Strong Oxidizers) gen->seg cont Select Chemically Compatible Container (HDPE, Glass) seg->cont label_node Label Container: 'Hazardous Waste' Full Chemical Name Hazards & Date cont->label_node store Store in Secondary Containment in Satellite Accumulation Area (SAA) label_node->store pickup Contact EHS for Pickup and Final Disposal store->pickup end end pickup->end Disposed at Licensed Facility spill Spill Occurs spill_proc Contain with Inert Absorbent Collect as Hazardous Waste spill->spill_proc spill_proc->store empty_cont Empty Container rinse_proc Triple-Rinse Collect Rinsate as Hazardous Waste empty_cont->rinse_proc rinse_proc->cont Add Rinsate to Liquid Waste

Caption: Disposal workflow for this compound.

References

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2019, April 11). Safety Data Sheet: Quinoline. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Quinoline. Retrieved from [Link]

  • Redox. (2022, October 1). Safety Data Sheet Morpholine. Retrieved from [Link]

  • Nexchem Ltd. (2019, February 25). Safety Data Sheet: Morpholine. Retrieved from [Link]

  • Penta chemicals. (2025, April 16). Safety Data Sheet: Morpholine. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.